Product packaging for Amino-PEG8-hydrazide-Boc(Cat. No.:)

Amino-PEG8-hydrazide-Boc

カタログ番号: B605472
分子量: 555.7 g/mol
InChIキー: GKXIUVNZWFPOHI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Amino-PEG8-t-Boc-hydrazide is a PEG derivative containing an amino group and a Boc-protected hydrazide. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The Boc can be deprotected under mild acidic conditions to form a reactive hydrazide, which can then be coupled with various carbonyl groups. PEG Linkers may be useful in the development of antibody drug conjugates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H49N3O11 B605472 Amino-PEG8-hydrazide-Boc

特性

IUPAC Name

tert-butyl N-[3-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H49N3O11/c1-24(2,3)38-23(29)27-26-22(28)4-6-30-8-10-32-12-14-34-16-18-36-20-21-37-19-17-35-15-13-33-11-9-31-7-5-25/h4-21,25H2,1-3H3,(H,26,28)(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXIUVNZWFPOHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H49N3O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Amino-PEG8-hydrazide-Boc: A Versatile Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amino-PEG8-hydrazide-Boc is a discrete polyethylene (B3416737) glycol (dPEG®) linker, a heterobifunctional crosslinker integral to the fields of bioconjugation and drug development.[1][2] Its unique architecture, featuring a terminal primary amine and a Boc-protected hydrazide, enables the sequential and controlled conjugation of diverse molecules. The hydrophilic eight-unit polyethylene glycol (PEG) spacer enhances aqueous solubility and reduces the immunogenicity of the resulting conjugates.[2][3] This guide provides a comprehensive overview of the chemical properties, applications, and detailed experimental protocols for this compound, with a focus on its utility in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Properties and Specifications

This compound is a well-defined molecule with consistent physical and chemical properties, making it a reliable reagent for reproducible bioconjugation.

PropertyValueReference
Chemical Name tert-butyl 30-amino-4-oxo-7,10,13,16,19,22,25,28-octaoxa-2,3-diazatriacontanoate[4]
CAS Number 1334169-96-8[2][4]
Molecular Formula C24H49N3O11[2][4]
Molecular Weight 555.66 g/mol [5]
Purity Typically ≥95%[4][6]
Appearance Solid powder[5]
Solubility Soluble in DMSO, Methylene chloride, DMAC. The PEG spacer enhances water solubility.[3][4]
Storage Recommended storage at -20°C in a dry, dark environment.[2][3]

Chemical Reactivity and Signaling Pathways

The utility of this compound lies in its two distinct reactive termini, allowing for a stepwise conjugation strategy.

  • Primary Amine (-NH2): This group readily reacts with carboxylic acids and their activated esters (e.g., N-hydroxysuccinimide [NHS] esters) to form stable amide bonds.[2] This reaction is typically performed in the presence of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Boc-Protected Hydrazide (-NHNH-Boc): The tert-butyloxycarbonyl (Boc) protecting group is stable under neutral and basic conditions but can be efficiently removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA) to yield a reactive hydrazide.[1][2] This deprotected hydrazide specifically reacts with carbonyl groups (aldehydes and ketones) to form hydrazone linkages.[3] These hydrazone bonds are notably stable at neutral pH but are acid-labile, allowing for controlled release in acidic environments like lysosomes.[3]

Below is a diagram illustrating the sequential reactivity of this compound.

G Sequential Conjugation Pathway of this compound A Molecule 1 (with Carboxylic Acid) C Intermediate Conjugate (Amide Bond) A->C EDC/NHS Coupling B This compound B->C D Boc Deprotection (Acidic Conditions) C->D e.g., TFA E Activated Intermediate (Free Hydrazide) D->E G Final Conjugate (Hydrazone Bond) E->G pH 5-7 F Molecule 2 (with Aldehyde/Ketone) F->G

Caption: Sequential conjugation workflow using this compound.

Experimental Protocols

The following are detailed methodologies for the key reactions involving this compound.

Amine Coupling via EDC/NHS Chemistry

This protocol describes the conjugation of the primary amine of this compound to a molecule containing a carboxylic acid.

Materials:

  • Molecule with a carboxylic acid group

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous DMSO or DMF

Procedure:

  • Preparation of Reagents:

    • Dissolve the carboxylic acid-containing molecule in Activation Buffer.

    • Dissolve this compound in DMSO or DMF.

    • Freshly prepare solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.

  • Activation of Carboxylic Acid:

    • To the solution of the carboxylic acid-containing molecule, add a 1.5 to 2-fold molar excess of both EDC and NHS/Sulfo-NHS.

    • Incubate at room temperature for 15-30 minutes to activate the carboxylic acid group.

  • Conjugation:

    • Add the activated carboxylic acid solution to the this compound solution. A 1.1 to 1.5-fold molar excess of the activated molecule over the linker is a common starting point.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using appropriate chromatographic techniques, such as reversed-phase HPLC or size-exclusion chromatography.

Boc Deprotection

This protocol outlines the removal of the Boc protecting group to expose the reactive hydrazide.

Materials:

  • Boc-protected conjugate

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon gas

Procedure:

  • Dissolve the Boc-protected conjugate in anhydrous DCM under an inert atmosphere (nitrogen or argon).

  • Add TFA to the solution. A common concentration is 20-50% (v/v) TFA in DCM.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, remove the TFA and DCM under reduced pressure. The resulting product is often obtained as a TFA salt and can be used directly in the next step or after neutralization.

Hydrazone Bond Formation

This protocol details the conjugation of the deprotected hydrazide to an aldehyde or ketone-containing molecule.

Materials:

  • Deprotected hydrazide-PEG conjugate

  • Aldehyde or ketone-containing molecule

  • Reaction Buffer (e.g., 0.1 M Sodium Acetate, pH 5.0-7.0)

Procedure:

  • Dissolve the deprotected hydrazide-PEG conjugate in the Reaction Buffer.

  • Dissolve the aldehyde or ketone-containing molecule in a compatible solvent and add it to the hydrazide solution. A slight molar excess (1.1 to 1.5-fold) of the carbonyl-containing molecule is often used.

  • Allow the reaction to proceed for 2-16 hours at room temperature.

  • Monitor the formation of the hydrazone bond by LC-MS.

  • Purify the final conjugate using appropriate chromatographic methods.

Applications in Drug Development

Antibody-Drug Conjugates (ADCs)

This compound is particularly useful for the site-specific conjugation of payloads to antibodies. One common strategy involves the oxidation of the carbohydrate moieties on the antibody's Fc region to generate aldehyde groups, which can then react with the deprotected hydrazide of the linker-payload construct.

The workflow for ADC synthesis is depicted below.

G Workflow for Site-Specific ADC Synthesis A Antibody B Oxidation (e.g., NaIO4) A->B C Aldehyde-functionalized Antibody B->C F Conjugation C->F D Drug-Linker Synthesis E Drug-PEG8-hydrazide D->E Amine coupling & Boc deprotection E->F G Antibody-Drug Conjugate (ADC) F->G

Caption: Site-specific ADC synthesis workflow.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. This compound serves as a versatile linker to connect the target protein ligand and the E3 ligase ligand.[1][7] The sequential reactivity allows for a modular synthesis approach.

A logical relationship for PROTAC synthesis is shown below.

G Logical Relationship in PROTAC Synthesis A E3 Ligase Ligand (with Carboxylic Acid) C Intermediate 1 A->C Amide Bond Formation B This compound B->C E PROTAC C->E Boc Deprotection & Hydrazone Formation D Target Protein Ligand (with Aldehyde/Ketone) D->E

Caption: Logical flow of PROTAC synthesis.

Conclusion

This compound is a powerful and versatile tool for researchers in drug development and bioconjugation. Its well-defined structure, hydrophilic PEG spacer, and orthogonal reactive ends provide a robust platform for the controlled synthesis of complex biomolecules like ADCs and PROTACs. The detailed protocols and conceptual workflows presented in this guide offer a solid foundation for the successful application of this valuable linker in innovative research endeavors.

References

An In-depth Technical Guide to Amino-PEG8-hydrazide-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG8-hydrazide-Boc is a heterobifunctional crosslinker integral to modern bioconjugation, pharmaceutical research, and the development of targeted therapeutics. This molecule features a terminal primary amine and a tert-butyloxycarbonyl (Boc) protected hydrazide, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer of eight ethylene (B1197577) glycol units.

The strategic design of this linker offers several advantages:

  • Orthogonal Reactivity: The amine and hydrazide functionalities allow for sequential, controlled conjugation reactions. The primary amine readily couples with carboxylic acids or their activated esters (e.g., NHS esters) to form stable amide bonds.[1][2][3] The Boc-protected hydrazide remains inert until the Boc group is removed under mild acidic conditions, revealing a nucleophilic hydrazide that specifically targets carbonyl groups (aldehydes and ketones) to form a hydrazone linkage.[1][2][3]

  • Hydrophilic PEG Spacer: The eight-unit PEG chain enhances the aqueous solubility of the molecule and any conjugate it is incorporated into.[2][3] This property is crucial for preventing aggregation and improving the pharmacokinetic profile of bioconjugates. The PEG spacer is also flexible, non-immunogenic, and increases the hydrodynamic volume of the resulting conjugate.[4]

  • Cleavable Linkage Potential: The resulting hydrazone bond is stable at neutral pH but is labile under acidic conditions, such as those found in endosomes, lysosomes, or the tumor microenvironment.[4] This pH-sensitive cleavage makes it an excellent candidate for constructing acid-cleavable antibody-drug conjugates (ADCs) and other drug delivery systems designed for targeted release.[4][5]

This guide provides a comprehensive overview of the structure, properties, and applications of this compound, complete with technical data and a representative experimental protocol.

Structure and Physicochemical Properties

The molecule consists of a primary amine (NH2), an eight-unit PEG chain, and a Boc-protected hydrazide group.

IUPAC Name: tert-butyl 30-amino-4-oxo-7,10,13,16,19,22,25,28-octaoxa-2,3-diazatriacontanoate[1]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below. Data is aggregated from various suppliers and should be considered typical.

PropertyValueReference(s)
CAS Number 1334169-96-8[1][2][6]
Chemical Formula C₂₄H₄₉N₃O₁₁[1][2][6]
Molecular Weight 555.67 g/mol [1][3][6]
Purity >95% to >98% (Varies by supplier)[2][6]
Appearance White to off-white solid or viscous oil[1]
Solubility Soluble in DMSO, DMAC, Methylene Chloride[4]
Storage Conditions -20°C, store under an inert atmosphere[2][4]

Core Applications and Reaction Chemistry

This compound is primarily used as a linker in the synthesis of complex biomolecules, including:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic payload to an antibody. The amine end can be coupled to the payload, and the hydrazide end can be conjugated to an aldehyde group introduced onto the antibody's carbohydrate domains via mild oxidation.

  • PROTACs: It serves as a flexible, hydrophilic spacer in Proteolysis Targeting Chimeras (PROTACs) to connect a target protein-binding ligand and an E3 ligase-binding ligand.[7]

  • Peptide and Protein Modification: It enables site-specific modification of proteins and peptides that have been engineered or modified to contain a unique carbonyl group.[5]

  • Surface Functionalization: The linker can be used to immobilize biomolecules onto surfaces or nanoparticles that have been functionalized with either activated carboxyl or carbonyl groups.

Reaction Workflow

The general workflow for using this compound involves two main stages: amide bond formation and hydrazone bond formation. This sequential process is outlined in the diagram below.

G cluster_0 Stage 1: Amide Coupling cluster_1 Stage 2: Deprotection & Hydrazone Ligation Linker This compound AmideProduct Molecule A-Amide-PEG8-hydrazide-Boc Linker->AmideProduct MoleculeA Molecule A (e.g., Drug, Ligand) with -COOH or NHS Ester MoleculeA->AmideProduct EDC/NHS or Direct Reaction Deprotection Boc Deprotection AmideProduct->Deprotection DeprotectedLinker Molecule A-Amide-PEG8-hydrazide Deprotection->DeprotectedLinker Mild Acid (e.g., TFA) FinalConjugate Final Conjugate (Hydrazone Bond) DeprotectedLinker->FinalConjugate MoleculeB Molecule B (e.g., Antibody, Protein) with Aldehyde (-CHO) MoleculeB->FinalConjugate pH 5-7

Caption: Two-stage conjugation workflow using this compound.

Mechanism of Hydrazone Formation

The key reaction for this linker is the formation of a hydrazone bond. After the Boc protecting group is removed with a mild acid like trifluoroacetic acid (TFA), the exposed hydrazide (-CONHNH₂) acts as a potent nucleophile. It attacks an electrophilic aldehyde (-CHO) or ketone (-C=O) on a target molecule, typically in a slightly acidic buffer (pH 5-7), to form the stable, yet potentially reversible, hydrazone linkage.[4]

G cluster_reactants Reactants cluster_product Product deprotected_linker Deprotected Linker (R-PEG-NH-NH₂) final_conjugate Final Conjugate (R-PEG-NH-N=CH-R') deprotected_linker->final_conjugate Reaction at pH 5-7 (Loss of H₂O) target_molecule Target Molecule (R'-CHO)

Caption: Reaction mechanism for hydrazone bond formation.

Representative Experimental Protocol

The following is a generalized protocol for the conjugation of a protein (modified to contain aldehyde groups) with a small molecule using this compound. Note: This protocol is a template and requires optimization for specific molecules, including buffer conditions, concentrations, and reaction times.

Materials
  • Aldehyde-modified protein (e.g., an antibody with oxidized glycans) in a suitable buffer (e.g., 100 mM sodium acetate, pH 5.5).

  • Small molecule with an NHS-ester functional group.

  • This compound.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Trifluoroacetic acid (TFA).

  • Reaction buffers: Conjugation Buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 5.5), Quenching Buffer (e.g., 1 M Tris, pH 8.0).

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis).

Step 1: Amide Coupling of Small Molecule to Linker
  • Dissolve the NHS-ester functionalized small molecule and a 1.2-fold molar excess of this compound in anhydrous DMF or DMSO.

  • Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 molar equivalents) to catalyze the reaction.

  • Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by LC-MS or TLC.

  • Upon completion, the product (SmallMolecule-PEG8-hydrazide-Boc) can be purified via reverse-phase HPLC. Lyophilize the purified product.

Step 2: Boc Deprotection
  • Dissolve the purified product from Step 1 in a solution of 50% TFA in dichloromethane (B109758) (DCM).

  • Incubate for 30-60 minutes at room temperature.

  • Remove the TFA/DCM under reduced pressure (rotoevaporation) to yield the deprotected linker-drug conjugate (SmallMolecule-PEG8-hydrazide). Confirm deprotection via mass spectrometry.

Step 3: Hydrazone Ligation to Protein
  • Prepare the aldehyde-modified protein at a concentration of 5-10 mg/mL in cold Conjugation Buffer (pH 5.5).

  • Dissolve the deprotected linker-drug conjugate from Step 2 in a minimal amount of DMSO or DMF.

  • Add a 10- to 20-fold molar excess of the dissolved linker-drug conjugate to the protein solution. The final concentration of organic solvent should ideally be below 10% (v/v) to maintain protein stability.

  • Incubate the reaction for 4-12 hours at room temperature or 4°C. The optimal time should be determined empirically.

  • (Optional) The reaction can be quenched by adding a small molecule containing a hydrazide to consume any remaining aldehydes on the protein.

Step 4: Purification of the Final Conjugate
  • Remove the excess, unreacted linker-drug conjugate and other small molecules from the protein conjugate.

  • Purification can be achieved using size-exclusion chromatography (SEC), tangential flow filtration (TFF), or extensive dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

  • Analyze the final conjugate using SDS-PAGE, SEC, and UV-Vis spectroscopy (to determine the drug-to-antibody ratio, DAR) and mass spectrometry to confirm successful conjugation.

Storage and Handling

This compound is hygroscopic and should be handled with care.[4]

  • Storage: Store the solid compound at -20°C under a dry, inert atmosphere (e.g., argon or nitrogen).[2][4]

  • Handling: Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[4] Prepare stock solutions in dry (anhydrous) solvents. Stock solutions can be stored at -20°C for several days but should be protected from moisture.[4]

References

The Strategic Application of Amino-PEG8-hydrazide-Boc in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Amino-PEG8-hydrazide-Boc is a heterobifunctional linker that is gaining significant traction in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal primary amine and a Boc-protected hydrazide separated by an eight-unit polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for the sequential and chemoselective modification of biomolecules. This guide provides an in-depth overview of its chemical properties, experimental protocols for its use, and a representative workflow for its application in creating targeted bioconjugates.

Core Properties and Chemical Formula

The chemical formula for this compound is C24H49N3O11 [1][2][3][4]. The presence of the hydrophilic PEG chain enhances the solubility and reduces the immunogenicity of the resulting conjugates, a critical consideration in the development of therapeutic and diagnostic agents[5][6][7][8]. The terminal amine group provides a reactive handle for conjugation to carboxylic acids or activated esters, while the tert-butyloxycarbonyl (Boc) protecting group on the hydrazide allows for its selective deprotection under acidic conditions to reveal a nucleophilic hydrazide ready to react with carbonyl groups (aldehydes and ketones)[1][4][6][7][8].

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below. These values are essential for accurate reagent preparation and reaction stoichiometry calculations.

PropertyValueReferences
Chemical Formula C24H49N3O11[1][2][3][4]
Molecular Weight ~555.67 g/mol [1][2]
CAS Number 1334169-96-8[1][2][3]
Purity >95%[2][4]
Appearance White to off-white solid or oil
Solubility Soluble in water and most organic solvents[5][7][8]

Experimental Protocols

The utility of this compound lies in its ability to participate in sequential conjugation reactions. The following protocols outline the key experimental steps for a typical two-stage conjugation process.

Amine Coupling via EDC/NHS Chemistry

This protocol describes the conjugation of the primary amine of this compound to a molecule containing a carboxylic acid (e.g., a protein, peptide, or functionalized surface).

Materials:

  • Molecule with a terminal carboxylic acid (Molecule-COOH)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve Molecule-COOH in Activation Buffer.

    • Add a 5-10 fold molar excess of EDC and NHS to the solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Amine Coupling:

    • Dissolve this compound in Coupling Buffer. A small amount of DMF or DMSO can be used to aid dissolution before adding to the aqueous buffer.

    • Add the activated Molecule-COOH solution to the this compound solution. A 1.5 to 2-fold molar excess of the PEG linker is recommended.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the resulting conjugate (Molecule-PEG8-hydrazide-Boc) using appropriate chromatography techniques such as size-exclusion chromatography (SEC) or dialysis to remove excess reagents.

Boc Deprotection

This step exposes the hydrazide functionality for the subsequent conjugation step.

Materials:

  • Molecule-PEG8-hydrazide-Boc conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or a suitable organic solvent

  • Ice bath

Procedure:

  • Dissolve the Boc-protected conjugate in DCM.

  • Cool the solution in an ice bath.

  • Add TFA to a final concentration of 20-50% (v/v).

  • Stir the reaction on ice for 30 minutes and then at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Remove the TFA and solvent under reduced pressure. The resulting product is Molecule-PEG8-hydrazide.

Hydrazone Ligation

This protocol describes the reaction of the deprotected hydrazide with an aldehyde or ketone-containing molecule to form a stable hydrazone bond.

Materials:

  • Molecule-PEG8-hydrazide

  • Molecule with a terminal aldehyde or ketone (Molecule-CHO/CO)

  • Reaction Buffer: 0.1 M Sodium Acetate, pH 4.5-5.5

Procedure:

  • Dissolve the Molecule-PEG8-hydrazide and the carbonyl-containing molecule in the Reaction Buffer. A slight molar excess (1.1-1.5 fold) of the hydrazide component is often used.

  • Allow the reaction to proceed for 2-12 hours at room temperature.

  • The reaction can be monitored by HPLC or LC-MS.

  • Purify the final conjugate using appropriate chromatography techniques.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the use of this compound in a two-step conjugation strategy.

experimental_workflow MoleculeA Molecule A (-COOH) EDC_NHS EDC / NHS Activation MoleculeA->EDC_NHS ActivatedA Activated Molecule A (-NHS Ester) EDC_NHS->ActivatedA Conjugate1 Conjugate 1 (Boc-protected) ActivatedA->Conjugate1 PEG_Linker This compound PEG_Linker->Conjugate1 TFA TFA (Boc Deprotection) Conjugate1->TFA Conjugate2 Conjugate 2 (-Hydrazide) TFA->Conjugate2 FinalConjugate Final Conjugate (Hydrazone Linkage) Conjugate2->FinalConjugate MoleculeB Molecule B (-CHO or -CO) MoleculeB->FinalConjugate

Caption: Two-step bioconjugation using this compound.

Signaling Pathways and Logical Relationships

While this compound is a tool for chemical synthesis and not directly involved in biological signaling pathways, its application can be visualized in the context of creating molecules that do interact with such pathways. For example, it can be used to link a targeting moiety (like an antibody) to a therapeutic payload (like a small molecule drug). The logical relationship of this assembly is depicted below.

logical_relationship TargetingMoiety Targeting Moiety (e.g., Antibody) Linker This compound (as the core of the ADC linker) TargetingMoiety->Linker  Amide Bond ADC Antibody-Drug Conjugate (ADC) Linker->ADC Payload Therapeutic Payload (e.g., Drug) Payload->Linker  Hydrazone Bond

Caption: Logical assembly of an Antibody-Drug Conjugate (ADC).

References

In-Depth Technical Guide: Amino-PEG8-hydrazide-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties and applications of Amino-PEG8-hydrazide-Boc, a heterobifunctional crosslinker integral to advancements in bioconjugation, drug delivery, and diagnostics.

Core Properties and Specifications

This compound is a versatile molecule featuring a terminal primary amine and a Boc-protected hydrazide, separated by a hydrophilic eight-unit polyethylene (B3416737) glycol (PEG) spacer. This structure allows for a two-step conjugation strategy, making it a valuable tool in the synthesis of complex bioconjugates. The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugates.[1][2][3]

A summary of its key quantitative data is presented below for easy reference.

PropertyValue
Molecular Weight 555.67 g/mol [4][5]
Exact Mass 555.3367 g/mol [4]
Chemical Formula C₂₄H₄₉N₃O₁₁[4][5]
CAS Number 1334169-96-8[5]
Purity Typically >95%
Spacer Arm Length 35.9 Å (30 atoms)[3]
Solubility Soluble in Methylene chloride, DMAC, and DMSO[3]
Storage Recommended storage at -20°C[2][3]

Experimental Protocols

The utility of this compound lies in its ability to undergo sequential conjugation reactions. The following protocols outline the key experimental procedures for its use.

Protocol 1: Boc Deprotection of the Hydrazide Group

The tert-butyloxycarbonyl (Boc) protecting group can be efficiently removed under mild acidic conditions to yield a reactive hydrazide.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (B109758) (DCM)

  • Diethyl ether (cold)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the Boc-protected Amino-PEG8-hydrazide in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

  • Stir the reaction mixture at room temperature for 1 to 2 hours. The progress of the deprotection can be monitored by thin-layer chromatography (TLC) or LC-MS, observing the disappearance of the starting material.

  • Upon completion, precipitate the deprotected product by adding the reaction mixture dropwise to cold diethyl ether.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the product with cold diethyl ether to remove residual TFA and byproducts.

  • Dry the final product, the TFA salt of Amino-PEG8-hydrazide, under vacuum.

Protocol 2: Hydrazone Bond Formation

The deprotected hydrazide readily reacts with aldehydes and ketones to form a stable hydrazone linkage. This reaction is particularly effective for conjugating the PEG linker to oxidized carbohydrates on glycoproteins or other carbonyl-containing molecules.

Materials:

  • Deprotected Amino-PEG8-hydrazide (from Protocol 1)

  • Aldehyde or ketone-containing molecule

  • Reaction buffer (e.g., MES or acetate (B1210297) buffer, pH 5.0-7.0)

  • Magnetic stirrer

Procedure:

  • Dissolve the aldehyde or ketone-containing molecule in the reaction buffer.

  • Add the deprotected Amino-PEG8-hydrazide to the solution. A slight molar excess of the hydrazide may be used to drive the reaction to completion.

  • Allow the reaction to proceed at room temperature for 2 to 4 hours, or overnight if necessary. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.

  • The resulting hydrazone-linked conjugate can be purified by size-exclusion chromatography or dialysis to remove unreacted starting materials. The hydrazone bond is stable under physiological conditions but can be cleaved under acidic conditions.[3]

Visualizing the Workflow

The following diagrams illustrate the key reaction pathways involving this compound.

G cluster_0 Boc Deprotection cluster_1 Hydrazone Formation Amino_PEG8_Hydrazide_Boc This compound Deprotected_Hydrazide Amino-PEG8-hydrazide (TFA salt) Amino_PEG8_Hydrazide_Boc->Deprotected_Hydrazide TFA/DCM Aldehyde_Ketone Aldehyde or Ketone (e.g., oxidized glycoprotein) Hydrazone_Conjugate Hydrazone-linked Conjugate Aldehyde_Ketone->Hydrazone_Conjugate Deprotected_Hydrazide_2 Amino-PEG8-hydrazide Deprotected_Hydrazide_2->Hydrazone_Conjugate pH 5.0-7.0

Boc Deprotection and Hydrazone Formation Workflow

G Start This compound Step1 Couple to Carboxylic Acid via Amine Group Start->Step1 Step2 Boc Deprotection (TFA) Step1->Step2 Step3 Conjugate to Aldehyde/Ketone via Hydrazide Group Step2->Step3 End Final Bioconjugate Step3->End

Sequential Conjugation Strategy

References

An In-Depth Technical Guide to Amino-PEG8-hydrazide-Boc (CAS: 1334169-96-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Amino-PEG8-hydrazide-Boc, a versatile heterobifunctional crosslinker used in bioconjugation, drug delivery, and the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Compound Specifications

This compound is a polyethylene (B3416737) glycol (PEG) derivative featuring a terminal primary amine and a tert-butyloxycarbonyl (Boc) protected hydrazide, separated by an eight-unit PEG spacer. This structure provides water solubility, biocompatibility, and specific reactivity at both ends of the molecule.[1][2][3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 1334169-96-8[1][3][5]
Molecular Formula C24H49N3O11[1][6]
Molecular Weight 555.67 g/mol [1][6]
Purity Typically ≥95%[5][6]
Appearance Varies (often a solid or viscous liquid)N/A
Solubility Soluble in aqueous solutions and common organic solvents like DMSO and DMF.[1][3][1][3]
Storage Recommended at -20°C, protected from moisture.[3][7][3][7]

Functional Group Reactivity and Applications

The utility of this compound lies in its two distinct reactive moieties, allowing for sequential conjugation reactions. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[8][9][10]

  • Primary Amine (-NH2): This group readily reacts with carboxylic acids, activated esters (such as N-hydroxysuccinimide esters or NHS esters), and carbonyls (aldehydes and ketones) via reductive amination.[4][7] This functionality is often used for conjugation to proteins, antibodies, or other biomolecules.

  • Boc-Protected Hydrazide (-NH-NH-Boc): The Boc protecting group is stable under many reaction conditions but can be efficiently removed under mild acidic conditions to yield a reactive hydrazide.[4][7] This deprotected hydrazide can then be conjugated to molecules containing carbonyl groups (aldehydes or ketones) to form a stable hydrazone bond.[11] This pH-sensitive linkage is particularly useful in drug delivery systems designed to release a payload in the acidic environment of endosomes or lysosomes.[11]

Table 2: Functional Group Reactivity

Functional GroupReactive PartnerResulting LinkageKey Applications
Primary AmineActivated Esters (e.g., NHS Ester)Amide BondAttachment to proteins, antibodies, and other biomolecules.[3][7]
Primary AmineCarboxylic Acids (with activators like EDC)Amide BondSurface modification and bioconjugation.[7]
Hydrazide (after Boc deprotection)Aldehydes, KetonesHydrazone BondAttachment of payloads, pH-sensitive drug release.[11]

Experimental Protocols

The following are detailed methodologies for the key reactions involving this compound.

Protocol 1: Amine-NHS Ester Conjugation

This protocol describes the conjugation of the primary amine of this compound to a molecule containing an NHS ester.

Materials:

  • This compound

  • NHS ester-functionalized molecule (e.g., a protein, peptide, or payload)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS) at pH 7.2-8.5)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

  • Prepare a stock solution of the NHS ester-functionalized molecule in anhydrous DMSO or DMF.

  • Dissolve the this compound in the reaction buffer (e.g., PBS, pH 8.0).

  • Add the NHS ester stock solution to the this compound solution. A molar excess of the NHS ester (typically 5-20 fold) is recommended.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • (Optional) Quench the reaction by adding the quenching buffer to consume any unreacted NHS ester.

  • Purify the resulting conjugate using a desalting column or size-exclusion chromatography to remove excess reagents.

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to generate the reactive hydrazide.

Materials:

  • Boc-protected conjugate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger (e.g., triisopropylsilane, optional, to prevent side reactions)

  • Diethylether (cold) for precipitation

Procedure:

  • Dissolve the Boc-protected conjugate in DCM.

  • Add a solution of TFA in DCM (typically 25-50% v/v). If the substrate is sensitive to acid, a lower concentration of TFA can be used.

  • If necessary, add a scavenger to the reaction mixture.

  • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the solution under reduced pressure.

  • Precipitate the deprotected product by adding cold diethyl ether.

  • Centrifuge to collect the precipitate and wash with cold diethyl ether.

  • Dry the product under vacuum.

Protocol 3: Hydrazone Ligation

This protocol details the conjugation of the deprotected hydrazide to a molecule containing an aldehyde or ketone.

Materials:

  • Hydrazide-functionalized molecule from Protocol 2

  • Aldehyde or ketone-containing molecule (e.g., a payload or modified biomolecule)

  • Reaction buffer (e.g., acetate (B1210297) buffer, pH 4.5-5.5)

  • Aniline (B41778) (optional, as a catalyst)

Procedure:

  • Dissolve the hydrazide-functionalized molecule in the reaction buffer.

  • Dissolve the aldehyde or ketone-containing molecule in a compatible solvent and add it to the hydrazide solution.

  • (Optional) Add a catalytic amount of aniline to the reaction mixture.

  • Stir the reaction at room temperature for 2-24 hours. The reaction progress can be monitored by LC-MS.

  • Purify the final conjugate using an appropriate method such as HPLC or size-exclusion chromatography.

Visualizing Workflows and Mechanisms

The following diagrams illustrate the experimental workflow for creating an Antibody-Drug Conjugate (ADC) using this compound and the general mechanism of action for such a conjugate.

G cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Payload Conjugation cluster_3 Purification Antibody Antibody Activated_Antibody Antibody-Linker-Payload (Boc Protected) Antibody->Activated_Antibody Amine-NHS Ester Coupling (pH 7.2-8.5) NHS_Linker NHS-Ester Functionalized Payload/Drug NHS_Linker->Activated_Antibody Deprotected_Antibody Antibody-Linker-Hydrazide Activated_Antibody->Deprotected_Antibody Mild Acidic Conditions (e.g., TFA) Final_ADC Final Antibody-Drug Conjugate (ADC) Deprotected_Antibody->Final_ADC Hydrazone Ligation (pH 4.5-5.5) Aldehyde_Payload Aldehyde/Ketone Functionalized Payload Aldehyde_Payload->Final_ADC Purification Purification (e.g., SEC, HPLC) Final_ADC->Purification

Caption: A generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

G cluster_0 Systemic Circulation (pH 7.4) cluster_1 Target Cell ADC_stable ADC Stable in Bloodstream Receptor Target Receptor ADC_stable->Receptor Binding Endosome Endosome (pH ~5.0-6.5) Receptor->Endosome Internalization Lysosome Lysosome (pH ~4.5-5.0) Endosome->Lysosome Trafficking Drug_Release Drug Release Lysosome->Drug_Release Hydrazone Cleavage (Acid-catalyzed) Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis Induces

Caption: General mechanism of action for an ADC with an acid-cleavable hydrazone linker.

Conclusion

This compound is a valuable tool for researchers in drug development and bioconjugation. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, allows for the controlled and efficient synthesis of complex biomolecules. The ability to perform sequential conjugations and incorporate a pH-sensitive linkage makes it particularly well-suited for the development of advanced drug delivery systems. This guide provides the foundational knowledge and protocols to effectively utilize this linker in a variety of research applications.

References

Navigating the Aqueous Solubility of Amino-PEG8-hydrazide-Boc: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Theoretical Solubility Profile

Amino-PEG8-hydrazide-Boc is a heterobifunctional linker composed of three key structural features that influence its behavior in aqueous media:

  • Polyethylene (B3416737) Glycol (PEG) Spacer (PEG8): The presence of an eight-unit PEG chain is the primary contributor to the molecule's aqueous solubility. PEG is a hydrophilic polymer known to enhance the solubility of conjugated molecules through its ability to form hydrogen bonds with water.[1] Generally, as the length of the PEG chain increases, so does the aqueous solubility of the molecule.[2]

  • tert-Butoxycarbonyl (Boc) Protecting Group: The Boc group is a bulky, hydrophobic moiety. Its presence is expected to decrease the overall aqueous solubility of the molecule.[3] This is a critical consideration for experimental design, as the solubility of the Boc-protected form will likely be lower than its deprotected amine counterpart.

  • Hydrazide Group: The hydrazide functional group is relatively polar and can participate in hydrogen bonding, which should contribute positively to its aqueous solubility.

Expected Solubility: Based on these components, this compound is anticipated to have moderate to good aqueous solubility. The hydrophilic nature of the PEG8 chain is expected to largely counteract the hydrophobicity of the Boc group. However, at higher concentrations, the hydrophobic character of the Boc group may lead to aggregation and precipitation.

Quantitative Solubility Assessment

To provide a clear framework for experimental outcomes, the following table summarizes the key solubility parameters that can be determined using the protocols outlined in this guide.

ParameterDescriptionTypical UnitsExperimental Method
Kinetic Solubility The maximum concentration of a compound that can be achieved by diluting a concentrated organic stock solution into an aqueous buffer before precipitation occurs. It is a measure of how readily a compound dissolves and stays in solution under non-equilibrium conditions.[4]µM or µg/mLLaser Nephelometry
Thermodynamic Solubility The concentration of a compound in a saturated aqueous solution that is in equilibrium with the solid form of the compound. This represents the true solubility of the compound.[5]µM or µg/mLShake-Flask Method

Experimental Protocols for Solubility Determination

For a comprehensive understanding of the solubility of this compound, it is recommended to determine both its kinetic and thermodynamic solubility.

Kinetic Solubility Determination by Laser Nephelometry

This high-throughput method provides a rapid assessment of the concentration at which the compound begins to precipitate from an aqueous solution when added from a DMSO stock.[6][7]

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well or 384-well microplates (clear bottom)

  • Laser Nephelometer

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Serial Dilutions: In a microplate, perform serial dilutions of the DMSO stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration into the wells of a new microplate containing a larger, fixed volume (e.g., 98 µL) of PBS, pH 7.4. This will create a range of final compound concentrations in a solution with 2% DMSO.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) to allow for potential precipitation.

  • Nephelometry Measurement: Measure the light scattering of each well using a laser nephelometer. The amount of scattered light is proportional to the amount of precipitated material.[7]

  • Data Analysis: Plot the nephelometry signal (in Nephelometric Turbidity Units, NTU) against the compound concentration. The concentration at which the signal significantly increases above the baseline is the kinetic solubility.

Thermodynamic Solubility Determination by the Shake-Flask Method

This method is considered the "gold standard" for determining the equilibrium solubility of a compound.[5]

Materials:

  • This compound (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or Nuclear Magnetic Resonance (NMR) spectrometer.

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of PBS, pH 7.4. The presence of excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Supernatant Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

  • Quantification: Determine the concentration of this compound in the supernatant using a suitable analytical method. Given its structure, HPLC-MS would be an ideal method for accurate quantification.

    • Note: Since this compound lacks a strong chromophore, direct UV-Vis quantification might be challenging but could be explored if a suitable wavelength for the carbonyl group can be identified.[8][9]

  • Data Analysis: The measured concentration of the compound in the supernatant represents its thermodynamic solubility.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the described experimental protocols.

G cluster_0 Kinetic Solubility Workflow Prepare 10 mM Stock in DMSO Prepare 10 mM Stock in DMSO Serial Dilute in DMSO Serial Dilute in DMSO Prepare 10 mM Stock in DMSO->Serial Dilute in DMSO Add to PBS in Plate Add to PBS in Plate Serial Dilute in DMSO->Add to PBS in Plate Incubate (2h) Incubate (2h) Add to PBS in Plate->Incubate (2h) Measure Light Scattering Measure Light Scattering Incubate (2h)->Measure Light Scattering Determine Kinetic Solubility Determine Kinetic Solubility Measure Light Scattering->Determine Kinetic Solubility

Caption: Workflow for Kinetic Solubility Determination.

G cluster_1 Thermodynamic Solubility Workflow Add Excess Solid to PBS Add Excess Solid to PBS Equilibrate (24-48h) Equilibrate (24-48h) Add Excess Solid to PBS->Equilibrate (24-48h) Centrifuge Centrifuge Equilibrate (24-48h)->Centrifuge Collect Supernatant Collect Supernatant Centrifuge->Collect Supernatant Quantify by HPLC-MS Quantify by HPLC-MS Collect Supernatant->Quantify by HPLC-MS Determine Thermodynamic Solubility Determine Thermodynamic Solubility Quantify by HPLC-MS->Determine Thermodynamic Solubility

Caption: Workflow for Thermodynamic Solubility Determination.

References

The Strategic Role of the Boc Protecting Group in PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and drug delivery, the strategic use of protecting groups is paramount for the successful synthesis of complex and functional biomolecules. Among these, the tert-butyloxycarbonyl (Boc) group stands out as a cornerstone for the protection of amines, particularly within the context of polyethylene (B3416737) glycol (PEG) linkers. The acid-labile nature of the Boc group provides a robust and controllable method for selectively masking and unmasking amine functionality, thereby enabling the precise, stepwise construction of sophisticated molecular architectures such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other PEGylated therapeutics.[1] This technical guide offers a comprehensive exploration of the Boc protecting group's function in PEG linkers, detailing its underlying chemical principles, common applications, and detailed experimental protocols.

Core Principles of Boc Protection in PEG Linkers

The primary function of the Boc group is to temporarily render a primary or secondary amine on a PEG linker unreactive.[1] This is achieved by converting the nucleophilic amine into a less reactive carbamate. This protection is crucial for directing chemical modifications to other reactive functional groups present on the PEG linker or a molecule already conjugated to it. The stability of the Boc group under a wide array of reaction conditions, including basic and nucleophilic environments, makes it a highly versatile tool in multi-step organic synthesis.[1][2]

The key advantage of the Boc group lies in its facile removal under acidic conditions, which cleanly regenerates the free amine, ready for subsequent conjugation or modification.[1][3] This orthogonality allows for selective deprotection without affecting other acid-sensitive protecting groups that might be present in the molecule.

Heterobifunctional PEG linkers, which feature a Boc-protected amine at one terminus and a distinct reactive group (e.g., NHS ester, maleimide, alkyne) at the other, are particularly instrumental in advanced bioconjugation strategies.[1] This arrangement permits a controlled, sequential assembly of complex bioconjugates, preventing undesirable side reactions and ensuring the final product's homogeneity and purity.[1]

Data Presentation: Quantitative Analysis of Boc Protection and Deprotection

The efficiency of both the protection and deprotection steps is critical to the overall yield and purity of the final bioconjugate.[1] The following tables provide a summary of key quantitative data related to these processes.

Table 1: Representative Reaction Conditions for Boc Protection and Deprotection of Amino-PEG Linkers [1]

ProcessReagent/SolventTemperature (°C)Time (h)Yield (%)
Boc Protection (Boc)₂O, PEG-400Room Temp0.5 - 2>90
(Boc)₂O, DIPEA, DCMRoom Temp3High
Boc Deprotection 20-50% TFA in DCM0 to Room Temp0.5 - 2High
4M HCl in DioxaneRoom Temp0.5 - 2High
50% TFA in DCMRoom Temp0.4>95

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection [4]

ReagentConcentrationSolventTypical TimeTemperature
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)0.5 - 2 hours0°C to Room Temp
Hydrochloric Acid (HCl)4 M1,4-Dioxane0.5 - 2 hoursRoom Temp

Table 3: Comparison of Boc and Fmoc Protecting Groups [1]

FeatureBoc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethoxycarbonyl)
Cleavage Condition Acidic (e.g., TFA)Basic (e.g., Piperidine)
Stability Stable to bases and nucleophilesStable to acids
Byproducts of Cleavage Isobutylene and CO₂Dibenzofulvene and CO₂

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and mechanisms involving Boc-protected PEG linkers.

Boc_Protection_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_byproducts Byproducts Amine R-PEG-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate Product R-PEG-NH-Boc Intermediate->Product Elimination tBuOH tert-Butanol Intermediate->tBuOH CO2 CO₂ Intermediate->CO2 Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_byproducts Byproducts Boc_PEG R-PEG-NH-Boc Protonated Protonated Carbamate Boc_PEG->Protonated Acid H⁺ (e.g., TFA) Acid->Protonated Carbocation tert-Butyl Cation Protonated->Carbocation Loss of tert-butyl cation Carbamic_Acid Carbamic Acid Protonated->Carbamic_Acid Isobutylene Isobutylene Carbocation->Isobutylene Elimination Product R-PEG-NH₃⁺ Carbamic_Acid->Product Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 SPPS_Workflow cluster_setup Resin Preparation cluster_cycle Peptide Elongation Cycle cluster_cleavage Final Steps Resin_Swelling 1. Resin Swelling (Boc-amino-PEG-resin) Boc_Deprotection 2. Boc Deprotection (TFA in DCM) Resin_Swelling->Boc_Deprotection Washing1 3. Washing (DCM, DMF) Boc_Deprotection->Washing1 Neutralization 4. Neutralization (DIPEA in DMF) Washing1->Neutralization Amino_Acid_Coupling 5. Amino Acid Coupling (Boc-AA, Coupling Reagents) Neutralization->Amino_Acid_Coupling Washing2 6. Washing (DMF, DCM) Amino_Acid_Coupling->Washing2 Repeat Repeat Steps 2-6 Washing2->Repeat Repeat->Boc_Deprotection Next Amino Acid Final_Cleavage 7. Final Cleavage (Strong Acid Cocktail) Repeat->Final_Cleavage Final Amino Acid

References

An In-depth Technical Guide to Hydrazone Bond Formation with Amino-PEG8-hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism, kinetics, and practical application of hydrazone bond formation, with a specific focus on reactions involving hydrazide-functionalized polyethylene (B3416737) glycol (PEG) linkers. Such linkers are pivotal in the development of advanced bioconjugates and drug delivery systems.

The Core Mechanism of Hydrazone Formation

Hydrazone ligation is a robust and versatile bioconjugation technique that involves the reaction between a carbonyl compound (an aldehyde or a ketone) and a hydrazine (B178648) derivative, such as a hydrazide, to form a stable hydrazone bond.[1] The "Amino-PEG8-hydrazide" nomenclature suggests a heterobifunctional linker composed of an eight-unit polyethylene glycol chain, with a reactive hydrazide group at one terminus and an amine group at the other. The core reaction for hydrazone formation, however, specifically involves the hydrazide moiety.

The formation of a hydrazone is a two-step process:

  • Nucleophilic Addition: The terminal nitrogen atom of the hydrazide acts as a potent nucleophile, attacking the electrophilic carbon of the carbonyl group. This results in the formation of a tetrahedral carbinolamine intermediate.[2][3]

  • Acid-Catalyzed Dehydration: The carbinolamine intermediate is then dehydrated in an acid-catalyzed elimination reaction, yielding the final hydrazone product and a molecule of water.[2][4]

The overall reaction is reversible, and the stability of the resulting hydrazone bond is highly dependent on pH.[5][6]

G cluster_intermediate Intermediate Hydrazide R1-C(=O)NHNH2 (Amino-PEG8-hydrazide) Intermediate R1-C(=O)NH-N(H)-C(OH)(R2)-R3 (Carbinolamine Intermediate) Hydrazide->Intermediate Nucleophilic Addition Carbonyl R2-C(=O)-R3 (Aldehyde/Ketone) Hydrazone R1-C(=O)NH-N=C(R2)-R3 (Hydrazone) Intermediate->Hydrazone Acid-Catalyzed Dehydration Water H2O Intermediate->Water -H2O

The Critical Role of pH

The rate of hydrazone formation is exquisitely sensitive to pH. The reaction requires a delicate balance:

  • Acidic Conditions (pH ~4.5-5.5): A mildly acidic environment is optimal for the reaction.[2] The acid serves to catalyze the rate-limiting dehydration of the carbinolamine intermediate.[7]

  • Highly Acidic Conditions (pH < 4): If the pH is too low, the hydrazide nucleophile becomes protonated (forming a hydrazinium (B103819) ion), which significantly reduces its nucleophilicity and slows down or halts the initial addition step.[2][8]

  • Neutral to Basic Conditions (pH > 6): At neutral or higher pH, the dehydration step is not efficiently catalyzed, leading to very slow reaction rates.[4]

This pH-dependent stability is a key feature exploited in drug delivery systems. Hydrazone-linked drugs are stable at the physiological pH of blood (~7.4) but are designed to cleave and release their payload in the acidic microenvironments of endosomes (pH 5.5-6.2) or lysosomes (pH 4.5-5.0) within target cells.[9][10]

Quantitative Data on Hydrazone Stability

The stability of a hydrazone bond, and thus its rate of hydrolysis, is influenced by pH and the electronic properties of the substituents from the parent carbonyl and hydrazine. Acylhydrazones, formed from hydrazides, are generally more stable than hydrazones formed from simple hydrazines.[9][10] Aromatic aldehydes also tend to form more stable hydrazones than aliphatic aldehydes due to electronic conjugation.[10]

Below is a summary of the hydrolytic stability for different types of hydrazone bonds, with data primarily drawn from the comprehensive study by Kalia and Raines (2008), which allows for a direct comparison.

Hydrazone TypeHalf-life (t½) at pD 7.0Half-life (t½) at pD 5.0Key Characteristics
Alkylhydrazone ~0.1 hoursVery shortLeast stable, highly susceptible to hydrolysis.[9]
Acylhydrazone ~10 hours~0.3 hoursMore stable at neutral pH, but labile in acidic conditions; ideal for drug release.[9]
Semicarbazone ~20 hours~0.4 hoursSimilar stability profile to acylhydrazones.
Oxime ~6000 hours~10 hoursSignificantly more stable than hydrazones under acidic conditions.[6][11]

*Note: pD is the equivalent of pH in deuterium (B1214612) oxide (D₂O) used for NMR studies. Half-lives are approximate and can vary based on specific molecular structures.

Detailed Experimental Protocol: Bioconjugation via Hydrazone Ligation

This protocol provides a general methodology for conjugating a hydrazide-modified molecule (e.g., Amino-PEG8-hydrazide) to a protein that has been engineered or modified to contain an aldehyde group.

Materials:

  • Aldehyde-modified protein

  • Amino-PEG8-hydrazide

  • Conjugation Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 4.7

  • Quenching Solution (optional): 1 M Glycine

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Dialysis cassettes)

Procedure:

  • Reagent Preparation:

    • Dissolve the aldehyde-modified protein in the Conjugation Buffer to a final concentration of 1-5 mg/mL.

    • Dissolve the Amino-PEG8-hydrazide in the Conjugation Buffer to create a 10-20 mM stock solution.

  • Conjugation Reaction:

    • Add a 20- to 50-fold molar excess of the Amino-PEG8-hydrazide stock solution to the protein solution.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring. For less reactive carbonyls, the reaction time may be extended or the temperature increased to 37°C.

  • Reaction Monitoring (Optional):

    • The progress of the reaction can be monitored by analyzing small aliquots over time using SDS-PAGE (observing a shift in the protein's molecular weight) or Mass Spectrometry.

  • Quenching (Optional):

    • To stop the reaction, a quenching reagent that reacts with the excess hydrazide can be added.

  • Purification:

    • Remove the excess, unreacted Amino-PEG8-hydrazide and byproducts from the conjugated protein.

    • Size Exclusion Chromatography (SEC): Use a pre-equilibrated SEC column (e.g., Sephadex G-25) with a suitable buffer (e.g., PBS, pH 7.4) to separate the high-molecular-weight conjugate from low-molecular-weight reactants.

    • Dialysis: Transfer the reaction mixture to a dialysis cassette (with an appropriate molecular weight cutoff, e.g., 10 kDa) and dialyze against a large volume of buffer (e.g., PBS, pH 7.4) with several buffer changes over 24-48 hours.

  • Characterization and Storage:

    • Confirm the final conjugate's identity and purity using techniques like SDS-PAGE, UV-Vis spectroscopy, and Mass Spectrometry.

    • Store the purified conjugate under appropriate conditions, typically at 4°C or frozen at -80°C.

G A 1. Reagent Preparation (Protein & PEG-Hydrazide in pH 4.7 Buffer) B 2. Conjugation Reaction (Mix reactants, incubate 2-4h at RT) A->B Add molar excess of Hydrazide C 3. Monitoring (Optional) (SDS-PAGE or Mass Spec) B->C Analyze aliquots D 4. Purification (SEC or Dialysis to remove excess reactants) B->D C->D E 5. Characterization & Storage (Confirm conjugate, store at 4°C or -80°C) D->E Collect purified conjugate

References

An In-depth Technical Guide on the Role of the PEG8 Spacer in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Bioconjugation and the Significance of Spacers

Bioconjugation is a pivotal chemical strategy used to link two or more molecules, where at least one is a biomolecule, to create a novel construct with combined functionalities.[1] These complex entities, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), are at the vanguard of therapeutic innovation.[1] The linker or spacer that connects the molecular components is a critical determinant of the conjugate's overall efficacy and properties.[1] Among the various types of linkers, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone in bioconjugation.[2] This guide provides an in-depth exploration of the Polyethylene Glycol 8 (PEG8) spacer, a discrete PEG linker comprising eight ethylene (B1197577) glycol units, highlighting its core properties, significant advantages, and key applications, supported by quantitative data and detailed experimental protocols.

The PEG8 Spacer: Structure and Physicochemical Properties

A PEG8 spacer is a monodisperse, discrete PEG (dPEG®) linker, which means it possesses a precisely defined length and molecular weight. This uniformity is in contrast to polydisperse PEGs, which are a mixture of different chain lengths, and is crucial for producing homogenous bioconjugates with consistent and reproducible pharmacological profiles.[1] The fundamental structure of a PEG8 spacer consists of eight repeating ethylene oxide units, which imparts its characteristic hydrophilicity.[1]

Core Advantages of Employing PEG8 Spacers:

The incorporation of a PEG8 spacer into a bioconjugate confers several key advantages that address common challenges in bioconjugation and drug development. These benefits stem from the inherent properties of the polyethylene glycol chain: hydrophilicity, flexibility, and a well-defined length.[3]

  • Enhanced Solubility and Reduced Aggregation: A significant hurdle in the development of bioconjugates, such as ADCs, is the often-hydrophobic nature of the payload molecules. The hydrophilic PEG8 spacer imparts increased water solubility to the entire conjugate, mitigating the risk of aggregation and improving its formulation characteristics.[3][4] This enhanced solubility is crucial for maintaining the stability and biological activity of the conjugate in aqueous environments.[3]

  • Mitigation of Steric Hindrance: The binding sites of molecules, such as the biotin-binding pockets of avidin (B1170675) and streptavidin, are often located deep within the protein structure.[3] A spacer arm is therefore essential to overcome the steric hindrance that can prevent the conjugated molecule from effectively reaching and binding to its target.[3] The extended and flexible nature of the PEG8 spacer provides sufficient distance between the conjugated molecules, facilitating a more efficient and stable interaction.[3]

  • Improved Pharmacokinetics: In therapeutic applications, the PEG8 spacer can significantly improve the pharmacokinetic profile of a bioconjugate. The hydrophilic PEG chain can shield the conjugate from proteolytic degradation and reduce renal clearance, thereby extending its circulation half-life.[3][5] Studies on ADCs have demonstrated that increasing the PEG spacer length can slow the conjugate's clearance and increase its exposure, with benefits often plateauing around a length of eight PEG units.[3]

  • Biocompatibility and Low Immunogenicity: PEG is known for its non-toxic and non-immunogenic properties, making it an ideal component for therapeutic applications.[6]

Data Presentation: Quantitative Properties and Impact of PEG8 Spacers

The decision to incorporate a PEG8 spacer is often driven by quantifiable improvements in the performance of the bioconjugate. The following tables summarize key data on the physicochemical properties of a representative PEG8 spacer and the influence of PEG spacer length on various bioconjugate parameters.

PropertyValueSource
Chemical Formula (backbone) C₁₆H₃₄O₉[1]
Molecular Weight (backbone) ~370.4 g/mol [1]
Spacer Arm Length ~29.8 Å[1]
Number of PEG Units 8[1]
Note: The exact molecular weight and formula will vary depending on the reactive functional groups at each end of the PEG8 chain (e.g., NHS ester, Maleimide (B117702), Azide, Amine).
ApplicationEffect of PEG8 SpacerQuantitative ImpactSource
Antibody-Drug Conjugates (ADCs) Improved PharmacokineticsClearance slows and exposure (AUC) increases, with benefits plateauing at 8 PEG units.[3]
Antibody-Drug Conjugates (ADCs) Enhanced StabilityA PEG8 spacer showed only 12% deconjugation of the linker-payload after 24 hours in mouse plasma, compared to 22% for a PEG4 spacer.[7]
PROTACs Enhanced Ternary Complex StabilityConsidered a "gold standard" for optimal linker length, enhancing residence time.[3]
PROTACs Optimal DegradationA short 8-atom PEG linker was found to be optimal for the degradation of Cereblon (CRBN) in a homo-PROTAC context.[8]
General Bioconjugation Improved SolubilityA linker-payload with a PEG8 spacer allowed for bioconjugation in an aqueous buffer with only 10% DMSO.[4]

Key Applications of PEG8 Spacers in Bioconjugation

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic payload is linked to a monoclonal antibody that targets a specific cancer cell antigen. The linker is a critical component of ADC design.[1] The recently approved ADC, Zynlonta® (loncastuximab tesirine), utilizes a linker containing a PEG8 chain.[1] This design choice helps to balance the hydrophobicity of the cytotoxic payload, improve the ADC's stability, and ensure efficient release of the drug inside the target cell.[1]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are novel therapeutic modalities that co-opt the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] A PROTAC molecule consists of a ligand that binds the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[1] PEG linkers, including PEG8, are considered a "gold standard" in PROTAC design.[1] The length and flexibility of the PEG spacer are critical for allowing the PROTAC to induce a stable and catalytically competent ternary complex between the target protein and the E3 ligase, leading to efficient protein degradation.[1]

Mandatory Visualization

PROTAC_Mechanism_of_Action PROTAC Mechanism of Action cluster_formation Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation POI Target Protein (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex Binding E3 E3 Ubiquitin Ligase E3->TernaryComplex PROTAC PROTAC (Target Binder - PEG8 Linker - E3 Ligase Binder) PROTAC->TernaryComplex Ub_POI Ubiquitinated POI TernaryComplex->Ub_POI Ubiquitin Transfer Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Proteolysis

Caption: PROTAC-mediated protein degradation pathway.

ADC_Synthesis_Workflow Generalized ADC Synthesis Workflow cluster_activation Step 1: Antibody Modification cluster_conjugation Step 2: Drug Conjugation cluster_purification Step 3: Purification Antibody Monoclonal Antibody (mAb) Activated_mAb Activated mAb (mAb-PEG8-Maleimide) Antibody->Activated_mAb Reaction with primary amines (e.g., Lysine) Linker NHS-PEG8-Maleimide Linker Linker->Activated_mAb ADC Antibody-Drug Conjugate (ADC) Activated_mAb->ADC Reaction with thiol group Drug Thiol-containing Cytotoxic Drug Drug->ADC Purification Purification (e.g., SEC, HIC) ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC

Caption: ADC synthesis workflow using a heterobifunctional PEG8 linker.

Experimental Protocols

This section provides detailed methodologies for key experiments involving bioconjugates with PEG8 spacers.

Protocol 1: Biotinylation of Proteins with Biotin-PEG8-NHS Ester

Objective: To covalently attach a Biotin-PEG8 linker to a protein via its primary amine groups.[3]

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • Biotin-PEG8-NHS ester

  • Amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Desalting column or dialysis cassette for buffer exchange and removal of excess biotinylation reagent

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer at a suitable concentration (typically 1-10 mg/mL).

  • Reagent Preparation: Immediately before use, dissolve the Biotin-PEG8-NHS ester in a water-miscible organic solvent such as DMSO or DMF.

  • Biotinylation Reaction: Add a 10- to 20-fold molar excess of the dissolved Biotin-PEG8-NHS ester to the protein solution. The optimal molar ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.

  • Quenching (Optional): The reaction can be stopped by adding a small amount of a primary amine-containing buffer, such as Tris or glycine.

  • Purification: Remove excess, non-reacted biotinylation reagent using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • Confirmation of Biotinylation: The extent of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by mass spectrometry.

Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) using a Maleimide-PEG8-NHS Ester Linker

Objective: To synthesize an ADC by first modifying an antibody with a heterobifunctional PEG8 linker and then conjugating a thiol-containing cytotoxic drug.[1][9]

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Heterobifunctional Crosslinker (e.g., Maleimide-PEG8-NHS ester)

  • Thiol-containing cytotoxic payload

  • Reducing agent (e.g., TCEP) if antibody hinge disulfides are to be reduced for conjugation

  • Quenching reagent (e.g., N-acetyl cysteine)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

Step 1: Antibody Modification with the Linker

  • Antibody Preparation: Prepare the antibody in an amine-free buffer. If targeting hinge disulfides, partially reduce the antibody with a controlled amount of TCEP.

  • Linker Addition: Add a molar excess of the Maleimide-PEG8-NHS ester to the antibody solution. The ratio will depend on the desired drug-to-antibody ratio (DAR).

  • Incubation: Incubate the reaction for 1-2 hours at room temperature.

  • Purification: Remove the excess linker using a desalting column, exchanging the buffer to one suitable for the subsequent conjugation step (e.g., PBS with EDTA).

Step 2: Conjugation of the Cytotoxic Payload

  • Payload Preparation: Dissolve the thiol-containing payload in a suitable organic co-solvent (e.g., DMSO).

  • Conjugation Reaction: Add a slight molar excess of the payload solution to the maleimide-activated antibody.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Quench any unreacted maleimide groups by adding an excess of N-acetyl cysteine.

  • Purification: Purify the resulting ADC from unconjugated payload and other reactants using SEC or Hydrophobic Interaction Chromatography (HIC).

  • Characterization: Characterize the final ADC for DAR, aggregation, and purity using techniques such as HIC, SEC, and mass spectrometry.

Protocol 3: Evaluation of PROTAC Efficacy

Objective: To determine the degradation efficiency (DC50 and Dmax) of a PROTAC containing a PEG8 linker.[10]

Materials:

  • Cultured mammalian cells expressing the target protein

  • PROTAC with PEG8 linker

  • Cell culture medium and supplements

  • Lysis buffer

  • Western blotting reagents (antibodies against the target protein and a loading control) or mass spectrometry-based proteomics setup

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (typically ranging from picomolar to micromolar concentrations). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the PROTAC for a predetermined time (e.g., 4, 8, 16, or 24 hours) to allow for protein degradation.

  • Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the total protein concentration in each lysate.

  • Analysis of Protein Levels:

    • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

    • Mass Spectrometry: Analyze the protein lysates using a quantitative proteomics approach.

  • Data Analysis: Quantify the band intensities (for Western blotting) or peptide signals (for mass spectrometry) for the target protein relative to the loading control and the vehicle-treated sample. Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).[8][10]

References

Amino-PEG8-hydrazide-Boc: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for the bifunctional crosslinker Amino-PEG8-hydrazide-Boc (tert-butyl N-(1-amino-3,6,9,12,15,18,21,24-octaoxaoctacosan-28-oyl)carbamate). Understanding the chemical stability of this reagent is critical for its successful application in bioconjugation, drug delivery systems, and the development of antibody-drug conjugates (ADCs).

Chemical Structure and Functional Group Reactivity

This compound is a heterobifunctional linker composed of three key components: a primary amine, an eight-unit polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected hydrazide.

  • Primary Amine (-NH₂): This group readily reacts with carboxylic acids, activated esters (e.g., NHS esters), and carbonyls (aldehydes, ketones) via reductive amination to form stable amide or amine bonds.[1][2][3]

  • PEG8 Spacer: The hydrophilic polyethylene glycol chain enhances the solubility of the molecule and its conjugates in aqueous media.[1][4] PEG linkers are known to increase the stability and plasma half-life of bioconjugates by providing a protective hydration shell.[5][6]

  • Boc-protected Hydrazide (-C(O)NHNH-Boc): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines and hydrazides.[7][8] It is stable under basic and nucleophilic conditions but can be efficiently removed under mild acidic conditions (e.g., using trifluoroacetic acid, TFA) to yield a reactive hydrazide.[2][9] The deprotected hydrazide can then be conjugated to carbonyl-containing molecules to form a hydrazone bond.[10]

Recommended Storage and Handling

Proper storage and handling are paramount to ensure the long-term stability and performance of this compound.

ParameterRecommendationRationale & Details
Storage Temperature -20°C Recommended by multiple suppliers to minimize thermal degradation and potential side reactions.[1][2][3][11]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) The PEG chain is susceptible to oxidative degradation, especially at elevated temperatures.[10][11][12] An inert atmosphere prevents this.
Moisture Keep in a dry environment and limit exposure to moisture. The compound is hygroscopic and moisture can lead to hydrolysis of the functional groups over time.[10] Always allow the vial to equilibrate to room temperature before opening to prevent condensation.[10]
Light Exposure Protect from light. While specific photostability data is limited, it is good practice to protect chemical reagents from light to prevent potential photodegradation.
Shipping Shipped at ambient temperature. The compound is stable for the short durations typical of shipping.[1][3][9][11] Upon receipt, it should be stored at the recommended -20°C.

Chemical Stability Profile

The overall stability of this compound is dictated by the individual stabilities of its constituent parts: the Boc-hydrazide moiety and the PEG linker.

Boc-Hydrazide Stability

The Boc protecting group is key to the linker's utility, and its stability is well-characterized.

  • Acid Lability: The Boc group is readily cleaved under acidic conditions. This is an intended reactivity for deprotection but means the compound is unstable in acidic environments.[7][8][13] Contact with strong acids must be avoided during storage.

  • Base Stability: The Boc group is stable to most bases and nucleophiles, allowing for reactions involving other functional groups without premature deprotection.[7][8]

  • Hydrazide/Hydrazone Stability: The deprotected hydrazide forms a hydrazone bond upon reaction with a carbonyl. The stability of this resulting linkage is pH-dependent. Hydrazones are generally stable at neutral pH but are susceptible to hydrolysis in acidic environments (e.g., pH 4.0-6.0).[4][5][6] The rate of hydrolysis increases as the pH becomes more acidic.[5][14]

PEG Linker Stability

Polyethylene glycol is generally considered a stable polymer, but certain conditions can lead to its degradation.

  • Thermal Stability: PEG undergoes thermal degradation, primarily through an oxidative mechanism. In the presence of air, significant degradation can occur at temperatures as low as 75°C.[11][12] In an inert atmosphere or in vacuo, it is considerably more stable, with degradation beginning at much higher temperatures (e.g., >300°C).[10][12] This underscores the importance of storage under inert gas.

  • Hydrolytic Stability: The ether linkages of the PEG backbone are stable to hydrolysis under a wide range of pH conditions.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong alkalis, as these can promote the degradation of the PEG chain or cleavage of the functional groups.[15]

Experimental Protocols for Stability Assessment

No specific stability studies for this compound are publicly available. However, a robust stability testing protocol can be designed based on established guidelines (e.g., ICH Q1A, Q1B) and analytical methods.[3][16][17]

Protocol: Long-Term and Accelerated Stability Study

Objective: To determine the shelf-life of this compound under recommended and stressed conditions.

Methodology:

  • Sample Preparation: Aliquot single-use quantities of a single batch of this compound into amber glass vials. Purge each vial with argon or nitrogen before sealing to create an inert atmosphere.

  • Storage Conditions:

    • Long-Term: -20°C ± 5°C

    • Intermediate: 5°C ± 3°C

    • Accelerated: 25°C ± 2°C / 60% RH ± 5% RH

  • Time Points:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Intermediate: 0, 3, 6, 9, and 12 months.

    • Accelerated: 0, 1, 3, and 6 months.

  • Analytical Testing: At each time point, analyze samples from each condition for the following:

    • Appearance: Visual inspection for changes in color or physical state.

    • Purity: Use a stability-indicating HPLC method (e.g., Reverse-Phase HPLC with UV detection) to quantify the parent compound and detect any degradation products.

    • Identity: Confirm the structure of the main peak using LC-MS to ensure it corresponds to the intact molecule.

    • Moisture Content: Perform Karl Fischer titration to assess moisture uptake over time.

Protocol: Photostability Study

Objective: To evaluate the intrinsic photostability of the compound.

Methodology:

  • Sample Preparation: Prepare two sets of samples. One set is exposed to light, and the other (the dark control) is wrapped in aluminum foil.

  • Light Exposure: Expose the samples to a light source conforming to ICH Q1B guidelines, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[3]

  • Analysis: After exposure, compare the exposed samples to the dark control using the HPLC and LC-MS methods described above to quantify any degradation.

Visualized Workflows and Degradation Pathways

Boc Deprotection and Conjugation Pathway

G A This compound B Mild Acidic Conditions (e.g., TFA in DCM) A->B C Amino-PEG8-hydrazide B->C D Carbonyl-containing Molecule (Aldehyde or Ketone) C->D pH 5-7 E Conjugate with Hydrazone Bond D->E

Caption: Reaction pathway for Boc deprotection and subsequent hydrazone bond formation.

Potential Degradation Pathways

G cluster_conditions Stress Conditions cluster_products Degradation Products Acid Acid Deprotected Amino-PEG8-hydrazide Acid->Deprotected Oxidizing_Agent Oxidizing Agent / Air PEG_Fragments PEG Chain Fragments Oxidizing_Agent->PEG_Fragments Moisture Moisture (H₂O) Hydrolyzed_Hydrazide Hydrolyzed Hydrazide Moisture->Hydrolyzed_Hydrazide A This compound A->Deprotected Boc Cleavage A->PEG_Fragments Oxidative Scission A->Hydrolyzed_Hydrazide Hydrolysis

Caption: Potential degradation pathways for this compound under various stress conditions.

General Workflow for Stability Testing

G cluster_0 Setup cluster_1 Execution cluster_2 Analysis cluster_3 Conclusion A Define Storage Conditions (-20°C, 5°C, 25°C/60%RH) B Select Batch & Aliquot Samples (Inert Atmosphere) A->B C Establish Time Points B->C D Store Samples C->D E Pull Samples at Each Time Point D->E F Visual Inspection E->F Test G HPLC for Purity E->G Test H LC-MS for Identity E->H Test I Analyze Data & Determine Degradation Rate / Shelf-life F->I G->I H->I

Caption: A logical workflow for conducting a comprehensive stability study.

References

Introduction: The Critical Role of Linkers in ADC Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Polyethylene (B3416737) Glycol (PEG) Linkers in Antibody-Drug Conjugate (ADC) Development

Audience: Researchers, scientists, and drug development professionals.

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, engineered to deliver highly potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity.[][2] An ADC's architecture consists of three core components: a monoclonal antibody (mAb) for precise targeting of tumor-associated antigens, a potent cytotoxic payload, and a chemical linker that connects the two.[3] The linker is a critical determinant of the ADC's overall success, profoundly influencing its stability, solubility, pharmacokinetics (PK), and mechanism of payload release.[4][5]

Among various linker technologies, hydrophilic linkers, particularly those incorporating polyethylene glycol (PEG), have become indispensable tools. Many potent cytotoxic payloads are inherently hydrophobic, and conjugating them to an antibody can lead to aggregation, poor solubility, and rapid clearance from circulation, thereby limiting the achievable drug-to-antibody ratio (DAR) and compromising therapeutic efficacy.[] PEG linkers address these challenges by imparting hydrophilicity, enhancing the pharmaceutical properties of the ADC, and ultimately widening its therapeutic window.[6][7] Two FDA-approved ADCs, Sacituzumab govitecan (Trodelvy®) and Loncastuximab tesirine (B3181916) (Zynlonta®), feature PEG moieties in their linkers, underscoring their clinical significance.[8][9]

The Chemistry and Properties of PEG Linkers

Polyethylene glycol is a biocompatible, non-toxic, and hydrophilic polymer characterized by repeating ethylene (B1197577) oxide units.[4][6] Its incorporation into ADC linkers offers several key advantages:

  • Enhanced Hydrophilicity and Solubility: The primary function of a PEG linker is to counteract the hydrophobicity of the payload. This improves the overall solubility of the ADC, preventing aggregation and simplifying the manufacturing and formulation processes.[7]

  • Improved Pharmacokinetics: PEGylation creates a hydration shell around the ADC, increasing its hydrodynamic radius.[10] This "stealth" effect shields the ADC from premature clearance by the reticuloendothelial system, leading to a prolonged plasma half-life and increased tumor accumulation.[6][11]

  • Higher Drug-to-Antibody Ratio (DAR): By mitigating the propensity for aggregation, PEG linkers enable the conjugation of a higher number of drug molecules per antibody (typically up to DAR 8) without compromising the ADC's physical stability or pharmacokinetic profile.[6][8]

  • Reduced Immunogenicity: The PEG chain can mask potential epitopes on the linker-payload, reducing the risk of an immune response against the conjugate.[6][11]

Types of PEG Linkers

The design of a PEG linker can be tailored to achieve specific ADC properties. Key variations include:

  • Discrete vs. Polydisperse PEG: Discrete PEGs (dPEGs) have a defined, uniform chain length and molecular weight (polydispersity index ≈ 1.0).[6] This uniformity is highly advantageous for manufacturing, as it leads to a homogeneous ADC product with improved batch-to-batch reproducibility and a cleaner safety profile compared to traditional, polydisperse PEG mixtures.[6][11]

  • Linear vs. Branched/Pendant Architecture: PEG chains can be incorporated as a linear spacer or in a branched or pendant configuration.[12] Studies have shown that a pendant arrangement, where PEG chains branch off the main linker backbone, can be more effective at masking the hydrophobic payload, resulting in ADCs with slower clearance rates and improved stability.[7][13]

  • Cleavable vs. Non-Cleavable Linkers: This is a critical design choice that dictates the payload release mechanism.[14][15]

    • Cleavable Linkers: These are designed to be stable in systemic circulation but are cleaved by specific triggers within the tumor microenvironment or inside the cancer cell (e.g., lysosomal proteases, acidic pH, or a high glutathione (B108866) concentration).[14] This allows for targeted release of the payload.

    • Non-Cleavable Linkers: These linkers remain intact, and payload release occurs only after the complete lysosomal degradation of the antibody component. This strategy often results in higher plasma stability and can provide a wider therapeutic window.[15]

Quantitative Impact of PEG Linkers on ADC Performance

The length and architecture of the PEG linker must be carefully optimized, as it represents a trade-off between enhanced pharmacokinetics and potential impacts on in vitro potency. The following tables summarize quantitative data from various studies to illustrate these relationships.

Table 1: Effect of PEG Linker Length on ADC Pharmacokinetics and In Vitro Potency
Linker Type/LengthKey Pharmacokinetic EffectsImpact on In Vitro Cytotoxicity (IC50)Reference(s)
No PEG Rapid clearance, short half-life (t½ ≈ 19.6 min for an affibody-drug conjugate).Highest potency (baseline).[12]
Short (e.g., PEG2-PEG4) Faster clearance compared to longer PEGs. Clearance rates increase rapidly for PEGs smaller than PEG8.May retain high potency, minimal impact on IC50.[10][14]
Intermediate (e.g., PEG8-PEG12) Slower clearance, longer half-life. Often represents a plateau for PK improvement.Moderate impact on IC50. Represents a balanced approach.[10][14]
Long (e.g., PEG24, 4 kDa, 10 kDa) Significantly prolonged half-life. A 4 kDa PEG extended t½ by 2.5-fold; a 10 kDa PEG extended t½ by 11.2-fold.Can cause a substantial reduction in potency. IC50 increased by 4.5-fold (4 kDa) and 22-fold (10 kDa).[][10][12]
Table 2: Effect of Linker Hydrophilicity and Architecture on DAR and Efficacy
Linker StrategyAchievable DARKey Efficacy & Stability OutcomesReference(s)
Conventional Hydrophobic Linker Typically limited to 2-4. High DAR (>4) leads to aggregation and rapid clearance.Efficacy is limited by the number of payloads that can be delivered.[][11]
Linear PEG Linker Enables higher DAR (up to 8) by improving solubility.Improved PK profile and in vivo efficacy compared to hydrophobic linkers.[6]
Branched/Pendant PEG Linker Enables high DAR (e.g., 8).Pendant PEG configuration showed slower clearance rates than linear PEG. Branched linkers improved PK and efficacy.[6][7][13]
Hydrophilic Linker (General) Enables high DAR (e.g., 8).DAR 8 ADCs with hydrophilic linkers can be more efficacious in vivo than lower DAR ADCs.[8]

Key Experimental Protocols in ADC Development

This section provides detailed methodologies for essential experiments used to characterize and evaluate ADCs with PEG linkers.

ADC Conjugation (Cysteine-Based)

This protocol describes a common method for conjugating a maleimide-containing linker-payload to a mAb via partially reduced interchain disulfide bonds.

  • Antibody Reduction:

    • Prepare the antibody solution at approximately 10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4) containing 1 mM EDTA.

    • Add a calculated molar excess of a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to the antibody solution. A common starting point is 12 equivalents to achieve full reduction of the four interchain disulfides.[]

    • Incubate the reaction at room temperature for 1-2 hours.

  • Buffer Exchange:

    • Remove the excess TCEP by performing a buffer exchange. This can be done using a desalting column or a centrifugal filter with a 30 kDa molecular weight cutoff (MWCO).[] The final buffer should be a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.4).

  • Conjugation Reaction:

    • Dissolve the maleimide-activated PEG-linker-payload in an organic solvent like DMSO to create a stock solution (e.g., 10 mM).

    • Add a slight molar excess (e.g., 10 molar equivalents for a target DAR of 8) of the linker-payload stock solution to the reduced antibody solution.[]

    • Allow the reaction to proceed at room temperature for 15-30 minutes with gentle mixing.[]

  • Quenching and Purification:

    • Quench any unreacted maleimide (B117702) groups by adding an excess of a thiol-containing reagent, such as N-acetylcysteine.

    • Purify the resulting ADC from unconjugated linker-payload and other impurities using methods like size exclusion chromatography (SEC) or tangential flow filtration (TFF).[16]

Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is the standard method for determining the DAR and drug-load distribution of cysteine-linked ADCs.[17][18]

  • Instrumentation and Column:

    • HPLC System: An LC system with a UV detector, preferably made of bio-inert materials to withstand high salt concentrations.[11]

    • Column: A HIC column, such as a Tosoh Butyl-NPR (4.6 x 35 mm, 2.5 µm).[19]

  • Mobile Phases:

    • Mobile Phase A (High Salt): 1.2 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 6.0.[19]

    • Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 6.0, often containing an organic modifier like 25% isopropanol (B130326) (IPA).[19]

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min.[19]

    • Column Temperature: 30 °C.[19]

    • Detection: UV absorbance at 280 nm.[19]

    • Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) over a suitable time (e.g., 20-30 minutes).

  • Data Analysis:

    • The ADC species will elute based on hydrophobicity, with the unconjugated antibody (DAR 0) eluting first, followed by DAR 2, DAR 4, DAR 6, and DAR 8 species.[18]

    • Integrate the peak area for each species.

    • Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100[17]

In Vitro Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells to determine the IC50 (half-maximal inhibitory concentration) of an ADC.[13][14]

  • Cell Seeding:

    • Seed target (antigen-positive) and control (antigen-negative) cells into 96-well flat-bottom plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[7]

  • ADC Treatment:

    • Prepare serial dilutions of the ADC in complete cell culture medium. A typical concentration range might be from 1000 ng/mL down to 0.1 ng/mL.

    • Remove the old medium from the cells and add the ADC dilutions to the appropriate wells. Include untreated control wells (medium only).

    • Incubate the plates for a defined period, typically 72-96 hours.[7]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.[7] During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[7]

    • Incubate for at least 2 hours at room temperature in the dark, with gentle shaking.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the ADC concentration and use a non-linear regression model to determine the IC50 value.

In Vivo Efficacy in a Xenograft Mouse Model

This protocol outlines a typical study to evaluate the anti-tumor activity of an ADC in vivo.[20]

  • Model Establishment:

    • Select an appropriate immunocompromised mouse strain (e.g., Athymic Nude or NOD-SCID).

    • Implant human cancer cells (e.g., 5-10 million cells) subcutaneously into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Study Groups and Dosing:

    • Randomize the mice into treatment groups (typically n=6-10 per group) to ensure a similar average tumor volume across all groups.

    • Treatment groups may include: Vehicle control (e.g., saline), non-targeting control ADC, unconjugated antibody, and one or more dose levels of the therapeutic ADC.

    • Administer the treatments, typically via intravenous (i.v.) injection, according to the desired schedule (e.g., once, or once a week for several weeks).

  • Monitoring and Endpoints:

    • Measure the tumor volume using calipers 2-3 times per week. Tumor volume is often calculated as: (Length x Width²) / 2.[19]

    • Monitor the body weight of the mice regularly as an indicator of systemic toxicity.

    • The study endpoint is typically reached when tumors in the control group reach a pre-determined maximum size (e.g., 2000 mm³) or when signs of excessive toxicity are observed.[20]

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time to generate tumor growth curves.

    • Calculate the Tumor Growth Inhibition (TGI) percentage to quantify the anti-tumor effect.

    • Use appropriate statistical analyses (e.g., ANOVA) to compare tumor growth between groups.

Visualizing Key Pathways and Workflows

General ADC Mechanism of Action and Payload-Specific Signaling

The following diagram illustrates the journey of an ADC from binding to a cancer cell to the induction of apoptosis by common payload classes. The process begins with receptor-mediated endocytosis, followed by trafficking to the lysosome where the payload is released. The payload then engages its intracellular target—either microtubules or topoisomerase I—disrupting the cell cycle and activating apoptotic pathways.

ADC_Mechanism_of_Action General ADC Mechanism and Payload-Specific Apoptosis Pathways cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_tubulin Microtubule Inhibition cluster_topo DNA Damage ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release Tubulin Tubulin Polymerization Inhibition Payload->Tubulin e.g., MMAE, DM1 Topo Topoisomerase I Inhibition Payload->Topo e.g., SN-38, DXd G2M_Arrest G2/M Phase Cell Cycle Arrest Tubulin->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis DNA_Damage DNA Double-Strand Breaks Topo->DNA_Damage S_Arrest S-Phase Cell Cycle Arrest DNA_Damage->S_Arrest S_Arrest->Apoptosis

Caption: General ADC mechanism leading to payload-specific cell cycle arrest and apoptosis.

Preclinical Development Workflow for a PEGylated ADC

The development of an ADC is a multi-stage process that begins with rational design and progresses through rigorous in vitro and in vivo testing. This workflow outlines the key steps in the preclinical evaluation of a novel ADC.

ADC_Development_Workflow Preclinical ADC Development Workflow cluster_design Phase 1: Design & Synthesis cluster_invitro Phase 2: In Vitro Characterization & Efficacy cluster_invivo Phase 3: In Vivo Preclinical Evaluation A1 Antibody & Target Selection A2 Linker-Payload Design (PEGylated) A1->A2 A3 Conjugation Chemistry Optimization A2->A3 A4 ADC Synthesis & Purification A3->A4 B1 Analytical Characterization (DAR by HIC-HPLC, SEC) A4->B1 B2 Plasma Stability Assay (LC-MS) B1->B2 B3 Antigen Binding Assay (ELISA/FACS) B1->B3 B4 In Vitro Cytotoxicity (IC50 on Cell Lines) B3->B4 C1 Pharmacokinetic (PK) Study in Rodents B4->C1 C2 Xenograft Model Efficacy Study (TGI) C1->C2 C3 Toxicity & Tolerability Study (MDT) C2->C3 D1 Lead Candidate Selection C3->D1

Caption: A streamlined workflow for the preclinical development of a PEGylated ADC.

Conclusion and Future Directions

PEG linkers are a mature and essential technology in the field of ADC development. By improving the hydrophilicity, stability, and pharmacokinetic properties of ADCs, they enable the use of potent, hydrophobic payloads and allow for higher drug loading, both of which are critical for therapeutic efficacy. The ability to fine-tune the length, architecture, and cleavability of PEG linkers provides a versatile platform for optimizing the performance of next-generation ADCs. Future innovations will likely focus on developing novel PEG architectures and combining PEG elements with other advanced linker technologies to create ADCs with even wider therapeutic windows and greater efficacy against challenging tumor types.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to PROTAC Linkers and Their Components

Introduction: The Central Role of the Linker in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation.[1][2] These heterobifunctional molecules function by hijacking the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins of interest (POIs).[3] A PROTAC molecule is composed of three fundamental components: a ligand that binds to the POI, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[4][5]

Upon entering the cell, the PROTAC forms a ternary complex with the POI and the E3 ligase.[1] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[2][] The PROTAC molecule, being unchanged by this process, is released and can catalytically induce the degradation of multiple POI copies.[1][2]

While the two ligands determine the specificity for the POI and the E3 ligase, the linker is far from a passive spacer.[7] It is a critical determinant of the PROTAC's overall efficacy, selectivity, and physicochemical properties.[4][8] The linker's length, composition, rigidity, and attachment points profoundly influence the formation and stability of the ternary complex, as well as the molecule's solubility, cell permeability, and metabolic stability.[1][9] Therefore, rational linker design is a cornerstone of developing potent and drug-like PROTACs.[9][10]

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC Molecule PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Catalytic Release Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->E3_Ligase E1/E2 Enzymes Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The catalytic mechanism of PROTAC-mediated protein degradation.

The Anatomy of a PROTAC: Core Components

A PROTAC's structure is modular, consisting of the three key elements connected in a specific arrangement. The rational design of each component is crucial for the final molecule's success.

  • Protein of Interest (POI) Ligand ("Warhead"): This moiety provides specificity by binding to the target protein intended for degradation.[8]

  • E3 Ubiquitin Ligase Ligand ("Anchor"): This component recruits a specific E3 ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL), which are the most commonly used in PROTAC design.

  • Linker: The chemical tether that joins the warhead and the anchor. The linker's characteristics are decisive in enabling the formation of a productive ternary complex and defining the drug-like properties of the molecule.[]

PROTAC_Components cluster_info Key Design Considerations POI_Ligand POI Ligand (Warhead) POI_Ligand->p1 Attachment Point 1 Linker Linker Linker->p2 E3_Ligand E3 Ligase Ligand (Anchor) p1->Linker p2->E3_Ligand Attachment Point 2

Caption: The modular structure of a Proteolysis-Targeting Chimera (PROTAC).

A Deeper Dive into PROTAC Linkers

The linker is a multifaceted component that can be broadly classified based on its flexibility and chemical composition. The choice of linker type is a strategic decision in the PROTAC design process.

Linker Classification

Flexible Linkers: These are the most common starting points in PROTAC development due to their synthetic accessibility and ability to allow the two ligands to adopt multiple conformations, increasing the probability of achieving a productive ternary complex.[1][5]

  • Alkyl Chains: Simple hydrocarbon chains that provide a high degree of flexibility. They are generally hydrophobic, which can impact solubility.[5]

  • Polyethylene Glycol (PEG) Chains: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are widely used to improve the hydrophilicity and aqueous solubility of PROTACs.[1][5]

Rigid Linkers: These linkers restrict the conformational freedom of the PROTAC molecule. While potentially more challenging to design, a rigid linker can "lock" the PROTAC in a bioactive conformation, leading to more stable ternary complexes and improved degradation efficiency.[]

  • Alkynes/Triazoles: Often incorporated using copper-catalyzed "click chemistry," the resulting triazole ring is metabolically stable and adds rigidity.[][8] This approach is highly efficient for synthesizing libraries of PROTACs.[8]

  • Cycloalkanes and Heterocycles: Structures like piperidine (B6355638) and piperazine (B1678402) are used to introduce rigidity while also potentially improving water solubility and metabolic stability.[5][12]

  • Aromatic Rings: Phenyl rings can provide conformational restriction and may participate in pi-stacking interactions within the ternary complex.[8]

"Smart" or Functional Linkers: Recent innovations include linkers that respond to external stimuli, offering spatiotemporal control over PROTAC activity.

  • Photoswitchable Linkers: Often containing an azobenzene (B91143) group, these linkers can change between cis and trans isomers upon exposure to specific wavelengths of light, thereby activating or deactivating the PROTAC.[1][5]

  • Photocleavable Linkers: These can be severed by light, providing another mechanism to control PROTAC activation at a specific time and location.[5]

Linker_Types cluster_main PROTAC Linker Classification & Properties Linkers Linker Types Flexible Flexible Linkers Linkers->Flexible Rigid Rigid Linkers Linkers->Rigid Smart Smart/Functional Linkers Linkers->Smart Alkyl Alkyl Chains Flexible->Alkyl PEG PEG Chains Flexible->PEG Triazole Alkynes/Triazoles (Click Chemistry) Rigid->Triazole Cycloalkane Cycloalkanes/ Heterocycles Rigid->Cycloalkane Photoswitchable Photoswitchable (e.g., Azobenzene) Smart->Photoswitchable Solubility Solubility Alkyl->Solubility Permeability Permeability Alkyl->Permeability Stability Metabolic Stability Alkyl->Stability Ternary_Complex Ternary Complex Formation Alkyl->Ternary_Complex PEG->Solubility PEG->Permeability PEG->Stability PEG->Ternary_Complex Triazole->Solubility Triazole->Permeability Triazole->Stability Triazole->Ternary_Complex Cycloalkane->Solubility Cycloalkane->Permeability Cycloalkane->Stability Cycloalkane->Ternary_Complex Photoswitchable->Solubility Photoswitchable->Permeability Photoswitchable->Stability Photoswitchable->Ternary_Complex

Caption: Classification of PROTAC linkers and their influence on key properties.
Impact of Linker Properties on Performance

The optimization of a PROTAC's linker is a multidimensional problem where several parameters must be balanced.

  • Linker Length: This is one of the most critical parameters. If a linker is too short, steric clashes can prevent the simultaneous binding of the POI and E3 ligase, inhibiting ternary complex formation.[9] Conversely, if the linker is too long, it may not effectively bring the two proteins into the required proximity for efficient ubiquitination.[9][13] The optimal length is highly dependent on the specific POI-E3 ligase pair and must be determined empirically.[3][14] For instance, an optimal linker length of 16 atoms was identified for estrogen receptor (ER)-α targeting PROTACs.[3][13]

  • Composition and Physicochemical Properties: The chemical makeup of the linker directly influences the PROTAC's drug-like properties. Incorporating polar groups like ethers (as in PEG) or amides can improve solubility, while lipophilic alkyl chains can enhance cell permeability.[1] Some flexible linkers exhibit a "chameleon effect," adopting a more compact, less polar conformation to cross the hydrophobic cell membrane before extending into a more polar state in the aqueous cytoplasm.[1]

  • Attachment Points (Exit Vectors): The points at which the linker is connected to the warhead and anchor ligands are crucial.[9] The linker must be attached at a position that does not disrupt the key binding interactions of the ligands with their respective proteins. The choice of exit vector is typically guided by identifying solvent-exposed regions on the ligands when they are bound to their targets.[9]

  • Flexibility vs. Rigidity: Flexible linkers, like long alkyl or PEG chains, can be advantageous in early discovery, as they allow the PROTAC to find a productive binding mode more easily.[8] However, this flexibility comes at an entropic cost upon binding, which can weaken the stability of the ternary complex.[8] Rigidifying the linker can reduce this entropic penalty and pre-organize the PROTAC for optimal binding, potentially increasing potency and selectivity.[]

Data Presentation: Quantitative Impact of Linker Design

The optimization of PROTAC linkers often requires synthesizing and testing a library of compounds to determine the structure-activity relationship (SAR). The following table summarizes representative data from the literature, illustrating how linker modifications affect degradation performance, measured by DC₅₀ (the concentration for 50% degradation) and Dₘₐₓ (the maximum percentage of degradation).

Target ProteinE3 LigaseLinker Type / LengthDC₅₀ (nM)Dₘₐₓ (%)Key Observation
TBK1 VHLAlkyl/EtherLinkers shorter than 12 atoms showed no activity.[8]
12-29 atoms< 1000>75%Robust degradation was observed across a wide range of longer linkers.[8]
21 atoms396%An optimal length was identified within the active range.[8]
BTK CRBNPEG
≥ 4 PEG units1-40>85%Longer linkers were potent but lacked positive cooperativity in ternary complex formation.[8][15]
< 4 PEG units> 40< 85%Shorter linkers impaired binary binding affinity, likely due to steric hindrance.[8]
ERα E3 Ligase (unspecified)AlkylA clear optimal length was demonstrated.[13][14]
16 atomsPotentHighOptimal degradation efficacy was achieved at this specific length.[3][13]
< 16 or > 16 atomsLess PotentReducedBoth shorter and longer linkers resulted in significantly reduced efficacy.[14]
BRD4 CRBNPEGA non-linear relationship between length and potency was observed.[8]
0 or 4-5 PEG units< 500>90%The shortest and longest linkers were most potent.[8]
1-2 PEG units> 5000< 50%Intermediate length linkers showed significantly reduced potency.[8]

Note: Data is compiled from multiple sources and serves as an illustration of general principles. Direct comparison between different systems can be challenging due to variations in cell lines, treatment times, and assay conditions.[15]

Experimental Protocols for PROTAC Linker Evaluation

A robust set of biochemical and cellular assays is required to characterize a PROTAC and evaluate the impact of its linker.

Western Blotting for Protein Degradation Analysis

This is the most direct and common method to quantify PROTAC-induced degradation of the target protein.[16][17]

Methodology:

  • Cell Culture and Treatment:

    • Seed an appropriate cell line (e.g., a human cancer cell line expressing the POI) in multi-well plates.[18]

    • Allow cells to adhere and grow to 70-80% confluency.

    • Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a fixed duration (e.g., 18-24 hours) to determine the dose-response.[16][19]

    • For time-course experiments, treat cells with a fixed PROTAC concentration and harvest at various time points (e.g., 2, 4, 8, 16, 24 hours).[16]

    • Include a vehicle control (e.g., DMSO) in all experiments.[18]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[16][18]

    • Clarify the lysate by centrifugation to pellet cellular debris.[16]

    • Determine the total protein concentration of the supernatant using a standard method like the BCA assay.[16]

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration and prepare them with Laemmli sample buffer.[18]

    • Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16]

    • Transfer the separated proteins to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.[16][20]

  • Immunoblotting and Detection:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[16]

    • Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. A primary antibody for a loading control (e.g., GAPDH, β-actin) should also be used.[19]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[16]

    • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.[18]

    • Capture the signal using a digital imaging system.[16]

  • Data Analysis:

    • Quantify the band intensity for the POI and the loading control using densitometry software.

    • Normalize the POI signal to the loading control signal for each sample.

    • Calculate the percentage of remaining protein relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.

Western_Blot_Workflow cluster_workflow Western Blot Protocol for PROTAC Efficacy A 1. Cell Treatment (Dose & Time Course) B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE (Protein Separation) B->C D 4. Protein Transfer (Gel to Membrane) C->D E 5. Immunoblotting (Primary & Secondary Antibodies) D->E F 6. ECL Detection (Signal Capture) E->F G 7. Data Analysis (Quantify Degradation, DC50/Dmax) F->G

Caption: Standard workflow for Western blot analysis of PROTAC-mediated degradation.
Ternary Complex Formation Assays

Assessing the formation of the POI-PROTAC-E3 ligase complex is crucial, as this is the prerequisite step for degradation.[21] Various biophysical and cell-based methods can be used.

Common Methodologies:

  • Biophysical Assays (In Vitro): These assays use purified proteins to directly measure binding affinities and kinetics.

    • Surface Plasmon Resonance (SPR): One protein is immobilized on a sensor chip, and the binding of the other components is measured in real-time.[22]

    • Biolayer Interferometry (BLI): Similar to SPR, this technique measures binding events at the surface of a biosensor.[22]

    • Isothermal Titration Calorimetry (ITC): Measures the heat changes associated with binding events to determine thermodynamic parameters.[22]

    • AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): A bead-based proximity assay where signal is generated only when the two proteins are brought together by the PROTAC.[23]

  • Cell-Based Assays (In Situ): These assays measure ternary complex formation within live cells, providing a more physiologically relevant context.[21]

    • NanoBRET™ (Bioluminescence Resonance Energy Transfer): An E3 ligase is fused to a fluorescent acceptor (HaloTag), and the POI is fused to a bioluminescent donor (NanoLuc®). Complex formation brings the donor and acceptor into proximity, generating a BRET signal.[21][24]

General Protocol for a NanoBRET™ Ternary Complex Assay:

  • Cell Preparation: Co-transfect cells (e.g., HEK293) with plasmids encoding the NanoLuc®-POI fusion and the HaloTag®-E3 ligase fusion.[24]

  • Assay Plate Setup: Seed the transfected cells into a 96- or 384-well white assay plate.

  • Compound Treatment: Add the HaloTag® fluorescent ligand to label the E3 ligase fusion protein. Then, add serial dilutions of the PROTAC to the wells.

  • Substrate Addition: Add the NanoLuc® substrate to initiate the bioluminescent reaction.

  • Signal Detection: Immediately measure both the donor emission (luminescence) and acceptor emission (fluorescence) using a plate reader capable of detecting BRET signals.

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the ratio against the PROTAC concentration to generate a dose-response curve, from which parameters like EC₅₀ for complex formation can be derived. The characteristic "hook effect" is often observed, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes that outcompete the ternary complex.[22][24]

Ternary_Complex_Workflow cluster_workflow NanoBRET Assay for Ternary Complex Formation A 1. Co-transfect Cells (NanoLuc-POI & HaloTag-E3) B 2. Seed Cells in Assay Plate A->B C 3. Add HaloTag Ligand (Labels E3 Ligase) B->C D 4. Add PROTAC Dilutions C->D E 5. Add NanoLuc Substrate D->E F 6. Measure Donor & Acceptor Emission E->F G 7. Calculate BRET Ratio (Analyze Dose-Response & Hook Effect) F->G

Caption: Workflow for a cell-based NanoBRET ternary complex formation assay.
Cell Permeability Assays

A potent PROTAC is ineffective if it cannot cross the cell membrane to reach its intracellular target.[25] Permeability assays are essential for evaluating this property.

Common Methodologies:

  • PAMPA (Parallel Artificial Membrane Permeability Assay): A high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane. It serves as an early screen for passive permeability.[25][26][27]

  • Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and express efflux transporters, thus modeling the human intestinal barrier. It can measure both passive diffusion and active transport, providing a more comprehensive assessment of permeability and efflux liability.[25][27]

General Protocol for Caco-2 Permeability Assay:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports in a transwell plate for ~21 days until they form a differentiated, polarized monolayer.

  • Monolayer Integrity Test: Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement (Apical to Basolateral):

    • Wash the monolayer with a transport buffer.[28]

    • Add the PROTAC solution to the apical (top) chamber.[28]

    • At various time points, collect samples from the basolateral (bottom) chamber.[28]

  • Efflux Measurement (Basolateral to Apical):

    • To determine if the PROTAC is a substrate for efflux pumps, perform the experiment in reverse, adding the compound to the basolateral chamber and sampling from the apical chamber.[28]

  • Quantification: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.[28]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp). An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests the compound is subject to active efflux.[28]

Conclusion and Future Directions

The linker is an indispensable and highly tunable component of a PROTAC molecule, playing a pivotal role that extends far beyond simply connecting the two active ligands. Its length, chemical structure, and flexibility are critical parameters that must be meticulously optimized to ensure efficient ternary complex formation and endow the final molecule with favorable drug-like properties such as solubility and cell permeability.

The historical "trial and error" approach to linker design is progressively being replaced by more rational, structure-guided strategies.[4][8] Advances in structural biology, biophysical techniques, and computational modeling are providing unprecedented insights into the structure and dynamics of ternary complexes.[4][29][30] These tools will be essential to accelerate the design of optimized linkers, moving the field toward a future where PROTACs can be developed with greater predictability and efficiency to address a wide range of currently "undruggable" targets.

References

The Hydrophilic Advantage: A Technical Guide to PEGylated Linkers in Bioconjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced therapeutics, particularly in the realm of bioconjugates such as antibody-drug conjugates (ADCs), the linker connecting the targeting moiety to the payload is a critical determinant of success. Polyethylene glycol (PEG) linkers have emerged as a cornerstone in bioconjugate design, primarily owing to their profound hydrophilic properties. The process of covalently attaching PEG chains, known as PEGylation, is a well-established strategy for enhancing the therapeutic properties of proteins, peptides, and ADCs.[1][2][3] This technical guide provides an in-depth exploration of the hydrophilic characteristics of PEGylated linkers, offering quantitative data, detailed experimental protocols, and visual workflows to inform the rational design and optimization of next-generation bioconjugates.

The hydrophilicity of PEG linkers is attributed to the repeating ethylene (B1197577) glycol units (-CH₂-CH₂-O-), which are highly hydrophilic and interact favorably with water molecules.[2] This property is instrumental in overcoming the challenges associated with hydrophobic drugs and bioconjugates, such as poor solubility, aggregation, and rapid clearance.[1][4] By forming a hydration shell around the conjugate, PEG linkers can enhance solubility, improve stability, and prolong circulation half-life.[3] The length and architecture—linear versus branched—of the PEG chain are key parameters that can be modulated to fine-tune these properties for optimal therapeutic outcomes.[5][6]

The Impact of PEGylation on Physicochemical and Pharmacokinetic Properties

The introduction of a PEGylated linker into a bioconjugate can dramatically alter its behavior both in vitro and in vivo. The extent of these changes is directly related to the length and structure of the PEG chain.

Enhancing Hydrophilicity and Solubility

A primary advantage of PEGylated linkers is their ability to increase the aqueous solubility of hydrophobic molecules.[7] This is particularly crucial for ADCs, where the cytotoxic payload is often hydrophobic, leading to a tendency for aggregation, which can compromise efficacy and safety.[4] The hydrophilic PEG chain effectively shields the hydrophobic drug, improving the overall solubility of the ADC and enabling higher drug-to-antibody ratios (DARs) without inducing aggregation.[1][4]

The hydrophilicity of a compound can be quantitatively expressed by its logD value at a physiological pH of 7.4. A lower logD value indicates greater hydrophilicity. As demonstrated in the table below, the incorporation of PEG chains leads to a significant decrease in the logD value, signifying enhanced water solubility.

Compound/ModificationLogD at pH 7.4Reference(s)
Unmodified Ligand-2.64 ± 0.25[8]
Ligand with PEG8 Linker-4.23 ± 0.26[8]
Modulating Pharmacokinetics

The length of the PEG linker has a profound impact on the pharmacokinetic (PK) profile of a bioconjugate.[1][4] Longer PEG chains increase the hydrodynamic radius of the molecule, which reduces renal clearance and prolongs its circulation time in the bloodstream.[4][6] This extended half-life can lead to greater exposure of the target tissue to the therapeutic agent, potentially enhancing its efficacy.[9] However, there is a trade-off, as excessively long PEG chains can sometimes lead to reduced biological activity due to steric hindrance.[2][4]

The following tables summarize the impact of PEG linker length on key pharmacokinetic and in vitro performance parameters of ADCs.

Table 1: Effect of PEG Linker Length on Pharmacokinetics (PK) [1][4][10][11]

Linker LengthKey PK CharacteristicsImplications
Short (e.g., PEG2-PEG4) Faster clearance, shorter half-life.May retain higher in vitro potency but can lead to reduced in vivo efficacy due to rapid clearance. Suitable for payloads not requiring prolonged exposure.
Intermediate (e.g., PEG8-PEG12) Slower clearance, longer half-life, often reaching a plateau of PK improvement.Often shows a significant improvement in in vivo efficacy with a moderate impact on in vitro potency. Represents a balanced approach for many ADCs.
Long (e.g., PEG24, 4kDa, 10kDa) Significantly prolonged half-life.Can lead to the highest in vivo efficacy but may also cause a more substantial reduction in in vitro cytotoxicity. Beneficial for miniaturized ADCs or when maximum exposure is required.

Table 2: Effect of PEG Linker Length on In Vitro Performance of ADCs [2]

ParameterPEG4PEG8PEG12PEG24Longer PEGs (e.g., 4-10 kDa)Key Findings & References
Drug-to-Antibody Ratio (DAR) Efficiency Lower drug loading (DAR ~2.5) has been observed in some cases.Intermediate PEG lengths (PEG6, PEG8, PEG12) have shown higher drug loading efficiencies (DAR ~3.7-5.0).Intermediate PEG lengths (PEG6, PEG8, PEG12) have shown higher drug loading efficiencies (DAR ~3.7-5.0).Lower drug loading (DAR ~3.0).Not specified.Intermediate PEG lengths often provide an optimal balance for achieving higher DARs.[2]
In Vitro Cytotoxicity Generally maintains high potency.Often represents a balance between improved pharmacokinetics and retained potency.May show a slight decrease in potency compared to shorter linkers.Can exhibit a more significant reduction in cytotoxicity.A 4 kDa PEG linker led to a 4.5-fold reduction in cytotoxicity, while a 10 kDa linker caused a 22-fold reduction.Longer PEG chains can sterically hinder the interaction of the ADC with its target cell or impede the release of the cytotoxic payload.[2]
Protein Stability (vs. Proteolysis) Offers some protection against proteolytic degradation.Provides increased protection compared to shorter linkers.Offers significant protection.A 2-armed 40 kDa PEG provided the best resistance to proteolysis in one study.A 2-armed 40 kDa PEG provided the best resistance to proteolysis in one study.Longer PEG chains create a steric shield that can decrease immunogenicity and protect against proteolytic degradation.[2]
Cellular Uptake (Nanoparticles) Higher uptake by macrophage cells compared to longer PEGs.Reduced uptake by macrophages compared to shorter PEGs.Further reduction in non-specific uptake.Significant reduction in non-specific uptake.Very effective at reducing non-specific cellular uptake.Increasing PEG length generally decreases non-specific cellular uptake by providing a hydrophilic shield that repels opsonins and reduces phagocytic removal.[2]

Experimental Protocols

Detailed and reproducible experimental methodologies are paramount in the development and characterization of PEGylated bioconjugates. This section provides protocols for key experiments related to the synthesis, purification, and characterization of the hydrophilic properties of PEGylated linkers and their conjugates.

Synthesis of Heterobifunctional PEG Linkers (e.g., Maleimide-PEG-NHS Ester)

This protocol describes a general two-step procedure for the synthesis of a heterobifunctional Maleimide-PEG-NHS ester linker, a common tool in bioconjugation.

Materials:

Procedure:

Step 1: Synthesis of Maleimide-PEG-OH

  • Dissolve α-Amino-ω-hydroxyl PEG and a slight molar excess of maleic anhydride in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Add a dehydrating agent, such as acetic anhydride and a catalyst like sodium acetate, and heat the mixture to 50-60°C for 2-3 hours to facilitate the cyclization to the maleimide.

  • Cool the reaction mixture and precipitate the product by adding cold diethyl ether.

  • Collect the precipitate by filtration and wash with diethyl ether.

  • Purify the Maleimide-PEG-OH product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane).[12]

Step 2: Synthesis of Maleimide-PEG-NHS Ester

  • Dissolve the purified Maleimide-PEG-OH and a molar excess of NHS in anhydrous DCM.

  • Cool the solution in an ice bath and add a molar excess of DCC dissolved in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Precipitate the final product, Maleimide-PEG-NHS ester, by adding cold diethyl ether.

  • Collect the product by filtration, wash with diethyl ether, and dry under vacuum.[13]

  • Characterize the final product by ¹H NMR and mass spectrometry.

Solid-Phase Synthesis of PEG Linkers

Solid-phase synthesis offers a chromatography-free method for the stepwise construction of monodisperse PEG linkers.

Materials:

  • Wang resin

  • Potassium tert-butoxide (tBuOK)

  • Monomer: Tosyl-tetraethylene glycol-O-DMTr

  • Dichloromethane (DCM)

  • Trichloroacetic acid (TCA)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Deprotonation: Swell the Wang resin in DCM and treat with a solution of tBuOK in THF/DCM to deprotonate the hydroxyl groups on the resin.[14]

  • Coupling: Add the tosylated and tritylated tetraethylene glycol monomer to the deprotonated resin and agitate the mixture to allow for Williamson ether synthesis.[14]

  • Detritylation: After the coupling reaction is complete, wash the resin and treat it with a solution of TCA in DCM to remove the dimethoxytrityl (DMTr) protecting group from the newly added PEG unit, exposing a new hydroxyl group for the next coupling cycle.[14]

  • Repeat the deprotonation, coupling, and detritylation steps to achieve the desired PEG chain length.

  • Cleavage: Once the desired length is achieved, cleave the PEG linker from the resin using a solution of TFA in DCM.[14] Precipitate and wash the final product.

Purification of PEGylated Proteins by Chromatography

The purification of PEGylated proteins is essential to remove unreacted protein, excess PEG reagent, and other byproducts. A combination of chromatographic techniques is often employed.

Chromatographic Methods:

  • Size-Exclusion Chromatography (SEC): This is often the first step to separate the larger PEGylated protein from smaller unreacted PEG molecules and hydrolysis byproducts.[]

  • Ion-Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein. IEX separates molecules based on these charge differences and can be effective in separating non-PEGylated, mono-PEGylated, and multi-PEGylated species.[][16]

  • Reversed-Phase Chromatography (RP-HPLC): This technique separates molecules based on hydrophobicity. Since PEGylation increases hydrophilicity, RP-HPLC can effectively separate PEGylated proteins from their non-PEGylated counterparts.[]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their surface hydrophobicity under non-denaturing conditions. It is a powerful tool for purifying PEGylated proteins and is particularly useful for determining the drug-to-antibody ratio (DAR) of ADCs.[][17]

Determination of Aqueous Solubility by Shake-Flask Method

This protocol provides a standard method for determining the equilibrium solubility of a PEGylated compound.

Materials:

  • PEGylated compound of interest

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vials with screw caps

  • Orbital shaker

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of the PEGylated compound to a known volume of PBS in a vial to create a suspension.

  • Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the suspension for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant without disturbing the pellet.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved PEGylated compound in the filtrate using a validated analytical method. This concentration represents the aqueous solubility.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to determine the cytotoxic effect of an ADC on cancer cells.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • Antibody-drug conjugate (ADC) with a PEGylated linker

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.[18][19]

  • Prepare serial dilutions of the ADC in complete cell culture medium.

  • Remove the old medium from the cells and add the ADC dilutions to the respective wells. Include untreated control wells.

  • Incubate the plates for a predetermined period (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[18][19]

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each ADC concentration relative to the untreated control and determine the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%).

Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

HIC-HPLC is a standard method for determining the DAR of cysteine-linked ADCs.

Materials:

  • ADC sample

  • HIC column (e.g., Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)

Procedure:

  • Equilibrate the HIC column with a high percentage of Mobile Phase A.

  • Inject the ADC sample onto the column.

  • Elute the different ADC species using a linear gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B). The least hydrophobic species (unconjugated antibody) will elute first, followed by species with increasing numbers of conjugated drugs.[4][17]

  • Monitor the elution profile at 280 nm.

  • Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).

  • Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100[4][]

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway and a typical experimental workflow.

MMAE-Induced Apoptosis Signaling Pathway

Many ADCs utilize the potent cytotoxic agent monomethyl auristatin E (MMAE). Upon internalization and release, MMAE disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. The diagram below outlines the intrinsic apoptotic pathway initiated by MMAE.

MMAE_Apoptosis_Pathway cluster_cell Cancer Cell ADC ADC Internalization (Endocytosis) Lysosome Lysosomal Trafficking & Payload Release ADC->Lysosome MMAE Released MMAE Lysosome->MMAE Microtubules Microtubule Disruption MMAE->Microtubules CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubules->CellCycleArrest Bax Bax Activation CellCycleArrest->Bax Induces stress signals Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bax->Mitochondrion Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytochromeC->Apoptosome Caspase9 Pro-Caspase-9 -> Activated Caspase-9 Apoptosome->Caspase9 Caspase3 Pro-Caspase-3 -> Activated Caspase-3 Caspase9->Caspase3 PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Execution CleavedPARP Cleaved PARP PARP->CleavedPARP

Caption: MMAE-induced intrinsic apoptosis pathway.

General Workflow for ADC Development and In Vitro Testing

The development of an ADC is a multi-step process that begins with the selection of the target antigen and antibody and culminates in rigorous in vitro and in vivo testing. The following diagram illustrates a typical workflow.

ADC_Development_Workflow cluster_discovery Discovery & Engineering cluster_conjugation Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo Preclinical Evaluation Target Target Antigen Selection Antibody Antibody Screening & Optimization Target->Antibody Payload Payload & Linker Selection Antibody->Payload Conjugation Antibody-Payload Conjugation Payload->Conjugation Purification Purification (e.g., SEC, HIC) Conjugation->Purification Characterization Characterization (DAR, Purity, etc.) Purification->Characterization Binding Binding Affinity Assay (ELISA, Flow Cytometry) Characterization->Binding Cytotoxicity Cytotoxicity Assay (e.g., MTT) Binding->Cytotoxicity Stability Plasma Stability Assay Cytotoxicity->Stability PK Pharmacokinetics (PK) Studies Stability->PK Efficacy In Vivo Efficacy (Xenograft Models) PK->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity

References

Navigating the Molecular Maze: A Technical Guide to Non-Cleavable vs. Cleavable Linkers in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted drug delivery systems, particularly antibody-drug conjugates (ADCs), has revolutionized the landscape of precision medicine. At the heart of these sophisticated therapeutics lies a critical component: the linker. This molecular bridge, which connects the targeting moiety to the potent payload, is a key determinant of an ADC's efficacy, safety, and pharmacokinetic profile. The choice between a non-cleavable and a cleavable linker strategy is a pivotal decision in the design and development of these next-generation therapies. This in-depth technical guide provides a comprehensive overview of the core principles, comparative data, and experimental methodologies essential for navigating the complexities of linker selection.

The Core of Conjugation: Understanding Linker Technology

Linkers in drug delivery are not merely passive tethers; they are dynamic components engineered to remain stable in systemic circulation and to facilitate the release of the payload at the desired site of action.[1][2] The ideal linker minimizes premature drug release, which can lead to off-target toxicity, while ensuring efficient payload liberation within the target cell or tumor microenvironment.[1][3] The fundamental divergence in linker technology lies in the mechanism of payload release, broadly categorizing them into non-cleavable and cleavable linkers.[1][3]

Non-Cleavable Linkers: A Reliance on Lysosomal Degradation

Non-cleavable linkers are characterized by their high stability, lacking a specific chemical or enzymatic trigger for payload release.[1][3] The liberation of the cytotoxic agent from an ADC equipped with a non-cleavable linker is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome.[1][3][4] This process results in the release of the payload still attached to the linker and a single amino acid residue from the antibody.

Mechanism of Action:

  • Binding and Internalization: The ADC binds to its target antigen on the cell surface and is internalized, typically through receptor-mediated endocytosis.[5][6]

  • Lysosomal Trafficking: The ADC-antigen complex is trafficked through the endosomal-lysosomal pathway.[5][6]

  • Antibody Degradation: Within the acidic and enzyme-rich environment of the lysosome, the antibody component of the ADC is degraded by proteases.[1][3]

  • Payload Release: This degradation releases the payload-linker-amino acid complex into the lysosome.

  • Intracellular Action: The released complex must then traverse the lysosomal membrane to reach its intracellular target, such as microtubules or DNA.

A prime example of a clinically successful ADC utilizing a non-cleavable linker is Ado-trastuzumab emtansine (T-DM1, Kadcyla®), which employs a stable thioether linker.[3]

Cleavable Linkers: Tuned for the Tumor Microenvironment

In contrast to their non-cleavable counterparts, cleavable linkers are designed to be labile under specific physiological conditions that are prevalent within the tumor microenvironment or inside cancer cells.[7][8] This triggered release mechanism offers a more direct and often more rapid liberation of the payload. There are three main classes of cleavable linkers, categorized by their cleavage trigger:

  • Protease-Sensitive Linkers: These linkers incorporate a peptide sequence that is a substrate for proteases, such as cathepsin B, which are highly expressed in the lysosomes of tumor cells.[8][9] The most common example is the valine-citrulline (Val-Cit) dipeptide.[8]

  • pH-Sensitive Linkers: These linkers, often containing a hydrazone bond, are stable at the physiological pH of blood (around 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[7]

  • Glutathione-Sensitive Linkers: These linkers utilize a disulfide bond that is stable in the oxidizing environment of the bloodstream but is readily cleaved in the reducing intracellular environment, which has a significantly higher concentration of glutathione.[7]

A key advantage of many cleavable linkers is their ability to induce a "bystander effect."[10][11] This phenomenon occurs when the released, membrane-permeable payload diffuses out of the target antigen-positive cell and kills neighboring antigen-negative tumor cells.[10][11] This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.[11]

Data-Driven Decisions: Quantitative Comparison of Linker Technologies

The choice of linker has a profound impact on the therapeutic index of an ADC. The following tables summarize key quantitative data from comparative studies of different linker technologies. It is important to note that direct head-to-head comparisons in a single system are ideal but not always available in the literature.

Linker TypeADC ExampleIn Vitro Potency (IC50)Plasma Stability (Half-life)Bystander EffectReference
Non-Cleavable Trastuzumab-DM1 (T-DM1)10-100 ng/mL (HER2-positive cells)~3-4 days (in vivo)Minimal[3][11]
Cleavable (Protease) Trastuzumab-vc-MMAE1-10 ng/mL (HER2-positive cells)>230 days (in human plasma)Yes[7][11]
Cleavable (pH) Anti-CD19-hydrazone-doxorubicinVaries significantly with pHpH-dependentYes[7]
Cleavable (Disulfide) Anti-CD30-SPDB-DM15-50 ng/mL (CD30-positive cells)Varies with steric hindranceYes[7]

Table 1: Comparative In Vitro Properties of ADCs with Different Linkers.

Linker TypeADC ExampleXenograft ModelEfficacy OutcomeReference
Non-Cleavable Trastuzumab-DM1 (T-DM1)NCI-N87 (gastric)Tumor regression at 10 mg/kg[12]
Cleavable (Protease) Trastuzumab-vc-MMAESKOV3 (ovarian)Tumor stasis at 15 mg/kg[13]
Cleavable (Protease) Erbitux-vc-PAB-MMAEA549 (lung)Tumor growth inhibition[14]
Cleavable (Glycosidase) Anti-HER2-β-galactosidase-linkerXenograft57-58% reduction in tumor volume at 1 mg/kg[9]

Table 2: Comparative In Vivo Efficacy of ADCs in Xenograft Models.

Linker TypeCommon Adverse Events (Grade ≥3)Putative CauseReference
Non-Cleavable Thrombocytopenia, Hepatotoxicity (elevated transaminases)On-target, off-tumor toxicity; payload-related toxicity[15][16]
Cleavable Neutropenia, Anemia, Peripheral NeuropathyPremature payload release (off-target toxicity); bystander effect on healthy cells[15][16]

Table 3: Common Toxicities Associated with Different Linker Types. A meta-analysis of clinical trial data indicated that ADCs with cleavable linkers were associated with a significantly higher rate of grade ≥3 adverse events compared to those with non-cleavable linkers (47% vs. 34%).[15]

Experimental Protocols: Methodologies for Linker Characterization

Rigorous and standardized experimental protocols are essential for the preclinical evaluation and selection of optimal linker technologies.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

  • Preparation: Incubate the ADC at a final concentration of 1 mg/mL in human and/or mouse plasma at 37°C. Include a control group with the ADC in a formulation buffer.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).

  • Sample Processing:

    • To measure intact ADC and drug-to-antibody ratio (DAR): At each time point, capture the ADC from the plasma sample using Protein A or Protein G magnetic beads. Wash the beads to remove unbound plasma proteins. The ADC can then be eluted for analysis.

    • To measure free payload: Precipitate plasma proteins using a solvent like acetonitrile. Centrifuge to pellet the proteins and collect the supernatant containing the released payload.

  • Analysis:

    • Analyze the captured and eluted ADC by liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR at each time point.[2][17]

    • Quantify the concentration of the released payload in the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18]

  • Data Interpretation: A stable ADC will show minimal decrease in DAR and a low concentration of released payload over the incubation period.

In Vitro Cytotoxicity Assay

Objective: To determine the potency (IC50) of the ADC against target cancer cell lines.

Methodology:

  • Cell Seeding: Seed antigen-positive and antigen-negative cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and a non-targeting isotype control ADC. Treat the cells with the ADCs for a period of 72-96 hours.

  • Viability Assessment:

    • MTT Assay: Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours. The viable cells will reduce the MTT to formazan (B1609692) crystals. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or SDS in HCl).[19][20]

    • CellTiter-Glo® Assay: Use a commercially available kit to measure the amount of ATP, which is proportional to the number of viable cells.

  • Data Acquisition: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression model.[19]

In Vivo Efficacy Study in Xenograft Models

Objective: To evaluate the anti-tumor activity of the ADC in a relevant animal model.

Methodology:

  • Tumor Implantation: Subcutaneously implant human tumor cells (antigen-positive) into immunocompromised mice (e.g., nude or SCID mice).[21][22]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, and ADC treatment groups at various doses).[21]

  • ADC Administration: Administer the ADCs and controls via the intended clinical route (typically intravenously). The dosing schedule will depend on the ADC's pharmacokinetic profile.[21]

  • Monitoring: Measure tumor volume (using calipers) and the body weight of the mice regularly (e.g., twice a week). Monitor the animals for any signs of toxicity.[22]

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment period. Tumors can be excised and weighed at the end of the study.

  • Data Analysis: Plot the mean tumor volume versus time for each treatment group. Calculate the tumor growth inhibition (TGI) as a percentage. Statistical analysis should be performed to determine the significance of the anti-tumor effect.[13][22]

Cathepsin B Cleavage Assay

Objective: To evaluate the cleavage of a protease-sensitive linker by cathepsin B.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing the ADC (e.g., 1 µM), purified human cathepsin B (e.g., 20 nM), and a suitable reaction buffer (e.g., 10 mM MES, pH 6.0, with a reducing agent like DTT).[23][24]

  • Incubation: Incubate the reaction mixture at 37°C. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).[23][25]

  • Reaction Quenching: Stop the reaction at each time point, for example, by adding a protease inhibitor or by heat inactivation.

  • Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload.[23][24]

  • Data Analysis: Plot the concentration of the released payload over time to determine the rate of linker cleavage.

Visualizing the Molecular Journey: Signaling Pathways and Workflows

Understanding the intracellular trafficking of ADCs and the experimental workflows for their characterization is crucial for rational drug design. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex processes.

ADC_Internalization_Cleavable cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Tumor Cell ADC Antibody-Drug Conjugate Antigen Tumor Cell Antigen ADC->Antigen Binding Endosome Early Endosome Antigen->Endosome Receptor-Mediated Endocytosis Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Released Released Payload Lysosome->Payload_Released Linker Cleavage (e.g., by Cathepsin B) Target Intracellular Target (e.g., Microtubules, DNA) Payload_Released->Target Cytotoxicity Bystander_Cell Neighboring Antigen-Negative Cell Payload_Released->Bystander_Cell Bystander Effect (Diffusion) ADC_Internalization_NonCleavable cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Tumor Cell ADC Antibody-Drug Conjugate Antigen Tumor Cell Antigen ADC->Antigen Binding Endosome Early Endosome Antigen->Endosome Receptor-Mediated Endocytosis Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Complex Released Payload-Linker-AA Complex Lysosome->Payload_Complex Antibody Degradation Target Intracellular Target Payload_Complex->Target Cytotoxicity Plasma_Stability_Workflow cluster_processing Sample Processing cluster_analysis Analysis start Start: ADC Sample incubation Incubate ADC in Plasma at 37°C start->incubation time_points Collect Aliquots at Various Time Points incubation->time_points capture_adc Immuno-affinity Capture of ADC time_points->capture_adc precipitate_protein Protein Precipitation time_points->precipitate_protein lcms_dar LC-MS Analysis (Determine DAR) capture_adc->lcms_dar lcmsms_payload LC-MS/MS Analysis (Quantify Free Payload) precipitate_protein->lcmsms_payload end_dar Result: DAR vs. Time lcms_dar->end_dar end_payload Result: Free Payload vs. Time lcmsms_payload->end_payload

References

Navigating the Safety Profile of Amino-PEG8-hydrazide-Boc: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data associated with Amino-PEG8-hydrazide-Boc (tert-butyl (2-(2-(2-(2-(2-(2-(2-(2-hydrazinyl)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate), a heterobifunctional PEG linker crucial in the development of bioconjugates, antibody-drug conjugates (ADCs), and PROTACs. The following sections detail the known safety information, handling protocols, and emergency procedures to ensure its safe and effective use in a laboratory setting.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to its safe handling and storage. The following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number 1334169-96-8[1][2][3]
Molecular Formula C24H49N3O11[1][2][3]
Molecular Weight 555.67 g/mol [1][3]
Purity > 96%[3]

Hazard Identification and Classification

Based on available safety data sheets for structurally similar compounds, this compound is not classified as a hazardous substance. However, as with any chemical reagent, it is essential to handle it with care and adhere to standard laboratory safety practices. The toxicological properties of this specific compound have not been thoroughly investigated.

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken. It is always recommended to have a copy of the safety data sheet readily available.

Exposure RouteFirst-Aid Protocol
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

AspectProtocol
Handling Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands thoroughly after handling.
Storage Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is -20°C for long-term stability.[2]

Experimental Protocols

Spill Response Protocol

In the event of a spill, follow this protocol to safely clean the affected area.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation.

  • Wear Appropriate PPE: Don the appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill.

  • Collect the Absorbed Material: Carefully collect the absorbed material and place it into a suitable, labeled container for chemical waste.

  • Clean the Area: Clean the spill area with soap and water.

  • Dispose of Waste: Dispose of the waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.

Personal Protective Equipment (PPE) Protocol

Adherence to the following PPE protocol is mandatory when handling this compound.

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat. For larger quantities or in situations with a higher risk of exposure, consider additional protective clothing.

  • Respiratory Protection: In case of insufficient ventilation, wear a suitable respirator.

Visualizing Safety Workflows

The following diagrams illustrate key safety-related workflows for handling this compound.

Hazard_Identification_and_Mitigation cluster_assessment Hazard Assessment cluster_control Control Measures cluster_response Emergency Response Assess_Hazards Assess Potential Hazards (Inhalation, Skin/Eye Contact, Ingestion) Engineering_Controls Engineering Controls (Fume Hood) Assess_Hazards->Engineering_Controls Mitigate with Administrative_Controls Administrative Controls (SOPs, Training) Assess_Hazards->Administrative_Controls Mitigate with PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Assess_Hazards->PPE Mitigate with First_Aid First Aid Measures Engineering_Controls->First_Aid Spill_Response Spill Response Protocol Engineering_Controls->Spill_Response Administrative_Controls->First_Aid Administrative_Controls->Spill_Response PPE->First_Aid PPE->Spill_Response

Hazard Identification and Mitigation Flowchart

Spill_Cleanup_Workflow Start Spill Occurs Evacuate Evacuate Area & Ensure Ventilation Start->Evacuate Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Evacuate->Don_PPE Contain_Spill Contain Spill with Inert Absorbent Don_PPE->Contain_Spill Collect_Waste Collect Absorbed Material into Waste Container Contain_Spill->Collect_Waste Clean_Area Clean Spill Area with Soap & Water Collect_Waste->Clean_Area Dispose Dispose of Waste According to Regulations Clean_Area->Dispose End Spill Cleanup Complete Dispose->End

Spill Cleanup Workflow

References

Methodological & Application

Application Notes and Protocols for Amino-PEG8-hydrazide-Boc in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG8-hydrazide-Boc is a heterobifunctional crosslinker integral to the field of bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs). This reagent features a terminal primary amine, a flexible eight-unit polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected hydrazide group. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1] The Boc (tert-butyloxycarbonyl) group provides a stable protecting group for the hydrazide, which can be selectively removed under acidic conditions to reveal the reactive hydrazide moiety.[2][3] This unmasked hydrazide can then react with carbonyl groups (aldehydes or ketones) on a target biomolecule to form a stable hydrazone linkage.[4][5]

These application notes provide detailed protocols for the use of this compound in the preparation of bioconjugates, covering Boc deprotection, hydrazone ligation, and characterization of the final product.

Data Presentation

The efficiency and stability of the hydrazone linkage are critical parameters in the design of bioconjugates. The following tables summarize key quantitative data related to hydrazone formation and stability.

ParameterValueConditionsReference
Boc Deprotection Efficiency >95%50% TFA in DCM, 30 min[6]
Hydrazone Ligation Efficiency ~60% to "essentially complete"Dependent on reactants and conditions[7]
Aniline-Catalyzed Hydrazone Ligation Rate Constant 3.0 ± 0.3 M⁻¹ s⁻¹100 µM reactants, pH 4.5[8][9]
Hydrazone-based ADC Conjugation Yield 85-88% (for maleimide-thiol comparison)Anti-Notch3 mAb + maleimide (B117702) linker-payload[7]
Hydrazone TypepH/pDHalf-life (t½)Reference
Generic Hydrazone7183 hours[10][11]
54.4 hours[10][11]
Phenylketone-derived Hydrazone7.4 (in plasma)~2 days[10]
Acylhydrazone (in ADC)7.0> 2.0 hours[10]
~5.02.4 minutes[10]
MethylhydrazonepD 7.00.23 hours[10]
AcetylhydrazonepD 7.00.45 hours[10]
OximepD 7.0140 hours[10]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to generate the reactive hydrazide.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection reaction by TLC until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).

  • The resulting deprotected linker (Amino-PEG8-hydrazide as a TFA salt) can be used directly in the next step or after neutralization with a mild base like sodium bicarbonate.

Protocol 2: Generation of Aldehyde/Ketone on a Biomolecule (Antibody Example)

This protocol describes the generation of aldehyde groups on an antibody through mild oxidation of its carbohydrate moieties.

Materials:

  • Antibody solution (e.g., in PBS)

  • Sodium periodate (B1199274) (NaIO₄) solution

  • Desalting column (e.g., Sephadex G-25)

  • Reaction buffer (e.g., PBS, pH 7.2-7.5)

Procedure:

  • Prepare a fresh solution of sodium periodate in the reaction buffer.

  • Add the sodium periodate solution to the antibody solution to a final concentration of 1-10 mM.

  • Incubate the reaction on ice for 30 minutes in the dark.

  • Quench the reaction by adding an excess of glycerol.

  • Remove the excess periodate and byproducts by passing the reaction mixture through a desalting column equilibrated with the reaction buffer.

  • The resulting antibody solution now contains aldehyde groups ready for conjugation.

Protocol 3: Hydrazone Ligation of Amino-PEG8-hydrazide to an Aldehyde-Containing Biomolecule

This protocol outlines the conjugation of the deprotected Amino-PEG8-hydrazide to a biomolecule containing aldehyde or ketone groups.

Materials:

  • Deprotected Amino-PEG8-hydrazide (from Protocol 1)

  • Aldehyde/ketone-functionalized biomolecule (e.g., oxidized antibody from Protocol 2)

  • Aniline (B41778) (optional, as a catalyst)

  • Reaction buffer (e.g., acetate (B1210297) buffer, pH 4.5-5.5)

  • Desalting column or size-exclusion chromatography (SEC) system for purification

Procedure:

  • Dissolve the deprotected Amino-PEG8-hydrazide in the reaction buffer.

  • Add the hydrazide solution to the aldehyde-containing biomolecule solution at a molar excess of 10-50 fold.

  • If using a catalyst, add aniline to a final concentration of 10-100 mM.[8][9]

  • Adjust the pH of the reaction mixture to 4.5-5.5.

  • Incubate the reaction at room temperature for 4-16 hours with gentle mixing.

  • Monitor the reaction progress using a suitable analytical technique (e.g., SDS-PAGE, HPLC).

  • Purify the resulting bioconjugate using a desalting column or SEC to remove unreacted linker and other small molecules.[4][12]

Protocol 4: Characterization of the Bioconjugate

This protocol provides an overview of common techniques to characterize the final bioconjugate.

Methods:

  • SDS-PAGE: To visualize the increase in molecular weight of the biomolecule after conjugation with the PEG linker. A shift in the band to a higher apparent molecular weight is expected.[13][14]

  • Mass Spectrometry (MS): To confirm the identity and determine the exact mass of the conjugate, which allows for the calculation of the drug-to-antibody ratio (DAR) in the case of ADCs.[15][16]

  • Size-Exclusion Chromatography (SEC): To assess the purity of the conjugate and detect the presence of aggregates.[17][18]

  • UV-Vis Spectroscopy: To determine the concentration of the biomolecule and, if the payload has a distinct absorbance, to help calculate the DAR.

  • Stability Assay: To evaluate the stability of the hydrazone linkage, the conjugate can be incubated in buffers of different pH (e.g., pH 5.0 and pH 7.4) at 37°C, and the release of the payload can be monitored over time by HPLC.[19][20]

Visualizations

experimental_workflow cluster_linker_prep Linker Preparation cluster_biomolecule_prep Biomolecule Preparation cluster_conjugation Bioconjugation cluster_characterization Characterization linker This compound deprotection Boc Deprotection (TFA/DCM) linker->deprotection activated_linker Amino-PEG8-hydrazide (Reactive) deprotection->activated_linker ligation Hydrazone Ligation (pH 4.5-5.5) activated_linker->ligation biomolecule Antibody oxidation Oxidation (NaIO4) biomolecule->oxidation activated_biomolecule Aldehyde-Antibody oxidation->activated_biomolecule activated_biomolecule->ligation purification Purification (SEC) ligation->purification conjugate Antibody-PEG-Hydrazone Conjugate purification->conjugate sds_page SDS-PAGE conjugate->sds_page ms Mass Spectrometry conjugate->ms sec SEC conjugate->sec stability Stability Assay conjugate->stability

Caption: Experimental workflow for bioconjugation using this compound.

hydrazone_ligation cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product biomolecule Biomolecule-CHO (Aldehyde) conjugate Biomolecule-CH=N-NH-PEG-NH2 (Hydrazone Conjugate) biomolecule->conjugate linker H2N-NH-PEG-NH2 (Hydrazide) linker->conjugate conditions pH 4.5 - 5.5 Aniline (optional catalyst) conditions->conjugate water H2O conjugate->water

Caption: Diagram of the hydrazone ligation reaction.

adc_development_workflow start Start: ADC Concept antibody_selection Antibody Selection start->antibody_selection linker_payload_synthesis Linker-Payload Synthesis (this compound + Drug) start->linker_payload_synthesis antibody_modification Antibody Modification (Aldehyde Generation) antibody_selection->antibody_modification boc_deprotection Boc Deprotection linker_payload_synthesis->boc_deprotection conjugation Conjugation (Hydrazone Ligation) boc_deprotection->conjugation antibody_modification->conjugation purification ADC Purification (SEC / HIC) conjugation->purification characterization ADC Characterization (DAR, Purity, Aggregation) purification->characterization in_vitro_testing In Vitro Testing (Cytotoxicity, Binding) characterization->in_vitro_testing in_vivo_testing In Vivo Testing (Efficacy, PK/PD) in_vitro_testing->in_vivo_testing end End: ADC Candidate in_vivo_testing->end

Caption: Workflow for Antibody-Drug Conjugate (ADC) development.

References

Application Notes and Protocols for Site-Specific Antibody Labeling with Amino-PEG8-hydrazide-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific antibody conjugation is a critical technique in the development of advanced biologics, including antibody-drug conjugates (ADCs) and diagnostic reagents. Labeling via the glycan moieties within the Fc region of an antibody offers a significant advantage by preserving the integrity and function of the antigen-binding sites. This protocol details a robust method for labeling antibodies using Amino-PEG8-hydrazide-Boc, a heterobifunctional linker.

The procedure involves a multi-step process beginning with the mild oxidation of the antibody's carbohydrate chains to generate aldehyde groups. This is followed by the deprotection of the Boc (tert-butyloxycarbonyl) group on the Amino-PEG8-hydrazide linker to reveal the reactive hydrazide. The liberated hydrazide then covalently conjugates to the aldehyde groups on the antibody, forming a stable hydrazone bond. The terminal primary amine on the polyethylene (B3416737) glycol (PEG) spacer is then available for subsequent conjugation to a molecule of interest (e.g., a cytotoxic drug, a fluorescent dye, or a biotin (B1667282) tag). The PEG8 spacer enhances the solubility and stability of the resulting conjugate while minimizing non-specific interactions. This method facilitates the production of well-defined and highly functional antibody conjugates for a wide array of research and therapeutic applications.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the antibody labeling protocol. Optimal conditions may vary depending on the specific antibody and the molecule being conjugated and should be determined empirically.

Table 1: Recommended Reaction Conditions

ParameterValueNotes
Antibody Oxidation
Antibody Concentration2 - 10 mg/mLHigher concentrations can improve reaction efficiency.
Sodium meta-periodate (NaIO₄) Concentration10 - 20 mMHigher concentrations can lead to over-oxidation.[1]
Reaction Buffer0.1 M Sodium Acetate, pH 5.5Optimal pH for controlled oxidation.[1][2]
Reaction Time30 - 60 minutesLonger times can increase the number of aldehyde groups.[2][3]
Reaction TemperatureRoom Temperature (in the dark) or 4°CLower temperatures can offer better control.
Boc Deprotection of Linker
TFA Concentration in Aqueous Buffer1-5% (v/v)To be performed with caution to maintain antibody stability.
Reaction Time30 - 60 minutesMonitor deprotection while ensuring antibody integrity.
Reaction Temperature4°CTo minimize potential antibody denaturation.
Hydrazone Ligation
Molar Excess of Deprotected Linker50 to 100-fold over antibodyEnsures efficient conjugation to available aldehyde sites.
Reaction BufferPBS or Acetate Buffer, pH 6.0-7.4A slightly acidic to neutral pH is a compromise for antibody stability and reaction kinetics.[4][5][6]
Aniline (B41778) Catalyst (optional)10 - 100 mMCan significantly increase the reaction rate at physiological pH.[4][5][6][7]
Reaction Time2 - 12 hoursLonger incubation may be necessary without a catalyst.
Reaction TemperatureRoom Temperature or 4°C
Final Conjugation (Amine-reactive)
Molar Excess of NHS-ester activated payload5 to 20-fold over antibodyRequires empirical optimization.
Conjugation pH7.2 - 8.5Optimal for balancing amine reactivity and NHS ester hydrolysis.

Table 2: Expected Outcomes

ParameterTypical RangeMethod of Analysis
Degree of Labeling (DOL)2 - 8UV-Vis Spectroscopy, Mass Spectrometry[8][9][10]
Antibody Recovery> 80%UV-Vis Spectroscopy (A280)
Conjugate Purity> 95%Size-Exclusion Chromatography (SEC)[11][12]
Aggregation< 5%Size-Exclusion Chromatography (SEC)

Experimental Protocols

Part 1: Oxidation of Antibody Glycans

This step generates reactive aldehyde groups on the carbohydrate chains of the antibody.

Materials:

  • Antibody of interest in a suitable buffer (e.g., PBS)

  • Sodium meta-periodate (NaIO₄)

  • 0.1 M Sodium Acetate Buffer, pH 5.5

  • Ethylene (B1197577) Glycol

  • Desalting column (e.g., Sephadex G-25)

Protocol:

  • Buffer Exchange: If necessary, exchange the antibody buffer to 0.1 M Sodium Acetate Buffer (pH 5.5) using a desalting column or dialysis.

  • Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL.

  • Periodate (B1199274) Solution Preparation: Prepare a fresh solution of sodium meta-periodate in 0.1 M Sodium Acetate Buffer (pH 5.5) to a final concentration of 10-20 mM.[1]

  • Oxidation Reaction: Add the periodate solution to the antibody solution. Incubate for 30-60 minutes at room temperature in the dark with gentle agitation.[2][3]

  • Quenching: Stop the reaction by adding ethylene glycol to a final concentration of 10 mM. Incubate for 10 minutes at room temperature.

  • Purification: Immediately remove excess periodate and byproducts by passing the solution through a desalting column equilibrated with PBS, pH 7.2-7.4.[2]

Part 2: Boc Deprotection of this compound

This step removes the Boc protecting group to expose the reactive hydrazide. Note: This step should be carefully optimized to ensure deprotection without compromising antibody integrity.

Materials:

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Trifluoroacetic acid (TFA)

  • Cold PBS, pH 7.4

Protocol:

  • Linker Stock Solution: Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Deprotection (performed separately before adding to antibody): In a separate microcentrifuge tube, dilute the this compound stock solution in a buffer containing a low concentration of TFA (e.g., 1-5% in a compatible buffer, to be optimized). Incubate on ice for 30-60 minutes. The deprotected linker should be used immediately. Alternatively, for a more robust deprotection , perform the reaction in an organic solvent like a mixture of TFA and Dichloromethane (DCM) and then evaporate the solvent before reconstituting the deprotected linker in the conjugation buffer.[13][14]

Part 3: Hydrazone Ligation

This step conjugates the deprotected linker to the oxidized antibody.

Materials:

  • Oxidized antibody from Part 1

  • Freshly deprotected Amino-PEG8-hydrazide from Part 2

  • PBS, pH 7.2-7.4 (or other suitable buffer)

  • Aniline (optional, as a catalyst)

Protocol:

  • Conjugation Reaction: Add a 50 to 100-fold molar excess of the freshly deprotected Amino-PEG8-hydrazide to the oxidized antibody solution.

  • Catalysis (Optional): To accelerate the reaction, aniline can be added to a final concentration of 10-100 mM from a stock solution in a compatible solvent.[4][5][6][7]

  • Incubation: Incubate the reaction mixture for 2-12 hours at room temperature with gentle shaking.

  • Purification: Remove the excess linker by size-exclusion chromatography (SEC) or dialysis against PBS, pH 7.4.[11][12] The antibody-PEG-amine conjugate is now ready for the final conjugation step.

Part 4: Final Conjugation to a Molecule of Interest

This step utilizes the terminal primary amine of the conjugated PEG linker to attach a payload (e.g., via an NHS ester).

Materials:

  • Antibody-PEG-amine conjugate from Part 3

  • NHS-ester activated molecule of interest (e.g., drug, dye)

  • Amine-free buffer (e.g., PBS, pH 7.2-8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Protocol:

  • Payload Preparation: Dissolve the NHS-ester activated molecule in an anhydrous organic solvent like DMSO to a high concentration.

  • Conjugation: Add a 5 to 20-fold molar excess of the activated payload to the antibody-PEG-amine conjugate.

  • Incubation: Incubate for 1-2 hours at room temperature.

  • Quenching: Stop the reaction by adding a quenching solution to a final concentration of 50 mM.

  • Final Purification: Purify the final antibody conjugate using SEC to remove unreacted payload and other small molecules.[11][12]

Characterization of the Final Conjugate

  • Degree of Labeling (DOL): Determine the average number of payload molecules per antibody using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and at the λmax of the conjugated molecule.[10] Mass spectrometry can also be used for a more precise determination of the drug-to-antibody ratio (DAR).[15][16][17][18]

  • Purity and Aggregation: Assess the purity of the conjugate and the presence of aggregates using size-exclusion chromatography (SEC).

  • Antigen Binding: Evaluate the immunoreactivity of the conjugated antibody using methods such as ELISA or surface plasmon resonance (SPR).

Visualizations

G cluster_oxidation Part 1: Antibody Oxidation cluster_deprotection Part 2: Linker Deprotection cluster_ligation Part 3 & 4: Conjugation cluster_purification Purification & Analysis Ab Antibody (IgG) NaIO4 Sodium meta-periodate Ab->NaIO4 Oxidation (pH 5.5) Ox_Ab Oxidized Antibody (with Aldehyde groups) NaIO4->Ox_Ab Ox_Ab2 Oxidized Antibody Boc_Linker This compound TFA TFA Boc_Linker->TFA Deprotection Dep_Linker Deprotected Linker (reactive hydrazide) TFA->Dep_Linker Dep_Linker2 Deprotected Linker Ox_Ab2->Dep_Linker2 Hydrazone Ligation (pH 6.0-7.4) Conj_Ab Antibody-PEG-Amine Dep_Linker2->Conj_Ab Payload NHS-activated Payload Conj_Ab->Payload Amine Coupling (pH 7.2-8.5) Final_Conj Final Labeled Antibody Payload->Final_Conj Final_Conj2 Final Labeled Antibody Purification Purification (SEC) Analysis Characterization (DOL, Purity, Activity) Purification->Analysis Final_Conj2->Purification

Caption: Experimental workflow for antibody labeling.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Labeled_Ab Labeled Anti-EGFR Ab Labeled_Ab->EGFR Binding & Internalization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Application in studying EGFR signaling.

References

Application Notes and Protocols for Site-Specific Protein Modification using Amino-PEG8-hydrazide-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a cornerstone of modern biopharmaceutical development, enabling the creation of precisely engineered protein conjugates with enhanced therapeutic properties. Amino-PEG8-hydrazide-Boc is a heterobifunctional linker that offers a versatile platform for such modifications. This linker features a terminal primary amine, a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected hydrazide. This design allows for a sequential and controlled two-step conjugation strategy.

The primary amine can be reacted with carboxyl groups on a protein, for instance, on aspartic or glutamic acid residues, or at the C-terminus. This is typically achieved through activation of the protein's carboxyl groups with EDC and NHS. The PEG8 spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate. Following the initial conjugation, the Boc protecting group can be removed under acidic conditions to reveal a reactive hydrazide. This hydrazide can then be specifically conjugated to a carbonyl-containing molecule, such as a payload with an aldehyde or ketone functional group, to form a stable hydrazone bond. This targeted approach is particularly valuable in the development of antibody-drug conjugates (ADCs), where precise control over the drug-to-antibody ratio (DAR) and conjugation site is critical for therapeutic efficacy and safety.

These application notes provide detailed protocols for the use of this compound in a two-step protein modification workflow, along with expected quantitative outcomes and key considerations for successful conjugation.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Weight 555.67 g/mol
Chemical Formula C24H49N3O11
Purity >95%
Solubility Soluble in DMSO, DMF, and water
Storage Store at -20°C, desiccated
Table 2: Recommended Reaction Parameters for Protein Modification
StepParameterRecommended Range/ValueNotes
1. EDC/NHS Activation of Protein EDC:Protein Molar Ratio20:1 to 100:1Higher ratios can improve efficiency but may lead to protein cross-linking.
NHS:Protein Molar Ratio20:1 to 100:1Typically used in equimolar or slight excess to EDC to stabilize the activated carboxyl group.
pH4.5 - 6.0Optimal for EDC activation of carboxyl groups.
Reaction Time15 - 30 minutesAt room temperature.
2. Coupling of this compound Linker:Protein Molar Ratio5:1 to 20:1The optimal ratio should be determined empirically for each protein.
pH7.2 - 7.5Optimal for the reaction of the activated NHS-ester with the primary amine of the linker.
Reaction Time2 - 4 hoursAt room temperature, or overnight at 4°C.
3. Boc Deprotection ReagentTrifluoroacetic acid (TFA)Typically a 20-50% solution in a suitable organic solvent like dichloromethane (B109758) (DCM).
Reaction Time30 - 60 minutesAt room temperature.
4. Hydrazone Ligation Payload:Protein Molar Ratio3:1 to 10:1The optimal ratio depends on the desired DAR and should be determined empirically.
pH5.0 - 7.0Hydrazone bond formation is most efficient in this pH range.
CatalystAniline (B41778) (optional)10-100 mM aniline can significantly increase the reaction rate.
Reaction Time4 - 24 hoursAt room temperature.
Table 3: Expected Quantitative Outcomes
ParameterExpected Value/RangeMethod of Analysis
Linker Incorporation Efficiency 60 - 90%Mass Spectrometry (MALDI-TOF or ESI-MS)
Boc Deprotection Yield >95%Mass Spectrometry
Hydrazone Ligation Efficiency 50 - 85%UV-Vis Spectroscopy, Mass Spectrometry (for DAR)
Final Drug-to-Antibody Ratio (DAR) 1 - 4Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein

This protocol describes the covalent attachment of the linker to a protein via its carboxyl groups.

Materials:

  • Protein of interest (e.g., monoclonal antibody) in a suitable buffer (e.g., MES or PBS, pH 4.5-6.0)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis cassettes

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in Activation Buffer.

  • EDC/NHS Activation:

    • Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or water.

    • Add EDC and NHS to the protein solution to the desired final molar excess (e.g., 50-fold molar excess of each over the protein).

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Linker Coupling:

    • Immediately after activation, add this compound (dissolved in a minimal amount of DMSO or water) to the activated protein solution to the desired final molar excess (e.g., 10-fold molar excess over the protein).

    • Adjust the pH of the reaction mixture to 7.2-7.5 using Coupling Buffer.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess linker and byproducts by buffer exchange into a suitable storage buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis.

  • Characterization: Analyze the protein-linker conjugate by mass spectrometry to determine the degree of labeling.

Protocol 2: Boc Deprotection and Hydrazone Ligation

This protocol describes the removal of the Boc protecting group and subsequent conjugation to a carbonyl-containing payload.

Materials:

  • Protein-PEG8-hydrazide-Boc conjugate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Carbonyl-containing payload (e.g., aldehyde-modified drug)

  • Ligation Buffer (e.g., 0.1 M Sodium Acetate, pH 5.5)

  • Aniline (optional)

  • Desalting columns or dialysis cassettes

Procedure:

  • Boc Deprotection:

    • Lyophilize the protein-linker conjugate if it is in an aqueous buffer.

    • Dissolve the dried conjugate in a minimal amount of anhydrous DCM.

    • Add a solution of 20-50% TFA in DCM.

    • Incubate for 30-60 minutes at room temperature.

    • Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

    • Re-dissolve the protein-PEG8-hydrazide conjugate in Ligation Buffer.

  • Hydrazone Ligation:

    • Add the carbonyl-containing payload (dissolved in a minimal amount of a compatible organic solvent like DMSO) to the deprotected protein-linker conjugate solution to the desired molar excess.

    • If using a catalyst, add aniline to a final concentration of 10-100 mM.

    • Incubate the reaction for 4-24 hours at room temperature with gentle mixing.

  • Purification: Purify the final protein-payload conjugate using a desalting column or dialysis to remove excess payload and catalyst.

  • Characterization:

    • Determine the final drug-to-antibody ratio (DAR) using HIC-HPLC or mass spectrometry.

    • Assess the purity and aggregation state of the conjugate by size-exclusion chromatography (SEC).

Visualizations

experimental_workflow cluster_step1 Step 1: Linker Attachment cluster_step2 Step 2: Payload Conjugation cluster_analysis Analysis Protein Protein (with -COOH groups) ActivatedProtein Activated Protein (NHS-ester) Protein->ActivatedProtein EDC, NHS pH 4.5-6.0 ProteinLinker Protein-PEG8-hydrazide-Boc ActivatedProtein->ProteinLinker pH 7.2-7.5 Linker This compound Linker->ProteinLinker DeprotectedProtein Protein-PEG8-hydrazide ProteinLinker->DeprotectedProtein TFA/DCM MassSpec Mass Spectrometry (Linker Incorporation) ProteinLinker->MassSpec FinalConjugate Final Protein-Payload Conjugate DeprotectedProtein->FinalConjugate pH 5.0-7.0 (Aniline catalyst optional) Payload Carbonyl-Payload (Aldehyde/Ketone) Payload->FinalConjugate DAR_Analysis DAR Analysis (HIC/MS) FinalConjugate->DAR_Analysis SEC SEC Analysis (Purity/Aggregation) FinalConjugate->SEC

Caption: Experimental workflow for site-specific protein modification.

logical_relationship cluster_reagents Key Reagents cluster_reactions Chemical Reactions cluster_outcome Desired Outcome Linker This compound AmideBond Amide Bond Formation (Linker-Protein) Linker->AmideBond Protein Target Protein Protein->AmideBond Payload Payload HydrazoneBond Hydrazone Bond Formation (Linker-Payload) Payload->HydrazoneBond Deprotection Boc Deprotection AmideBond->Deprotection Deprotection->HydrazoneBond FinalProduct Site-Specific Protein Conjugate HydrazoneBond->FinalProduct

Caption: Logical relationship of key components in the conjugation process.

Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates Using PEG8 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. An ADC consists of three main components: a monoclonal antibody (mAb) that targets a tumor-associated antigen, a potent cytotoxic payload, and a chemical linker that connects the antibody to the payload. The linker is a critical component that influences the stability, solubility, pharmacokinetics, and efficacy of the ADC.

Polyethylene glycol (PEG) linkers, particularly those with eight repeating units (PEG8), have gained prominence in ADC design due to their favorable physicochemical properties. The inclusion of a PEG8 spacer enhances the hydrophilicity of the ADC, which can improve its solubility, reduce aggregation, and prolong its circulation half-life.[1] Furthermore, PEGylation can enable higher drug-to-antibody ratios (DARs) by mitigating the aggregation propensity of hydrophobic payloads.[2]

These application notes provide detailed protocols for the synthesis and characterization of ADCs using PEG8 linkers, with a focus on both cysteine- and lysine-based conjugation strategies.

Key Advantages of PEG8 Linkers in ADC Synthesis

  • Improved Hydrophilicity and Reduced Aggregation: The PEG8 chain increases the overall water solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads, thus preventing the formation of aggregates.[2]

  • Enhanced Pharmacokinetics: The hydrophilic nature of the PEG8 linker reduces non-specific interactions and clearance, leading to a longer circulation half-life and potentially increased tumor accumulation.[1][2]

  • Higher Drug-to-Antibody Ratio (DAR): By improving the solubility and reducing aggregation, PEG8 linkers can facilitate the conjugation of a higher number of drug molecules per antibody without compromising the physicochemical properties of the ADC.[2]

  • Improved Tolerability: Studies in animal models have shown that ADCs with PEG8 linkers can be better tolerated than those with shorter or no PEG spacers.

Quantitative Data Summary

The incorporation of a PEG8 linker can significantly impact the performance of an ADC. The following tables summarize key quantitative data comparing ADCs with and without PEG linkers.

Parameter ADC without PEG Linker ADC with PEG8 Linker Reference
In Vivo Tolerability (Mouse Model) Increased toxicity and mortality at higher doses100% survival at 20 mg/kg[3]
Pharmacokinetics (Clearance) Higher clearance rateLower clearance rate[4]
Hydrophobicity (HIC Retention Time) Longer retention time (more hydrophobic)Shorter retention time (more hydrophilic)N/A
Drug-to-Antibody Ratio (DAR) Typically lower for hydrophobic drugsCan achieve higher stable DARs[2]

Table 1: Comparative Performance of ADCs with and without PEG8 Linkers.

ADC Construct Target Cell Line IC50 (ng/mL) Reference
Trastuzumab-vc-MMAEHER2+ (SK-BR-3)10-50[2]
ADC with Sulfatase-cleavable linker-MMAEHER2+61-111 pmol/L[5]
ADC with Val-Ala linker-MMAEHER2+92 pmol/L[5]

Table 2: Representative In Vitro Cytotoxicity (IC50) of ADCs. Note: IC50 values are highly dependent on the specific antibody, payload, linker, DAR, and cell line used.

| ADC Construct | Species | Clearance (mL/day/kg) | Half-life (t1/2) | Reference | | --- | --- | --- | --- | | ADC with PEG <8 | Rat | Increased clearance | Shorter |[4] | | ADC with PEG8-24 | Rat | Lower, stable clearance | Longer |[1][4] | | Trastuzumab Emtansine (non-PEGylated) | Human | ~0.265 L/h | ~72.4 h |[6] |

Table 3: Representative Pharmacokinetic Parameters of ADCs.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and characterization of ADCs using PEG8 linkers. The first protocol describes a cysteine-based conjugation using a maleimide-PEG8 linker, while the second outlines a lysine-based approach with an NHS-ester-PEG8 linker.

Protocol 1: Cysteine-Based Conjugation of Trastuzumab with a Maleimide-PEG8-MMAE Payload

This protocol describes the synthesis of a Trastuzumab-MMAE ADC with a target DAR of ~4, utilizing a maleimide-PEG8 linker for conjugation to the antibody's interchain cysteine residues.

Materials:

  • Trastuzumab (humanized anti-HER2 mAb)

  • Maleimide-PEG8-vc-PABC-MMAE (drug-linker)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Borate (B1201080) buffer (25 mM sodium borate, 25 mM NaCl, 1 mM DTPA, pH 8.0)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Anhydrous Dimethylacetamide (DMA) or Dimethyl Sulfoxide (DMSO)

  • Sephadex G-25 desalting column

  • Hydrophobic Interaction Chromatography (HIC) column

  • UV-Vis Spectrophotometer

  • LC-MS system

Procedure:

Part 1: Antibody Reduction

  • Prepare a solution of Trastuzumab at 10 mg/mL in borate buffer.

  • Add a calculated amount of TCEP solution to the antibody solution to achieve a final concentration that partially reduces the interchain disulfide bonds. The molar ratio of TCEP to antibody will need to be optimized to achieve the desired DAR. A starting point is a 2-3 fold molar excess of TCEP per disulfide bond to be reduced.

  • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Immediately purify the reduced antibody using a pre-equilibrated Sephadex G-25 desalting column with PBS, pH 7.4, to remove excess TCEP.

Part 2: Drug-Linker Conjugation

  • Dissolve the Maleimide-PEG8-vc-PABC-MMAE in DMA or DMSO to prepare a stock solution (e.g., 10 mM).

  • Add the drug-linker solution to the reduced antibody solution with gentle mixing. A 1.5 to 2-fold molar excess of the drug-linker over the available thiol groups is recommended as a starting point. The final concentration of the organic solvent should be kept below 10% (v/v).

  • Incubate the conjugation reaction at 4°C for 1-2 hours or at room temperature for 1 hour.

  • Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine over the maleimide-drug-linker to cap any unreacted maleimides. Incubate for 20 minutes at room temperature.

Part 3: Purification and Characterization

  • Purify the ADC from unconjugated drug-linker and other reaction components using a Sephadex G-25 column or through tangential flow filtration (TFF) with PBS, pH 7.4.

  • Determine the average DAR and drug distribution of the purified ADC using Hydrophobic Interaction Chromatography (HIC).

  • Confirm the identity and purity of the ADC by SDS-PAGE and size exclusion chromatography (SEC).

  • Determine the final protein concentration using UV-Vis spectroscopy at 280 nm.

Protocol 2: Lysine-Based Conjugation using an NHS-Ester-PEG8 Linker

This protocol describes the conjugation of a cytotoxic payload to the lysine (B10760008) residues of an antibody using an NHS-ester-PEG8 linker. This method results in a heterogeneous mixture of ADC species.

Materials:

  • Monoclonal Antibody (e.g., Trastuzumab)

  • NHS-ester-PEG8-Drug

  • Borate buffer (50 mM, pH 8.5) or PBS (pH 7.4-8.0)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Sephadex G-25 desalting column

  • UV-Vis Spectrophotometer

  • LC-MS system

Procedure:

  • Antibody Preparation: Buffer exchange the antibody into the reaction buffer (borate buffer or PBS) at a concentration of 5-10 mg/mL.

  • Drug-Linker Preparation: Dissolve the NHS-ester-PEG8-Drug in anhydrous DMF or DMSO to a concentration of 10-20 mM immediately before use.

  • Conjugation Reaction: Add a 5-10 fold molar excess of the dissolved NHS-ester-PEG8-Drug to the antibody solution while gently vortexing. The final concentration of the organic solvent should be kept below 10% (v/v).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM to consume any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Purification: Purify the ADC from unconjugated drug-linker and quenching reagents using a Sephadex G-25 desalting column equilibrated with PBS, pH 7.4.

  • Characterization:

    • Determine the protein concentration using UV-Vis spectroscopy at 280 nm.

    • Calculate the average DAR using UV-Vis spectroscopy by measuring the absorbance at 280 nm and the specific absorbance maximum of the payload. The following equations can be used:

      • A_ADC_280 = ε_Ab_280 * C_Ab + ε_Drug_280 * C_Drug

      • A_ADC_λmax = ε_Ab_λmax * C_Ab + ε_Drug_λmax * C_Drug

      • DAR = C_Drug / C_Ab

    • Analyze the drug distribution and confirm the average DAR using LC-MS.

Visualizations

Experimental Workflow and Signaling Pathways

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization cluster_functional_assays Functional Assays mAb Monoclonal Antibody Reduction Antibody Reduction (for Cysteine Conjugation) mAb->Reduction TCEP/DTT Conjugation Conjugation Reaction mAb->Conjugation for Lysine Conjugation Reduction->Conjugation DrugLinker Maleimide-PEG8-Drug or NHS-Ester-PEG8-Drug DrugLinker->Conjugation Quenching Quenching Conjugation->Quenching Purification_Syn Purification (e.g., SEC/TFF) Quenching->Purification_Syn HIC HIC (DAR & Distribution) Purification_Syn->HIC LCMS LC-MS (DAR & Identity) Purification_Syn->LCMS SDS_PAGE SDS-PAGE (Purity) Purification_Syn->SDS_PAGE SEC SEC (Aggregation) Purification_Syn->SEC Cytotoxicity In Vitro Cytotoxicity Assay (IC50 Determination) Purification_Syn->Cytotoxicity PK_Study In Vivo Pharmacokinetic Study Purification_Syn->PK_Study

Caption: Workflow for the synthesis, purification, and characterization of a PEG8-linked ADC.

ADC_Intracellular_Trafficking ADC ADC Binding Binding ADC->Binding Antigen Tumor Antigen Antigen->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization EarlyEndosome Early Endosome Internalization->EarlyEndosome LateEndosome Late Endosome EarlyEndosome->LateEndosome Lysosome Lysosome LateEndosome->Lysosome PayloadRelease Payload Release (e.g., MMAE) Lysosome->PayloadRelease FreePayload Free Payload (MMAE) PayloadRelease->FreePayload MMAE_Signaling_Pathway MMAE MMAE (Payload) Tubulin Tubulin Dimers MMAE->Tubulin Binds to Microtubule Microtubule Disruption Tubulin->Microtubule Inhibits Polymerization MitoticArrest G2/M Phase Mitotic Arrest Microtubule->MitoticArrest JNK_Erk JNK/Erk Activation MitoticArrest->JNK_Erk Akt_mTOR Akt/mTOR Pathway Modulation MitoticArrest->Akt_mTOR Mitochondrial Mitochondrial Membrane Potential Loss JNK_Erk->Mitochondrial Akt_mTOR->Mitochondrial Caspase Caspase Activation (e.g., Caspase-3) Mitochondrial->Caspase Apoptosis Apoptosis Caspase->Apoptosis

References

Application Notes and Protocols: Amino-PEG8-hydrazide-Boc in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Amino-PEG8-hydrazide-Boc, a bifunctional polyethylene (B3416737) glycol (PEG) linker, in the synthesis of Proteolysis Targeting Chimeras (PROTACs). These notes are intended to guide researchers through the synthetic methodology and provide a framework for the biological evaluation of the resulting protein degraders.

Introduction to this compound in PROTAC Design

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A typical PROTAC consists of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1] The linker is a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby impacting the efficiency of protein degradation.[1]

This compound is a versatile linker that offers several advantages in PROTAC design:

  • Enhanced Solubility and Permeability: The hydrophilic PEG chain can improve the aqueous solubility and cell permeability of the PROTAC molecule.[2]

  • Optimal Length: The 8-unit PEG spacer provides a flexible and appropriate length to span the distance between the POI and the E3 ligase, facilitating effective ternary complex formation.

  • Bifunctional Reactivity: This linker possesses two distinct reactive handles: a primary amine and a Boc-protected hydrazide. This allows for the sequential and controlled conjugation of the POI and E3 ligase ligands. The amine group can react with carboxylic acids, activated esters, or aldehydes, while the Boc-protected hydrazide, after deprotection, can be coupled with carbonyl groups (aldehydes or ketones).[3]

PROTAC-Mediated Protein Degradation Pathway

The fundamental mechanism of action for a PROTAC involves several key steps, ultimately leading to the degradation of the target protein.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled Ternary->E3 Recycled PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC-induced protein degradation.

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a multi-step process. The following protocols are representative and may require optimization based on the specific properties of the POI and E3 ligase ligands.

General Synthetic Workflow

The bifunctional nature of the linker allows for a modular approach to PROTAC synthesis.

Synthetic_Workflow start This compound step1 Step 1: Couple POI Ligand (e.g., via amide bond formation) start->step1 intermediate1 POI-Linker(PEG8)-hydrazide-Boc step1->intermediate1 step2 Step 2: Boc Deprotection (Acidic Conditions) intermediate1->step2 intermediate2 POI-Linker(PEG8)-hydrazide step2->intermediate2 step3 Step 3: Couple E3 Ligase Ligand (e.g., via hydrazone formation with an aldehyde) intermediate2->step3 final_protac Final PROTAC (POI-Linker-E3 Ligase) step3->final_protac

Caption: A representative workflow for PROTAC synthesis.

Protocol 1: Coupling of POI Ligand to the Amino Group

This protocol describes the formation of an amide bond between a carboxylic acid-functionalized POI ligand and the primary amine of the linker.

Materials:

  • POI ligand with a carboxylic acid functionality

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the POI ligand (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the POI-Linker(PEG8)-hydrazide-Boc intermediate.

Protocol 2: Boc Deprotection of the Hydrazide

This step removes the Boc protecting group to reveal the reactive hydrazide.

Materials:

  • POI-Linker(PEG8)-hydrazide-Boc intermediate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the POI-Linker(PEG8)-hydrazide-Boc intermediate (1.0 eq) in a solution of 20-50% TFA in DCM.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting crude product is often used in the next step without further purification.

Protocol 3: Coupling of E3 Ligase Ligand to the Hydrazide

This protocol describes the formation of a hydrazone bond between the deprotected hydrazide and an aldehyde-functionalized E3 ligase ligand.

Materials:

  • POI-Linker(PEG8)-hydrazide intermediate

  • Aldehyde-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide)

  • Anhydrous DMF

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve the POI-Linker(PEG8)-hydrazide intermediate (1.0 eq) and the aldehyde-functionalized E3 ligase ligand (1.1 eq) in anhydrous DMF.

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC product by preparative HPLC.

  • Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).

Data Presentation

The following tables present representative data for hydrazide-containing PROTACs targeting Histone Deacetylase 6 (HDAC6), demonstrating the potential efficacy of this class of linkers. The data is adapted from a study on ethyl hydrazide-based HDAC6 PROTACs and is intended to be illustrative.[4]

Table 1: In Vitro HDAC Inhibition [4]

CompoundE3 Ligase LigandLinker TypeHDAC1 IC₅₀ (µM)HDAC2 IC₅₀ (µM)HDAC3 IC₅₀ (µM)HDAC6 IC₅₀ (µM)
17a CRBNPEG2>50>50>502.6 ± 0.4
17b CRBNPEG3>50>50>501.8 ± 0.3
17c CRBNPEG4>50>50>501.1 ± 0.2
17d CRBNPEG5>50>50>500.9 ± 0.1
18a VHLPEG2>50>50>503.1 ± 0.5
18b VHLPEG3>50>50>502.5 ± 0.4
18c VHLPEG4>50>50>501.9 ± 0.3
18d VHLPEG5>50>50>501.5 ± 0.2

Table 2: HDAC6 Degradation in MM.1S Cells [4]

CompoundDC₅₀ (nM)Dₘₐₓ (%)
17a 120 ± 20>80
17b 55 ± 9>85
17c 14 ± 391 ± 5
17d 25 ± 5>88
18a >1000<20
18b >1000<15
18c >1000<10
18d >1000<10

Biological Evaluation Protocol: Western Blot for Protein Degradation

This protocol outlines the determination of target protein degradation using Western blotting.

Experimental Workflow for Western Blot Analysis

Western_Blot_Workflow cell_culture 1. Cell Culture (e.g., MM.1S cells) treatment 2. PROTAC Treatment (Varying concentrations) cell_culture->treatment lysis 3. Cell Lysis & Protein Quantification treatment->lysis sds_page 4. SDS-PAGE & Protein Transfer lysis->sds_page blotting 5. Immunoblotting (Primary & Secondary Antibodies) sds_page->blotting detection 6. Signal Detection & Imaging blotting->detection analysis 7. Data Analysis (Densitometry, DC50/Dmax calculation) detection->analysis

Caption: Workflow for assessing PROTAC-induced protein degradation.

Materials:

  • Cell line expressing the target protein (e.g., MM.1S for HDAC6)

  • Synthesized PROTAC

  • Cell culture medium and supplements

  • DMSO (vehicle control)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates. After 24 hours, treat the cells with increasing concentrations of the PROTAC or DMSO as a vehicle control for the desired time period (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Repeat the process for the loading control antibody.

  • Signal Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[4]

References

Application Notes and Protocols for the Deprotection of Boc from Amino-PEG8-hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis and bioconjugation due to its stability under various conditions and its facile removal under mild acidic conditions.[1] Amino-PEG8-hydrazide is a heterobifunctional linker containing a free amine, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected hydrazide. The deprotection of the Boc group is a critical step to liberate the hydrazide moiety, enabling its subsequent conjugation to molecules containing carbonyl groups (aldehydes or ketones), such as oxidized antibodies or other biomolecules.[2][3]

This document provides detailed application notes and protocols for the efficient deprotection of the Boc group from Amino-PEG8-hydrazide using Trifluoroacetic Acid (TFA). It includes recommended reaction conditions, methods for monitoring reaction progress, work-up procedures, and troubleshooting guidelines to address potential side reactions.

Mechanism of Boc Deprotection

The deprotection of the Boc group is an acid-catalyzed elimination reaction. The process is initiated by the protonation of the carbonyl oxygen of the Boc group by an acid, typically TFA. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid readily decarboxylates to yield the free amine (in this case, the hydrazide) as its corresponding salt (e.g., TFA salt).[4]

Quantitative Data Summary

The efficiency of Boc deprotection can be influenced by several factors, including the concentration of TFA, reaction temperature, and reaction time. The following tables provide a summary of typical reaction conditions and expected outcomes for the deprotection of Boc-protected amines and PEGylated compounds. While specific data for Amino-PEG8-hydrazide is not extensively published, these values serve as a strong starting point for reaction optimization.

Table 1: General Reaction Conditions for Boc Deprotection with TFA

ParameterRecommended RangeReference
TFA Concentration 20-50% (v/v) in Dichloromethane (DCM)[5]
Temperature 0 °C to Room Temperature (20-25 °C)[5][6]
Reaction Time 30 minutes - 2 hours[5]
Substrate Concentration 0.1 - 0.2 M in DCM[5]

Table 2: Troubleshooting Guide for Boc Deprotection

IssuePotential CauseRecommended Solution
Incomplete Deprotection Insufficient acid strength or concentration.Increase TFA concentration (e.g., from 20% to 50%).[5]
Inadequate reaction time or temperature.Extend reaction time and monitor by TLC or LC-MS.[5]
Steric hindrance from the PEG chain.Consider a stronger acid system like 4M HCl in 1,4-dioxane.[5]
Side Product Formation Alkylation by tert-butyl cations (t-butylation).Add a scavenger such as triisopropylsilane (B1312306) (TIS) (2.5-5% v/v).[5][7]
Cleavage of other acid-labile groups.Use milder conditions (e.g., lower TFA concentration, shorter time) and monitor carefully. One user reported 10-20% ester bond loss with TFA in DCM.[5][8]

Experimental Protocols

Protocol 1: Standard Boc Deprotection of Amino-PEG8-hydrazide

This protocol describes a standard procedure for the removal of the Boc group using TFA in DCM.

Materials:

  • Boc-Amino-PEG8-hydrazide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Toluene (B28343)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for optional neutralization)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-Amino-PEG8-hydrazide in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.[5]

  • Cool the solution to 0 °C in an ice bath.[5]

  • Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[9]

  • If t-butylation is a concern, add a scavenger such as TIS (2.5-5% v/v).[5][7]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.[5][9]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[5][9]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[5]

  • Co-evaporate with toluene (3x) to ensure the complete removal of residual TFA.[5]

  • The resulting product will be the Amino-PEG8-hydrazide as its TFA salt, which can often be used directly in subsequent steps.

Optional Neutralization (Basic Work-up):

  • Dissolve the crude residue in DCM.[1]

  • Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the excess TFA. Caution: CO₂ gas will evolve.[1]

  • Wash the organic layer with brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[1]

  • Filter and concentrate the solution under reduced pressure to obtain the free amine form of Amino-PEG8-hydrazide.[1]

Protocol 2: Monitoring the Deprotection Reaction

It is crucial to monitor the reaction to ensure complete deprotection while minimizing exposure to strong acid.

Thin-Layer Chromatography (TLC):

  • Spot the reaction mixture on a silica (B1680970) gel TLC plate alongside the starting material.

  • Elute with an appropriate solvent system (e.g., a mixture of DCM and methanol).

  • The deprotected product (the free hydrazide) will be more polar and thus have a lower Rf value than the Boc-protected starting material.[5]

  • Visualize the spots using a suitable stain, such as ninhydrin (B49086) (for the primary amine) or other appropriate stains.

Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Withdraw a small aliquot of the reaction mixture at various time points.

  • Immediately quench the reaction in the aliquot, for example, by diluting it in a mobile phase containing a neutralizing agent.[5]

  • Inject the quenched sample into an appropriate LC-MS system (e.g., a reverse-phase C18 column).[5]

  • Monitor the disappearance of the mass corresponding to the Boc-protected starting material and the appearance of the mass corresponding to the deprotected product.[1]

Visualizations

Boc_Deprotection_Mechanism Boc_PEG_Hydrazide Boc-NH-NH-CO-PEG8-NH2 Protonated_Intermediate Protonated Intermediate Boc_PEG_Hydrazide->Protonated_Intermediate + H+ (from TFA) Carbamic_Acid_Intermediate Carbamic Acid Intermediate Protonated_Intermediate->Carbamic_Acid_Intermediate Elimination tert_Butyl_Cation tert-Butyl Cation Protonated_Intermediate->tert_Butyl_Cation Free_Hydrazide H2N-NH-CO-PEG8-NH2 (TFA Salt) Carbamic_Acid_Intermediate->Free_Hydrazide Decarboxylation CO2 CO2 Carbamic_Acid_Intermediate->CO2 Deprotection_Workflow Start Start: Boc-Amino-PEG8-hydrazide in DCM Add_TFA Add TFA (20-50% v/v) Optional: Add Scavenger (TIS) Start->Add_TFA Reaction Stir at 0°C to RT (0.5 - 2 hours) Add_TFA->Reaction Monitor Monitor Reaction Progress (TLC or LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Work-up: 1. Evaporate Solvent & TFA 2. Co-evaporate with Toluene Monitor->Workup Complete Product Product: Amino-PEG8-hydrazide (TFA Salt) Workup->Product Optional_Neutralization Optional Neutralization: Wash with NaHCO3 (aq) Workup->Optional_Neutralization Troubleshooting_Tree Problem Problem Observed Incomplete Incomplete Deprotection Problem->Incomplete Side_Products Side Products Observed Problem->Side_Products Sol1 Increase TFA concentration or reaction time Incomplete->Sol1 Sol2 Consider 4M HCl in 1,4-dioxane Incomplete->Sol2 Sol3 Add scavenger (e.g., TIS) Side_Products->Sol3 t-Butylation Sol4 Use milder conditions (less TFA, shorter time) Side_Products->Sol4 Other groups cleaved

References

Application Notes and Protocols: Reaction of Hydrazides with Aldehydes and Ketones in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction between hydrazides and aldehydes or ketones to form hydrazones is a cornerstone of synthetic chemistry, particularly within the realm of drug discovery and development. This condensation reaction is characterized by its simplicity, efficiency, and the diverse biological activities exhibited by the resulting hydrazone derivatives. Hydrazones, which contain the azometine (-NHN=CH-) functional group, have demonstrated a wide spectrum of pharmacological properties, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor activities.[1][2] The versatility of the hydrazone linkage allows for the facile synthesis of a vast library of compounds for screening and lead optimization.

Applications in Drug Development

The utility of the hydrazide-carbonyl reaction in drug development is multifaceted, spanning from the synthesis of novel therapeutic agents to applications in bioconjugation and drug delivery.

  • Medicinal Chemistry: The hydrazone moiety is a common scaffold in medicinal chemistry due to its ability to participate in hydrogen bonding and its conformational flexibility, which allows for effective interaction with biological targets. Numerous hydrazone derivatives have been synthesized and evaluated for a range of therapeutic applications.

    • Anticancer Agents: Hydrazone derivatives have shown significant potential as anticancer agents by targeting various mechanisms, including kinase inhibition and antiproliferative activity. For instance, certain acetyl hydrazone derivatives have demonstrated antitumor activity against multiple cancer cell lines with IC50 values ranging from 4-17 μM.[3]

    • Antimicrobial Agents: The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Hydrazones derived from isonicotinic hydrazide (isoniazid), a primary drug for tuberculosis treatment, have shown potent activity against various bacterial and fungal strains.[1][4]

    • Antiprotozoal Agents: Aryl hydrazone derivatives have been evaluated for their anti-amoebic activity, with some compounds exhibiting IC50 values as low as 0.13 μM against Entamoeba histolytica.[3]

  • Bioconjugation: The formation of hydrazones is a widely used bioconjugation technique for linking biomolecules to probes or drugs.[5] This reaction is favored for its bioorthogonality, meaning it can proceed under physiological conditions with minimal interference from biological functional groups.[5][6]

  • Drug Delivery: The hydrazone linkage can be engineered to be stable at physiological pH but labile under the acidic conditions found in tumor microenvironments or endosomes. This property is exploited in the design of drug delivery systems where the drug is released specifically at the target site.[7]

Reaction Mechanism and Workflow

The formation of a hydrazone from a hydrazide and an aldehyde or ketone proceeds via a nucleophilic addition-elimination mechanism. The reaction is typically acid-catalyzed.

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazide on the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by a proton transfer and subsequent elimination of a water molecule to form the stable hydrazone product.[5][8]

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Hydrazide R-C(=O)NHNH₂ Hydrazide Tetrahedral R-C(=O)NH-N⁺H₂-C(O⁻)R'R'' Tetrahedral Intermediate Hydrazide->Tetrahedral + H⁺ Nucleophilic Attack Carbonyl R'-C(=O)R'' Aldehyde/Ketone Carbonyl->Tetrahedral Hydrazone R-C(=O)NH-N=CR'R'' Hydrazone Tetrahedral->Hydrazone - H₂O Dehydration Water H₂O

Caption: General mechanism of hydrazone formation.

Experimental Workflow

A typical experimental workflow for the synthesis, purification, and characterization of hydrazones is outlined below.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization Reactants 1. Mix Hydrazide and Aldehyde/Ketone Solvent 2. Add Solvent (e.g., Ethanol, Methanol) Reactants->Solvent Catalyst 3. Add Acid Catalyst (e.g., Acetic Acid) Solvent->Catalyst Reaction 4. Reflux or Stir at Room Temperature Catalyst->Reaction Cooling 5. Cool Reaction Mixture Reaction->Cooling Precipitation 6. Pour into Ice Water to Induce Precipitation Cooling->Precipitation Filtration 7. Filter the Solid Product Precipitation->Filtration Recrystallization 8. Recrystallize from a Suitable Solvent Filtration->Recrystallization TLC 9. Monitor Reaction by TLC Recrystallization->TLC MP 10. Determine Melting Point Recrystallization->MP Spectroscopy 11. Spectroscopic Analysis (FTIR, NMR, MS) Recrystallization->Spectroscopy

Caption: General experimental workflow for hydrazone synthesis.

Data Presentation

The following tables summarize quantitative data from various studies on the synthesis and biological activity of hydrazone derivatives.

Table 1: Synthesis of Hydrazone Derivatives

EntryHydrazideAldehyde/KetoneSolventReaction TimeYield (%)Reference
1Benzoyl hydrazidel-menthoneMethanol (B129727)4 hours (reflux)-[9]
24-hydroxybenzhydrazine4-formylimidazole95% Ethanol5 hours (reflux)-[10]
32-furan formylhydrazine2-nitrobenzaldehyde95% Ethanol5 hours (reflux)-[10]
4Isonicotinic acid hydrazide2,3-dihydroxybenzaldehydeMethanol/Ethanol--[11][12]
52-Amino-3-formylchromoneVarious hydrazidesAcetic acid-65-81[13]
6Isonicotinic hydrazideAlkylated vanillin/salicylaldehydeAcetone--[4]

Table 2: Biological Activity of Hydrazone Derivatives

Compound TypeTargetActivityIC50/MICReference
Acetyl hydrazone derivativesA549, HCT11b, HepG2, PC-9, A375 cell linesAntitumor4-17 μM[3]
ThiazolohydrazidesProstate cancerAnticancer-[3]
Acetylpyridine/benzoylpyridine derived hydrazonesBrain tumorAnticancer-[3]
Hydrazone derivativesA549 lung cancer cell linesAnticancer3.33 μM[3]
1H-indole-2,3-dione based hydrazones-Antitubercular7.6 μg/mL[3]
Hydrazones based on isonicotinoylhydrazide-Antitubercular0.78 μg/mL and 3.13 μg/mL[3]
Aryl hydrazone derivativesEntamoeba histolyticaAnti-amoebic0.13 μM[3]
Dicyclopropylmethylene hydrazone derivativesBreast cancer cell line (MCF7)Anticancer21.5-100 μM[14]
Benzo[d]isothiazole hydrazonesVarious cancer cell linesAntitumoral0.5-8.0 μM[1]
Benzylidene 10H-phenothiazine-1-carbohydrazidePlatelet aggregationAntiplatelet2.3 μM[2]
Nicotinic hydrazide derivativeshCA I and IIEnzyme inhibition7.12-45.12 nM[15]
Nicotinic hydrazide derivativesAChE and BChEEnzyme inhibition18.42-61.37 nM[15]

Experimental Protocols

Below are detailed methodologies for key experiments involving the reaction of hydrazides with aldehydes and ketones.

Protocol 1: General Synthesis of Hydrazones in Solution

This protocol is adapted from several literature procedures for the synthesis of hydrazone derivatives.[9][10][11]

Materials:

  • Appropriate hydrazide (1.0 mmol)

  • Appropriate aldehyde or ketone (1.0 mmol)

  • Methanol or Ethanol (10-25 mL)

  • Glacial acetic acid (2-3 drops, as catalyst)

  • Ice-cold water

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate with heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Recrystallization solvent (e.g., methanol/water mixture)

Procedure:

  • Dissolve the hydrazide (1.0 mmol) in the chosen solvent (e.g., methanol, 25 mL) in a round-bottom flask.

  • Add the aldehyde or ketone (1.0 mmol) to the solution. In some cases, dropwise addition of the aldehyde is crucial, especially when dealing with sensitive substrates.[11]

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • The reaction mixture is then either stirred at room temperature or refluxed for a period ranging from a few hours to overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[16]

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the hydrazone product.

  • Collect the solid product by filtration, and wash it with cold water.

  • Dry the crude product and purify it by recrystallization from a suitable solvent system (e.g., a mixture of methanol and water).[9]

  • Characterize the purified product using standard analytical techniques such as melting point determination, FTIR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[13][14]

Protocol 2: Characterization of Hydrazone Derivatives

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Record the IR spectra of the synthesized hydrazones as KBr pellets.

  • Look for characteristic absorption bands:

    • N-H stretching: ~3452 cm⁻¹[10]

    • C=O stretching (amide I): ~1640-1688 cm⁻¹[10]

    • C=N stretching: ~1592-1608 cm⁻¹[10][15]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Record ¹H and ¹³C NMR spectra.

  • Characteristic signals to look for in ¹H NMR:

    • -NH proton: A singlet typically downfield (δ ~11-12 ppm).[15]

    • -CH=N proton: A singlet (δ ~8.4 ppm).[15]

    • Aromatic and aliphatic protons corresponding to the specific hydrazide and carbonyl precursors.

  • Characteristic signals in ¹³C NMR:

    • C=O carbon: ~162-165 ppm.[15]

    • C=N carbon: ~149 ppm.[15]

3. Mass Spectrometry (MS):

  • Determine the molecular weight of the synthesized compound using techniques like Electrospray Ionization (ESI-MS) or Electron Impact (EI-MS).

  • The molecular ion peak [M]⁺ or [M+H]⁺ should correspond to the calculated molecular weight of the hydrazone.[14]

Signaling Pathway Inhibition

Hydrazone derivatives have been shown to inhibit various signaling pathways implicated in disease. For example, their anticancer activity can be attributed to the inhibition of protein kinases.

signaling_pathway cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase Downstream Kinase (e.g., PI3K) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Response Cellular Response (Proliferation, Survival) PhosphoSubstrate->Response Leads to Hydrazone Hydrazone Inhibitor Hydrazone->Kinase Inhibits

Caption: Inhibition of a kinase signaling pathway by a hydrazone derivative.

Conclusion

The reaction of hydrazides with aldehydes and ketones is a robust and versatile tool in the arsenal (B13267) of medicinal chemists and drug development professionals. The ease of synthesis, coupled with the wide range of biological activities exhibited by hydrazone derivatives, ensures that this class of compounds will continue to be a fertile ground for the discovery of new therapeutic agents. The detailed protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis, characterization, and evaluation of novel hydrazone-based drug candidates.

References

Application Notes and Protocols for Amino-PEG8-hydrazide-Boc Conjugation to Carboxyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of molecules to proteins, antibodies, or surfaces is a cornerstone of modern biotechnology and drug development. Amino-PEG8-hydrazide-Boc is a heterobifunctional linker that offers a versatile platform for such conjugations. This linker contains a terminal amine group for immediate conjugation, a stable eight-unit polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected hydrazide. The PEG spacer enhances the solubility and stability of the resulting conjugate while reducing immunogenicity.[1] The Boc (tert-butyloxycarbonyl) protecting group allows for a controlled, stepwise synthesis, revealing the reactive hydrazide group under mild acidic conditions for subsequent conjugation to aldehydes or ketones.

This document provides detailed protocols for the conjugation of the free amine of this compound to carboxyl groups using the widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method forms a stable amide bond between the linker and the carboxyl-containing molecule.[2][3] Applications for this technology are vast, ranging from the development of antibody-drug conjugates (ADCs) to the functionalization of nanoparticles and surfaces for diagnostic and therapeutic purposes.[][5]

Chemical Principle

The conjugation of this compound to a carboxyl group is a two-step process facilitated by EDC and NHS.

  • Activation of the Carboxyl Group: EDC reacts with the carboxyl group (-COOH) on the target molecule to form a highly reactive O-acylisourea intermediate.[2][3]

  • Formation of a Stable NHS Ester and Amidation: This unstable intermediate is prone to hydrolysis. The addition of NHS (or its water-soluble analog, Sulfo-NHS) leads to the formation of a more stable NHS ester. This amine-reactive intermediate then readily reacts with the primary amine (-NH2) of the this compound linker to form a stable amide bond, with NHS being released as a byproduct.[2]

The overall reaction is most efficient when the activation step is performed at a slightly acidic pH (4.5-6.5), while the subsequent amidation reaction is favored at a physiological to slightly basic pH (7.2-8.0).[2][6]

Data Presentation

Table 1: Recommended Molar Ratios for EDC/NHS Conjugation
ReactantMolar Ratio (relative to Carboxyl Groups)Rationale
Carboxyl-containing Molecule1The limiting reagent.
This compound1 - 1.5A slight excess can improve conjugation efficiency.
EDC2 - 10A significant excess is often required to drive the reaction forward, especially with dilute protein solutions.[7]
NHS/Sulfo-NHS2 - 5 (relative to EDC)Stabilizes the active intermediate, increasing the overall yield of the amide bond formation.[8][9]

Note: These are starting recommendations. Optimal ratios may vary depending on the specific reactants and should be determined empirically.

Table 2: Influence of pH on Reaction Steps
Reaction StepOptimal pH RangeRationale
Carboxyl Activation (EDC/NHS)4.5 - 6.5Promotes the formation of the O-acylisourea intermediate and its subsequent reaction with NHS while minimizing hydrolysis.[2][6]
Amine Coupling (Amide Bond Formation)7.2 - 8.0The primary amine of the PEG linker is deprotonated and thus more nucleophilic, leading to efficient attack on the NHS ester.[2][10]
Table 3: Typical Characterization Data for Conjugates
Analytical TechniqueExpected Results
Mass Spectrometry (MALDI-TOF or ESI-MS) An increase in the molecular weight of the carboxyl-containing molecule corresponding to the mass of the attached this compound linker (555.67 g/mol ).[11][12][13]
¹H NMR Spectroscopy Appearance of characteristic peaks for the PEG chain (-O-CH₂-CH₂-), the Boc group (-C(CH₃)₃), and protons adjacent to the newly formed amide bond.
HPLC/UPLC A shift in the retention time of the conjugated molecule compared to the unconjugated starting material, which can also be used to assess purity.[14]
SDS-PAGE (for protein conjugates) An increase in the apparent molecular weight of the protein band, corresponding to the number of attached PEG linkers.[15]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Carboxyl-Containing Protein

This protocol describes a two-step procedure to maximize conjugation efficiency.

Materials:

  • Carboxyl-containing protein

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

  • Desalting columns

Procedure:

  • Protein Preparation:

    • Dissolve the carboxyl-containing protein in Activation Buffer to a final concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the Activation Buffer using a desalting column.

  • Activation of Carboxyl Groups:

    • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.

    • Add a 10- to 50-fold molar excess of EDC to the protein solution.

    • Immediately add a 2- to 5-fold molar excess of Sulfo-NHS relative to the EDC.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess Activation Reagents (Optional but Recommended):

    • To prevent unwanted side reactions, remove excess EDC and Sulfo-NHS by passing the activated protein solution through a desalting column equilibrated with Coupling Buffer.

  • Conjugation Reaction:

    • Dissolve the this compound in the Coupling Buffer.

    • Immediately add a 1 to 1.5-fold molar excess of the this compound solution to the activated protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.

  • Purification of the Conjugate:

    • Purify the conjugate from excess linker and byproducts using a desalting column, dialysis, or size-exclusion chromatography equilibrated with an appropriate storage buffer.

Protocol 2: Deprotection of the Boc Group to Reveal the Hydrazide

Materials:

  • Boc-protected conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Neutralizing buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dissolve the Boc-protected conjugate in an appropriate solvent (e.g., DCM).

  • Add an excess of TFA (e.g., 20-50% v/v).

  • Stir the reaction at room temperature for 30-60 minutes.

  • Monitor the deprotection by TLC or LC-MS.

  • Remove the TFA and solvent under reduced pressure.

  • Redissolve the deprotected conjugate in a minimal amount of a suitable solvent and neutralize with a buffer like PBS. The resulting molecule now has a reactive hydrazide group available for further conjugation to aldehydes or ketones.

Visualizations

G cluster_activation Step 1: Carboxyl Activation cluster_conjugation Step 2: Conjugation Carboxyl Carboxyl Group (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Unstable) Carboxyl->O_Acylisourea + EDC EDC EDC O_Acylisourea->Carboxyl Hydrolysis NHS_Ester NHS Ester (Amine-Reactive) O_Acylisourea->NHS_Ester + NHS NHS NHS Amide_Bond Stable Amide Bond (R-CO-NH-PEG8-NHNH-Boc) NHS_Ester->Amide_Bond + this compound NHS_Ester->Amide_Bond PEG_Linker This compound (H2N-PEG8-NHNH-Boc)

Caption: Chemical pathway for EDC/NHS mediated conjugation.

G Start Start: Carboxyl-containing Molecule & this compound Prepare_Protein Prepare Protein in Activation Buffer (pH 6.0) Start->Prepare_Protein Activate_Carboxyl Activate Carboxyl Groups with EDC and Sulfo-NHS Prepare_Protein->Activate_Carboxyl Desalt Optional: Desalting Column to Remove Excess Reagents Activate_Carboxyl->Desalt Conjugate Add this compound (pH 7.2-7.5) Activate_Carboxyl->Conjugate Without Desalting Desalt->Conjugate Quench Quench Reaction (e.g., Tris buffer) Conjugate->Quench Purify Purify Conjugate (e.g., SEC, Dialysis) Quench->Purify Characterize Characterize Conjugate (MS, HPLC, SDS-PAGE) Purify->Characterize End End: Purified Conjugate Characterize->End

Caption: Experimental workflow for conjugation.

ADC_Development cluster_components Core Components cluster_process Conjugation & Assembly Antibody Monoclonal Antibody (-COOH groups) Conjugate_Linker Conjugate Linker to Antibody (EDC/NHS Chemistry) Antibody->Conjugate_Linker Linker This compound Linker->Conjugate_Linker Drug Cytotoxic Drug (with reactive group for hydrazide) Attach_Drug Attach Drug to Hydrazide Drug->Attach_Drug Deprotect Deprotect Boc Group (mild acid) Conjugate_Linker->Deprotect Deprotect->Attach_Drug ADC Final Antibody-Drug Conjugate (ADC) Attach_Drug->ADC

Caption: Logical workflow for ADC development.

References

Applications of PEG Hydrazide in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) hydrazide is a versatile and valuable tool in the field of drug delivery. Its unique chemical properties enable the formation of pH-sensitive linkages, known as hydrazones, which are stable at physiological pH but hydrolyze in acidic environments. This characteristic is particularly advantageous for targeted drug release in pathological tissues like tumors or within acidic intracellular compartments such as endosomes and lysosomes.[1] This document provides detailed application notes and protocols for the use of PEG hydrazide in various drug delivery systems.

PEG hydrazide linkers are instrumental in bioconjugation and drug delivery, serving to improve the solubility, stability, and targeted delivery of therapeutic molecules.[2] The hydrophilic nature of the PEG polymer enhances the biocompatibility and circulation time of conjugated drugs, while the hydrazide group allows for specific and reversible conjugation.[2][3]

Key Applications

The primary applications of PEG hydrazide in drug delivery can be categorized as follows:

  • Bioconjugation of Drugs and Proteins: Covalent attachment of drugs to carrier molecules, such as proteins or antibodies, to create targeted therapies like antibody-drug conjugates (ADCs).[2]

  • pH-Responsive Hydrogels: Formation of injectable and self-healing hydrogels for localized and sustained drug release.[4][5]

  • Surface Modification of Nanoparticles: Functionalization of nanoparticles to create "stealth" carriers that can evade the immune system and release their payload in response to a pH trigger.[6][7]

I. Bioconjugation via Hydrazone Linkage

The reaction between a PEG hydrazide and an aldehyde or ketone group on a drug molecule or carrier forms a hydrazone bond. This linkage is stable at neutral pH but is susceptible to acid-catalyzed hydrolysis.[1][8] This property allows for the design of drug delivery systems that release their payload in the acidic microenvironment of tumors or after cellular uptake into acidic organelles.[1]

Quantitative Data: pH-Dependent Stability of Hydrazone Bonds

The stability of the hydrazone bond is a critical factor in the design of pH-responsive drug delivery systems. The rate of hydrolysis is dependent on the structure of the aldehyde or ketone precursor and the pH of the surrounding environment.

Hydrazone TypepHHalf-life (t₁/₂)Reference
Aliphatic Aldehyde-derived7.4Reasonably stable (minutes to hours)[9][10]
5.5Highly unstable (complete disappearance within 2 min)[9]
Aromatic Aldehyde-derived7.4Highly stable (>72 hours)[9][10]
5.5Highly stable (>48 hours)[9]

Table 1: Summary of the pH-dependent stability of different types of hydrazone bonds used in PEG-lipid conjugates.

Experimental Protocol: Synthesis of a PEG-Drug Conjugate via Hydrazone Linkage

This protocol describes the general steps for conjugating a drug containing a ketone group to a PEG hydrazide.

Materials:

  • Drug with a ketone moiety

  • mPEG-Hydrazide (methoxy PEG hydrazide)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Acetic Acid

  • Dialysis membrane (appropriate molecular weight cutoff)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetate (B1210297) Buffer, pH 5.0

Procedure:

  • Dissolution: Dissolve the ketone-containing drug and a 1.2 molar excess of mPEG-Hydrazide in anhydrous DMF.

  • Reaction: Add a catalytic amount of anhydrous acetic acid to the solution. Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 24-48 hours.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique, such as HPLC or TLC, to confirm the formation of the PEG-drug conjugate.

  • Purification: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in a minimal amount of PBS (pH 7.4).

  • Dialysis: Transfer the solution to a dialysis membrane and dialyze against PBS (pH 7.4) for 48 hours with frequent buffer changes to remove unreacted starting materials and catalyst.

  • Lyophilization: Lyophilize the purified conjugate to obtain a solid product.

  • Characterization: Characterize the conjugate using techniques such as ¹H NMR, mass spectrometry, and UV-Vis spectroscopy to confirm its identity and purity.

Workflow for PEG-Drug Conjugation

cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization dissolution Dissolve Drug (ketone) & mPEG-Hydrazide in DMF reaction Add Acetic Acid Catalyst Stir for 24-48h dissolution->reaction evaporation Solvent Evaporation reaction->evaporation dialysis Dialysis against PBS (pH 7.4) evaporation->dialysis lyophilization Lyophilization dialysis->lyophilization analysis NMR, MS, UV-Vis lyophilization->analysis

Caption: Workflow for the synthesis and purification of a PEG-drug conjugate.

II. pH-Responsive PEG Hydrazide Hydrogels

PEG hydrazide can be crosslinked with PEG derivatives containing aldehyde or ketone groups to form hydrogels. These hydrogels are often injectable and can encapsulate therapeutic agents. The hydrazone crosslinks are designed to degrade in acidic environments, leading to the controlled release of the encapsulated drug.[4][5]

Quantitative Data: Properties of PEG Hydrazide Hydrogels

The physical and drug release properties of these hydrogels can be tuned by altering the polymer concentration and the crosslinking chemistry.

Hydrogel PropertyValueConditionsReference
Storage ModulusUp to 1650 Pa8-arm PEG glyoxylic aldehyde and 8-arm PEG hydrazine[4][5]
Doxorubicin Release (40 days)81.33%5% hydrogel at pH 6.4[4][5]
Doxorubicin Release (40 days)42.87%5% hydrogel at pH 7.4[4][5]

Table 2: Mechanical and drug release characteristics of a pH-responsive PEG hydrazide hydrogel.

Experimental Protocol: Formation of an Injectable PEG Hydrazide Hydrogel

This protocol outlines the formation of a self-healing hydrogel by crosslinking multi-arm PEG aldehyde with multi-arm PEG hydrazide.

Materials:

  • 8-arm PEG-Glyoxylic Aldehyde

  • 8-arm PEG-Hydrazine

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Drug to be encapsulated (e.g., Doxorubicin)

Procedure:

  • Precursor Solutions: Prepare two separate sterile solutions in PBS (pH 7.4):

    • Solution A: 8-arm PEG-Glyoxylic Aldehyde at the desired concentration (e.g., 10% w/v).

    • Solution B: 8-arm PEG-Hydrazine at a stoichiometric equivalent concentration to Solution A. If encapsulating a drug, dissolve it in this solution.

  • Hydrogel Formation: To form the hydrogel, mix equal volumes of Solution A and Solution B in a sterile container or directly in a syringe.

  • Gelation: Gelation will occur at room temperature. The gelation time can be modulated by adjusting the concentration of the PEG precursors and the pH of the buffer.

  • Characterization:

    • Gelation Time: Determined by the vial tilt method.

    • Swelling Ratio: Measured by incubating a known weight of the hydrogel in buffer and measuring its weight at different time points.

    • Rheology: Characterize the mechanical properties (storage and loss moduli) using a rheometer.

    • Drug Release: Incubate the drug-loaded hydrogel in release media (e.g., PBS at pH 7.4 and acetate buffer at pH 6.4) and measure the concentration of the released drug over time using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Hydrogel Formation and Drug Release Mechanism

cluster_formation Hydrogel Formation (pH 7.4) cluster_release Drug Release (Acidic pH) peg_aldehyde Multi-arm PEG-Aldehyde hydrogel Crosslinked Hydrogel (Encapsulated Drug) peg_aldehyde->hydrogel peg_hydrazide Multi-arm PEG-Hydrazide + Drug peg_hydrazide->hydrogel acidic_env Acidic Environment (e.g., Tumor, pH 6.4) hydrogel->acidic_env Injection hydrolysis Hydrazone Bond Hydrolysis acidic_env->hydrolysis degradation Hydrogel Degradation hydrolysis->degradation drug_release Sustained Drug Release degradation->drug_release

Caption: Schematic of pH-responsive hydrogel formation and drug release.

III. Surface Modification of Nanoparticles

PEG hydrazide can be used to functionalize the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles) to create pH-responsive drug delivery systems.[6][11] The PEG layer provides a "stealth" effect, prolonging circulation time, while the hydrazone linkage allows for the attachment of targeting ligands or the drug itself, which can be released at the target site.[12][13]

Experimental Protocol: Surface Modification of Liposomes with PEG-Hydrazide

This protocol describes the preparation of liposomes and their subsequent surface modification with a maleimide-PEG-hydrazide linker for pH-sensitive ligand conjugation.

Materials:

  • Lipids (e.g., DSPC, Cholesterol)

  • DSPE-PEG-Maleimide

  • Thiol-containing ligand (e.g., a peptide)

  • Hydrazide-PEG-Thiol

  • Chloroform

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Size-exclusion chromatography column

Procedure:

  • Liposome (B1194612) Formulation:

    • Dissolve the lipids and DSPE-PEG-Maleimide in chloroform.

    • Create a thin lipid film by evaporating the solvent under vacuum.

    • Hydrate the lipid film with PBS (pH 7.4) to form multilamellar vesicles.

    • Extrude the liposome suspension through polycarbonate membranes of a defined pore size to obtain unilamellar liposomes of a specific size.

  • Ligand Conjugation:

    • React the maleimide-functionalized liposomes with a thiol-containing ligand to form a stable thioether bond.

  • Introduction of Hydrazide Groups:

    • Alternatively, to introduce a pH-sensitive linkage, liposomes can be prepared with a lipid that can be modified to present an aldehyde group.

    • React these aldehyde-functionalized liposomes with PEG-hydrazide to form hydrazone-linked PEG chains on the surface.

  • Purification: Remove unconjugated PEG-hydrazide and ligands by size-exclusion chromatography.

  • Characterization:

    • Size and Zeta Potential: Measure using dynamic light scattering (DLS).

    • PEGylation Efficiency: Quantify the amount of PEG on the liposome surface using a suitable assay.

    • Ligand Density: Determine the number of conjugated ligands per liposome.

Signaling Pathway for Targeted Delivery and Intracellular Release

cluster_circulation Systemic Circulation (pH 7.4) cluster_targeting Tumor Microenvironment cluster_release Intracellular Trafficking np PEG-Hydrazone-Drug Nanoparticle binding Receptor Binding np->binding Targeting Ligand tumor_cell Tumor Cell receptor Receptor tumor_cell->receptor endocytosis Endocytosis binding->endocytosis endosome Endosome (pH ~6.0) endocytosis->endosome lysosome Lysosome (pH ~5.0) endosome->lysosome hydrolysis Hydrazone Hydrolysis lysosome->hydrolysis Therapeutic Effect drug_release Drug Release hydrolysis->drug_release Therapeutic Effect cytosol Cytosol drug_release->cytosol Therapeutic Effect

Caption: Pathway of a targeted nanoparticle from circulation to intracellular drug release.

Conclusion

PEG hydrazide is a powerful tool for the development of advanced drug delivery systems. The ability to form pH-sensitive hydrazone linkages enables the creation of intelligent carriers that can release their therapeutic payload in response to specific environmental cues. The protocols and data presented here provide a foundation for researchers to design and fabricate novel bioconjugates, hydrogels, and nanoparticles for a wide range of therapeutic applications. Careful consideration of the specific chemistry of the hydrazone bond is crucial for tuning the stability and release kinetics to suit the desired application.[9]

References

Application Notes and Protocols for pH-Sensitive Drug Release with Hydrazone Linkages

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydrazone linkages have emerged as a critical tool in the design of stimuli-responsive drug delivery systems, particularly those sensitive to pH.[1][2][3] These linkages are chemically designed to be stable at the physiological pH of blood (approximately 7.4) but undergo rapid hydrolysis in the acidic environments characteristic of tumor tissues, inflammatory sites, and intracellular compartments like endosomes and lysosomes (pH 4.5-6.5).[4][][6] This pH-dependent cleavage allows for the targeted release of therapeutic agents at the site of action, enhancing efficacy while minimizing off-target toxicity.[7][8]

These application notes provide an overview of the synthesis, characterization, and evaluation of drug delivery systems utilizing hydrazone linkages. Detailed protocols for key experiments are included to guide researchers in this field.

Mechanism of pH-Sensitive Cleavage

The stability of the hydrazone bond is influenced by the electronic properties of the carbonyl and hydrazine (B178648) precursors.[9] At neutral pH, the hydrazone bond is relatively stable. However, in an acidic environment, the nitrogen atom of the hydrazone is protonated, which facilitates the hydrolytic cleavage of the C=N bond, releasing the drug and the carrier.

G cluster_0 Physiological pH (7.4) cluster_1 Acidic Environment (e.g., Tumor, Endosome) Drug-Carrier_Stable Drug-Carrier Conjugate (Stable Hydrazone Bond) Drug-Carrier_Protonated Protonated Hydrazone Drug-Carrier_Stable->Drug-Carrier_Protonated pH Decrease Released_Drug Released Drug Drug-Carrier_Protonated->Released_Drug Hydrolysis Carrier Carrier Drug-Carrier_Protonated->Carrier Hydrolysis

Caption: pH-triggered cleavage of a hydrazone linkage.

Applications in Drug Delivery

Hydrazone linkages have been successfully incorporated into a variety of drug delivery platforms, including:

  • Polymeric Nanoparticles: Polymers can be functionalized with hydrazide groups to which drugs containing a ketone or aldehyde can be conjugated.[1][2]

  • Micelles: Amphiphilic block copolymers can self-assemble into micelles, with the drug conjugated to the hydrophilic block via a hydrazone linker.[10]

  • Liposomes: The surface of liposomes can be modified with polymers containing hydrazone-linked drugs.

  • Antibody-Drug Conjugates (ADCs): Hydrazone linkers are used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.[]

Data Presentation: In Vitro Drug Release

The pH-sensitive release of a drug from a hydrazone-linked carrier is typically evaluated by incubating the drug delivery system in buffers of different pH and measuring the amount of released drug over time.

Drug Delivery SystemDrugpH 7.4 Release (24h)pH 5.0 Release (24h)Reference
pHPMA-APM-DyeDye< 10%~ 60%[9][11]
pHPMA-BMCA-DyeDye~ 20%~ 70%[9][11]
pHPMA-PMCA-DyeDye~ 40%~ 45%[9][11]
PMLA-DOX NanoconjugateDoxorubicin~10% (at 40h)>80% (at 40h)[6]
NCOFs-NN-DOX@SPDoxorubicin~15% (at 48h)~85% (at 48h)[7]

Experimental Protocols

Protocol 1: Synthesis of a Hydrazone-Linked Drug Conjugate

This protocol describes the general procedure for conjugating a drug with a carbonyl group (e.g., doxorubicin) to a polymer carrier containing hydrazide groups.

Materials:

  • Hydrazide-functionalized polymer (e.g., poly(N-(2-hydroxypropyl)methacrylamide) copolymer with methacryloyl-glycyl-glycyl-hydrazide)

  • Drug with a ketone or aldehyde group (e.g., Doxorubicin)

  • Anhydrous Dimethylformamide (DMF)

  • Acetic acid (catalyst)

  • Dialysis membrane (appropriate molecular weight cut-off)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetate Buffer, pH 5.0

Procedure:

  • Dissolve the hydrazide-functionalized polymer in anhydrous DMF.

  • Add the drug to the polymer solution in a molar excess.

  • Add a catalytic amount of acetic acid to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC).

  • Once the reaction is complete, quench the reaction by adding a small amount of water.

  • Purify the polymer-drug conjugate by dialysis against a large volume of PBS (pH 7.4) to remove unreacted drug and solvent.

  • Lyophilize the purified conjugate to obtain a solid product.

G Start Start Dissolve_Polymer Dissolve Hydrazide-Polymer in DMF Start->Dissolve_Polymer Add_Drug Add Carbonyl-Drug Dissolve_Polymer->Add_Drug Add_Catalyst Add Acetic Acid Add_Drug->Add_Catalyst React React for 24-48h (Inert Atmosphere) Add_Catalyst->React Monitor Monitor Reaction (TLC/HPLC) React->Monitor Monitor->React Incomplete Purify Purify by Dialysis Monitor->Purify Complete Lyophilize Lyophilize Purify->Lyophilize End End Lyophilize->End

Caption: Workflow for hydrazone-linked drug conjugate synthesis.

Protocol 2: In Vitro pH-Sensitive Drug Release Study

This protocol outlines the procedure for evaluating the pH-dependent release of a drug from a hydrazone-linked delivery system.

Materials:

  • Drug-conjugated nanoparticles/micelles

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetate Buffer, pH 5.0

  • Dialysis tubing (appropriate MWCO) or centrifugal filter units

  • Incubator or water bath at 37°C

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Prepare a stock solution of the drug-conjugated nanoparticles in deionized water.

  • For each pH condition (7.4 and 5.0), place a known amount of the stock solution into a dialysis bag.

  • Immerse the sealed dialysis bags in separate containers with a large volume of the respective buffer (PBS for pH 7.4, Acetate buffer for pH 5.0). This ensures sink conditions.

  • Incubate the setups at 37°C with gentle agitation.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample from the release medium outside the dialysis bag.

  • Replenish the withdrawn volume with fresh buffer to maintain a constant volume.

  • Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the cumulative percentage of drug released at each time point.

G Start Start Prepare_Sample Prepare Drug-Conjugate Stock Solution Start->Prepare_Sample Setup_pH74 Dialysis in PBS (pH 7.4) Prepare_Sample->Setup_pH74 Setup_pH50 Dialysis in Acetate Buffer (pH 5.0) Prepare_Sample->Setup_pH50 Incubate Incubate at 37°C with Agitation Setup_pH74->Incubate Setup_pH50->Incubate Sample Sample Release Medium at Time Intervals Incubate->Sample Analyze Quantify Released Drug (UV-Vis/HPLC) Sample->Analyze Calculate Calculate Cumulative Release (%) Analyze->Calculate End End Calculate->End G Nanoparticle Drug-Carrier Nanoparticle Cell_Membrane Cell Membrane Nanoparticle->Cell_Membrane Targeting Endocytosis Endocytosis Cell_Membrane->Endocytosis Early_Endosome Early Endosome (pH 6.0-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH 5.0-6.0) Early_Endosome->Late_Endosome Lysosome Lysosome (pH 4.5-5.0) Late_Endosome->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Hydrazone Cleavage Cytoplasm Cytoplasm Drug_Release->Cytoplasm Therapeutic_Action Therapeutic Action Cytoplasm->Therapeutic_Action

References

Application Note: Enhanced Peptide Mapping using Amino-PEG8-hydrazide-Boc for Comprehensive Sequence and Modification Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust protocol for the chemical derivatization of peptides using Amino-PEG8-hydrazide-Boc for enhanced peptide mapping by mass spectrometry. This method is particularly effective for the analysis of post-translational modifications (PTMs) that can be oxidized to generate carbonyl groups, such as glycosylation, as well as for improving the ionization and fragmentation of certain peptides. The hydrophilic PEG8 spacer enhances the solubility of labeled peptides, while the hydrazide moiety allows for specific covalent labeling of aldehydes and ketones. The Boc-protecting group ensures the stability of the reagent and allows for controlled activation. This protocol is intended for researchers, scientists, and drug development professionals seeking to improve the sequence coverage and PTM characterization of therapeutic proteins and other protein samples.

Introduction

Peptide mapping is a critical analytical technique in the biopharmaceutical industry for confirming the primary structure of proteins and identifying and quantifying post-translational modifications.[1] Standard peptide mapping workflows involve the enzymatic digestion of a protein followed by liquid chromatography-mass spectrometry (LC-MS) analysis.[1] However, challenges such as incomplete sequence coverage and the poor ionization or fragmentation of certain peptides, particularly those with specific PTMs, can limit the comprehensiveness of the analysis.

Chemical derivatization of peptides can overcome some of these limitations. This compound is a versatile reagent that can be used to label peptides containing carbonyl groups. These carbonyl groups can be naturally present or can be introduced through controlled oxidation of specific amino acid side chains or glycans. The key features of this reagent are:

  • Boc-Protected Hydrazide: The tert-butyloxycarbonyl (Boc) protecting group prevents premature reaction of the hydrazide, allowing for controlled deprotection under mild acidic conditions immediately before labeling.[2][3]

  • Hydrazide Moiety: The deprotected hydrazide group reacts specifically with aldehydes and ketones to form a stable hydrazone bond.[2][4]

  • PEG8 Spacer: The polyethylene (B3416737) glycol spacer increases the hydrophilicity of the labeled peptides, which can improve their solubility and reduce aggregation.[2][3]

  • Amino Group: The terminal amino group can be used for further conjugation if desired, although it is not the primary reactive group in this application.

This application note provides a detailed protocol for the use of this compound in a peptide mapping workflow, including protein digestion, peptide oxidation (optional), Boc deprotection, hydrazide labeling, and LC-MS/MS analysis.

Experimental Workflow

The overall experimental workflow for peptide mapping using this compound is depicted below.

G cluster_0 Sample Preparation cluster_1 Optional Oxidation cluster_2 Derivatization cluster_3 Analysis Protein_Sample Protein Sample Digestion Enzymatic Digestion Protein_Sample->Digestion Trypsin Peptide_Mixture Peptide Mixture Digestion->Peptide_Mixture Oxidation Oxidation Peptide_Mixture->Oxidation e.g., Sodium Periodate (B1199274) Carbonyl_Containing_Peptides Carbonyl-Containing Peptides Oxidation->Carbonyl_Containing_Peptides Labeling Hydrazide Labeling Carbonyl_Containing_Peptides->Labeling Boc_Deprotection Boc Deprotection (Acidic Conditions) Boc_Deprotection->Labeling Activated Reagent Amino_PEG8_hydrazide_Boc This compound Amino_PEG8_hydrazide_Boc->Boc_Deprotection Labeled_Peptides Labeled Peptides Labeling->Labeled_Peptides LC_MS_MS LC-MS/MS Labeled_Peptides->LC_MS_MS LC-MS/MS Analysis Data_Analysis Data Analysis LC_MS_MS->Data_Analysis Peptide Identification Sequence Coverage PTM Analysis

Figure 1: Experimental workflow for peptide mapping.

Signaling Pathway and Reaction Mechanism

The core of this protocol is the chemical reaction between the deprotected Amino-PEG8-hydrazide and a carbonyl group on a peptide.

G cluster_0 Boc Deprotection cluster_1 Hydrazone Formation Boc_Reagent Amino-PEG8-NH-NH-Boc Deprotected_Reagent Amino-PEG8-NH-NH2 Boc_Reagent->Deprotected_Reagent Mild Acid (e.g., TFA) Labeled_Peptide Peptide-R=N-NH-PEG8-Amino Stable Hydrazone Deprotected_Reagent:f0->Labeled_Peptide:f0 Reaction at pH 5.5-7.2 Peptide_Carbonyl Peptide-R=O Aldehyde or Ketone Peptide_Carbonyl:f0->Labeled_Peptide:f0

Figure 2: Reaction of this compound with a peptide.

Materials and Reagents

  • Protein of interest

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Tris-HCl buffer

  • Urea (B33335)

  • Trypsin, sequencing grade

  • Sodium periodate (for oxidation of glycans)

  • This compound

  • Trifluoroacetic acid (TFA)

  • Sodium acetate (B1210297) buffer

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid (FA), MS grade

  • Water, ultrapure

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system (e.g., Orbitrap or Q-TOF)

Experimental Protocols

Protein Digestion
  • Denaturation and Reduction: Dissolve 100 µg of the protein in 100 µL of 8 M urea, 50 mM Tris-HCl, pH 8.0. Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.

  • Alkylation: Cool the sample to room temperature and add IAM to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes.

  • Digestion: Dilute the sample 4-fold with 50 mM Tris-HCl, pH 8.0 to reduce the urea concentration to 2 M. Add trypsin at a 1:50 (enzyme:protein, w/w) ratio and incubate overnight at 37°C.

  • Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.

Peptide Derivatization

2.1. Optional: Oxidation of Glycopeptides

For specific labeling of sialoglycans or other sugars with vicinal diols:

  • Reconstitute the dried peptide mixture in 100 µL of 100 mM sodium acetate buffer, pH 5.5.

  • Add sodium periodate to a final concentration of 10 mM.

  • Incubate in the dark at room temperature for 30 minutes.

  • Quench the reaction by adding glycerol (B35011) to a final concentration of 20 mM and incubating for 5 minutes.

  • Desalt the peptides using a C18 SPE cartridge and dry the eluate.

2.2. Boc Deprotection and Hydrazide Labeling

  • Boc Deprotection: Prepare a 100 mM solution of this compound in acetonitrile. To activate the reagent, mix 10 µL of the stock solution with 90 µL of a 10% TFA solution in acetonitrile and incubate for 30 minutes at room temperature. This step removes the Boc protecting group.

  • Labeling Reaction: Reconstitute the (oxidized) peptide mixture in 50 µL of 100 mM sodium acetate buffer, pH 6.5.

  • Add 10 µL of the activated Amino-PEG8-hydrazide solution (final concentration ~10 mM).

  • Incubate at 37°C for 2 hours.

  • Quenching and Desalting: Stop the reaction by adding formic acid to a final concentration of 1%. Desalt the labeled peptides using a C18 SPE cartridge.

LC-MS/MS Analysis
  • Chromatography: Reconstitute the labeled and desalted peptides in 0.1% formic acid in water. Separate the peptides on a C18 column (e.g., 2.1 mm x 150 mm, 1.8 µm) using a gradient of 2-40% acetonitrile in 0.1% formic acid over 60 minutes.

  • Mass Spectrometry: Analyze the eluting peptides on a high-resolution mass spectrometer.

    • Full MS Scan: Acquire spectra from m/z 350-2000 with a resolution of 60,000.

    • Data-Dependent MS/MS: Select the top 10 most intense precursor ions for fragmentation using higher-energy collisional dissociation (HCD).

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of using this compound for peptide mapping.

Table 1: Comparison of Sequence Coverage

ProteinStandard Protocol (%)This compound Protocol (%)
Monoclonal Antibody X95.298.7
Fusion Protein Y92.196.5

Table 2: Identification of Glycosylated Peptides

Glycosylation SiteStandard Protocol (Spectral Counts)This compound Protocol (Spectral Counts)Fold Increase
Asn-5815785.2
Asn-1238526.5

Discussion

The use of this compound for peptide derivatization offers several advantages for peptide mapping. As suggested by the hypothetical data, this method can lead to an increase in overall sequence coverage. This is likely due to the improved solubility and ionization efficiency of the labeled peptides.

For the analysis of glycoproteins, the specific labeling of oxidized glycans significantly enhances their detection. The increase in spectral counts for known glycosylation sites indicates a more robust and sensitive identification of these PTMs. The covalent nature of the hydrazone bond ensures that the label remains attached during the LC-MS/MS analysis.

It is important to optimize the reaction conditions, such as pH and incubation time, for each specific protein and application. The efficiency of the initial oxidation step is crucial for the successful labeling of glycans. For proteins without easily oxidizable modifications, this derivatization strategy will primarily target any endogenous carbonyl groups that may be present as a result of oxidative stress.

Conclusion

The this compound reagent provides a valuable tool for enhancing peptide mapping workflows. The detailed protocol presented in this application note enables researchers to improve protein sequence coverage and achieve more comprehensive characterization of post-translational modifications, particularly glycosylation. This method contributes to the in-depth analysis required for the development and quality control of biopharmaceuticals.

References

Application Notes and Protocols for Creating Self-Assembling Nanoparticles with PEGylated Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembling nanoparticles formulated with PEGylated lipids are at the forefront of advanced drug delivery systems. The incorporation of polyethylene (B3416737) glycol (PEG) chains on the surface of lipid nanoparticles (LNPs) offers significant advantages, including enhanced stability, prolonged systemic circulation, and reduced immunogenicity.[1][2] These "stealth" characteristics are critical for the effective delivery of therapeutic payloads, such as mRNA, siRNA, and small molecule drugs, to target tissues.[2][3]

This document provides detailed protocols for the preparation of self-assembling nanoparticles using PEGylated lipids via three common methods: thin-film hydration, nanoprecipitation, and microfluidics. It also includes protocols for the essential characterization of these nanoparticles and presents quantitative data to guide formulation optimization.

I. Experimental Protocols

A. Formulation of Self-Assembling Nanoparticles

This method involves the formation of a thin lipid film from a solution of lipids in an organic solvent, followed by hydration with an aqueous buffer to form liposomes.[4][5]

Protocol:

  • Lipid Preparation: Dissolve the desired lipids (e.g., a mixture of a cationic or ionizable lipid, a helper lipid like DSPC, cholesterol, and a PEGylated lipid such as DSPE-PEG2000) in a suitable organic solvent (e.g., a 2:1 ratio of chloroform (B151607) to methanol) in a round-bottom flask.[4][6]

  • Film Formation: Evaporate the organic solvent using a rotary evaporator. This is typically done at a controlled temperature (e.g., 65°C) and reduced pressure (e.g., 200 mbar) with rotation to ensure the formation of a thin, uniform lipid film on the inner surface of the flask.[6]

  • Drying: To ensure complete removal of the organic solvent, dry the lipid film under a high vacuum for at least one hour, or overnight.[7]

  • Hydration: Add an aqueous buffer (which may contain the therapeutic agent) to the flask containing the dried lipid film. The temperature of the hydration buffer should be above the phase transition temperature of the lipids.[4] Agitate the flask to facilitate the self-assembly of the lipids into multilamellar vesicles (MLVs).[4]

  • Size Reduction (Optional but Recommended): To obtain smaller, more uniform nanoparticles, the resulting MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).[8]

Nanoprecipitation, also known as the solvent displacement method, involves the rapid desolvation of a polymer or lipid solution upon its addition to a non-solvent, leading to the formation of nanoparticles.[9]

Protocol:

  • Organic Phase Preparation: Dissolve the lipids, including the PEGylated lipid, and the hydrophobic drug (if applicable) in a water-miscible organic solvent such as ethanol (B145695) or acetone.[9][10]

  • Aqueous Phase Preparation: Prepare an aqueous solution, which can contain a surfactant for stabilization.[10]

  • Nanoparticle Formation: Add the organic phase drop-wise to the aqueous phase under constant stirring. The rapid diffusion of the organic solvent into the aqueous phase causes the lipids to precipitate and self-assemble into nanoparticles.[9][10]

  • Solvent Removal: Allow the organic solvent to evaporate, typically by stirring the suspension overnight in a fume hood or by using a rotary evaporator.[10]

  • Purification: The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove any remaining organic solvent and unencapsulated material.

Microfluidics offers a highly controlled and reproducible method for producing lipid nanoparticles with a narrow size distribution.[11][12] This technique involves the rapid and precise mixing of a lipid-containing organic phase with an aqueous phase in a microfluidic chip.[11][13]

Protocol:

  • Solution Preparation:

    • Lipid Phase: Dissolve the lipid mixture, including the ionizable lipid, helper lipid, cholesterol, and PEGylated lipid, in ethanol.[13]

    • Aqueous Phase: Dissolve the nucleic acid cargo (e.g., mRNA) in an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 4).[14]

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution and the aqueous mRNA solution into separate syringes.

    • Mount the syringes onto a syringe pump connected to a microfluidic chip (e.g., a staggered herringbone micromixer).[13][14]

    • Pump the two solutions through the microfluidic chip at controlled flow rates. The rapid mixing within the microchannels induces the self-assembly of the lipids around the mRNA, forming LNPs.[13]

  • Collection and Neutralization: Collect the LNP suspension from the outlet of the microfluidic chip. Neutralize the pH of the suspension by dialysis against a neutral buffer (e.g., phosphate-buffered saline, pH 7.4).[14]

B. Characterization of Self-Assembling Nanoparticles

Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter and size distribution (PDI) of nanoparticles in suspension.[15][16]

Protocol:

  • Sample Preparation: Dilute a small aliquot of the nanoparticle suspension in an appropriate buffer (e.g., PBS) to a suitable concentration for DLS measurement. The sample should be free of aggregates and air bubbles.

  • Instrument Setup: Set the parameters on the DLS instrument, including the temperature, solvent viscosity, and refractive index.[17]

  • Measurement: Place the cuvette containing the sample into the DLS instrument and initiate the measurement. The instrument will analyze the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles to determine their size and PDI.[16] A PDI value below 0.2 is generally considered indicative of a monodisperse population.[18]

Zeta potential is a measure of the surface charge of the nanoparticles and is an important indicator of their stability in suspension. It is typically measured using electrophoretic light scattering (ELS).[19]

Protocol:

  • Sample Preparation: Prepare the nanoparticle suspension in a low ionic strength buffer.

  • Measurement: Load the sample into the appropriate cell for the ELS instrument. An electric field is applied across the sample, causing the charged nanoparticles to move towards the oppositely charged electrode. The instrument measures the velocity of this movement to calculate the zeta potential.[16]

The RiboGreen assay is a fluorescent-based method commonly used to determine the amount of RNA encapsulated within lipid nanoparticles.[1]

Protocol:

  • Standard Curve Preparation: Prepare a standard curve of the free RNA of known concentrations.

  • Measurement of Free RNA: In a 96-well plate, add the RiboGreen reagent to a diluted sample of the intact LNP suspension. The fluorescence intensity corresponds to the amount of unencapsulated (free) RNA.[20]

  • Measurement of Total RNA: To a separate aliquot of the diluted LNP suspension, add a surfactant (e.g., Triton X-100) to lyse the nanoparticles and release the encapsulated RNA.[20] Then, add the RiboGreen reagent. The fluorescence intensity of this sample represents the total amount of RNA (both encapsulated and free).

  • Calculation: The encapsulation efficiency (EE%) is calculated using the following formula: EE% = [(Total RNA - Free RNA) / Total RNA] x 100

II. Data Presentation

The formulation parameters, particularly the type and concentration of the PEGylated lipid, significantly influence the physicochemical properties of the resulting nanoparticles. The following tables summarize the impact of these parameters.

Table 1: Effect of PEGylated Lipid Molar Percentage on Nanoparticle Properties

PEGylated LipidMolar %Particle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Reference(s)
DMG-PEG20001.5~180-200< 0.2-High[21]
DMG-PEG20005.0~200-230< 0.2-High[21]
DMG-PEG200010.0> 200< 0.2-Lower[21]
DMPE-PEG20001.0173.90.060-2.84-[22]
DMPE-PEG20005.0109.10.146More negative-[22]
DSPE-PEG20001.0~125~0.147~ -35High[23]

Table 2: Comparison of Different PEGylated Lipids on Nanoparticle Characteristics

PEGylated LipidLipid Anchor Chain LengthResulting Nanoparticle Size (nm)In Vivo CirculationCellular UptakeReference(s)
DMG-PEG2000C14~50-100ShorterHigher[2][24]
DSPE-PEG2000C18~50-100LongerPotentially Reduced[24]
DSPE-PEG5000C18Larger than DSPE-PEG2000 formulationsPotentially longer than DSPE-PEG2000Can be reduced compared to DSPE-PEG2000[23][25]
C16-Ceramide-PEGC16Variable--[24]

III. Visualizations

Self_Assembly_Process cluster_organic Organic Phase (Ethanol) cluster_aqueous Aqueous Phase (Acidic Buffer) lipids Lipid Mixture (Ionizable Lipid, Helper Lipid, Cholesterol, PEGylated Lipid) mixing Rapid Mixing (e.g., Microfluidics) lipids->mixing cargo Therapeutic Cargo (e.g., mRNA) cargo->mixing self_assembly Self-Assembly (Nanoprecipitation) mixing->self_assembly Solvent Change lnp Lipid Nanoparticle (LNP) self_assembly->lnp Formation

Caption: Self-assembly of PEGylated lipid nanoparticles via rapid mixing.

Experimental_Workflow cluster_formulation 1. Formulation cluster_characterization 2. Characterization cluster_application 3. Application prep_lipids Prepare Lipid Stock (with PEGylated Lipid) formulation Formulate Nanoparticles (Thin-Film, Nanoprecipitation, or Microfluidics) prep_lipids->formulation prep_cargo Prepare Cargo Solution prep_cargo->formulation dls Size & PDI (DLS) formulation->dls zeta Zeta Potential (ELS) dls->zeta ee Encapsulation Efficiency (e.g., RiboGreen Assay) zeta->ee in_vitro In Vitro Studies (Cellular Uptake, Efficacy) ee->in_vitro in_vivo In Vivo Studies (Pharmacokinetics, Biodistribution) in_vitro->in_vivo

Caption: General experimental workflow for nanoparticle creation and testing.

Signaling_Pathway_Example LNP PEGylated LNP (with mRNA) Cell Target Cell LNP->Cell Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape pH drop Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm mRNA_Release mRNA Release Ribosome Ribosome mRNA_Release->Ribosome Protein Therapeutic Protein Ribosome->Protein Translation Therapeutic_Effect Therapeutic Effect Protein->Therapeutic_Effect

Caption: Cellular uptake and mechanism of action for mRNA-loaded LNPs.

References

Application Notes and Protocols for Reductive Amination with Amino-PEG8-hydrazide-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Amino-PEG8-hydrazide-Boc in reductive amination reactions. This heterobifunctional linker is a valuable tool in bioconjugation, enabling the covalent attachment of molecules containing a carbonyl group (aldehyde or ketone) to other molecules of interest. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance, making it particularly useful in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2]

Principle of the Reaction

Reductive amination is a two-step process that forms a stable secondary amine bond between the primary amine of this compound and a carbonyl group of a target molecule.

  • Schiff Base Formation: The primary amine of the this compound molecule nucleophilically attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming an unstable Schiff base intermediate. This reaction is typically carried out under mildly acidic to neutral conditions (pH 5-7).[3][4]

  • Reduction: The resulting imine is then reduced to a stable secondary amine using a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN).[5][6] Sodium cyanoborohydride is selective for the imine and will not reduce the starting aldehyde or ketone.[6]

The Boc-protected hydrazide on the other end of the PEG linker remains intact during this process and can be deprotected under mild acidic conditions for subsequent conjugation to another molecule containing a carbonyl group, forming a stable hydrazone bond.[1][2][3]

Experimental Protocol: Reductive Amination of an Aldehyde

This protocol describes a general procedure for the reductive amination of an aldehyde with this compound. The specific conditions may require optimization depending on the properties of the aldehyde-containing substrate.

Materials:

  • This compound

  • Aldehyde-containing molecule of interest

  • Anhydrous methanol (B129727) (MeOH)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) (EtOAc))

  • Thin Layer Chromatography (TLC) supplies

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde-containing molecule (1.0 equivalent) in anhydrous methanol.

    • Add this compound (1.0 - 1.2 equivalents) to the solution.

    • Stir the mixture at room temperature for 10-15 minutes to allow for the initial interaction of the reactants.

  • Schiff Base Formation:

    • Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops) to the reaction mixture to facilitate the formation of the Schiff base. The optimal pH for this step is typically between 5 and 7.

    • Allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the imine intermediate.

  • Reduction:

    • Once the formation of the Schiff base is evident, slowly add sodium cyanoborohydride (1.5 - 2.0 equivalents) to the reaction mixture in small portions. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.

    • Let the reaction stir at room temperature for an additional 2-16 hours (overnight is often convenient). Continue to monitor the reaction by TLC until the starting materials are consumed.

  • Work-up:

    • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution to neutralize the acetic acid and decompose any remaining reducing agent.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Partition the residue between the chosen organic solvent (e.g., DCM or EtOAc) and water.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the desired conjugate.

Data Presentation

ParameterValue/Range
Reactants
Aldehyde1.0 eq
This compound1.0 - 1.2 eq
Reagents
Sodium Cyanoborohydride1.5 - 2.0 eq
Acetic AcidCatalytic amount
Reaction Conditions
SolventAnhydrous Methanol
TemperatureRoom Temperature
Reaction Time3 - 18 hours
pH5 - 7
Purification
MethodSilica Gel Chromatography

Visualization of the Workflow

Reductive_Amination_Workflow Reductive Amination Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve Aldehyde and this compound in Anhydrous MeOH B 2. Add Acetic Acid (cat.) (Schiff Base Formation) A->B Stir 1-2h C 3. Add NaBH3CN (Reduction) B->C Stir 2-16h D 4. Quench with NaHCO3 C->D E 5. Solvent Removal D->E F 6. Extraction E->F G 7. Drying and Concentration F->G H 8. Silica Gel Chromatography G->H I Final Conjugate H->I

Caption: A flowchart of the reductive amination protocol.

Logical Relationship of Functional Groups

Caption: Reactivity of the functional groups of the linker.

References

Application Notes and Protocols for PEGylation of Glycosylated Proteins Using Hydrazide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the site-specific PEGylation of glycosylated proteins utilizing hydrazide chemistry. This technique offers a robust method for enhancing the therapeutic properties of proteins, such as increasing their in vivo half-life, improving stability, and reducing immunogenicity.[1][2][3]

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, is a widely used strategy in biopharmaceutical development.[3][4] Hydrazide chemistry offers a site-specific approach to PEGylation by targeting the carbohydrate moieties of glycoproteins.[1][5] The process involves the oxidation of cis-diols within the sugar residues to generate aldehyde groups, which then react with a hydrazide-functionalized PEG to form a stable hydrazone linkage.[1][6][7] This method is advantageous as it often preserves the protein's native structure and biological activity by modifying regions distant from the protein's active sites.[2]

The overall workflow for this process can be broken down into three key stages:

  • Oxidation of the Glycoprotein: Mild oxidation to generate reactive aldehyde groups on the carbohydrate chains.

  • PEGylation Reaction: Conjugation of hydrazide-activated PEG to the oxidized glycoprotein.

  • Purification and Characterization: Separation of the PEGylated protein from unreacted components and subsequent analysis to confirm successful conjugation.

Experimental Workflow

PEGylation_Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: PEGylation cluster_2 Step 3: Purification & Characterization Glycoprotein Glycosylated Protein Oxidation Oxidation (e.g., Sodium Periodate) Glycoprotein->Oxidation Oxidized_Protein Oxidized Glycoprotein (with Aldehyde Groups) Oxidation->Oxidized_Protein Reaction Hydrazone Bond Formation (pH 5-7) Oxidized_Protein->Reaction Hydrazide_PEG Hydrazide-Activated PEG Hydrazide_PEG->Reaction PEGylated_Mixture Reaction Mixture (PEGylated Protein, Unreacted Protein, excess PEG) Reaction->PEGylated_Mixture Purification Purification (e.g., SEC, IEX) PEGylated_Mixture->Purification Pure_PEG_Protein Purified PEGylated Protein Purification->Pure_PEG_Protein Characterization Characterization (e.g., SDS-PAGE, Mass Spec, HPLC) Pure_PEG_Protein->Characterization Final_Product Characterized PEGylated Glycoprotein Characterization->Final_Product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Amino-PEG8-hydrazide-Boc Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the versatile bifunctional linker, Amino-PEG8-hydrazide-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during its use.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific questions and potential problems you may encounter during your experiments.

1. Boc Deprotection

  • Question: I am seeing incomplete Boc deprotection of my this compound. What are the recommended conditions and how can I improve the efficiency?

    Answer: Incomplete Boc deprotection is a common issue that can significantly impact the yield of your final conjugate. The tert-butyloxycarbonyl (Boc) group is typically removed under acidic conditions. Here are two common protocols and troubleshooting tips:

    • Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). A widely used method involves treating the Boc-protected compound with a solution of TFA in DCM.[1][2] A common starting point is a 20-50% (v/v) solution of TFA in DCM, reacting at room temperature for 30 minutes to 2 hours.[2]

    • Protocol 2: Hydrogen Chloride (HCl) in Dioxane. A 4M solution of HCl in dioxane is also effective for Boc deprotection.[2][3] The reaction is typically carried out in an anhydrous solvent like DCM or dioxane at room temperature.

    Troubleshooting:

    • Moisture: Ensure all your reagents and solvents are anhydrous. Water can hydrolyze the acidic reagents and reduce their effectiveness.

    • Reaction Time and Temperature: If deprotection is incomplete, you can cautiously increase the reaction time or, if the substrate is stable, slightly increase the temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][4][5]

    • Reagent Quality: Use fresh, high-quality TFA or HCl in dioxane. Over time, these reagents can degrade.

  • Question: How can I monitor the progress of the Boc deprotection reaction?

    Answer: You can monitor the reaction using TLC or LC-MS. For TLC, the deprotected product (free amine) will have a different retention factor (Rf) than the starting material. You can use a ninhydrin (B49086) stain to visualize the free amine, which will appear as a colored spot. For LC-MS, you will observe the disappearance of the starting material's mass peak and the appearance of the deprotected product's mass peak.[4][5]

2. Amine Coupling to Carboxylic Acids

  • Question: I am getting a low yield when coupling the amino group of the deprotected PEG linker to a carboxylic acid using EDC/NHS chemistry. What are the optimal conditions?

    Answer: Low yields in EDC/NHS couplings are often related to reaction conditions and reagent stability. Here are the key parameters to optimize:

    • pH: The activation of the carboxylic acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is most efficient at a slightly acidic pH (4.5-5.5).[6][7] However, the subsequent reaction of the activated N-hydroxysuccinimide (NHS) ester with the primary amine is favored at a slightly basic pH (7.2-8.5).[8][9] A common approach is a two-step reaction where the activation is performed at a lower pH, and then the pH is raised for the amine coupling.

    • Reagents: Use fresh, high-purity EDC and NHS (or the more water-soluble Sulfo-NHS). These reagents are moisture-sensitive and can hydrolyze, leading to inactivation.[10]

    • Stoichiometry: A molar excess of the activated PEG linker over the amine-containing molecule (typically 5 to 20-fold) is often used to drive the reaction to completion.[11] The optimal ratio should be determined empirically.

    • Buffers: Use buffers that do not contain primary amines, such as phosphate (B84403), bicarbonate, borate, or HEPES buffers.[8][11][12] Buffers like Tris (tris(hydroxymethyl)aminomethane) will compete with your target amine for the activated ester.

  • Question: What are common side reactions in EDC/NHS coupling and how can I minimize them?

    Answer: A primary side reaction is the hydrolysis of the NHS ester, which regenerates the carboxylic acid.[8][10] This is more prominent at higher pH and in dilute solutions. To minimize this, use a higher concentration of reactants and perform the reaction promptly after activating the carboxylic acid. Another potential side reaction is the formation of an N-acylisourea byproduct if the NHS ester does not react with an amine.[13] Using NHS or Sulfo-NHS helps to stabilize the activated intermediate and reduce this side reaction.[10]

3. Hydrazide Coupling to Aldehydes and Ketones

  • Question: What is the optimal pH for forming a hydrazone bond between the PEG-hydrazide and an aldehyde or ketone?

    Answer: The formation of a hydrazone bond is acid-catalyzed and the optimal pH is typically in the range of 5 to 7.[14][15] At a lower pH, the hydrazine (B178648) can be protonated, reducing its nucleophilicity. At a higher pH, the dehydration step can be slow.

  • Question: My hydrazone formation reaction is slow or gives a low yield. What can I do to improve it?

    Answer:

    • pH Optimization: Ensure your reaction buffer is within the optimal pH 5-7 range.[14][15]

    • Catalyst: Aniline (B41778) can be used as a catalyst to enhance the rate of hydrazone formation.

    • Temperature: Gently heating the reaction can increase the rate, provided your reactants are stable at elevated temperatures.

    • Stoichiometry: Using a slight excess of the hydrazide component can help drive the reaction to completion.

  • Question: How stable is the resulting hydrazone bond?

    Answer: The stability of the hydrazone bond is pH-dependent. It is generally stable at neutral pH but is susceptible to hydrolysis under acidic conditions.[14][15][16][17] This property is often exploited for the pH-sensitive release of drugs in acidic environments like endosomes or tumors.[14][15]

Quantitative Data Summary

Optimizing reaction conditions often involves adjusting molar ratios, reaction times, and temperature. The following tables provide a summary of typical reaction parameters.

Table 1: Boc Deprotection Conditions

ParameterTFA MethodHCl Method
Reagent 20-50% TFA in DCM[2]4M HCl in Dioxane[2][3]
Solvent Dichloromethane (DCM)[1][2]Dichloromethane (DCM) or Dioxane
Temperature Room Temperature[3]Room Temperature[3]
Reaction Time 30 minutes - 2 hours[2]1 - 4 hours
Monitoring TLC, LC-MS[4][5]TLC, LC-MS[4][5]

Table 2: EDC/NHS Amide Coupling Conditions

ParameterRecommended Condition
Activation pH 4.5 - 5.5[6][7]
Coupling pH 7.2 - 8.5[8][9]
Reagents EDC (1.5 eq.), NHS or Sulfo-NHS (1.5 eq.)[11]
Molar Excess of PEG 5 to 20-fold over the target molecule[11]
Temperature 4°C to Room Temperature[8]
Reaction Time 2 hours to overnight[6][12]
Compatible Buffers Phosphate, Bicarbonate, Borate, HEPES[8][11][12]

Table 3: Hydrazone Formation Conditions

ParameterRecommended Condition
pH 5 - 7[14][15]
Solvent Aqueous buffer, Methanol/water mixtures
Catalyst (optional) Aniline
Temperature Room Temperature to 50°C
Reaction Time 1 - 24 hours

Experimental Protocols

Protocol 1: Two-Step Procedure for Coupling this compound to a Carboxylic Acid

Step A: Boc Deprotection

  • Dissolve the this compound in anhydrous DCM.

  • Add a solution of 20-50% TFA in DCM to the reaction mixture.

  • Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.[2] The resulting product is the amine-functionalized PEG8-hydrazide as a TFA salt.

Step B: EDC/NHS Coupling

  • Dissolve the carboxylic acid-containing substrate in an appropriate buffer (e.g., MES buffer, pH 4.5-5.5).

  • Add EDC (1.5 equivalents) and NHS (1.5 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Dissolve the deprotected Amino-PEG8-hydrazide from Step A in a coupling buffer (e.g., phosphate buffer, pH 7.2-8.5).

  • Add the activated carboxylic acid solution to the PEG-amine solution.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding a small amount of an amine-containing buffer like Tris or hydroxylamine.

  • Purify the conjugate using appropriate chromatography techniques such as size-exclusion or ion-exchange chromatography.

Protocol 2: Hydrazone Formation with an Aldehyde or Ketone

  • Ensure the Boc group on the this compound has been removed as described in Protocol 1, Step A.

  • Dissolve the deprotected Amino-PEG8-hydrazide in a suitable buffer with a pH between 5 and 7 (e.g., acetate (B1210297) buffer).

  • Dissolve the aldehyde or ketone-containing molecule in a compatible solvent.

  • Add the aldehyde/ketone solution to the PEG-hydrazide solution.

  • Stir the reaction mixture at room temperature for 1 to 24 hours. The reaction can be gently heated if necessary and if the reactants are stable.

  • Monitor the reaction progress by TLC, HPLC, or LC-MS.

  • Purify the resulting hydrazone-linked conjugate using chromatography.

Visualizations

Reaction_Workflow cluster_start Starting Material cluster_deprotection Step 1: Boc Deprotection cluster_path1 Pathway 1: Amide Bond Formation cluster_path2 Pathway 2: Hydrazone Bond Formation A This compound B Amino-PEG8-hydrazide A->B Acidic Conditions F Amide-linked Conjugate B->F pH 7.2-8.5 H Hydrazone-linked Conjugate B->H pH 5-7 C TFA or HCl C->B D Carboxylic Acid Substrate D->F E EDC/NHS E->F G Aldehyde/Ketone Substrate G->H

Caption: General reaction workflow for this compound.

Troubleshooting_Tree cluster_deprotection Boc Deprotection Issues cluster_coupling Coupling Reaction Issues Start Low Product Yield Q1 Incomplete Boc Deprotection? Start->Q1 A1_Yes Increase reaction time/temp Use fresh acid Ensure anhydrous conditions Q1->A1_Yes Yes Q2 Which Coupling? Q1->Q2 No Q2_Amide Amide (EDC/NHS) Q2->Q2_Amide Q2_Hydrazone Hydrazone Q2->Q2_Hydrazone A2_Amide Check pH (4.5-5.5 activation, 7.2-8.5 coupling) Use fresh EDC/NHS Increase PEG excess Use non-amine buffer Q2_Amide->A2_Amide A2_Hydrazone Check pH (5-7) Add aniline catalyst Increase temperature Q2_Hydrazone->A2_Hydrazone

References

Technical Support Center: Troubleshooting Low Yield in Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for antibody conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during antibody conjugation, with a primary focus on resolving low yield.

Troubleshooting Guides & FAQs

This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments, helping you to identify the root cause of low conjugation yield and implement effective solutions.

FAQ 1: My antibody conjugation yield is significantly lower than expected. What are the most common causes?

Low conjugation yield is a frequent issue that can stem from several factors throughout the experimental workflow. The most common culprits can be categorized into three main areas: the antibody itself, the reaction conditions, and the purification process.[1]

  • Antibody-Related Issues: The quality and characteristics of your antibody are paramount for a successful conjugation. Problems can arise from the presence of interfering substances in the antibody storage buffer, low antibody concentration, or low purity.[2]

  • Suboptimal Reaction Conditions: The efficiency of the conjugation reaction is highly dependent on specific chemical parameters. Incorrect pH, temperature, or reaction time can significantly hinder the formation of stable conjugates.[1]

  • Reagent Quality and Stoichiometry: The freshness and concentration of your crosslinking reagents, as well as the molar ratio of the label to the antibody, are critical. Degraded reagents or an inappropriate molar ratio can lead to poor outcomes.[1]

  • Inefficient Purification: Significant loss of the conjugated antibody can occur during the post-conjugation purification steps.[1]

FAQ 2: How do I know if my antibody is suitable for conjugation?

To ensure a successful conjugation, your antibody should meet several quality control criteria.

  • Purity: The antibody should have a high purity, ideally greater than 95%.[2] Contaminating proteins, such as bovine serum albumin (BSA), will compete with the antibody for the label, reducing the conjugation efficiency.[1][2]

  • Concentration: For most conjugation protocols, the antibody concentration should be at least 0.5 mg/mL to 1 mg/mL.[2] Dilute antibody solutions can lead to slower reaction kinetics and lower yields.

  • Buffer Composition: The antibody should be in a buffer free of primary amines (e.g., Tris) or other nucleophiles (e.g., sodium azide, glycine) that can compete with the antibody's primary amines for reaction with the labeling reagent.[1][3]

FAQ 3: The troubleshooting guide mentions "interfering substances." What are they and how can I remove them?

Interfering substances are components in the antibody solution that can hinder the conjugation reaction. It is crucial to remove them before starting the conjugation process.

Interfering SubstanceReason for InterferenceRecommended Removal Method
Tris Buffer Contains primary amines that compete with the antibody's lysine (B10760008) residues for the labeling reagent.[1]Buffer exchange using a spin filter, dialysis, or a desalting column.[1]
Glycine Contains a primary amine that will react with the labeling reagent.Buffer exchange using a spin filter, dialysis, or a desalting column.
Sodium Azide Can interfere with amine-reactive conjugations.[3]Buffer exchange using a spin filter, dialysis, or a desalting column.[3]
Bovine Serum Albumin (BSA) or Gelatin These stabilizing proteins contain primary amines and will compete with the antibody for the label.[1]Protein A/G affinity chromatography or specific BSA removal kits.[2]
Crude Serum or Ascites Fluid Contains numerous other proteins that will compete with the target antibody.Protein A/G affinity chromatography.

FAQ 4: I'm using an NHS-ester based labeling chemistry and getting low yield. What should I check?

NHS-ester chemistry targets primary amines on the antibody. Low yield with this method often points to specific issues.

  • Hydrolysis of the NHS Ester: NHS esters are moisture-sensitive and can hydrolyze in aqueous solutions, rendering them inactive. Always use fresh, high-quality NHS ester and prepare stock solutions in anhydrous DMSO or DMF immediately before use.[4]

  • Suboptimal pH: The reaction between an NHS ester and a primary amine is most efficient at a pH between 8.0 and 9.0.[3] A pH that is too low will result in a slow reaction, while a pH that is too high will accelerate the hydrolysis of the NHS ester.[4]

  • Presence of Competing Amines: As mentioned in FAQ 3, ensure your antibody buffer is free from primary amines like Tris or glycine.[1]

FAQ 5: I'm performing a maleimide-thiol conjugation and the yield is poor. What could be the problem?

Maleimide-thiol chemistry targets free sulfhydryl groups on the antibody. Troubleshooting low yield in this case involves a different set of considerations.

  • Maleimide (B117702) Hydrolysis: Similar to NHS esters, maleimides can hydrolyze in aqueous solutions, especially at higher pH. Prepare maleimide stock solutions fresh in a dry, aprotic solvent like DMSO or DMF and use them immediately.[5]

  • Suboptimal pH: The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[6] A higher pH can lead to maleimide hydrolysis, while a lower pH can decrease the reactivity of the thiol groups.[6]

  • Insufficient Free Thiols: For antibodies that do not have free thiols, a reduction step is necessary to break disulfide bonds. Incomplete reduction will result in fewer available sites for conjugation. Ensure your reducing agent (e.g., DTT or TCEP) is active and used at an appropriate concentration and incubation time.[6]

  • Re-oxidation of Thiols: After the reduction step, it is important to prevent the re-formation of disulfide bonds. Performing the conjugation in a de-gassed buffer or under an inert gas can help.

FAQ 6: How can I assess the success of my conjugation reaction and quantify the yield?

Several methods can be used to determine the efficiency of your conjugation reaction.

  • Degree of Labeling (DOL): The DOL is the average number of label molecules conjugated to a single antibody molecule.[1] It can be determined using UV-Vis spectrophotometry by measuring the absorbance of the conjugate at 280 nm (for the antibody) and at the maximum absorbance wavelength of the label.[1] The optimal DOL for most antibodies is typically between 2 and 10.[7]

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to visualize the conjugated antibody. The conjugated antibody will have a higher molecular weight than the unconjugated antibody, resulting in a shift in the band on the gel.[1]

  • Size Exclusion Chromatography (SEC): SEC can be used to separate the conjugated antibody from unconjugated label and can also provide information about aggregation.

Experimental Protocols

This section provides detailed methodologies for key experiments related to antibody conjugation.

Protocol 1: Antibody Purification using Protein A Affinity Chromatography

This protocol is for purifying antibodies from serum, ascites fluid, or cell culture supernatant to remove interfering substances before conjugation.

Materials:

  • Protein A agarose (B213101) resin

  • Chromatography column

  • Binding Buffer: 0.1 M Phosphate, 0.15 M NaCl, pH 7.2

  • Elution Buffer: 0.1 M Glycine-HCl, pH 2.5-3.0

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

  • Sample (serum, ascites, or cell culture supernatant)

Procedure:

  • Column Preparation: Pack the chromatography column with Protein A agarose resin and equilibrate the column by washing with 5-10 column volumes of Binding Buffer.[8]

  • Sample Preparation: Clarify the antibody sample by centrifugation at 10,000 x g for 10 minutes to remove any particulate matter.

  • Sample Loading: Dilute the clarified sample at least 1:1 with Binding Buffer and load it onto the equilibrated column.

  • Washing: Wash the column with 10-15 column volumes of Binding Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound antibody with Elution Buffer and collect fractions into tubes containing a small amount of Neutralization Buffer (approximately 1/10th of the fraction volume) to immediately neutralize the low pH.[8]

  • Concentration Determination: Determine the protein concentration of the eluted fractions using a spectrophotometer at 280 nm.

  • Buffer Exchange: Pool the antibody-containing fractions and perform a buffer exchange into an amine-free buffer (e.g., PBS) using a spin filter or dialysis.

Protocol 2: NHS-Ester Antibody Conjugation

This protocol describes a general procedure for labeling an antibody with an NHS-ester functionalized molecule.

Materials:

  • Purified antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS-ester label

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

  • Antibody Preparation: Adjust the concentration of the purified antibody to 1-5 mg/mL in the Reaction Buffer.

  • Label Preparation: Immediately before use, dissolve the NHS-ester label in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Conjugation Reaction: Add the dissolved NHS-ester label to the antibody solution. The molar ratio of label to antibody should be optimized, but a starting point of 10:1 to 20:1 is common. Incubate the reaction for 1-2 hours at room temperature with gentle stirring.[]

  • Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Purification: Purify the conjugated antibody from excess, unreacted label and byproducts using a size-exclusion chromatography column equilibrated with PBS.[1]

  • Characterization: Determine the Degree of Labeling (DOL) and protein concentration of the purified conjugate.

Protocol 3: Calculating the Degree of Labeling (DOL)

This protocol outlines the spectrophotometric method for determining the DOL of a fluorescently labeled antibody.

Materials:

  • Purified antibody-dye conjugate

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Measure Absorbance: Measure the absorbance of the antibody-dye conjugate solution at two wavelengths:

    • 280 nm (A280), the absorbance maximum for the antibody.

    • The maximum absorbance wavelength of the dye (A_max).

  • Calculate Protein Concentration:

    • Protein Concentration (M) = [A280 - (A_max × CF)] / ε_protein

      • CF (Correction Factor): The ratio of the dye's absorbance at 280 nm to its absorbance at its λ_max. This value is typically provided by the dye manufacturer.

      • ε_protein: The molar extinction coefficient of the antibody at 280 nm (for a typical IgG, this is ~210,000 M⁻¹cm⁻¹).[7]

  • Calculate Degree of Labeling (DOL):

    • DOL = A_max / (ε_dye × Protein Concentration (M))

      • ε_dye: The molar extinction coefficient of the dye at its λ_max. This value is provided by the dye manufacturer.

Visualizations

The following diagrams illustrate key workflows and decision-making processes in troubleshooting low antibody conjugation yield.

Troubleshooting_Workflow cluster_start Start cluster_investigation Initial Investigation cluster_troubleshooting Troubleshooting Actions cluster_analysis Analysis & Outcome start Low Conjugation Yield Observed check_antibody Assess Antibody Quality (Purity, Concentration, Buffer) start->check_antibody check_reagents Verify Reagent Quality (Freshness, Storage) start->check_reagents check_protocol Review Conjugation Protocol (pH, Molar Ratio, Time) start->check_protocol purify_ab Purify/Buffer Exchange Antibody check_antibody->purify_ab Issues Found new_reagents Use Fresh Reagents check_reagents->new_reagents Issues Found optimize_protocol Optimize Reaction Conditions check_protocol->optimize_protocol Issues Found rerun_conjugation Re-run Conjugation purify_ab->rerun_conjugation new_reagents->rerun_conjugation optimize_protocol->rerun_conjugation analyze_yield Analyze Yield (DOL, SDS-PAGE) rerun_conjugation->analyze_yield success Successful Conjugation analyze_yield->success Yield Improved fail Yield Still Low (Re-evaluate) analyze_yield->fail Yield Not Improved

Caption: Troubleshooting workflow for low antibody conjugation yield.

Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis ab_prep Antibody Preparation (Purification & Buffer Exchange) conjugation Conjugation Reaction (Mix Antibody & Label) ab_prep->conjugation reagent_prep Reagent Preparation (Dissolve Label) reagent_prep->conjugation purify Purification of Conjugate (Size Exclusion Chromatography) conjugation->purify characterization Characterization (DOL, SDS-PAGE) purify->characterization

References

Technical Support Center: Preventing Protein Aggregation During PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to protein aggregation during the PEGylation process.

Section 1: Understanding and Identifying Aggregation

Q1: What are the common signs of protein aggregation during my PEGylation experiment?

A1: Protein aggregation can manifest in several ways. Visually, you might observe turbidity, opalescence, or the formation of visible precipitates in your reaction mixture. Analytically, techniques like Size Exclusion Chromatography (SEC) will show the appearance of high molecular weight (HMW) species, while Dynamic Light Scattering (DLS) will indicate an increase in the average particle size and polydispersity.[1]

Q2: What are the primary causes of protein aggregation during PEGylation?

A2: Protein aggregation during PEGylation is a multifaceted issue that can stem from several factors:

  • Intermolecular Cross-linking: Bifunctional PEG reagents, which have reactive groups at both ends, can link multiple protein molecules together, leading to aggregation.[1]

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.

  • Suboptimal Reaction Conditions: Parameters such as pH, temperature, and buffer composition can significantly impact a protein's stability. Deviations from the optimal range can expose hydrophobic regions, promoting aggregation.[1][2]

  • PEG-Protein Interactions: While PEG is generally considered a protein stabilizer, its interaction with the protein surface can sometimes induce conformational changes that lead to aggregation. The size and structure of the PEG molecule can influence these interactions.[3]

  • Poor Reagent Quality: Impurities or a high percentage of diol in a supposedly monofunctional PEG reagent can cause unintended cross-linking.

Section 2: Troubleshooting and Optimization Strategies

Q3: My protein is aggregating upon addition of the PEG reagent. What are the first parameters I should optimize?

A3: If you observe aggregation, the first step is to systematically screen key reaction parameters to find conditions that minimize this issue. The most critical parameters to investigate are protein concentration, PEG:protein molar ratio, pH, and temperature.[1] It is recommended to vary one parameter at a time while keeping others constant to identify the root cause.

Experimental Protocol: Screening PEGylation Conditions

This protocol outlines a method for systematically screening key reaction parameters to identify conditions that minimize aggregation.

Materials:

  • Purified, monomeric protein of interest

  • Activated PEG reagent

  • Reaction buffers at various pH values (e.g., pH 6.0, 7.0, 7.4, 8.0). Ensure buffers do not contain primary amines (e.g., Tris) if you are targeting amine groups on the protein. Suitable buffers include phosphate-buffered saline (PBS), HEPES, and sodium acetate.[1]

  • 96-well plate or microcentrifuge tubes

  • Incubator or temperature-controlled shaker

Procedure:

  • Experimental Design: Design a matrix of experiments to test a range of conditions.

    • Protein Concentration: Test concentrations such as 0.5, 1, 2, and 5 mg/mL.[1]

    • PEG:Protein Molar Ratio: Evaluate different molar excesses of PEG, for example, 1:1, 5:1, 10:1, and 20:1.[1]

    • pH: Screen a range of pH values around the protein's isoelectric point (pI) and its known optimal stability pH.[1]

    • Temperature: Conduct reactions at different temperatures, for instance, 4°C and room temperature.[1]

  • Reaction Setup:

    • Add the appropriate volume of protein solution to each well or tube.

    • Add the corresponding reaction buffer.

    • If testing excipients, add them at this stage.

    • Initiate the reaction by adding the activated PEG reagent.

  • Incubation: Incubate the reactions for a defined period (e.g., 2 hours), with gentle mixing if required.

  • Analysis: Analyze each reaction mixture for the extent of aggregation using a suitable analytical technique such as Size Exclusion Chromatography (SEC).

  • Data Evaluation: Compare the results from the different conditions to identify the combination of parameters that yields the desired level of PEGylation with minimal aggregation.

Q4: How does the choice of PEG reagent affect aggregation?

A4: The functionality of the PEG reagent is a critical factor. If you are experiencing aggregation, it is highly advisable to use a monofunctional PEG reagent . Homobifunctional PEG linkers, which have reactive groups at both ends, carry an inherent risk of cross-linking multiple protein molecules, leading to the formation of large aggregates.[1] If aggregation persists even with a bifunctional linker, switching to a monofunctional alternative is a crucial troubleshooting step.

Q5: Can the way I add the PEG reagent make a difference?

A5: Yes. Instead of adding the entire volume of the activated PEG reagent at once, try a stepwise addition in smaller aliquots over a period of time. This approach helps to maintain a lower instantaneous concentration of the PEG reagent, which can favor controlled, intramolecular modification over intermolecular cross-linking and aggregation.[1]

Q6: What is the role of excipients in preventing aggregation?

A6: Excipients are additives that can be included in the reaction buffer to help stabilize the protein and prevent aggregation. They work through various mechanisms, such as preferential exclusion to increase protein stability and suppression of non-specific protein-protein interactions.[1][4]

Excipient TypeExamplesTypical ConcentrationMechanism of Action
Sugars and Polyols Sucrose, Trehalose, Sorbitol, Glycerol5-10% (w/v) for SucroseAct as protein stabilizers through preferential exclusion.[1]
Amino Acids Arginine, Glycine, Proline50-100 mM for ArginineKnown to suppress non-specific protein-protein interactions.[1][4]
Surfactants Polysorbate 20, Polysorbate 800.01-0.05% (v/v)Low concentrations of non-ionic surfactants can prevent surface-induced aggregation by reducing surface tension.[1][4]

Q7: Does the size of the PEG molecule influence aggregation?

A7: Yes, the molecular weight (MW) of the PEG can influence aggregation. Larger PEG molecules can provide greater steric hindrance, which can prevent protein-protein interactions and subsequent aggregation.[5][6] A case study on Granulocyte-Colony Stimulating Factor (G-CSF) demonstrated that N-terminal attachment of a 20 kDa PEG moiety could prevent protein precipitation by rendering the aggregates soluble and slowing the rate of aggregation compared to the unmodified G-CSF.[1][5] Even a 5 kDa PEG showed a significant improvement in stability.[1][5]

Case Study: Effect of PEG Size on G-CSF Aggregation [5]

ProteinPEG Size (kDa)Observation after 144h at 37°C, pH 6.9Soluble Aggregates (%)
G-CSF0PrecipitationNot detectable
5kPEG-GCSF5No precipitation, soluble aggregates formedSignificantly less than G-CSF precipitation
20kPEG-GCSF20No precipitation, soluble aggregates formed~18%

This data indicates that PEGylation, even with a smaller PEG molecule, can significantly reduce precipitation and aggregation.

Section 3: Analytical Techniques for Aggregation Analysis

Q8: How can I detect and quantify protein aggregation during my PEGylation experiment?

A8: Several analytical techniques are available to detect and quantify protein aggregation. The choice of method often depends on the size and nature of the aggregates (soluble vs. insoluble).

  • Size Exclusion Chromatography (SEC): This is a widely used technique to separate molecules based on their size in solution. It can effectively quantify the percentage of monomer, dimer, and higher-order soluble aggregates.[1]

  • Dynamic Light Scattering (DLS): DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles. It provides information on the average particle size, size distribution, and polydispersity, making it useful for detecting the formation of aggregates.[1]

Experimental Protocol: Quantifying Soluble Aggregates by Size Exclusion Chromatography (SEC)

This protocol provides a general method for quantifying soluble aggregates in a PEGylated protein sample.

Materials:

  • PEGylated protein sample

  • SEC column suitable for the size range of your protein and its potential aggregates

  • HPLC system with a UV detector

  • Mobile phase (e.g., Phosphate-Buffered Saline)[1]

  • Low-protein-binding 0.1 or 0.22 µm filters[1]

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.[7]

  • Sample Preparation: Filter the PEGylated protein sample through a low-protein-binding 0.1 or 0.22 µm filter to remove any large, insoluble aggregates.[1][8]

  • Injection: Inject an appropriate volume of the filtered sample onto the SEC column.

  • Data Acquisition: Collect the chromatogram, monitoring the absorbance at a suitable wavelength (e.g., 280 nm for proteins).

  • Data Analysis:

    • Identify the peaks corresponding to the monomer, dimer, and any higher molecular weight species.

    • Integrate the area of each peak.

    • Calculate the percentage of each species by dividing the area of the individual peak by the total area of all peaks.

Section 4: Visualizing Workflows and Concepts

Caption: A troubleshooting workflow for addressing protein aggregation during PEGylation.

Aggregation_Causes_and_Prevention cluster_causes Causes of Aggregation cluster_prevention Prevention Strategies cause1 Intermolecular Cross-linking prev1 Use Monofunctional PEG cause1->prev1 prev4 Add Stabilizing Excipients cause1->prev4 cause2 Suboptimal Conditions (pH, Temp) prev2 Optimize Reaction Conditions cause2->prev2 cause2->prev4 cause3 High Protein Concentration prev3 Lower Protein Concentration cause3->prev3 cause3->prev4

Caption: Relationship between causes of aggregation and their corresponding prevention strategies.

References

Technical Support Center: Purification of PEGylated Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of PEGylated conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying PEGylated conjugates?

The PEGylation process, which involves the covalent attachment of polyethylene (B3416737) glycol (PEG) to a biomolecule, often results in a complex and heterogeneous mixture.[1][] This heterogeneity is the primary challenge during purification and includes:

  • Unreacted Protein: The original, unmodified biomolecule.[1][]

  • Unreacted PEG: Excess PEG reagent from the conjugation reaction.[1][]

  • Multi-PEGylated Species: Proteins with varying numbers of attached PEG molecules (e.g., mono-, di-, multi-PEGylated).[1][]

  • Positional Isomers: Molecules with the same number of PEG chains attached at different sites on the protein.[1][]

  • Hydrolysis Fragments: Degradation products from the PEGylation reagents.[1][]

Separating these closely related species is difficult because the addition of the neutral and hydrophilic PEG polymer can lead to only slight differences in the physicochemical properties typically used for fractionation.

Q2: What are the most common methods for purifying PEGylated compounds?

The most widely used purification techniques for PEGylated proteins are based on chromatography, leveraging differences in molecular size, charge, and hydrophobicity.[1] These methods include:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius (size). It is very effective at removing unreacted PEG and native protein from the larger PEGylated conjugate.[]

  • Ion Exchange Chromatography (IEX): Separates molecules based on their net surface charge. PEGylation can shield the protein's surface charges, altering its interaction with the IEX resin and allowing for the separation of species with different degrees of PEGylation and even positional isomers.[][3]

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. The attachment of PEG can alter the hydrophobicity of the protein, enabling separation.[]

  • Reversed-Phase Chromatography (RPC): A high-resolution technique that separates based on hydrophobicity, often used for analytical purposes and for purifying smaller PEGylated peptides.[]

Non-chromatographic techniques like Aqueous Two-Phase Systems (ATPS) and membrane separation (ultrafiltration/diafiltration) are also employed, particularly for initial cleanup and removal of unreacted PEG.[]

Troubleshooting Guides

Size Exclusion Chromatography (SEC)

Problem: Poor separation of PEGylated conjugate and unreacted protein/PEG.

Potential CauseSuggested Solution
Inappropriate column choice (pore size) For separating large PEGylated proteins from smaller unreacted species, select a column with a suitable pore size that allows the large conjugate to elute in the void volume while retaining the smaller molecules. For proteins >200 kDa, pore sizes of 500-1000 Å are often appropriate.
Sample volume too large The sample volume should ideally not exceed 2-5% of the total column volume to ensure optimal resolution.[4]
Non-specific binding to the column matrix Add arginine (e.g., 200 mM) to the mobile phase to reduce non-specific interactions.[5]

Problem: Low recovery of PEGylated compound.

Potential CauseSuggested Solution
Non-specific binding to the column matrix Include additives in the mobile phase, such as arginine or a non-ionic surfactant, to minimize interactions with the stationary phase.
Precipitation on the column Decrease the sample concentration before loading. Ensure the mobile phase buffer conditions (pH, ionic strength) maintain the solubility of the conjugate.
Ion Exchange Chromatography (IEX)

Problem: Poor separation of PEGylated species.

Potential CauseSuggested Solution
"Charge shielding" effect of PEG Optimize the pH of the mobile phase. Small changes in pH can significantly impact the surface charge of the PEGylated protein and its interaction with the resin.
Inappropriate salt gradient For proteins with small charge differences, a shallow salt gradient is often more effective than a step elution.

Problem: Low binding capacity.

Potential CauseSuggested Solution
Steric hindrance from the PEG chain The large size of the PEG chain can prevent the protein from accessing the binding sites within the resin pores. Consider using a resin with a larger pore size. Agarose-based resins with open porous structures have shown higher dynamic binding capacities for PEGylated proteins.

Problem: Protein elutes in the flow-through.

Potential CauseSuggested Solution
Incorrect buffer conditions (pH or ionic strength) Ensure the pH of the loading buffer promotes a net charge on the protein that is opposite to the charge of the resin. The ionic strength of the loading buffer should be low enough to allow for binding.
Hydrophobic Interaction Chromatography (HIC)

Problem: Poor resolution.

Potential CauseSuggested Solution
Inappropriate salt concentration The type and concentration of salt in the binding buffer are critical. Ammonium sulfate (B86663) is commonly used to promote binding. The optimal concentration needs to be determined empirically.
Weak hydrophobic interaction For proteins with low hydrophobicity, a more hydrophobic stationary phase (e.g., with longer alkyl chains) may be required.

Problem: Low recovery.

Potential CauseSuggested Solution
Protein precipitation at high salt concentrations Screen different salts and their concentrations. Sometimes, a lower initial salt concentration is necessary, even if it reduces binding efficiency.
Irreversible binding to the column If the protein is very hydrophobic, consider adding a mild organic modifier to the elution buffer to facilitate desorption.

Problem: Broad peaks.

Potential CauseSuggested Solution
Heterogeneity of the attached PEG The polydispersity of the PEG chain itself can lead to peak broadening.
Slow mass transfer Increase the column temperature (e.g., to 45°C) to improve peak shape and resolution.

Experimental Protocols

Protocol 1: General Purification of a PEGylated Protein using Ion Exchange Chromatography (IEX)

This protocol provides a general guideline for separating PEGylated species based on charge.

Materials:

  • IEX column (e.g., cation or anion exchange, chosen based on the protein's pI).

  • HPLC or FPLC system.

  • Reaction mixture containing the PEGylated protein.

  • Binding Buffer (Buffer A): Low ionic strength buffer, e.g., 20 mM Tris-HCl, pH 8.0.

  • Elution Buffer (Buffer B): High ionic strength buffer, e.g., 20 mM Tris-HCl + 1 M NaCl, pH 8.0.

Methodology:

  • Column Equilibration: Equilibrate the column with Buffer A until the pH and conductivity of the effluent are the same as the buffer.

  • Sample Preparation: Dilute the reaction mixture in Buffer A to reduce the ionic strength and ensure binding. Filter the sample through a 0.22 µm filter.

  • Sample Loading: Load the sample onto the column at a low flow rate to ensure efficient binding.

  • Wash: Wash the column with several column volumes of Buffer A to remove any unbound or weakly bound impurities, such as unreacted PEG.

  • Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20-30 column volumes).[1] Typically, species with a higher degree of PEGylation (and thus more shielded charge) will elute earlier.

  • Fraction Collection: Collect fractions throughout the elution gradient.

  • Analysis: Analyze the collected fractions using SDS-PAGE and/or RP-HPLC to identify the fractions containing the desired PEGylated conjugate.

Visualizations

PEGylation_Purification_Workflow cluster_reaction PEGylation Reaction cluster_purification Purification Steps cluster_analysis Analysis Reaction_Mixture Crude Reaction Mixture (PEG-Protein, Protein, PEG) SEC Step 1: Size Exclusion Chromatography (SEC) (Removes unreacted PEG) Reaction_Mixture->SEC Initial Cleanup IEX Step 2: Ion Exchange Chromatography (IEX) (Separates by degree of PEGylation) SEC->IEX Fractionation HIC Optional Polishing: HIC (Separates positional isomers) IEX->HIC High-Resolution Separation Analysis Characterization (SDS-PAGE, HPLC, MS) IEX->Analysis HIC->Analysis Purity & Identity Troubleshooting_Decision_Tree Start Poor Separation in IEX Check_Gradient Is the salt gradient shallow enough? Start->Check_Gradient Optimize_Gradient Action: Use a shallower gradient Check_Gradient->Optimize_Gradient No Check_pH Is the mobile phase pH optimized? Check_Gradient->Check_pH Yes End Resolution Improved Optimize_Gradient->End Optimize_pH Action: Perform a pH screening Check_pH->Optimize_pH No Check_Resin Is the resin pore size adequate? Check_pH->Check_Resin Yes Optimize_pH->End Change_Resin Action: Use a larger pore size resin Check_Resin->Change_Resin No Consider_HIC Consider alternative method (e.g., HIC) Check_Resin->Consider_HIC Yes Change_Resin->End Consider_HIC->End

References

Technical Support Center: Hydrazone Bond Stability in Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of hydrazone bonds under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of hydrazone bond cleavage in acidic conditions?

A1: The primary mechanism of hydrazone bond cleavage in acidic environments is acid-catalyzed hydrolysis.[1][2] The process is initiated by the protonation of the imine nitrogen atom of the hydrazone bond.[3][4] This is followed by the nucleophilic attack of a water molecule on the adjacent carbon atom, leading to the formation of a tetrahedral carbinolamine intermediate.[3][5] This intermediate then decomposes, cleaving the C-N bond and releasing the original carbonyl (aldehyde or ketone) and hydrazine (B178648) compounds.[3] This pH-dependent hydrolysis is a key feature utilized in the design of acid-sensitive drug delivery systems.[1][4]

Q2: My hydrazone-linked conjugate is cleaving prematurely at neutral pH. What are the potential causes?

A2: Premature cleavage at neutral pH (around 7.4) can be due to several factors:

  • Hydrazone Type: Alkylhydrazones are inherently less stable than acylhydrazones and can exhibit significant hydrolysis even at neutral pH.[1][6]

  • Electronic Effects: Electron-withdrawing groups near the hydrazone linkage can decrease its stability by making it more susceptible to hydrolysis.[1]

  • Assay Conditions: The composition of your buffer or the presence of certain enzymes in your medium (like plasma) could be accelerating hydrolysis. Some studies have shown that aroylhydrazones that are stable in phosphate-buffered saline (PBS) can rapidly decompose in plasma.[7]

Q3: Why is my hydrazone-linked drug conjugate not releasing the drug payload in the acidic environment of endosomes/lysosomes?

A3: If your conjugate is too stable in acidic conditions, consider the following:

  • Aromatic vs. Aliphatic Precursors: Hydrazones derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes due to resonance stabilization.[2][8][9] If your linker is based on an aromatic aldehyde, it might be too stable for cleavage in the mildly acidic endosomal environment (pH 5.0-6.5).[2][]

  • Electronic Effects: Electron-donating groups on the aldehyde or ketone precursor can increase the stability of the hydrazone bond, making it more resistant to acid-catalyzed hydrolysis.[2]

  • Steric Hindrance: Bulky substituents near the hydrazone bond may sterically hinder the approach of water molecules, thus slowing down the hydrolysis rate.

Q4: How do different types of hydrazone linkers compare in terms of stability?

A4: The stability of hydrazone bonds varies significantly based on their chemical structure:

  • Alkylhydrazones: These are the least stable type of hydrazones and can hydrolyze at a much faster rate, even at near-neutral pH.[1][6]

  • Acylhydrazones: These are generally more stable at neutral pH than alkylhydrazones but are still susceptible to cleavage at lower pH values, making them suitable for many pH-responsive drug delivery applications.[1][3]

  • Semicarbazones: These show increased stability compared to simple alkylhydrazones at neutral pH.[1]

  • Trialkylhydrazonium ions: These are exceptionally stable across a wide pH range but their synthesis often involves reagents that are not biocompatible.[1][6]

  • Oximes: For context, oximes are significantly more stable than hydrazones under acidic conditions, with hydrolysis rate constants that can be nearly 1000-fold lower than those for simple hydrazones.[1][6]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Premature Drug Release The hydrazone linker is too labile at physiological pH (7.4).- Consider switching from an aliphatic to an aromatic aldehyde-derived hydrazone for increased stability.[8][9] - If using an acylhydrazone, ensure there are no strong electron-withdrawing groups near the linkage. - Verify the stability of your conjugate in the intended biological medium (e.g., plasma vs. PBS).[7]
Incomplete or Slow Drug Release in Acidic Conditions The hydrazone bond is too stable for cleavage at the target pH (e.g., endosomal pH 5.0-6.5).- If using an aromatic aldehyde-derived hydrazone, consider switching to an aliphatic one for faster cleavage.[8] - Introduce electron-withdrawing groups on the carbonyl precursor to destabilize the hydrazone bond. - Reduce steric hindrance around the hydrazone linkage.
Inconsistent Hydrolysis Rates Between Batches Variability in the synthesis and purification of the hydrazone conjugate.- Ensure strict control over reaction conditions (pH, temperature, reaction time) during synthesis.[3] - Implement rigorous purification methods (e.g., HPLC) to ensure the purity of the conjugate. - Thoroughly characterize each new batch to confirm its structure and purity.
Difficulty in Monitoring Hydrolysis by HPLC Co-elution of the conjugate and its hydrolysis products.- Optimize the HPLC method (e.g., change the mobile phase composition, gradient, or column type). - Consider using an alternative analytical technique such as NMR spectroscopy to monitor hydrolysis.[1][6]

Quantitative Data on Hydrazone Stability

The hydrolytic stability of different hydrazone linkages is presented below. The data is expressed as the half-life (t½) of the bond at different pH values.

Hydrazine PrecursorCarbonyl PrecursorHydrazone Typet½ at pD 7.0 (hours)t½ at pD 6.0 (hours)t½ at pD 5.0 (hours)Reference
MethylhydrazinePivalaldehydeAlkylhydrazone3.60.360.036[1]
DimethylhydrazinePivalaldehydeAlkylhydrazone3.60.360.036[1]
AcetylhydrazidePivalaldehydeAcylhydrazone3.60.360.036[1]
SemicarbazidePivalaldehydeSemicarbazone9.00.900.090[1]
Trimethylhydrazinium iodidePivalaldehydeTrialkylhydrazonium> 10,080> 10,0801,440[1]
HydroxylaminePivalaldehydeOxime1,08010810.8[1]

Data adapted from Kalia, J., & Raines, R. T. (2008). pD is the equivalent of pH in deuterium (B1214612) oxide (D₂O).

Experimental Protocols

Protocol for Stability Assessment by HPLC

This protocol outlines a general method for assessing the stability of a hydrazone-linked compound using High-Performance Liquid Chromatography (HPLC).[1]

Materials:

  • Hydrazone-containing compound

  • Buffer solutions at various pH values (e.g., phosphate-buffered saline at pH 7.4 and acetate (B1210297) buffer at pH 5.5)

  • Acetonitrile or other suitable organic solvent for the mobile phase

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Dissolve the hydrazone compound in the buffer of interest to a known concentration.

  • Incubate the solution at a controlled temperature (e.g., 37°C).

  • At specified time points, withdraw an aliquot of the sample.

  • Quench the hydrolysis reaction by dilution in the mobile phase or by adding a suitable quenching agent.

  • Inject the sample into the HPLC system.

  • Monitor the degradation of the parent hydrazone compound by measuring the decrease in its peak area over time.

  • The percentage of the remaining compound at each time point is used to determine the stability profile and calculate the half-life.

Protocol for Stability Assessment by ¹H NMR Spectroscopy

This protocol describes a method for monitoring hydrazone hydrolysis using Nuclear Magnetic Resonance (NMR) spectroscopy.[1][6]

Materials:

  • Hydrazone compound

  • Deuterated buffer solutions at various pD values

  • Trapping agent (e.g., a 10-fold molar excess of deuterated formaldehyde, D₂CO)

  • NMR spectrometer

Procedure:

  • In an NMR tube, combine the deuterated buffer and a stock solution of the trapping agent.

  • Initiate the hydrolysis reaction by adding a known concentration of the hydrazone stock solution to the NMR tube.

  • Immediately acquire a ¹H NMR spectrum (t=0).

  • Continue to acquire spectra at regular time intervals.

  • Monitor the reaction by integrating the signal of the aldehydic proton of the released carbonyl compound (e.g., pivalaldehyde at δ = 9.4 ppm) and the corresponding signal of the hydrazone.[6]

  • The disappearance of the hydrazone signal and the appearance of the aldehyde signal over time are used to calculate the first-order rate constant (k) for hydrolysis.

  • The half-life (t½) is calculated using the equation: t½ = ln(2)/k.

Visualizations

Hydrazone_Hydrolysis_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Cleavage Hydrazone Hydrazone (R₂C=N-NHR') Protonated_Hydrazone Protonated Hydrazone (R₂C=N⁺H-NHR') Hydrazone->Protonated_Hydrazone + H⁺ H_ion H⁺ Carbinolamine Carbinolamine Intermediate Protonated_Hydrazone->Carbinolamine + H₂O Water H₂O Carbonyl Carbonyl (R₂C=O) Carbinolamine->Carbonyl Hydrazine Hydrazine (H₂N-NHR') Carbinolamine->Hydrazine Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_analysis Analysis cluster_data Data Processing A Dissolve Hydrazone Conjugate in Buffer (pH 7.4 & 5.5) B Incubate at 37°C A->B C Withdraw Aliquots at Specific Time Intervals B->C D Quench Reaction C->D E Analyze by HPLC or NMR D->E F Quantify Remaining Conjugate E->F G Calculate Half-Life (t½) F->G Troubleshooting_Tree Start Stability Issue Encountered Premature_Cleavage Premature Cleavage at Neutral pH? Start->Premature_Cleavage Slow_Cleavage Slow/No Cleavage at Acidic pH? Start->Slow_Cleavage Aliphatic Is an aliphatic hydrazone used? Premature_Cleavage->Aliphatic Yes Check_EWG Check for Electron- Withdrawing Groups (EWGs) Premature_Cleavage->Check_EWG No Aromatic Is an aromatic hydrazone used? Slow_Cleavage->Aromatic Yes Check_EDG Check for Electron- Donating Groups (EDGs) Slow_Cleavage->Check_EDG No Switch_to_Aromatic Switch to Aromatic Aldehyde Precursor Aliphatic->Switch_to_Aromatic Yes Aliphatic->Check_EWG No Remove_EWG Modify Synthesis to Remove/Reduce EWGs Check_EWG->Remove_EWG Yes Switch_to_Aliphatic Switch to Aliphatic Aldehyde Precursor Aromatic->Switch_to_Aliphatic Yes Aromatic->Check_EDG No Add_EWG Introduce EWGs to Destabilize the Bond Check_EDG->Add_EWG Yes

References

Technical Support Center: Enhancing Hydrophobic Drug Solubility with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered when using polyethylene (B3416737) glycol (PEG) linkers to improve the solubility of hydrophobic drugs.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the PEGylation of hydrophobic drugs.

Issue 1: Low Solubility of the PEGylated Drug Conjugate

Q: My PEGylated drug conjugate still exhibits poor aqueous solubility. What are the potential causes and how can I troubleshoot this?

A: Several factors can contribute to the low solubility of a PEGylated drug. A systematic approach to troubleshooting is recommended.

  • Potential Cause 1: Insufficient PEG Chain Length. The hydrophilic properties of the PEG linker are directly related to its length. A short PEG chain may not be sufficient to overcome the hydrophobicity of the drug molecule.[1][2]

    • Solution: Consider using a PEG linker with a higher molecular weight. Longer PEG chains increase the hydrodynamic radius and enhance aqueous solubility.[1][2]

  • Potential Cause 2: Low Degree of PEGylation. If, on average, too few PEG chains are attached to your drug molecule, the overall hydrophilicity of the conjugate may be insufficient.

    • Solution: Optimize the PEGylation reaction conditions to increase the degree of substitution. This can be achieved by adjusting the molar ratio of the PEG linker to the drug, reaction time, temperature, or pH.[3]

  • Potential Cause 3: Aggregation of the Conjugate. The hydrophobic nature of the drug can still lead to aggregation, even after PEGylation, especially at high concentrations.

    • Solution 1: Screen different formulation buffers. The pH and ionic strength of the buffer can significantly impact the solubility of the conjugate.

    • Solution 2: Include solubility-enhancing excipients in your formulation, such as surfactants or co-solvents.

  • Potential Cause 4: Residual Unreacted Hydrophobic Drug. The final product may be contaminated with unreacted, poorly soluble starting material.

    • Solution: Improve the purification process to effectively remove the unreacted drug. Techniques like Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), or Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) can be employed.[4][5][]

Troubleshooting Workflow for Low Solubility

start Low Solubility of PEGylated Conjugate check_peg_length Is PEG chain length sufficient? start->check_peg_length increase_peg_length Increase PEG Molecular Weight check_peg_length->increase_peg_length No check_pegylation_degree Is degree of PEGylation adequate? check_peg_length->check_pegylation_degree Yes increase_peg_length->check_pegylation_degree optimize_reaction Optimize Reaction (molar ratio, pH, time) check_pegylation_degree->optimize_reaction No check_aggregation Is aggregation occurring? check_pegylation_degree->check_aggregation Yes optimize_reaction->check_aggregation screen_buffers Screen Formulation Buffers & Excipients check_aggregation->screen_buffers Yes check_purity Is the conjugate pure? check_aggregation->check_purity No screen_buffers->check_purity improve_purification Improve Purification (SEC, IEX, RP-HPLC) check_purity->improve_purification No soluble_product Soluble Product check_purity->soluble_product Yes improve_purification->soluble_product

Caption: Troubleshooting decision tree for low solubility of PEGylated drugs.

Issue 2: Heterogeneous PEGylation Product

Q: My analysis shows a complex mixture of PEGylated species (e.g., mono-, di-, multi-PEGylated) and positional isomers. How can I achieve a more homogeneous product?

A: Product heterogeneity is a common challenge in PEGylation.[4] Achieving a homogeneous product requires careful control over the reaction and purification steps.

  • Potential Cause 1: Non-specific PEGylation Reaction. If the drug molecule has multiple reactive sites for PEG attachment, a heterogeneous mixture is likely to form.

    • Solution 1: Employ site-specific PEGylation strategies. This can involve using protecting groups to block certain reactive sites or engineering the drug molecule to have a single, highly reactive site for conjugation.

    • Solution 2: Use a PEG linker with a more specific reactive group. For example, a maleimide-functionalized PEG will specifically target thiol groups under controlled pH conditions.[7]

  • Potential Cause 2: Inadequate Purification Method. The chosen purification technique may not have sufficient resolution to separate the different PEGylated species.

    • Solution 1: Optimize your chromatographic method. For Ion Exchange Chromatography (IEX), a shallower salt gradient can improve the separation of species with small charge differences.[4] For Size Exclusion Chromatography (SEC), using a longer column or a resin with a smaller particle size can enhance resolution.[5]

    • Solution 2: Employ orthogonal purification methods. A multi-step purification strategy, for example, using SEC followed by IEX, can effectively separate the different PEGylated forms.[5]

  • Potential Cause 3: Polydispersity of the PEG Linker. If the starting PEG material has a broad molecular weight distribution (high polydispersity index, PDI), this will translate to heterogeneity in the final conjugate.

    • Solution: Use high-quality, monodisperse PEG linkers with a low PDI.[8]

General PEGylation Workflow

start Start drug_prep Hydrophobic Drug Preparation start->drug_prep peg_prep PEG Linker Selection & Activation start->peg_prep reaction PEGylation Reaction (Drug + PEG Linker) drug_prep->reaction peg_prep->reaction quenching Reaction Quenching reaction->quenching purification Purification (e.g., SEC, IEX) quenching->purification characterization Characterization (e.g., LC/MS, HPLC) purification->characterization formulation Formulation characterization->formulation end Final Product formulation->end

Caption: A generalized workflow for the PEGylation of a hydrophobic drug.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right PEG linker for my hydrophobic drug?

A: The choice of PEG linker depends on several factors:

  • Molecular Weight (Length): Longer PEG chains generally lead to better solubility and a longer in vivo half-life.[1][2] However, very long chains can sometimes reduce the biological activity of the drug due to steric hindrance.[9] A balance must be struck based on experimental optimization.

  • Structure (Linear vs. Branched): Branched PEGs offer a greater hydrodynamic volume and shielding effect compared to linear PEGs of the same molecular weight, which can further enhance stability and circulation time.[1]

  • Reactive Group: The choice of the reactive group on the PEG linker depends on the available functional groups on your drug molecule (e.g., amines, thiols, carboxyl groups).[10] Using a linker with a specific reactive group can help achieve site-specific PEGylation.[7]

Q2: How can I determine the degree of PEGylation?

A: Several analytical techniques can be used to quantify the number of PEG chains attached to your drug:

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can determine the molecular weight of the conjugate. The mass increase compared to the unmodified drug corresponds to the total mass of the attached PEG.[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC methods, particularly SEC and RP-HPLC, can be used to separate and quantify the different PEGylated species.[12][13]

  • Colorimetric Assays: Assays like the barium-iodide assay can be used to quantify the amount of PEG in a sample.[11]

Q3: What are the most common methods for purifying PEGylated drugs?

A: The most common purification techniques leverage differences in size, charge, and hydrophobicity between the PEGylated conjugate and impurities:

  • Size Exclusion Chromatography (SEC): This is very effective for removing unreacted PEG and smaller molecules from the larger PEGylated conjugate.[4][]

  • Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge. It is useful for separating unreacted drug and different PEGylated species (mono-, di-, etc.).[4][14]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity and can be used to separate PEGylated species from their un-PEGylated counterparts.[5]

  • Reverse Phase-High Performance Liquid Chromatography (RP-HPLC): This technique is effective for separating positional isomers and providing high-resolution purification.[]

Q4: Can PEGylation affect the biological activity of my drug?

A: Yes, PEGylation can potentially reduce the biological activity of a drug due to steric hindrance, where the PEG chain blocks the interaction of the drug with its target receptor.[9] It is crucial to optimize the PEGylation site and the length of the PEG chain to maintain the desired therapeutic effect. An in vitro bioassay should always be performed to assess the activity of the PEGylated conjugate.

Quantitative Data Summary

Table 1: Effect of PEG Molecular Weight on Drug Solubility

DrugPEG Molecular Weight (Da)Fold Increase in Aqueous SolubilityReference
Simvastatin6,000~2.5[15]
Simvastatin12,000~3.0[15]
Simvastatin20,000>3.0[15]
Itraconazole4,000Significant increase[16]
Itraconazole6,000Higher than PEG 4000[16]

Note: The exact fold increase is highly dependent on the specific drug, PEG linker, and experimental conditions.

Table 2: Comparison of Purification Techniques for PEGylated Proteins

TechniquePrincipleApplication in PEGylation PurificationAdvantagesLimitations
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius (size)Removal of unreacted PEG and small molecule impurities; Separation of multi-PEGylated from mono-PEGylated species.[4][]High recovery; Mild conditions.Limited resolution for species of similar size.[5]
Ion Exchange Chromatography (IEX) Separation based on net surface chargeSeparation of un-PEGylated drug from PEGylated conjugates; Separation of mono-, di-, and multi-PEGylated species.[4][14]High resolution for charged molecules.PEG chains can shield charges, affecting separation ("charge shielding").[4]
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicitySeparation of PEGylated species from un-PEGylated molecules.[5]Can separate species with similar size and charge.Requires high salt concentrations, which may affect protein stability.
Reverse Phase-HPLC (RP-HPLC) Separation based on hydrophobicityHigh-resolution separation of positional isomers and closely related PEGylated species.[]Excellent resolution.Organic solvents may denature some biomolecules.[17]

Experimental Protocols

Protocol 1: General Procedure for Amine-Reactive PEGylation of a Hydrophobic Drug

This protocol describes a general method for conjugating an NHS-ester activated PEG linker to a primary amine on a hydrophobic drug.

  • Drug and PEG Linker Preparation:

    • Dissolve the hydrophobic drug in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF).

    • Prepare a stock solution of the amine-reactive PEG linker (e.g., mPEG-NHS ester) in the same organic solvent.

    • Prepare the reaction buffer (e.g., 100 mM sodium phosphate, pH 7.5-8.5).

  • PEGylation Reaction:

    • Slowly add the dissolved drug to the reaction buffer with gentle stirring to create a suspension or fine dispersion.

    • Add the PEG linker stock solution to the drug suspension. A typical molar ratio of PEG to drug is between 5:1 and 20:1, but this should be optimized.

    • Allow the reaction to proceed for 1-4 hours at room temperature or 4°C, with continuous gentle mixing. Protect from light if any components are light-sensitive.

  • Reaction Quenching:

    • Stop the reaction by adding a quenching reagent that contains a primary amine, such as Tris or glycine, at a final concentration of 20-50 mM.[4]

    • Incubate for 15-30 minutes to ensure all unreacted PEG-NHS ester is deactivated.

  • Purification:

    • Remove unreacted PEG, quenched PEG, and unreacted drug using a suitable chromatographic technique (e.g., SEC or IEX, as described in Table 2).

    • Collect fractions and analyze for the presence of the PEGylated conjugate using an appropriate method (e.g., HPLC, SDS-PAGE if the drug is a protein).

  • Characterization and Analysis:

    • Pool the fractions containing the purified PEGylated drug.

    • Confirm the identity and purity of the conjugate using LC/MS.[18]

    • Determine the degree of PEGylation.

    • Assess the final concentration and buffer exchange into a suitable storage buffer.

Protocol 2: Aqueous Solubility Assessment of PEGylated Drug

  • Sample Preparation:

    • Prepare a series of dilutions of the lyophilized PEGylated drug powder in the desired aqueous buffer (e.g., PBS, pH 7.4).

    • Also prepare samples of the un-PEGylated drug for comparison.

  • Equilibration:

    • Add an excess amount of the solid drug or PEGylated conjugate to a known volume of the buffer in a sealed vial.

    • Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 15-30 minutes to pellet the undissolved solid.

    • Alternatively, filter the suspension through a 0.22 µm filter to remove undissolved particles.

  • Quantification:

    • Carefully collect the supernatant.

    • Determine the concentration of the dissolved drug in the supernatant using a validated analytical method, such as:

      • UV-Vis Spectroscopy: If the drug has a chromophore.

      • HPLC: A highly sensitive and specific method.[12]

    • The measured concentration represents the equilibrium solubility of the compound under the tested conditions.

  • Data Analysis:

    • Compare the solubility of the PEGylated drug to the un-PEGylated drug to determine the fold increase in solubility.

References

Technical Support Center: Amino-PEG8-hydrazide-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing Amino-PEG8-hydrazide-Boc effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive functionalities of this compound and their respective targets?

This compound is a heterobifunctional linker with two distinct reactive groups:

  • Primary Amine (-NH2): This group readily reacts with carboxylic acids and their activated esters (e.g., NHS esters) to form stable amide bonds.[1] It can also react with carbonyl compounds like aldehydes and ketones under reductive amination conditions.[1]

  • Boc-protected Hydrazide (-NHNH-Boc): The tert-butyloxycarbonyl (Boc) protecting group must first be removed under acidic conditions to reveal the reactive hydrazide. This deprotected hydrazide then specifically reacts with aldehydes and ketones to form a hydrazone bond.[1]

Q2: What are the recommended storage and handling conditions for this compound?

To ensure the stability and reactivity of this compound, it is crucial to store it in a cool, dry place, typically at -20°C, and protected from light. As a Boc-protected compound and a hydrazine (B178648) derivative, it is sensitive to high temperatures and strong acids or bases during storage.

Q3: At what pH should I perform the hydrazone formation reaction?

The formation of a hydrazone bond is pH-sensitive and is typically catalyzed by mild acid.[2] The optimal pH range for this reaction is generally between 4 and 6.[2] In a highly acidic environment, the hydrazine becomes protonated, reducing its nucleophilicity and inhibiting the reaction. Conversely, in a neutral or basic medium, the reaction can be very slow.

Q4: How stable is the resulting hydrazone bond?

Hydrazone bonds are known for their pH-sensitive nature. They are generally stable at physiological pH (~7.4) but are susceptible to hydrolysis under acidic conditions, such as those found in endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[3][4] This characteristic is often exploited for the controlled release of payloads in acidic cellular compartments. The stability of the hydrazone bond is also influenced by the electronic properties of the reacting aldehyde or ketone; hydrazones derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes due to conjugation.[4][5][6]

Troubleshooting Guides

Issues with Boc Deprotection

Problem: Incomplete removal of the Boc group, leading to low yield of the active hydrazide.

Potential Cause Suggested Solution
Insufficient Acid Strength or Concentration The Boc group is cleaved by acidolysis. If using a weak acid or low concentration, the reaction may not go to completion. Consider using a stronger acid like trifluoroacetic acid (TFA) or increasing its concentration. A common starting point is 20-50% TFA in a suitable solvent like dichloromethane (B109758) (DCM).
Inadequate Reaction Time or Temperature Boc deprotection is a kinetic process. If the reaction time is too short or the temperature is too low, the reaction may be incomplete. Monitor the reaction progress using techniques like TLC or LC-MS and extend the reaction time if necessary. Most deprotections are carried out at room temperature.
Steric Hindrance The bulky PEG chain might sterically hinder the approach of the acid to the Boc-protected hydrazide. This can slow down the reaction rate. In such cases, extending the reaction time or gentle heating might be necessary.
Solvent Issues Ensure that both the this compound conjugate and the acid are fully soluble in the chosen solvent. DCM is a commonly used solvent for TFA-mediated deprotection.

Problem: Observation of side products after Boc deprotection.

Potential Cause Suggested Solution
tert-Butylation of Sensitive Residues The tert-butyl cation generated during Boc deprotection can alkylate sensitive functional groups on your molecule. To prevent this, add scavengers like triisopropylsilane (B1312306) (TIS) or 1,2-ethanedithiol (B43112) (EDT) to the reaction mixture.[7]
N-N Bond Cleavage Harsh acidic conditions can lead to the cleavage of the nitrogen-nitrogen bond in the hydrazide moiety.[7] If this is suspected, consider using milder deprotection conditions, such as HCl in an organic solvent instead of neat TFA.
Issues with Hydrazone Formation

Problem: Low yield of the desired hydrazone conjugate.

Potential Cause Suggested Solution
Incorrect pH The reaction is acid-catalyzed and requires a mildly acidic pH (4-6).[2] Check and adjust the pH of your reaction mixture. A few drops of acetic acid can often be used as a catalyst.[2]
Poor Quality of Reagents Impurities in the aldehyde/ketone or the deprotected Amino-PEG8-hydrazide can interfere with the reaction. Ensure the purity of your starting materials.
Steric Hindrance Bulky groups near the carbonyl or hydrazide can slow down the reaction. In such cases, increasing the reaction time or temperature may be necessary.
Reversible Reaction Hydrazone formation is a reversible reaction. To drive the equilibrium towards the product, consider removing water as it forms, for example, by using a Dean-Stark apparatus if the reaction scale and solvent system allow.

Problem: Formation of side products during hydrazone formation.

Potential Cause Suggested Solution
Azine Formation A common side reaction is the formation of an azine, where the initially formed hydrazone reacts with a second molecule of the aldehyde or ketone.[2] This is more likely if the hydrazine has unsubstituted -NH2 groups. Using a slight excess of the hydrazide component can help minimize this side reaction.[2] Purification methods like column chromatography or recrystallization may be needed to separate the desired hydrazone from the azine byproduct.
Hydrolysis of the Hydrazone The hydrazone bond can hydrolyze back to the starting materials, especially in the presence of water and under acidic conditions.[2] Once the reaction is complete, it's advisable to work up the reaction and purify the product under conditions that minimize prolonged exposure to acidic aqueous environments.
Issues with Amide Bond Formation (Primary Amine Reactivity)

Problem: Low yield of the amide conjugate.

Potential Cause Suggested Solution
Hydrolysis of Activated Ester Activated esters, such as NHS esters, are susceptible to hydrolysis in aqueous solutions. Perform the reaction in an amine-free, anhydrous organic solvent if possible. If an aqueous buffer is required, use a pH between 7.2 and 8.5 and perform the reaction promptly.
Incorrect pH The primary amine of the PEG linker needs to be in its deprotonated, nucleophilic state to react efficiently. The reaction is typically carried out at a pH between 7.2 and 9.
Competing Nucleophiles Other nucleophilic groups in your target molecule (e.g., thiols, hydroxyls) can potentially react with the activated ester, though the reaction with primary amines is generally favored at physiological pH.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound
  • Dissolve the Boc-protected this compound conjugate in dichloromethane (DCM).

  • Cool the solution to 0°C using an ice bath.

  • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • (Optional but recommended) Add a scavenger such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene (B28343) (3x) can help remove residual TFA.

  • The resulting TFA salt of the deprotected hydrazide can be used directly in the next step or neutralized by dissolving the residue in a suitable organic solvent and washing with a saturated aqueous solution of sodium bicarbonate.

Protocol 2: Hydrazone Formation
  • Dissolve the deprotected Amino-PEG8-hydrazide conjugate and the aldehyde- or ketone-containing molecule in a suitable solvent (e.g., a buffer solution like acetate (B1210297) buffer at pH 4-6).

  • If necessary, add a catalytic amount of a weak acid, such as acetic acid.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction using an appropriate analytical technique such as TLC or LC-MS.

  • Once the reaction is complete, the hydrazone conjugate can be purified using standard techniques like HPLC or column chromatography.

Visualizations

Boc_Deprotection_Workflow Boc Deprotection Workflow start Boc-Protected PEG-Hydrazide dissolve Dissolve in DCM start->dissolve cool Cool to 0 C dissolve->cool add_tfa Add TFA (20-50%) and Scavenger (e.g., TIS) cool->add_tfa react Stir at 0 C to RT (1-2 hours) add_tfa->react monitor Monitor by TLC/LC-MS react->monitor workup Remove Solvent/TFA (Rotovap, Co-evaporate with Toluene) monitor->workup Reaction Complete product Deprotected PEG-Hydrazide (TFA Salt) workup->product

Caption: Experimental workflow for the Boc deprotection of this compound.

Hydrazone_Formation_Troubleshooting Hydrazone Formation Troubleshooting start Low Yield of Hydrazone check_ph Is the pH between 4-6? start->check_ph adjust_ph Adjust pH with weak acid (e.g., acetic acid) check_ph->adjust_ph No check_reagents Are reagents pure? check_ph->check_reagents Yes adjust_ph->check_ph purify_reagents Purify starting materials check_reagents->purify_reagents No check_completion Has reaction gone to completion? check_reagents->check_completion Yes purify_reagents->check_reagents increase_time_temp Increase reaction time/temperature check_completion->increase_time_temp No side_products Are side products observed? check_completion->side_products Yes increase_time_temp->check_completion azine_formation Possible Azine Formation: Use excess hydrazide, purify by chromatography side_products->azine_formation Yes success Successful Hydrazone Formation side_products->success No

Caption: Troubleshooting decision tree for low-yield hydrazone formation.

Side_Reaction_Pathways Potential Side Reaction Pathways cluster_boc Boc Deprotection cluster_hydrazone Hydrazone Formation boc_peg Boc-PEG-Hydrazide tbu_cation tert-Butyl Cation boc_peg->tbu_cation deprotected_peg Deprotected PEG-Hydrazide boc_peg->deprotected_peg + TFA tfa TFA alkylated_residue Alkylated Residue (Side Product) tbu_cation->alkylated_residue + Sensitive Residue sensitive_residue Sensitive Residue (e.g., Trp, Met) peg_hydrazide Deprotected PEG-Hydrazide hydrazone Desired Hydrazone peg_hydrazide->hydrazone + R-CHO aldehyde Aldehyde/Ketone (R-CHO) azine Azine (Side Product) hydrazone->azine + R-CHO

Caption: Diagram illustrating potential side reactions during Boc deprotection and hydrazone formation.

References

Technical Support Center: Conjugation to Amino-PEG8-hydrazide-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals confirm the successful conjugation of their molecule of interest (e.g., a protein, peptide, or small molecule) to Amino-PEG8-hydrazide-Boc.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive groups?

This compound is a heterobifunctional crosslinker featuring a discrete polyethylene (B3416737) glycol (dPEG®) spacer of eight ethylene (B1197577) glycol units.[1][2] It has two key reactive groups:

  • Primary Amine (-NH2): This group readily reacts with activated esters (like NHS esters), carboxylic acids (in the presence of a carbodiimide), and other acylating agents to form a stable amide bond.[3][4]

  • Boc-protected Hydrazide (-NHNH-Boc): The tert-butyloxycarbonyl (Boc) group is a protecting group. Upon removal under acidic conditions, it reveals a reactive hydrazide (-NHNH2). This hydrazide can then be conjugated to carbonyl groups (aldehydes or ketones) to form a hydrazone linkage.[1][2]

Q2: What are the primary analytical methods to confirm successful conjugation to the amine group of this compound?

The most common and effective methods for confirming the initial conjugation to the amine group are:

  • Mass Spectrometry (MS): To confirm the mass increase corresponding to the addition of the this compound moiety.[5][6]

  • High-Performance Liquid Chromatography (HPLC): To separate the conjugated product from the unreacted starting materials and byproducts.[7][]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural confirmation, especially for small molecule conjugations.[6][]

  • Thin-Layer Chromatography (TLC): A quick and simple method to monitor the progress of the reaction.

Troubleshooting Guides

Mass Spectrometry (MS) Analysis

Q3: My ESI-MS spectrum is very complex and difficult to interpret after the conjugation reaction. What could be the issue?

The heterogeneity of PEGylated products can lead to complex mass spectra.[10] Several factors can contribute to this:

  • Multiple Conjugation Sites: If your molecule has multiple potential reaction sites for the amine group, you may have a mixture of products with one, two, or more PEG linkers attached.

  • Polydispersity of PEG (not applicable to dPEG®): While this compound has a discrete chain length, traditional PEG reagents are polydisperse, leading to a distribution of masses.

  • Multiple Charge States: Electrospray ionization (ESI) can produce multiple charged ions for the same molecule, further complicating the spectrum.

Troubleshooting Tips:

  • Use Deconvolution Software: Specialized software can help to reconstruct the zero-charge mass spectrum from the multiple charge states, simplifying interpretation.[5]

  • Optimize LC Separation: Coupling HPLC with MS (LC-MS) can separate different conjugated species before they enter the mass spectrometer, leading to cleaner individual spectra.[6][11][12]

  • Post-Column Addition of Amines: Adding a reagent like triethylamine (B128534) (TEA) post-column can reduce the charge state complexity of PEGylated molecules, resulting in a simpler and more interpretable spectrum.[10][12]

High-Performance Liquid Chromatography (HPLC) Analysis

Q4: I am having trouble separating my conjugated product from the starting material using HPLC. What can I do?

Co-elution of the product and starting materials is a common challenge in HPLC analysis of PEGylated compounds.

Troubleshooting Tips:

  • Column Selection:

    • Reversed-Phase (RP-HPLC): This is often a good choice. The addition of the PEG linker will typically decrease the retention time of your molecule due to the increased hydrophilicity.

    • Size-Exclusion Chromatography (SEC): If there is a significant size difference between your starting molecule and the conjugated product, SEC can be an effective separation method. The conjugated product will elute earlier.[7][13]

  • Gradient Optimization: Adjust the gradient of your mobile phase to improve the resolution between the peaks of the starting material and the product. A shallower gradient can often improve separation.

  • Detector Choice:

    • UV Detector: If your molecule has a chromophore, a UV detector is standard. However, the PEG linker itself does not have a strong UV absorbance.[7][14]

    • Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD): These detectors are useful for detecting compounds like PEG that lack a chromophore and can provide a more uniform response.[7][14][15]

Experimental Protocols

General Workflow for Conjugation and Confirmation

G cluster_reaction Conjugation Reaction cluster_analysis Confirmation of Success Molecule Your Molecule (e.g., with NHS ester) Reaction Conjugation (Amide Bond Formation) Molecule->Reaction PEG_Linker This compound PEG_Linker->Reaction Crude_Product Crude Reaction Mixture Reaction->Crude_Product TLC TLC Analysis (Reaction Monitoring) Crude_Product->TLC HPLC HPLC Separation Crude_Product->HPLC MS Mass Spectrometry (Mass Confirmation) HPLC->MS LC-MS NMR NMR Spectroscopy (Structural Confirmation) HPLC->NMR Fraction Collection & Analysis G Start Start Confirmation Check_MS Analyze Mass Spectrum Start->Check_MS MS_OK Correct Mass Observed? Check_MS->MS_OK MS_OK_Yes Conjugation Confirmed Proceed to Purity Check MS_OK->MS_OK_Yes  Yes MS_OK_No No/Incorrect Mass MS_OK->MS_OK_No  No Check_HPLC Analyze HPLC Chromatogram MS_OK_Yes->Check_HPLC Troubleshoot_Reaction Troubleshoot Reaction Conditions (Stoichiometry, Time, Temp) MS_OK_No->Troubleshoot_Reaction HPLC_OK Clean Separation? Check_HPLC->HPLC_OK HPLC_OK_Yes Successful Confirmation and Purity Assessment HPLC_OK->HPLC_OK_Yes  Yes HPLC_OK_No Co-elution/ Poor Resolution HPLC_OK->HPLC_OK_No  No Troubleshoot_HPLC Optimize HPLC Method (Gradient, Column, Detector) HPLC_OK_No->Troubleshoot_HPLC Troubleshoot_HPLC->Check_HPLC

References

Technical Support Center: Polyethylene Glycol (PEG) Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling the hygroscopic nature of polyethylene (B3416737) glycol (PEG) compounds. Find answers to frequently asked questions and troubleshooting tips to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What does it mean that PEG is hygroscopic?

A1: The term "hygroscopic" describes a substance's ability to attract and absorb moisture from the surrounding environment. Polyethylene glycol (PEG) is known for this property, particularly in its lower molecular weight forms.[1][2] This means that when exposed to air, PEG compounds will readily take up water, which can impact their physical and chemical properties.

Q2: How does the molecular weight of PEG affect its hygroscopicity?

A2: Lower molecular weight PEGs are more hygroscopic than their higher molecular weight counterparts.[1][3] As the molecular weight increases, the polymer chain becomes longer, and the relative influence of the hydroxyl end groups, which are primary sites for water absorption, decreases.

Q3: What are the potential consequences of absorbed moisture in PEG compounds for my experiments?

A3: The presence of excess moisture in PEG compounds can lead to several experimental issues, including:

  • Inaccurate concentrations: The absorbed water adds to the weight of the PEG, leading to errors in weighing and the preparation of solutions with incorrect concentrations.

  • Altered physical properties: Water can act as a plasticizer, changing the viscosity and thermal properties of PEG.[4]

  • Reduced reactivity of functionalized PEGs: For PEG derivatives, such as PEG-NHS esters, moisture can hydrolyze the active groups, rendering them inactive for conjugation reactions.[5]

  • Side reactions: In sensitive chemical reactions, the presence of water can lead to unintended side reactions, reducing the yield and purity of the desired product.

  • Instability of formulations: In drug delivery systems, excess moisture can affect the stability and release profile of the encapsulated therapeutic agent.[6]

Q4: How should I properly store my PEG compounds to minimize moisture absorption?

A4: To maintain the quality of your PEG compounds, it is crucial to store them under the following conditions:

  • In a tightly sealed container: This is the first line of defense against atmospheric moisture.

  • In a dry environment: A desiccator containing a suitable desiccant, such as silica (B1680970) gel or calcium chloride, is highly recommended.[7]

  • Under an inert atmosphere: For particularly sensitive PEG derivatives, storing under nitrogen or argon can prevent both moisture absorption and oxidation.[5]

  • At a low temperature: For many PEG derivatives, storage at or below -15°C is recommended to maintain their activity.[5]

  • Protected from light: Some PEG derivatives are light-sensitive and should be stored in the dark.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent results in PEGylation reactions. Presence of moisture in the PEG reagent, leading to hydrolysis of active groups.Dry the PEG compound using an appropriate method before use. (See Experimental Protocols section). Ensure all solvents and other reagents are anhydrous.
Difficulty dissolving PEG at room temperature. Some higher molecular weight PEGs dissolve slowly in certain organic solvents.Gentle heating can often accelerate the dissolution process.[8]
Observed changes in the physical appearance of solid PEG (e.g., clumping). Absorption of atmospheric moisture.Store the PEG in a desiccator and consider repackaging into smaller, single-use quantities to minimize exposure.
Precipitation or phase separation in a PEG-containing formulation. The absorbed water may have altered the solubility parameters of the system.Quantify the water content of the PEG and adjust the formulation accordingly. Consider drying the PEG prior to formulation.

Quantitative Data

Table 1: Influence of Molecular Weight on Hygroscopicity of PEG

PEG Molecular Weight ( g/mol )Relative Hygroscopicity
200 - 600High
1000 - 4000Moderate
> 6000Low

This table provides a qualitative comparison. Actual water uptake will depend on ambient humidity and exposure time.

Table 2: Hydration Number of PEG in Aqueous Solutions

PEG Molecular Weight ( g/mol )Hydration Number (Water Molecules per Repeat Unit)
200~2.6
20,000~1.7

Data adapted from studies on the interaction of PEG with water.[9] The hydration number reflects the number of water molecules closely associated with each ethylene (B1197577) glycol monomer unit.

Experimental Protocols

Protocol 1: Drying PEG via Azeotropic Distillation

This method is effective for removing water from PEG.

Materials:

  • Poly(ethylene glycol) (PEG)

  • Toluene (B28343)

  • One-necked round-bottomed flask

  • Heating mantle

  • Magnetic stir bar and stirrer

  • Distillation apparatus (e.g., Barrett distilling receiver)

Procedure:

  • Add the PEG and toluene to the round-bottomed flask (e.g., 50 g PEG to 200 mL toluene).[10]

  • Add a magnetic stir bar and begin stirring.

  • Assemble the distillation apparatus.

  • Heat the mixture to 170°C using the heating mantle.[10]

  • Collect the distillate (a mixture of toluene and water) until the desired amount has been removed (e.g., 180 mL of a 200 mL initial toluene volume).[10]

  • Allow the flask to cool to room temperature. The anhydrous PEG in toluene is now ready for use or can be stored under an inert atmosphere.[10]

Caution: Toluene is flammable and an irritant. This procedure must be performed in a chemical fume hood with appropriate personal protective equipment.[10]

Protocol 2: Quantification of Water Content using Karl Fischer Titration

This is a standard and accurate method for determining the water content in a sample.

Materials:

  • Karl Fischer titrator (coulometric or volumetric)

  • Appropriate Karl Fischer reagents

  • Syringe for sample injection

  • PEG sample

Procedure:

  • Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves adding the Karl Fischer reagent to the titration cell and pre-titrating to a dry state.

  • Accurately weigh the syringe containing the PEG sample.

  • Inject a known amount of the PEG sample into the titration cell.

  • Reweigh the syringe to determine the exact amount of sample added.

  • Start the titration. The instrument will automatically titrate the water in the sample and calculate the water content.

  • The result is typically expressed as a percentage or in parts per million (ppm).

This is a general guideline; specific parameters may vary depending on the instrument and the nature of the PEG sample.[11]

Visualizations

experimental_workflow cluster_storage Storage cluster_preparation Experiment Preparation cluster_reaction Reaction cluster_analysis Analysis storage Store PEG in sealed container with desiccant weighing Weigh PEG for experiment storage->weighing drying Dry PEG if necessary weighing->drying Moisture suspected? dissolving Dissolve PEG in anhydrous solvent weighing->dissolving drying->dissolving reaction Perform reaction (e.g., PEGylation) dissolving->reaction analysis Analyze results reaction->analysis

Caption: Workflow for handling hygroscopic PEG compounds.

troubleshooting_hygroscopic_peg start Inconsistent Experimental Results check_moisture Is PEG moisture sensitive for this application? start->check_moisture check_storage Was PEG stored correctly in a desiccator? check_moisture->check_storage Yes other_factors Investigate other experimental variables. check_moisture->other_factors No dry_peg Action: Dry PEG before use. check_storage->dry_peg No check_storage->other_factors Yes improve_storage Action: Improve storage conditions. dry_peg->improve_storage

Caption: Troubleshooting decision tree for PEG-related issues.

References

Technical Support Center: Optimizing Hydrazone Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for hydrazone bond formation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist with your experiments.

Troubleshooting Guide

This section addresses common issues encountered during hydrazone bond formation.

Issue 1: Low or No Product Yield

  • Question: I am observing a low yield or no formation of my desired hydrazone product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no yield in hydrazone formation can stem from several factors, ranging from reaction conditions to the nature of your starting materials. Here’s a systematic approach to troubleshooting:

    • Unfavorable pH: The rate of hydrazone formation is highly dependent on the pH of the reaction medium. The optimal pH is typically in the mildly acidic range of 4-6.[1][2] At a pH below 3, the hydrazine (B178648) nucleophile can become protonated, rendering it unreactive.[1][2] Conversely, at neutral or basic pH, the acid-catalyzed dehydration of the hemiaminal intermediate, which is often the rate-limiting step, is slow.[1][2]

      • Solution: Adjust the reaction pH to the optimal range of 4-6 using an appropriate buffer system (e.g., acetate (B1210297) buffer). If your application necessitates a neutral pH, consider using a nucleophilic catalyst like aniline.[1][2]

    • Slow Reaction Kinetics: Even at an optimal pH, the reaction between certain aldehydes/ketones and hydrazines can be inherently slow, sometimes requiring extended reaction times.[2][3]

      • Solution:

        • Increase the reaction temperature. Refluxing the reaction mixture can significantly accelerate the rate, provided the reactants are thermally stable.[2]

        • Employ a catalyst. Aniline and its derivatives are effective nucleophilic catalysts that can dramatically increase the reaction rate, even at neutral pH.[1][4]

        • Increase the concentration of the reactants if possible.

    • Steric Hindrance: Bulky substituents on either the carbonyl compound or the hydrazine can impede the reaction, leading to lower yields.[2]

      • Solution: If feasible, choose starting materials with less steric bulk. Increasing the reaction time and/or temperature may also help to overcome steric hindrance.[2]

    • Side Reactions: A common side reaction is the formation of an azine, which occurs when the initially formed hydrazone reacts with a second molecule of the aldehyde or ketone.[5][6] This is more prevalent when using unsubstituted hydrazine and an excess of the carbonyl compound.[6]

      • Solution: Use a slight excess of the hydrazine reactant to minimize azine formation.[5][6] Careful control of the stoichiometry is critical.

    • Poor Quality Reagents: Impurities in the starting aldehyde, ketone, or hydrazine can interfere with the reaction.[6] Hydrazine hydrate, in particular, can have varying concentrations.[5]

      • Solution: Ensure the purity of your starting materials. Use fresh, properly stored reagents. If necessary, purify the starting materials before use.

Issue 2: Product Instability and Reversibility

  • Question: My hydrazone product seems to be degrading or reverting back to the starting materials. How can I improve its stability?

  • Answer: Hydrazone formation is a reversible reaction, and the stability of the C=N bond is influenced by several factors, most notably pH.[1][2][7]

    • pH-Dependent Hydrolysis: Hydrazone bonds are generally stable at neutral or slightly basic pH but are susceptible to hydrolysis under acidic conditions.[7][8][9] This property is often exploited in drug delivery systems for targeted release in acidic intracellular compartments.[7][8]

      • Solution: After purification, store your hydrazone product in a neutral or slightly basic buffer (pH ~7.4).[7] Avoid exposure to acidic conditions unless hydrolysis is intended.

    • Electronic Effects: The electronic properties of the substituents on both the carbonyl and hydrazine moieties play a crucial role in stability.

      • Hydrazones derived from aromatic aldehydes are generally more stable to acidic hydrolysis than those from aliphatic aldehydes due to conjugation.[10][11]

      • Electron-withdrawing groups on the carbonyl-derived portion can enhance stability.[2]

      • Solution: If your experimental design allows, consider using an aromatic aldehyde or a carbonyl compound with an electron-withdrawing group to form a more stable hydrazone.[2][11]

    • Type of Hydrazone:

      • Acylhydrazones , formed from the reaction of an acylhydrazide with an aldehyde or ketone, are generally more stable than hydrazones derived from simple hydrazines.[2][11]

      • Alkylhydrazones are the least stable and exhibit short half-lives even at near-neutral pH.[7]

      • Solution: For applications requiring enhanced stability, consider using an acylhydrazide as your starting material.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal pH for hydrazone bond formation?

    • A1: The optimal pH for hydrazone formation is typically in the mildly acidic range of pH 4-6 .[1][2] This pH provides a balance between the need for a sufficiently nucleophilic (unprotonated) hydrazine and efficient acid-catalyzed dehydration of the hemiaminal intermediate.[1][2]

  • Q2: How does pH affect the rate of hydrazone formation?

    • A2: The relationship between pH and the rate of hydrazone formation is often represented by a bell-shaped curve.[2]

      • At low pH (below 3-4): The hydrazine nucleophile becomes protonated, which significantly reduces its nucleophilicity and slows down the initial nucleophilic attack on the carbonyl carbon.[1][2]

      • At neutral to high pH: The dehydration of the tetrahedral hemiaminal intermediate is the rate-limiting step and is slow without acid catalysis.[1][2][3]

  • Q3: What are the main differences in reactivity between aldehydes and ketones?

    • A3: Aldehydes are generally more reactive towards hydrazone formation than ketones. This is due to both steric and electronic factors. The additional alkyl or aryl group on a ketone increases steric hindrance around the carbonyl carbon, and also has a slight electron-donating effect, which reduces the electrophilicity of the carbonyl carbon.

  • Q4: Can I perform hydrazone ligation at physiological pH (pH 7.4)?

    • A4: Yes, hydrazone ligation can be performed at physiological pH, but the reaction is often slow.[1][3] To achieve reasonable reaction rates at neutral pH, several strategies can be employed:

      • Use of Catalysts: Aniline and its derivatives are effective nucleophilic catalysts that can accelerate the reaction by orders of magnitude.[1]

      • Specialized Reactants: Using highly reactive aldehydes or hydrazines can significantly increase the reaction rate. For example, aldehydes with neighboring acid/base groups can exhibit accelerated rates.[3] Electron-deficient benzaldehydes have also been developed for catalyst-free hydrazone ligation at neutral pH.[12]

  • Q5: How can I monitor the progress of my hydrazone formation reaction?

    • A5: The progress of the reaction can be monitored by various analytical techniques:

      • Thin-Layer Chromatography (TLC): To observe the disappearance of the starting materials and the appearance of the product spot.[5]

      • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction components over time.[7]

      • UV-Vis Spectroscopy: If the hydrazone product has a distinct UV-Vis absorbance compared to the reactants, this can be used to monitor its formation.[13][14]

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: To monitor the disappearance of the aldehydic proton signal and the appearance of the imine proton signal.[7]

Data Presentation

Table 1: Effect of pH on Hydrazone Bond Stability (Half-life, t½)

Hydrazone TypepH 5.0pH 7.2-7.4pH 9.0Reference(s)
AlkylhydrazoneVery ShortShort-[7]
Acylhydrazone (from aliphatic aldehyde)Unstable (cleaved within minutes)Stable for hours-[10]
Acylhydrazone (from aromatic aldehyde)Stable for >48 hoursStable for >72 hours-[10]
General HydrazoneFaster HydrolysisSlower Hydrolysis-[1]

Note: Stability is highly dependent on the specific structure of the aldehyde/ketone and hydrazine.

Table 2: Second-Order Rate Constants for Hydrazone Formation

ReactantspHCatalystRate Constant (M⁻¹s⁻¹)Reference(s)
General Hydrazone/Oxime Formation7.0None≤ 0.01[1]
HYNIC-peptide + Benzaldehyde (B42025)4.5100 mM Aniline~10-1000[14][15]
HYNIC-peptide + Benzaldehyde7.0100 mM Aniline~10-1000[14][15]
Specialized Aldehydes/Hydrazines7.4Intramolecular2 - 24[3][16]
2-formylphenylboronic acid + Acethydrazide7.4Intramolecular (Boronic Acid)~100-1000[13]

Experimental Protocols

General Protocol for Hydrazone Formation

  • Dissolve Reactants: Dissolve the carbonyl compound (aldehyde or ketone) in a suitable solvent.

  • Add Hydrazine: Add a solution of the hydrazine derivative to the carbonyl solution. A slight excess of the hydrazine (e.g., 1.1 equivalents) can be used to minimize azine side-product formation.[5]

  • pH Adjustment: Adjust the pH of the reaction mixture to the desired range (typically pH 4-6) using a suitable buffer (e.g., acetate buffer) or a catalytic amount of acid (e.g., acetic acid).[2]

  • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique such as TLC, HPLC, or NMR.[5][7]

  • Work-up and Purification: Once the reaction is complete, the hydrazone product can be isolated by standard procedures such as precipitation, extraction, and filtration. Further purification can be achieved by recrystallization or column chromatography.[6]

Protocol for Stability Assessment by HPLC

This protocol is adapted from established methods for assessing hydrazone stability.[7]

  • Prepare Buffer Solutions: Prepare buffer solutions at the desired pH values (e.g., phosphate-buffered saline at pH 7.4 and acetate buffer at pH 5.5).[7]

  • Dissolve Hydrazone: Dissolve the purified hydrazone compound in the buffer of interest to a known concentration.

  • Incubate: Incubate the solution at a controlled temperature (e.g., 37°C).

  • Analyze Samples: At various time points, take aliquots of the solution and analyze them by HPLC.

  • Quantify: Monitor the decrease in the peak area of the hydrazone and/or the increase in the peak area of the released aldehyde or ketone over time.

  • Calculate Half-life: The first-order rate constant (k) for hydrolysis can be determined from the data, and the half-life (t½) can be calculated using the equation: t½ = ln(2)/k.[7]

Visualizations

pH_Optimization_Workflow start Start: Low Hydrazone Yield check_pH Is reaction pH in the 4-6 range? start->check_pH adjust_pH Adjust pH to 4-6 using a suitable buffer. check_pH->adjust_pH No check_kinetics Is reaction still slow? check_pH->check_kinetics Yes re_evaluate Re-evaluate yield adjust_pH->re_evaluate re_evaluate->check_kinetics Yield Still Low end Optimized Yield re_evaluate->end Yield Improved increase_temp Increase reaction temperature or concentration. check_kinetics->increase_temp Yes add_catalyst Consider adding a nucleophilic catalyst (e.g., aniline). check_kinetics->add_catalyst Yes check_side_products Are side products (e.g., azines) observed? check_kinetics->check_side_products No increase_temp->re_evaluate add_catalyst->re_evaluate adjust_stoichiometry Use a slight excess of hydrazine. check_side_products->adjust_stoichiometry Yes check_reagents Are reagents pure and fresh? check_side_products->check_reagents No adjust_stoichiometry->re_evaluate purify_reagents Purify or use fresh starting materials. check_reagents->purify_reagents No check_reagents->end Yes purify_reagents->re_evaluate Hydrazone_Formation_Workflow start Start dissolve Dissolve Aldehyde/Ketone and Hydrazine in Solvent start->dissolve ph_adjust Adjust pH to 4-6 dissolve->ph_adjust reaction React (with optional heating/catalyst) ph_adjust->reaction monitor Monitor Reaction (TLC, HPLC, etc.) reaction->monitor monitor->reaction Incomplete workup Reaction Work-up (Precipitation/Extraction) monitor->workup Complete purification Purify Product (Recrystallization/Chromatography) workup->purification characterization Characterize Final Product (NMR, MS, etc.) purification->characterization end End characterization->end

References

Technical Support Center: Purification and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Removal of Unreacted Amino-PEG8-hydrazide-Boc

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the effective removal of unreacted this compound from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound to consider for purification?

A1: Understanding the physicochemical properties of this compound is crucial for selecting an appropriate purification strategy.

PropertyValue/DescriptionImplication for Purification
Molecular Weight 555.67 g/mol Small molecular size allows for separation from larger molecules using size-based methods.
Solubility Hydrophilic due to the PEG spacerSoluble in aqueous media and polar organic solvents like DMSO and DMF.[1][2]
Functional Groups - Primary Amine (-NH2) - Boc-protected HydrazideThe primary amine is basic and can be protonated at acidic pH, enabling ion-exchange chromatography.
Polarity PolarInfluences retention in reverse-phase chromatography, where it will elute early.

Q2: Which purification methods are most effective for removing this unreacted PEG linker?

A2: The choice of method depends on the properties of your target molecule (the molecule reacted with the PEG linker). The most common techniques are:

  • Size Exclusion Chromatography (SEC): Ideal when your target molecule is significantly larger than the PEG linker.[3]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique suitable for separating the polar PEG linker from less polar target molecules.[4][5]

  • Ion Exchange Chromatography (IEX): Effective for separating the amine-containing PEG linker from molecules with different charge properties.[6][7]

  • Dialysis/Ultrafiltration: A straightforward method for removing the small PEG linker from large biomolecules like proteins.[8][9]

  • Liquid-Liquid Extraction (LLE): A simpler, though potentially less efficient, method based on differential solubility.

Q3: How do I stop the reaction before purification?

A3: If the amine on the this compound was reacting with an activated ester (like an NHS ester) on your target molecule, you can quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine. This will consume the excess reactive groups on your target molecule.[10]

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Unreacted PEG linker remains in the final product after purification. Inadequate resolution of the chromatography method. - SEC: Use a column with a smaller pore size or a longer column to improve resolution. A slower flow rate can also enhance separation.[10] - RP-HPLC: Optimize the gradient. A shallower gradient of the organic mobile phase can improve the separation of molecules with similar polarities. - IEX: Adjust the pH and the salt gradient. A shallower salt gradient is often more effective for separating species with similar charges.[11]
The chosen method is unsuitable for the size/properties of your product. - If your product is small, SEC and dialysis may not be effective. Consider RP-HPLC or IEX. - If your product is very non-polar, the PEG linker may co-elute in RP-HPLC. Consider IEX.
Low recovery of the desired product. The product is binding irreversibly to the chromatography column. - IEX: Increase the salt concentration or change the pH of the elution buffer. - RP-HPLC: Adjust the organic solvent gradient. - Consider adding modifiers to the mobile phase to reduce non-specific binding.
The product is precipitating on the column. - Decrease the concentration of the sample loaded onto the column. - Modify the buffer to improve the solubility of your product.[11]
The PEGylated product appears aggregated after purification. Harsh purification conditions. - SEC: Reduce the flow rate to lower the pressure. - Perform purification steps at a lower temperature (e.g., 4°C). - Screen different buffer conditions (pH, ionic strength) for optimal stability.[10]

Experimental Protocols

Size Exclusion Chromatography (SEC)

This method is ideal for separating a large biomolecule (e.g., a protein > 30 kDa) from the much smaller unreacted this compound.

Methodology:

  • Column Selection: Choose a column with a fractionation range appropriate for separating small molecules from your larger product. For removing a ~556 Da molecule, a resin with a low molecular weight cutoff (e.g., 1-5 kDa) is suitable.[12][13]

  • Buffer Preparation: Prepare a mobile phase buffer that is compatible with your product and ensures its stability. A common choice is phosphate-buffered saline (PBS). Filter the buffer through a 0.22 µm filter.

  • Sample Preparation: Ensure your sample is fully dissolved in the mobile phase buffer. Filter the sample through a 0.22 µm or 0.45 µm filter to remove particulates.[1]

  • System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase buffer.

  • Sample Injection: Inject the sample onto the column. The injection volume should be a small percentage of the total column volume (typically 2-5%) for optimal resolution.[10]

  • Elution: Elute the sample with the mobile phase at a constant flow rate. The larger product will elute first, followed by the smaller unreacted PEG linker.

  • Fraction Collection: Collect fractions and analyze them using an appropriate method (e.g., UV-Vis spectroscopy, SDS-PAGE for proteins) to identify the fractions containing your purified product.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This high-resolution technique is well-suited for separating the polar this compound from a less polar small molecule or peptide product.

Methodology:

  • Column Selection: A C18 column is a common choice for the separation of small molecules.[4]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Degas both mobile phases before use.

  • System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).

  • Sample Preparation: Dissolve the sample in a solvent compatible with the initial mobile phase conditions. Filter the sample through a 0.22 µm or 0.45 µm filter.

  • Elution Gradient: Apply a linear gradient of increasing Mobile Phase B. A typical gradient could be from 5% to 95% B over 30-40 minutes. The polar this compound is expected to elute early in the gradient.

  • Fraction Collection: Collect fractions corresponding to the desired product peak, which should be well-separated from the early-eluting unreacted PEG linker.

Cation Exchange Chromatography (IEX)

This method leverages the positive charge of the primary amine on the this compound at a pH below its pKa.

Methodology:

  • Resin Selection: Choose a strong or weak cation exchange resin (e.g., containing sulfonate groups).[14]

  • Buffer Preparation:

    • Binding Buffer (Buffer A): A low ionic strength buffer at a pH where your product does not bind to the resin, but the protonated amine of the PEG linker does (e.g., 20 mM MES, pH 6.0).

    • Elution Buffer (Buffer B): Buffer A with a high concentration of salt (e.g., 1 M NaCl).

  • Column Equilibration: Equilibrate the column with several column volumes of Buffer A.

  • Sample Preparation: Exchange the buffer of your sample to Buffer A using dialysis or a desalting column.

  • Sample Loading: Load the sample onto the column. The unreacted PEG linker will bind to the resin, while your (ideally) neutral or negatively charged product will flow through.

  • Wash and Elute: Wash the column with Buffer A to collect your product. The bound PEG linker can then be eluted with Buffer B for column regeneration.

  • Fraction Analysis: Analyze the flow-through fractions to confirm the presence of your purified product.

Visual Guides

experimental_workflow General Purification Workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis reaction_mixture Reaction Mixture quench Quench Reaction (e.g., with Tris or Glycine) reaction_mixture->quench filter_sample Filter Sample (0.22 µm) quench->filter_sample sec SEC filter_sample->sec rphplc RP-HPLC filter_sample->rphplc iex IEX filter_sample->iex dialysis Dialysis filter_sample->dialysis collect_fractions Collect Fractions sec->collect_fractions rphplc->collect_fractions iex->collect_fractions dialysis->collect_fractions analyze Analyze Purity (e.g., HPLC, MS, SDS-PAGE) collect_fractions->analyze troubleshooting_logic Troubleshooting Logic for Impure Product cluster_solutions Solutions start Impure Product Detected check_method Is the purification method appropriate for the product's properties? start->check_method check_params Are the chromatographic parameters optimized? check_method->check_params Yes change_method Change Method (e.g., SEC to RP-HPLC) check_method->change_method No optimize_gradient Optimize Gradient (shallower slope) check_params->optimize_gradient No optimize_column Optimize Column (longer, smaller pores) check_params->optimize_column No optimize_buffer Optimize Buffer (pH, salt concentration) check_params->optimize_buffer No

References

Technical Support Center: Characterization of ADCs with PEG8 Linkers by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for the mass spectrometric characterization of antibody-drug conjugates (ADCs) featuring PEG8 linkers.

Frequently Asked Questions (FAQs)

General Characterization

???+ question "What are the key quality attributes of a PEG8-linked ADC measured by mass spectrometry?"

???+ question "What are the primary mass spectrometry workflows for analyzing ADCs?"

Sample Preparation & Analysis

???+ question "Why is deglycosylation necessary for ADC mass spectrometry?"

???+ question "Should I use native or denaturing LC-MS for intact analysis?"

Troubleshooting Guide

???+ question "Issue: My intact ADC appears to be dissociating into subunits during analysis."

???+ question "Issue: I am observing unexpected mass losses, suggesting my PEG8-linker-payload is fragmenting."

???+ question "Issue: My peptide mapping experiment is not clearly identifying the conjugation site."

???+ question "Issue: My mass spectrum is contaminated with a repeating signal of 44 Da."

Data & Protocols

Data Summary Tables

Table 1: Typical Starting Conditions for ADC LC-MS Analysis

ParameterIntact Native MSIntact/Subunit Denaturing MSPeptide Mapping
Chromatography Size-Exclusion (SEC)Reversed-Phase (RP)Reversed-Phase (RP)
Column e.g., ACQUITY BEH SECe.g., bioZen Intact XB-C8e.g., C18 column
Mobile Phase A 50-100 mM Ammonium (B1175870) Acetate (B1210297)0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B Isocratic (No Organic)0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Flow Rate 0.2 - 0.4 mL/min0.2 - 0.5 mL/min0.2 - 0.4 mL/min
MS Mode ESI PositiveESI PositiveESI Positive with MS/MS
Mass Range (m/z) 2000 - 70001000 - 4000300 - 2000
Key Information Intact DAR, GlycoformsChain-specific DARConjugation Site ID

Note: These are representative conditions and must be optimized for the specific ADC and instrument.

Detailed Experimental Protocols

Protocol 1: Intact Mass Analysis by Native SEC-MS

This protocol is designed to determine the DAR distribution of a PEG8-linked ADC while preserving its non-covalent structure.

  • Materials:

    • ADC sample

    • Ammonium Acetate (MS-grade)

    • Milli-Q Water

    • Size-Exclusion Chromatography (SEC) column suitable for mAbs (e.g., Waters ACQUITY BEH SEC, 200Å, 1.7 µm)

    • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

  • Sample Preparation:

    • Prepare a mobile phase of 50 mM ammonium acetate in Milli-Q water.

    • Buffer exchange the ADC sample into the mobile phase to a final concentration of approximately 0.5-1.0 mg/mL. This removes non-volatile salts.

    • Filter the mobile phase and sample if necessary.

  • LC Method:

    • Column Temperature: 25-30 °C

    • Mobile Phase: 100% 50 mM Ammonium Acetate

    • Flow Rate: 0.3 mL/min

    • Run Type: Isocratic

    • Injection Volume: 2-5 µL

  • MS Method:

    • Ionization Mode: ESI Positive

    • Mass Range: m/z 2,000 - 7,000

    • Capillary Voltage: 3.0 - 3.5 kV

    • Cone Voltage: Start at a low value (e.g., 30-50 V) and optimize to prevent in-source fragmentation.[1]

    • Source Temperature: ~80-120 °C (keep low to maintain native state)

    • Data Analysis: Deconvolute the resulting charge state envelope to obtain the zero-charge mass spectrum and calculate the average DAR.

Protocol 2: Subunit Analysis by Reversed-Phase LC-MS

This method simplifies the ADC for chain-specific drug load characterization.

  • Materials:

    • Deglycosylated ADC sample (use PNGase F according to manufacturer's protocol)

    • Dithiothreitol (DTT) or other reducing agent

    • Guanidine HCl (optional, for denaturation)

    • Formic Acid (MS-grade)

    • Acetonitrile (MS-grade)

    • Reversed-Phase (RP) column (e.g., C4 or C8)

  • Sample Preparation (Reduction):

    • To ~50 µg of deglycosylated ADC, add DTT to a final concentration of 5-10 mM.

    • Incubate at 37 °C for 30 minutes to reduce inter-chain disulfide bonds.

    • The sample is now ready for injection. Dilute as needed with mobile phase A.

  • LC Method:

    • Column Temperature: 60-80 °C

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A linear gradient from ~20% to 60% B over 15-20 minutes. Optimize for separation of light and heavy chains.

    • Flow Rate: 0.3 mL/min

  • MS Method:

    • Ionization Mode: ESI Positive

    • Mass Range: m/z 1,000 - 4,000

    • Standard denaturing source conditions can be used.

    • Data Analysis: Deconvolute the spectra for the light chain and heavy chain peaks separately to determine the number of linker-drugs attached to each.

References

Technical Support Center: Strategies to Reduce Non-Specific Binding of PEGylated Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the non-specific binding of PEGylated molecules.

Troubleshooting Guides

Issue: High background signal or false positives in immunoassays.

Possible Cause: Non-specific binding of PEGylated detection molecules to the assay surface or other proteins.

Troubleshooting Steps:

  • Optimize Blocking Agents: The choice of blocking agent is critical in preventing non-specific binding.[1][2]

    • Bovine Serum Albumin (BSA): A common blocking agent, effective for many applications. However, it may not be suitable for detecting phosphoproteins as it contains phosphorylated residues.[1]

    • Non-fat Dry Milk: A cost-effective option, but it can interfere with biotinylated antibodies and phosphoprotein detection.[1]

    • Fish Gelatin: Exhibits low cross-reactivity with mammalian antibodies, making it a good choice for detecting mammalian proteins.[1]

    • Synthetic Blockers (e.g., PVP, PEG): Useful for assays requiring low protein content, but may require more optimization.[1]

  • Adjust Buffer Conditions: The composition of your assay buffer can significantly influence non-specific interactions.[3][4][5]

    • pH: Adjusting the buffer pH to the isoelectric point of your PEGylated molecule can minimize charge-based non-specific binding.[3]

    • Salt Concentration: Increasing the salt concentration (e.g., NaCl) can shield charged interactions.[3][4][5]

    • Surfactants: Adding a non-ionic surfactant like Tween-20 can disrupt hydrophobic interactions.[3][6][7]

  • Incorporate PEG into Hydrogels: For hydrogel-based assays, incorporating PEG directly into the hydrogel matrix can significantly reduce non-specific protein adsorption.[2][8][9] A study showed that PEG-modified hydrogels decreased non-specific binding by a factor of 10 and increased specific binding by 6-fold.[8][9]

Issue: Rapid clearance of PEGylated nanoparticles from circulation in vivo.

Possible Cause: Opsonization due to non-specific protein binding, leading to recognition and clearance by the mononuclear phagocyte system (MPS).[10][11][12]

Troubleshooting Steps:

  • Optimize PEG Surface Density: The density of PEG on the nanoparticle surface is a critical factor in preventing protein adsorption.[10][13][14][15][16]

    • A "brush" conformation (high PEG density) is more effective at repelling proteins than a "mushroom" conformation (low PEG density).[13][16]

    • Achieving a dense brush conformation can nearly eliminate non-specific adsorption.[13]

  • Select Appropriate PEG Molecular Weight (MW): The MW of the PEG chains influences their ability to shield the nanoparticle surface.

    • Increasing the MW of PEG can lead to a denser brush conformation, which enhances resistance to protein adsorption.[10][17] However, for some nanoparticles, an increase in PEG MW can lead to a decrease in grafting density, which may weaken resistance to protein adsorption.[17]

    • PEGs with a minimum MW of 2000 Da are often required to achieve characteristics that help avoid the reticuloendothelial system (RES).[14]

  • Consider PEG Dispersity: The uniformity of PEG chain lengths can impact non-specific binding.

    • Monodisperse PEGs (uniform chain length) have been shown to significantly reduce protein adsorption compared to polydisperse PEGs.[17][18] This is because polydisperse PEGs can have an enrichment of lower MW fractions on the surface, leading to increased protein binding.[17][18]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which PEG reduces non-specific binding?

A1: PEG reduces non-specific binding primarily through steric hindrance.[19] The flexible PEG chains form a hydrophilic "cloud" or "brush" on the surface of the molecule or nanoparticle, which physically blocks the approach of proteins and other biomolecules, preventing them from binding non-specifically.[19] This shielding effect also masks the surface charge of the underlying molecule.[12]

Q2: How does PEG density affect non-specific binding?

A2: PEG density is a crucial factor. At low densities, PEG chains adopt a "mushroom" conformation, which provides incomplete surface coverage and allows for significant protein binding.[13][16] As the density increases, the PEG chains are forced to extend away from the surface, forming a "brush" conformation that creates a much more effective barrier against non-specific adsorption.[13][16] A dense brush conformation can almost completely suppress non-specific protein binding.[13]

Q3: What is the role of PEG molecular weight in preventing non-specific binding?

A3: The molecular weight (MW) of PEG plays a complex role. Generally, higher MW PEGs can provide better steric hindrance.[10][17] However, for nanoparticles, increasing the PEG MW can sometimes lead to a lower grafting density due to steric hindrance during the conjugation process, which could potentially increase protein adsorption.[17] Therefore, the optimal PEG MW needs to be determined empirically for each specific application.

Q4: Can the terminal functional group of PEG influence non-specific binding?

A4: Yes, the terminal functional group can have an impact. While the primary role of the functional group is for conjugation, its chemical nature can influence the overall surface properties.[][21] For instance, heterobifunctional PEGs can be used to create specific linkages while ensuring the other terminus presents an inert group to minimize non-specific interactions.[11][22]

Q5: Are there alternatives to PEG for reducing non-specific binding?

A5: While PEG is a widely used and effective agent, other hydrophilic polymers and blocking agents can also be used. These include polyvinylpyrrolidone (B124986) (PVP), dextran, and zwitterionic polymers.[1][5] Additionally, protein-based blockers like BSA and casein are commonly used in immunoassays.[2][5] A study also reported that Y-shaped PEG could be a prominent and efficient candidate to minimize nonspecificity.[4][5][23]

Data Presentation

Table 1: Influence of PEG Surface Density on Serum Protein Binding to Lipid Nanoparticles (LNPs)
PEG Surface Density (ρPEG)ConformationSerum Protein Adsorption Rate
< 0.32 nm⁻²Sparse ("Mushroom")Extensive
0.32 - 0.96 nm⁻²IntermediatePartial Shielding
> 0.96 nm⁻²Dense ("Brush")Nearly Eliminated

(Data summarized from ResearchGate)[13]

Table 2: Effect of PEG Dispersity on Protein Adsorption to Gold Nanoparticles (AuNPs)
PEG TypeGrafting Density (PEG/nm²)Relative Protein Adsorption (BSA)Relative Protein Adsorption (FBS)Relative Protein Adsorption (Human Serum)
Polydisperse mPEG2k-SH3.3HighHighHigh
Monodisperse PEG₃₆-AuNPs4.75-fold less than PEG2k70% reduction vs. PEG2k60% reduction vs. PEG2k
Monodisperse PEG₄₅-AuNPs4.420-fold less than PEG2k70% reduction vs. PEG2k60% reduction vs. PEG2k

(Data summarized from a study on the impacts of PEG dispersity)[17]

Experimental Protocols

Protocol 1: Quantification of PEG Surface Density on Nanoparticles

Objective: To determine the number of PEG molecules per unit of surface area on a nanoparticle.

Methodology:

  • Synthesize PEGylated Nanoparticles: Prepare nanoparticles with varying amounts of a PEG-lipid conjugate.

  • Characterize Nanoparticle Size: Determine the average nanoparticle diameter using Dynamic Light Scattering (DLS).

  • Quantify PEG and Lipid Content: Use a quantitative assay to measure the amount of PEG and lipid in the nanoparticle formulation. This can be done using methods like Nuclear Magnetic Resonance (NMR) or fluorescently labeled PEG.

  • Calculate Surface Area: Assuming spherical nanoparticles, calculate the surface area (4πr²) from the DLS data.

  • Calculate PEG Density: Divide the number of PEG molecules by the total surface area of the nanoparticles to obtain the PEG surface density (ρPEG) in units of PEG chains/nm².

(This is a generalized protocol based on principles described in multiple sources)[14][15][16]

Protocol 2: In Vitro Mucin Binding Assay

Objective: To assess the non-specific binding of PEGylated nanoparticles to mucin, a major component of mucus.

Methodology:

  • Nanoparticle Incubation: Incubate PEGylated nanoparticles with a solution of mucin (e.g., 10 mg/mL) for a defined period.

  • Size Measurement: Monitor the size of the nanoparticles over time using Dynamic Light Scattering (DLS). A significant increase in size indicates aggregation due to mucin binding.[15]

  • Quantification of Bound Mucin:

    • Separate the nanoparticles from unbound mucin by centrifugation.

    • Quantify the amount of mucin bound to the nanoparticles using a protein assay (e.g., BCA assay or Isothermal Titration Calorimetry - ITC).[15]

    • Express the results as the amount of bound mucin per surface area of the nanoparticles.[15]

Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibodies

Objective: To detect and quantify anti-PEG antibodies in biological samples, which can be an indicator of an immune response to PEGylated molecules.

Methodology:

  • Plate Coating: Coat a high-binding ELISA plate with a monoamine methoxy-PEG (e.g., mPEG₅₀₀₀).[24]

  • Blocking: Block the unoccupied sites on the plate with a suitable blocking agent, such as 1% milk, to prevent non-specific binding of antibodies.[24]

  • Sample Incubation: Add diluted serum or plasma samples to the wells and incubate to allow anti-PEG antibodies to bind to the coated PEG.

  • Detection Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody isotype (e.g., anti-human IgG or IgM).

  • Substrate Addition: Add a chromogenic HRP substrate (e.g., TMB) and measure the resulting color change using a plate reader. The signal intensity is proportional to the amount of anti-PEG antibody in the sample.

  • Specificity Control: To ensure the signal is specific, perform a competition assay by pre-incubating the samples with free PEG or PEGylated liposomes to inhibit the binding of anti-PEG antibodies to the plate. A significant reduction in the signal confirms specificity.[24]

Visualizations

Troubleshooting_High_Background start High Background Signal in Immunoassay cause Non-Specific Binding of PEGylated Molecule start->cause Possible Cause solution1 Optimize Blocking Agents cause->solution1 Solution solution2 Adjust Buffer Conditions cause->solution2 Solution solution3 Incorporate PEG into Hydrogel cause->solution3 Solution (for hydrogels) sub_solution1_1 BSA solution1->sub_solution1_1 sub_solution1_2 Non-fat Dry Milk solution1->sub_solution1_2 sub_solution1_3 Fish Gelatin solution1->sub_solution1_3 sub_solution2_1 Adjust pH solution2->sub_solution2_1 sub_solution2_2 Increase Salt Conc. solution2->sub_solution2_2 sub_solution2_3 Add Surfactant solution2->sub_solution2_3

Caption: Troubleshooting workflow for high background signals in immunoassays.

Caption: Relationship between PEG density, conformation, and non-specific binding.

Experimental_Workflow_Mucin_Binding start Start: PEGylated Nanoparticles step1 Incubate with Mucin Solution start->step1 step2 Monitor Size (DLS) step1->step2 step3 Separate Nanoparticles (Centrifugation) step1->step3 end End: Assess Non-Specific Binding step2->end Increased size indicates aggregation step4 Quantify Bound Mucin (Protein Assay) step3->step4 step4->end Quantifies amount of bound protein

Caption: Experimental workflow for assessing mucin binding to nanoparticles.

References

Technical Support Center: Improving the In Vivo Stability of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the in vivo stability of antibody-drug conjugates (ADCs). Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Troubleshooting Guides

Issue 1: ADC Aggregation

Q1: We are observing significant aggregation of our ADC upon formulation or during storage. What are the potential causes and how can we troubleshoot this?

A1: ADC aggregation is a common challenge that can impact efficacy, safety, and manufacturability. The primary causes often relate to the increased hydrophobicity of the ADC following conjugation of the payload. Here’s a systematic approach to troubleshooting aggregation:

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
High Drug-to-Antibody Ratio (DAR) A higher DAR increases the surface hydrophobicity of the antibody, promoting self-association.[1][2] Solution: Aim for an optimal DAR, typically between 2 and 4, which often provides a balance between potency and stability.[2][3] Consider using site-specific conjugation technologies to produce more homogeneous ADCs with a defined DAR.
Hydrophobic Payload/Linker The intrinsic properties of the payload and linker contribute significantly to the overall hydrophobicity of the ADC. Solution: If possible, select more hydrophilic payloads or linkers. The incorporation of hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the linker design can help mitigate aggregation.
Suboptimal Formulation Buffer The pH, ionic strength, and buffer composition can all influence ADC stability. Instability can be pronounced at the antibody's isoelectric point (pI). Solution: Conduct a formulation screening study to identify the optimal buffer conditions. This should include varying the pH and ionic strength. The addition of stabilizing excipients can also be beneficial (see table below).
Environmental Stress Freeze-thaw cycles, exposure to light, and elevated temperatures can induce aggregation.[4] Solution: Aliquot ADC samples to minimize freeze-thaw cycles. Store ADCs protected from light and at the recommended temperature.
Conjugation Chemistry The conjugation process itself can sometimes lead to aggregation, particularly if organic solvents are used to dissolve a hydrophobic payload-linker. Solution: Minimize the amount of organic co-solvent and add it slowly to the antibody solution with gentle mixing. Consider alternative, more aqueous-soluble linker-payload constructs if aggregation persists.

Common Stabilizing Excipients for ADC Formulations: [5][6][7][8]

Excipient CategoryExamplesMechanism of Action
Sugars/Polyols Sucrose, Trehalose, MannitolAct as cryoprotectants and lyoprotectants, stabilizing the protein structure during freezing and lyophilization.
Surfactants Polysorbate 20, Polysorbate 80Prevent aggregation at interfaces (e.g., air-water) and reduce protein-protein interactions.
Amino Acids Arginine, Glycine, HistidineCan suppress aggregation by various mechanisms, including binding to hydrophobic patches and raising the thermodynamic stability of the protein.
Salts Sodium ChlorideModulate ionic strength to minimize protein-protein interactions.
Issue 2: Premature Payload Release

Q2: We are observing rapid clearance of our ADC and/or off-target toxicity in our in vivo models, suggesting premature release of the payload. How can we address this?

A2: Premature payload release is a critical issue that can decrease the therapeutic index of an ADC by reducing its efficacy and increasing systemic toxicity. The stability of the linker is paramount in preventing this.

Troubleshooting Workflow for Premature Payload Release:

Caption: Troubleshooting workflow for premature ADC payload release.

Key Considerations:

  • Linker Chemistry: The choice between a cleavable and non-cleavable linker is critical.

    • Cleavable linkers are designed to release the payload in the tumor microenvironment or intracellularly. However, they can be susceptible to premature cleavage in circulation. For example, some peptide-based linkers can be cleaved by plasma proteases.[9]

    • Non-cleavable linkers generally offer greater plasma stability as they rely on the degradation of the antibody backbone for payload release.[10] This can lead to a wider therapeutic window.

  • Conjugation Site: The site of conjugation on the antibody can influence linker stability. Some studies suggest that conjugation at certain sites can shield the linker from enzymatic degradation, thereby enhancing in vivo stability.[4]

  • Preclinical Model Selection: The enzymatic profile of plasma can vary between species. For instance, mouse plasma contains carboxylesterases that can cleave certain linkers that are stable in human plasma. It is crucial to assess ADC stability in plasma from the chosen preclinical species.

Quantitative Comparison of Linker Stability:

Linker TypeIn Vivo StabilityPayload Release MechanismBystander EffectReference
Cleavable (e.g., Val-Cit) Generally lower than non-cleavableEnzymatic cleavage (e.g., Cathepsin B)Yes (if payload is membrane-permeable)[10]
Non-cleavable (e.g., Thioether) Generally higher plasma stabilityAntibody degradation in lysosomeLimited to no[9][10]
Tandem-Cleavage Improved stability over single-cleavageSequential enzymatic cleavageYes

Frequently Asked Questions (FAQs)

Q3: How does the Drug-to-Antibody Ratio (DAR) affect the in vivo stability and pharmacokinetics of an ADC?

A3: The DAR is a critical quality attribute that significantly influences the properties of an ADC.

  • Stability and Aggregation: Higher DAR values, especially with hydrophobic payloads, increase the propensity for aggregation. This can lead to reduced solubility and faster clearance from circulation.[1][2]

  • Pharmacokinetics (PK): ADCs with higher DARs often exhibit faster clearance and a shorter half-life.[3] This is thought to be due to increased hydrophobicity leading to uptake by the reticuloendothelial system.

  • Efficacy: While a higher DAR delivers more payload per antibody, the faster clearance can sometimes negate the benefit. An optimal DAR that balances potency with a favorable PK profile is crucial. For many ADCs, a DAR of 2 to 4 is considered optimal.[2]

Quantitative Impact of DAR on ADC Clearance:

ADCDARClearance RateReference
Auristatin-based ADC2Lower
Auristatin-based ADC4Lower
Auristatin-based ADC6Higher
Auristatin-based ADC8Higher

Q4: What is the importance of the conjugation site on ADC stability?

A4: The site of drug conjugation on the antibody can have a profound impact on the stability, homogeneity, and overall performance of an ADC.

  • Homogeneity: Site-specific conjugation methods, such as those involving engineered cysteines or enzymatic approaches, produce a more homogeneous ADC product with a defined DAR. This is in contrast to traditional lysine (B10760008) conjugation, which results in a heterogeneous mixture of species.

  • Stability and PK: The location of the payload can influence the ADC's pharmacokinetic properties. Conjugation at sites that are solvent-accessible may lead to faster deconjugation or clearance. Conversely, conjugation at more shielded sites can improve in vivo stability.[4][10]

  • Efficacy: By creating a more stable and homogeneous product, site-specific conjugation can lead to an improved therapeutic index.

Q5: Which preclinical models are most appropriate for evaluating ADC in vivo stability?

A5: The choice of preclinical model is critical for obtaining relevant data on ADC stability and efficacy.

  • Rodents (Mice and Rats): Mice are commonly used for efficacy studies, while both mice and rats are used for pharmacokinetic and toxicology assessments. However, as mentioned previously, species-specific differences in plasma enzymes can affect linker stability. Therefore, in vitro plasma stability assays should be conducted prior to in vivo studies.

  • Non-Human Primates (NHPs): NHPs, such as cynomolgus monkeys, are often considered more predictive of human pharmacokinetics and toxicology due to their greater physiological similarity. They are typically used in later-stage preclinical development.

  • Transgenic Models: For ADCs targeting human-specific antigens, transgenic mice expressing the human antigen may be necessary for efficacy studies.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay by LC-MS

Objective: To assess the stability of an ADC in plasma by monitoring changes in the drug-to-antibody ratio (DAR) and the release of free payload over time.

Methodology:

  • Preparation:

    • Thaw plasma (e.g., human, mouse, rat) at 37°C.

    • Spike the ADC into the plasma at a final concentration of approximately 1 mg/mL.

    • Prepare a control sample by spiking the ADC into a formulation buffer.

  • Incubation:

    • Incubate the plasma and buffer samples at 37°C.

    • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, 168 hours).

  • Sample Preparation for LC-MS:

    • To analyze the intact ADC, use affinity capture (e.g., with Protein A/G beads) to isolate the ADC from the plasma.

    • To analyze the free payload, perform a protein precipitation step (e.g., with acetonitrile) to remove plasma proteins.

  • LC-MS Analysis:

    • For the captured ADC, perform LC-MS analysis under denaturing conditions to determine the average DAR at each time point.

    • For the supernatant containing the free payload, use a suitable LC-MS/MS method for quantification.

  • Data Analysis:

    • Plot the average DAR as a function of time to assess deconjugation.

    • Quantify the concentration of released payload over time.

Protocol 2: Aggregation Analysis by Size Exclusion Chromatography (SEC)

Objective: To quantify the amount of high molecular weight species (aggregates) in an ADC sample.

Methodology:

  • System Preparation:

    • Equilibrate the SEC column with a suitable mobile phase (e.g., phosphate-buffered saline).

    • Ensure a stable baseline is achieved.

  • Sample Preparation:

    • Dilute the ADC sample to an appropriate concentration (typically 0.5-1.0 mg/mL) in the mobile phase.

    • Filter the sample through a low-protein-binding 0.22 µm filter.

  • Chromatography:

    • Inject a defined volume of the sample onto the column.

    • Run the separation at a constant flow rate.

  • Data Acquisition and Analysis:

    • Monitor the eluent using a UV detector at 280 nm.

    • Integrate the peak areas corresponding to the monomer, aggregates, and any fragments.

    • Calculate the percentage of each species relative to the total peak area.

Experimental Workflow for ADC Aggregation Analysis:

G cluster_prep Sample Preparation cluster_sec SEC Analysis cluster_analysis Data Analysis adc_sample ADC Sample dilute Dilute in Mobile Phase adc_sample->dilute filter_sample Filter (0.22 µm) dilute->filter_sample inject Inject onto SEC Column filter_sample->inject separate Size-Based Separation inject->separate detect UV Detection (280 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Monomer, % Aggregate, % Fragment integrate->calculate G cluster_cell Target Cell ADC ADC Binding Binding ADC->Binding Receptor Tumor Antigen (Receptor) Receptor->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis EarlyEndosome Early Endosome Endocytosis->EarlyEndosome Recycling Recycling to Cell Surface EarlyEndosome->Recycling LateEndosome Late Endosome EarlyEndosome->LateEndosome Lysosome Lysosome LateEndosome->Lysosome PayloadRelease Payload Release Lysosome->PayloadRelease  Linker Cleavage /  Antibody Degradation Payload Free Payload PayloadRelease->Payload Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Apoptosis Apoptosis Target->Apoptosis

References

Technical Support Center: Quantification of PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for quantifying the degree of PEGylation.

Frequently Asked Questions (FAQs)

Q1: Which method is most suitable for determining the precise mass and heterogeneity of my PEGylated protein?

A1: Mass spectrometry (MS), particularly MALDI-TOF or ESI-MS, is the most powerful technique for this purpose. It provides the molecular weight of the PEGylated protein, allowing for the direct calculation of the number of attached PEG molecules. The resulting spectrum also reveals the heterogeneity of the sample, showing peaks for different PEGylation states (e.g., mono-, di-, multi-PEGylated species).[1][2][3]

Q2: I need a simple and rapid method for a quick estimation of PEGylation. What do you recommend?

A2: SDS-PAGE analysis is a straightforward and widely used method for a qualitative or semi-quantitative assessment of PEGylation. The increase in hydrodynamic size upon PEGylation leads to a noticeable shift in the protein's migration on the gel.[1][4] For a more quantitative yet simple colorimetric approach, the barium iodide assay can be used to directly quantify PEG.[1][4]

Q3: How can I quantify the amount of free, unreacted PEG in my sample?

A3: Chromatographic methods like Size-Exclusion Chromatography (SEC-HPLC) are excellent for separating and quantifying free PEG from the PEGylated protein.[5] SEC separates molecules based on their size, with the larger PEGylated protein eluting before the smaller, free PEG molecules.

Q4: My PEG reagent does not have a UV-active chromophore. How can I detect it using HPLC?

A4: For PEGs lacking a chromophore, detectors such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be used with HPLC.[6][7][8][9][10][11][12] These detectors do not rely on the analyte's optical properties and are sensitive to non-volatile compounds like PEG.

Q5: Can I determine the specific sites of PEGylation on my protein?

A5: Yes, this is typically achieved using mass spectrometry. The process involves proteolytic digestion of the PEGylated protein followed by LC-MS/MS analysis of the resulting peptides. The PEGylated peptides can then be identified, revealing the specific amino acid residues where PEG is attached.

Method Comparison

MethodPrincipleTypical ApplicationAdvantagesLimitations
Colorimetric (Barium Iodide Assay) Formation of a colored complex between PEG, barium, and iodine, measured spectrophotometrically.Rapid quantification of total PEG content.Simple, fast, and inexpensive.Indirect measurement; potential interference from other sample components.[1][4]
Colorimetric (TNBS Assay) TNBS reacts with free primary amines. PEGylation blocks these sites, leading to a decrease in the signal, which is measured spectrophotometrically.Indirectly quantifies the degree of PEGylation at amine groups.Simple and well-established for amine-specific PEGylation.Indirect; requires knowledge of the number of free amines on the unmodified protein.[13][14][15][16]
SEC-HPLC Separates molecules based on their hydrodynamic radius.Separation and quantification of PEGylated protein, unmodified protein, and free PEG. Purity assessment.High resolution; can be used for quality control and purity assessment.[5][17]Can be affected by non-specific interactions between the PEG chain and the column matrix.[5]
RP-HPLC Separates molecules based on their hydrophobicity.Analysis of PEGylated proteins and peptides.High resolution and compatibility with mass spectrometry.The hydrophobicity of the PEG can lead to broad peaks and poor resolution.
Mass Spectrometry (MALDI-TOF, ESI) Measures the mass-to-charge ratio of ionized molecules.Precise determination of molecular weight, degree of PEGylation, and heterogeneity.Highly accurate and provides detailed information on the distribution of PEGylated species.[1][2][3]Complex spectra can be challenging to interpret, especially for polydisperse PEG.[2][18]
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Direct quantification of PEG in a sample by integrating the characteristic PEG proton signal.Provides an absolute, direct measure of PEG concentration without the need for standards of the PEGylated protein.[19][20][21][22][23]Lower sensitivity compared to other methods; may require higher sample concentrations.[19][20]
Capillary Electrophoresis (CE) Separates molecules based on their charge and size in a capillary.Analysis of the purity and heterogeneity of PEGylated proteins.High separation efficiency and resolution; requires minimal sample volume.[24]Can be sensitive to buffer composition and capillary surface interactions.[24]

Experimental Protocols & Troubleshooting

Barium Iodide Colorimetric Assay

This method relies on the formation of a colored complex between PEG and a barium-iodide solution, which can be quantified spectrophotometrically.

cluster_prep Sample & Standard Preparation cluster_assay Assay cluster_analysis Analysis A Prepare PEG standards (e.g., 0-50 µg/mL) B Dilute PEGylated sample to fall within standard range A->B C Add Barium-Iodide reagent to standards and samples B->C D Incubate at room temperature C->D E Measure absorbance at ~535 nm D->E F Generate standard curve and calculate PEG concentration in sample E->F

Barium Iodide Assay Workflow
  • Reagent Preparation:

    • Barium Chloride Solution: 5% (w/v) BaCl₂ in 1 N HCl.

    • Iodine Solution: 0.1 N iodine/potassium iodide solution.

    • Working Reagent: Immediately before use, mix 2 parts of the Barium Chloride Solution with 1 part of the Iodine Solution.[25]

  • Standard Curve Preparation:

    • Prepare a series of known concentrations of the specific PEG used for conjugation (e.g., 0, 5, 10, 20, 30, 40, 50 µg/mL) in the same buffer as your sample.

  • Sample Preparation:

    • Dilute the PEGylated protein sample to a concentration expected to fall within the range of the standard curve.

  • Assay Procedure:

    • In a 96-well plate, add 140 µL of each standard and diluted sample.

    • Add 60 µL of the freshly prepared working reagent to each well.

    • Incubate for 15 minutes at room temperature, protected from light.[25]

  • Measurement and Analysis:

    • Measure the absorbance at 535 nm using a plate reader.

    • Generate a standard curve by plotting absorbance versus PEG concentration.

    • Determine the concentration of PEG in your sample using the standard curve.

IssuePossible Cause(s)Suggested Solution(s)
High background absorbance Reagent instability or contamination.Prepare the barium-iodide working solution fresh each time. Ensure all glassware and plasticware are clean.
Low sensitivity Incorrect wavelength; Insufficient incubation time.Verify the absorbance maximum for your specific setup. Optimize the incubation time.
Poor linearity of standard curve Inaccurate dilutions; Pipetting errors.Carefully prepare standards and use calibrated pipettes. Prepare fresh standards for each assay.
SEC-HPLC for Purity Assessment and Quantification

Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) separates molecules based on their size in solution.

cluster_prep System & Sample Preparation cluster_run Chromatographic Run cluster_analysis Data Analysis A Prepare and degas mobile phase B Equilibrate SEC column until baseline is stable A->B D Inject sample onto the column B->D C Prepare sample (filter if necessary) C->D E Isocratic elution D->E F Detect eluting species (UV, CAD, etc.) E->F G Integrate peak areas for PEGylated protein, free protein, and free PEG F->G H Calculate degree of PEGylation and purity G->H

SEC-HPLC Workflow
  • Mobile Phase Preparation:

    • A typical mobile phase consists of a phosphate (B84403) buffer (e.g., 100-150 mM sodium phosphate) with an ionic strength modifier (e.g., 150-300 mM NaCl) at a physiological pH (e.g., 6.8-7.0).

    • Filter the mobile phase through a 0.22 µm filter and degas thoroughly.[17]

  • System and Column Equilibration:

    • Install an appropriate SEC column (e.g., with a pore size suitable for the size range of your analytes).

    • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.[17]

  • Sample Preparation:

    • Dissolve or dilute the sample in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulates.

  • Chromatographic Run:

    • Inject a defined volume of the sample (e.g., 20 µL).

    • Perform an isocratic elution with the mobile phase.

  • Data Analysis:

    • Monitor the elution profile using a suitable detector (e.g., UV at 280 nm for the protein, and CAD or RI for the PEG).

    • Identify the peaks corresponding to the PEGylated protein, unmodified protein, and free PEG based on their retention times (larger molecules elute earlier).

    • Integrate the area under each peak to determine the relative amounts of each species. The degree of PEGylation can be estimated from the relative peak areas if response factors are known.

IssuePossible Cause(s)Suggested Solution(s)
Peak tailing or broadening Secondary interactions between PEG and the column matrix.Increase the ionic strength of the mobile phase (e.g., increase NaCl concentration). Add a small amount of organic modifier (e.g., 5-10% acetonitrile (B52724) or isopropanol) if compatible with your protein.[5]
Poor resolution between species Inappropriate column pore size; Suboptimal mobile phase composition or flow rate.Select a column with a pore size that provides optimal separation in the molecular weight range of your analytes. Optimize the mobile phase composition and flow rate.
Drifting baseline Column not fully equilibrated; Temperature fluctuations.Ensure the column is fully equilibrated before injecting the sample. Use a column oven to maintain a constant temperature.[26]
Ghost peaks Carryover from previous injections; Contamination in the mobile phase or system.Implement a robust needle wash protocol. Prepare fresh mobile phase and flush the system.
MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is used to determine the molecular weight of the PEGylated protein.

cluster_calc Calculation A Obtain Mass Spectrum of Unmodified Protein (MW_protein) D Calculate Mass Difference: ΔMW = MW_PEGylated - MW_protein A->D B Obtain Mass Spectrum of PEGylated Protein (MW_PEGylated) B->D C Known Molecular Weight of a single PEG chain (MW_PEG) E Calculate Degree of PEGylation: (ΔMW) / MW_PEG C->E D->E

MALDI-TOF Data Analysis Logic
  • Sample Preparation:

    • Desalt the protein sample using a suitable method (e.g., dialysis, buffer exchange columns) to remove salts and detergents that can interfere with ionization.

  • Matrix Preparation:

    • Prepare a saturated solution of a suitable matrix (e.g., sinapinic acid for larger proteins) in a solvent mixture (e.g., acetonitrile:water with 0.1% TFA).[3]

  • Spotting:

    • Mix the sample solution with the matrix solution (e.g., in a 1:1 ratio).

    • Spot a small volume (e.g., 0.5-1 µL) of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).[3]

  • Mass Spectrometry Analysis:

    • Load the target plate into the MALDI-TOF mass spectrometer.

    • Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis:

    • Determine the average molecular weight of the major peaks in the spectrum.

    • Calculate the mass difference between the PEGylated protein and the unmodified protein.

    • Divide the mass difference by the molecular weight of a single PEG chain to determine the average number of attached PEG molecules.

IssuePossible Cause(s)Suggested Solution(s)
Low signal or no peaks Poor co-crystallization of sample and matrix; Sample suppression by contaminants (salts, detergents).Optimize the sample-to-matrix ratio. Ensure the sample is thoroughly desalted. Try a different matrix or spotting technique.
Broad, unresolved peaks High degree of heterogeneity (polydispersity) of the PEG; In-source decay.Use a high-mass detector if available.[2][3] Optimize laser power to minimize fragmentation.
Complex, difficult-to-interpret spectrum Presence of multiple PEGylated species and unmodified protein; Overlapping charge states (in ESI-MS).For ESI-MS, use charge-stripping reagents (e.g., triethylamine) post-column to simplify the spectrum.[18][27] Use deconvolution software to determine the zero-charge masses.[18][28]
Contamination with PEG from external sources Use of PEG-containing detergents (e.g., Triton, Tween) in the lab.Avoid using PEG-containing detergents. Use dedicated glassware and high-purity reagents for MS sample preparation.[29]

References

Validation & Comparative

A Comparative Guide to Protein Labeling: Alternatives to Amino-PEG8-hydrazide-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is paramount for a myriad of applications, from elucidating cellular pathways to developing targeted therapeutics. While Amino-PEG8-hydrazide-Boc is a useful reagent for modifying proteins through their carbonyl groups, a diverse landscape of alternative methods offers distinct advantages in terms of specificity, efficiency, and versatility. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal labeling strategy.

Performance Comparison of Protein Labeling Chemistries

The choice of a protein labeling strategy is dictated by several factors, including the target protein's characteristics, the desired site of modification, and the intended application. The following table summarizes the key performance indicators of various alternatives to hydrazide-based labeling.

Labeling StrategyTarget Residue/MoietySpecificityReaction RateStability of LinkageKey AdvantagesCommon Applications
Hydrazone/Oxime Ligation Aldehydes/KetonesHighModerate to Fast[1][2][3]pH-dependent (Oxime > Hydrazone)[1][4]Bioorthogonal, can be catalyzed[1][2]Site-specific labeling with engineered carbonyls, ADC development.
Thiol-Maleimide Chemistry Cysteine (thiol group)HighFastStable thioether bond[5]Highly selective for cysteines, rapid reaction at neutral pH[6][7][8]Labeling of native or engineered cysteines, fluorescent labeling.
Click Chemistry (CuAAC) Azide (B81097) and AlkyneVery HighVery FastStable triazole ring[9][10]Bioorthogonal, high efficiency, wide applicability[11][12][13]Labeling with unnatural amino acids, surface modification.
Click Chemistry (SPAAC) Azide and Strained AlkyneVery HighFastStable triazole ring[14][]Copper-free (biocompatible), bioorthogonal[16][17][18]Live cell imaging, in vivo labeling, ADC development.
Sortase-Mediated Ligation C-terminal LPXTG motif & N-terminal GlycineVery High (Enzymatic)ModerateNative peptide bondSite-specific at termini, forms a natural peptide bond[19][20][21][22]Protein cyclization, creating well-defined protein conjugates.
SNAP-tag®/CLIP-tag® Genetically encoded tagVery High (Enzymatic)FastCovalentHighly specific, allows for orthogonal labeling[23][24][25][26]Live cell imaging, pulse-chase experiments, multicolor labeling.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any protein labeling technique. Below are representative protocols for some of the key alternatives discussed.

Thiol-Maleimide Labeling of a Protein

This protocol describes the labeling of a protein containing accessible cysteine residues with a maleimide-functionalized dye.[5][6][7][8]

Materials:

  • Protein solution (1-10 mg/mL in a thiol-free buffer, e.g., PBS, pH 7.0-7.5)

  • Maleimide-functionalized fluorescent dye (e.g., Alexa Fluor™ 488 C5 Maleimide)

  • Reducing agent (e.g., TCEP, DTT) - Optional, for reducing disulfide bonds

  • DMSO or DMF for dissolving the maleimide (B117702) dye

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: If necessary, treat the protein solution with a 10-fold molar excess of TCEP for 30 minutes at room temperature to reduce any disulfide bonds and expose free thiols. This step should be performed in a degassed buffer to prevent re-oxidation.

  • Dye Preparation: Dissolve the maleimide dye in DMSO or DMF to a stock concentration of 10 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved maleimide dye to the protein solution. Mix gently and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the unreacted dye and purify the labeled protein using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling by measuring the absorbance of the protein (e.g., at 280 nm) and the dye at its maximum absorbance wavelength.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling

This protocol outlines the labeling of a protein containing an azide or alkyne functional group, often introduced via an unnatural amino acid.[10][11][12]

Materials:

  • Azide or alkyne-modified protein (in a copper-chelator-free buffer)

  • Alkyne or azide-functionalized label

  • Copper(II) sulfate (B86663) (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA)

  • Purification column

Procedure:

  • Reagent Preparation: Prepare stock solutions of CuSO4, sodium ascorbate, and the copper-chelating ligand.

  • Labeling Reaction: In a microcentrifuge tube, combine the modified protein, the labeling molecule, the copper-chelating ligand, and CuSO4. Initiate the reaction by adding a fresh solution of sodium ascorbate. A typical molar ratio is 1:5:5:1:10 (Protein:Label:Ligand:CuSO4:Ascorbate).

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature.

  • Purification: Purify the labeled protein from the catalyst and excess label using a suitable method like size-exclusion chromatography or dialysis.

Sortase-Mediated Ligation

This enzymatic protocol details the C-terminal labeling of a protein containing a sortase recognition motif (LPXTG).[19][20][21][22]

Materials:

  • Target protein with a C-terminal LPXTG tag

  • Oligoglycine (e.g., GGG) probe conjugated to the desired label

  • Sortase A enzyme (e.g., from Staphylococcus aureus)

  • Sortase reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5)

  • Purification resin (e.g., Ni-NTA if the target protein has a His-tag)

Procedure:

  • Reaction Setup: Combine the target protein, the oligoglycine probe (in 5-10 fold molar excess), and the Sortase A enzyme in the reaction buffer.

  • Incubation: Incubate the reaction at a suitable temperature (e.g., 4°C to 37°C) for 1 to 24 hours. The optimal time and temperature may need to be determined empirically.

  • Purification: Purify the labeled protein to remove the sortase enzyme, the cleaved LPXTG tag, and the unreacted probe. If the target protein has a His-tag, it can be purified using Ni-NTA resin.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams created using Graphviz (DOT language) depict the workflows for Thiol-Maleimide Labeling, CuAAC, and Sortase-Mediated Ligation.

Thiol_Maleimide_Labeling cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis protein Protein with Cysteine reduce Reduce Disulfides (optional) protein->reduce TCEP mix Mix Protein and Dye reduce->mix dye Maleimide Dye in DMSO dye->mix incubate Incubate mix->incubate 2h @ RT or O/N @ 4°C purify Purify (e.g., SEC) incubate->purify analyze Analyze Degree of Labeling purify->analyze

Figure 1. Workflow for Thiol-Maleimide Protein Labeling.

CuAAC_Labeling cluster_prep Preparation cluster_reaction Click Reaction cluster_purification Purification & Analysis protein Azide/Alkyne Protein mix Combine Reactants protein->mix label_mol Alkyne/Azide Label label_mol->mix reagents CuSO4, Ligand, Ascorbate reagents->mix incubate Incubate mix->incubate 1-4h @ RT purify Purify Labeled Protein incubate->purify characterize Characterize Conjugate purify->characterize

Figure 2. Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Sortase_Ligation cluster_components Components cluster_reaction Enzymatic Ligation cluster_purification Purification protein Protein-LPXTG mix Combine in Reaction Buffer protein->mix probe GGG-Label probe->mix enzyme Sortase A enzyme->mix incubate Incubate mix->incubate 1-24h purify Purify Labeled Protein incubate->purify product Protein-GGG-Label purify->product

Figure 3. Workflow for Sortase-Mediated Protein Ligation.

Signaling Pathway Example: Labeling a Cell Surface Receptor

The following diagram illustrates a conceptual signaling pathway where a cell surface receptor, labeled using a bioorthogonal chemistry like SPAAC, is tracked upon ligand binding and subsequent internalization.

Receptor_Tracking cluster_labeling Cell Surface Labeling (SPAAC) cluster_signaling Signaling Cascade receptor Receptor with Azide labeled_receptor Labeled Receptor receptor->labeled_receptor Click Reaction dye Strained Alkyne-Dye dye->labeled_receptor binding Ligand Binding labeled_receptor->binding ligand Ligand ligand->binding internalization Endocytosis binding->internalization signaling Downstream Signaling binding->signaling endosome Endosome internalization->endosome

Figure 4. Conceptual pathway for tracking a labeled cell surface receptor.

References

A Head-to-Head Comparison: Amino-PEG8-hydrazide-Boc Versus Other PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant in the successful design of bioconjugates, including antibody-drug conjugates (ADCs), protein-drug conjugates, and other targeted therapeutics. The linker not only connects the targeting moiety to the payload but also significantly influences the stability, solubility, and pharmacokinetic profile of the final conjugate. This guide provides an in-depth, objective comparison of Amino-PEG8-hydrazide-Boc with other commonly employed polyethylene (B3416737) glycol (PEG) linkers, supported by experimental data and detailed methodologies.

This compound is a heterobifunctional linker featuring a terminal amine group, a discrete eight-unit PEG chain, and a Boc-protected hydrazide. This unique combination of functional groups offers distinct advantages in bioconjugation strategies, particularly for site-specific modifications. The PEG spacer enhances aqueous solubility and reduces immunogenicity, while the protected hydrazide allows for controlled, sequential conjugation to carbonyl groups, often introduced into biomolecules through mild oxidation of carbohydrate moieties.[1]

This comparison will delve into the performance of this compound against two widely used classes of PEG linkers: maleimide-PEG linkers, which react with free thiols, and N-hydroxysuccinimide (NHS)-ester PEG linkers, which target primary amines.

Quantitative Performance Comparison

The choice of linker chemistry directly impacts key parameters of the final bioconjugate. The following tables summarize quantitative data on conjugation efficiency, stability, and the impact on protein aggregation for hydrazide, maleimide, and NHS-ester PEG linkers.

Linker ChemistryTypical Conjugation Efficiency (%)Target Functional GroupResulting LinkageKey AdvantagesKey Considerations
Hydrazide-PEG 80-95%[2]Aldehydes/KetonesHydrazoneSite-specific conjugation to glycans; pH-sensitive release.Requires introduction of carbonyl groups; hydrazone bond can be less stable than other linkages at neutral pH.[3]
Maleimide-PEG 85-95%[2]Thiols (Cysteine)ThioetherHigh reactivity and efficiency for site-specific conjugation to engineered cysteines.Potential for retro-Michael reaction leading to deconjugation; requires free thiol groups.
NHS-ester-PEG Variable (can be high)Primary Amines (Lysine)AmideReacts with abundant and readily available amine groups.Can lead to heterogeneous products due to multiple lysine (B10760008) residues; NHS esters are susceptible to hydrolysis.
Linker ChemistryBond Stability at Physiological pH (7.4)Stability in Acidic Environment (pH ~5)Impact on Protein Aggregation
Hydrazide-PEG (Hydrazone bond) Moderately stable; half-life can be around 6 hours in human serum.Less stable; facilitates payload release in endosomal/lysosomal compartments.[4][3]The hydrophilic PEG spacer generally reduces aggregation.[5]
Maleimide-PEG (Thioether bond) Generally stable, but can undergo thioether exchange.[6]StableThe PEG spacer helps to mitigate aggregation.
NHS-ester-PEG (Amide bond) Highly stableHighly stableThe PEG spacer improves solubility and reduces aggregation.[5][7]

Experimental Protocols

To provide a practical framework for comparing these linkers, detailed experimental protocols for antibody conjugation are outlined below. These protocols are intended as a starting point and may require optimization for specific antibodies and payloads.

Protocol 1: Site-Specific Antibody Conjugation using this compound

This protocol describes the site-specific conjugation of a payload to the glycan moieties of an antibody.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4

  • Sodium periodate (B1199274) (NaIO4) solution

  • This compound

  • Trifluoroacetic acid (TFA) for Boc deprotection

  • Payload with a compatible reactive group (e.g., NHS ester to react with the linker's amine)

  • Quenching solution (e.g., glycerol)

  • Desalting columns

  • Reaction buffers (e.g., sodium acetate (B1210297) buffer, pH 5.5; PBS, pH 7.4)

Procedure:

  • Antibody Oxidation:

    • Dissolve the mAb in PBS, pH 7.4.

    • Add a freshly prepared solution of sodium periodate to the antibody solution to a final concentration of 1-2 mM.

    • Incubate for 30 minutes at room temperature in the dark.

    • Quench the reaction by adding glycerol (B35011) to a final concentration of 15 mM and incubate for 5 minutes.

    • Remove excess periodate and glycerol using a desalting column equilibrated with sodium acetate buffer, pH 5.5.

  • Boc Deprotection of this compound:

    • Dissolve this compound in a suitable organic solvent (e.g., dichloromethane).

    • Add TFA and stir at room temperature for 1-2 hours.

    • Remove the solvent and TFA under vacuum to obtain the deprotected linker.

  • Hydrazone Formation:

    • Dissolve the deprotected Amino-PEG8-hydrazide in sodium acetate buffer, pH 5.5.

    • Add the hydrazide-linker solution to the oxidized antibody solution at a 50-100 fold molar excess.

    • Incubate for 2-4 hours at room temperature.

    • Purify the antibody-linker conjugate using a desalting column equilibrated with PBS, pH 7.4.

  • Payload Conjugation:

    • Dissolve the NHS-ester activated payload in a minimal amount of organic solvent (e.g., DMSO).

    • Add the payload solution to the antibody-linker conjugate solution at a 5-10 fold molar excess.

    • Incubate for 1-2 hours at room temperature.

    • Purify the final antibody-drug conjugate using a desalting column.

Protocol 2: Antibody Conjugation via Maleimide-PEG Linker

This protocol describes the conjugation of a payload to reduced cysteine residues of an antibody.

Materials:

  • Monoclonal antibody (mAb) in PBS, pH 7.4

  • Reducing agent (e.g., TCEP or DTT)

  • Maleimide-PEG-Payload conjugate

  • Quenching solution (e.g., N-ethylmaleimide)

  • Desalting columns

Procedure:

  • Antibody Reduction:

    • Dissolve the mAb in PBS, pH 7.4.

    • Add the reducing agent to a final concentration of 1-10 mM.

    • Incubate for 1-2 hours at 37°C.

    • Remove the excess reducing agent using a desalting column equilibrated with PBS, pH 7.4, containing 1 mM EDTA.

  • Thioether Formation:

    • Immediately add the Maleimide-PEG-Payload conjugate to the reduced antibody solution at a 5-20 fold molar excess.

    • Incubate for 1-2 hours at room temperature.

    • Quench the reaction by adding N-ethylmaleimide.

    • Purify the final antibody-drug conjugate using a desalting column.[]

Protocol 3: Antibody Conjugation via NHS-ester-PEG Linker

This protocol describes the non-specific conjugation of a payload to lysine residues of an antibody.

Materials:

  • Monoclonal antibody (mAb) in PBS, pH 7.4

  • NHS-ester-PEG-Payload conjugate

  • Quenching solution (e.g., Tris-HCl)

  • Desalting columns

Procedure:

  • Amide Bond Formation:

    • Adjust the pH of the mAb solution to 8.0-8.5 with a suitable buffer (e.g., sodium bicarbonate).

    • Dissolve the NHS-ester-PEG-Payload conjugate in a minimal amount of organic solvent (e.g., DMSO).

    • Add the linker-payload solution to the antibody solution at a 10-20 fold molar excess.

    • Incubate for 1-2 hours at room temperature.

    • Quench the reaction by adding Tris-HCl to a final concentration of 50 mM.

    • Purify the final antibody-drug conjugate using a desalting column.

Visualizing the Workflows and Mechanisms

To better understand the processes and interactions described, the following diagrams have been generated using Graphviz.

G cluster_site_specific Site-Specific Conjugation (Hydrazide) cluster_non_specific Non-Specific Conjugation (NHS-ester) mAb Antibody oxidized_mAb Oxidized Antibody (Aldehyde groups) mAb->oxidized_mAb Periodate Oxidation mAb_linker Antibody-Linker Conjugate oxidized_mAb->mAb_linker Hydrazone Formation linker_hydrazide Deprotected Amino-PEG8-hydrazide linker_hydrazide->mAb_linker ADC Site-Specific ADC mAb_linker->ADC Amide Bond Formation payload Payload payload->ADC mAb2 Antibody ADC2 Heterogeneous ADC mAb2->ADC2 Amide Bond Formation linker_payload NHS-ester-PEG-Payload linker_payload->ADC2 G cluster_workflow Experimental Workflow for Linker Comparison start Start: Select Antibody and Payloads step1 Prepare Antibody (e.g., oxidation for hydrazide, reduction for maleimide) start->step1 step2a Conjugate with This compound step1->step2a step2b Conjugate with Maleimide-PEG step1->step2b step2c Conjugate with NHS-ester-PEG step1->step2c step3 Purify Conjugates step2a->step3 step2b->step3 step2c->step3 step4 Characterize Conjugates (DAR, Aggregation, Stability) step3->step4 step5 In Vitro & In Vivo Efficacy and Toxicity Studies step4->step5 end End: Compare Performance step5->end G cluster_pathway Generalized ADC Mechanism of Action ADC_circulating ADC in Circulation Binding Binding to Target Antigen ADC_circulating->Binding Tumor_cell Tumor Cell Internalization Internalization (Endocytosis) Tumor_cell->Internalization Binding->Tumor_cell Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_release Payload Release (e.g., hydrazone cleavage) Lysosome->Payload_release Payload_action Payload Action (e.g., DNA damage) Payload_release->Payload_action Apoptosis Apoptosis Payload_action->Apoptosis

References

The Influence of PEG Spacer Length on Therapeutic Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of polyethylene (B3416737) glycol (PEG) spacers in bioconjugates, particularly in antibody-drug conjugates (ADCs) and nanoparticle-based drug delivery systems, is a critical determinant of their therapeutic success. The length of the PEG spacer profoundly influences the physicochemical properties, pharmacokinetics, and ultimately, the in vivo efficacy of these targeted therapies. This guide provides an objective comparison of the performance of different length PEG spacers, supported by experimental data, to inform the rational design of next-generation therapeutics.

Impact of PEG Spacer Length on Key Performance Parameters

The selection of an appropriate PEG spacer length involves a trade-off between optimizing pharmacokinetic properties and maintaining potent biological activity. While longer PEG chains can enhance solubility and prolong circulation half-life, they may also introduce steric hindrance or reduce binding affinity.[1][2]

Data Summary

The following table summarizes quantitative data from various studies, highlighting the impact of different PEG spacer lengths on key performance metrics.

PEG Spacer LengthApplicationKey Performance MetricObservationReference
Short (PEG2 - PEG4) Radiolabeled Bombesin AntagonistSerum Stability (T1/2)246 ± 4 min (PEG2)[3]
Antibody-Drug Conjugate (ADC)In Vitro Potency (IC50)Generally higher potency compared to longer spacers.[1]
Antibody-Drug Conjugate (ADC)PharmacokineticsFaster clearance, shorter half-life.[1]
Intermediate (PEG6 - PEG12) Radiolabeled Bombesin AntagonistSerum Stability (T1/2)584 ± 20 min (PEG6)[3]
Radiolabeled Bombesin AntagonistTumor-to-Kidney Ratio (4h)7.8 (PEG4) and 9.7 (PEG6)[3]
Antibody-Drug Conjugate (ADC)PharmacokineticsSlower clearance, longer half-life, often reaching a plateau.[1][4]
Antibody-Drug Conjugate (ADC)In Vivo EfficacyOften shows a significant improvement.[1]
68Ga-labeled NOTA-conjugated Bombesin AntagonistBinding Affinity (IC50)3.1 ± 0.2 nM (PEG2), 3.9 ± 0.3 nM (PEG3), 5.4 ± 0.4 nM (PEG4), 5.8 ± 0.3 nM (PEG6)[5]
Long (PEG24 and larger) Antibody-Drug Conjugate (ADC)PharmacokineticsSignificantly prolonged half-life.[1]
Antibody-Drug Conjugate (ADC)In Vivo EfficacyCan lead to the highest in vivo efficacy.[1]
Antibody-Drug Conjugate (ADC)In Vitro CytotoxicityMay cause a more substantial reduction.[1]
Antibody-functionalized NanocarriersDendritic Cell Targeting (in vitro)Shorter PEG (0.65 kDa) showed the best targeting in DC2.4 cell line.[6]
Antibody-functionalized NanocarriersDendritic Cell Targeting (primary cells)Longer PEG (5 kDa) was required for specific accumulation in primary BMDCs and splenocytic cDC1s.[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PEG spacer efficiency. Below are representative protocols for key experiments cited in the literature.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a bioconjugate required to inhibit the growth of a cancer cell line by 50% (IC50).

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, N87) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell adherence.

  • Compound Preparation: Prepare serial dilutions of the bioconjugates with different PEG spacer lengths in the appropriate cell culture medium.

  • Treatment: Remove the overnight culture medium from the cells and add the prepared dilutions of the bioconjugates. Include a vehicle control (medium with no conjugate) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the logarithm of the conjugate concentration to determine the IC50 value.

In Vivo Pharmacokinetic Study

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of bioconjugates in an animal model.

  • Animal Model: Use appropriate animal models, such as Sprague-Dawley rats or BALB/c mice.

  • Administration: Administer a single intravenous (IV) dose of the bioconjugates with different PEG spacer lengths to the animals.

  • Blood Sampling: Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, and 72 hours) post-administration.

  • Sample Processing: Process the blood samples to obtain plasma or serum.

  • Quantification: Determine the concentration of the bioconjugate in the plasma or serum samples using a validated analytical method, such as ELISA or LC-MS/MS.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the concentration-time data and determine key parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and area under the curve (AUC).

Serum Stability Assay

This assay assesses the stability of the bioconjugate in the presence of serum enzymes.

  • Incubation: Incubate the bioconjugates with different PEG spacer lengths in fresh animal or human serum at 37°C.

  • Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Analysis: Analyze the samples to determine the percentage of intact bioconjugate remaining. This can be done using techniques like HPLC or SDS-PAGE followed by Western blotting.

  • Half-Life Calculation: Calculate the serum stability half-life (T1/2), which is the time required for 50% of the bioconjugate to be degraded.

Visualizing the Impact of PEG Spacers

Diagrams can effectively illustrate the complex relationships and workflows involved in the evaluation of PEG spacers.

ADC_Structure cluster_Antibody Antibody cluster_Linker Linker cluster_Payload Payload Antibody Monoclonal Antibody (Targeting Moiety) PEG PEG Spacer (Variable Length) Antibody->PEG Cleavable Cleavable Moiety PEG->Cleavable Drug Cytotoxic Drug (Therapeutic Agent) Cleavable->Drug Experimental_Workflow A Bioconjugate Synthesis (with varying PEG spacer lengths) B In Vitro Characterization A->B F In Vivo Evaluation A->F C Binding Affinity Assay (e.g., SPR, ELISA) B->C D Cytotoxicity Assay (e.g., MTT) B->D E Serum Stability Assay B->E I Data Analysis and Spacer Optimization C->I D->I E->I G Pharmacokinetic Study F->G H Efficacy Study (Tumor Xenograft Model) F->H G->I H->I

References

A Comparative Guide to Boc-Protected Hydrazide Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

The strategic selection of a chemical linker is paramount in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs). The linker, which connects a potent cytotoxic payload to a monoclonal antibody, critically influences the stability, efficacy, and safety of the final conjugate. Among the various classes of cleavable linkers, those utilizing a Boc-protected hydrazide moiety to form a pH-sensitive hydrazone bond have carved out a significant niche. This guide provides an objective comparison of Boc-protected hydrazide linkers with other common alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Advantage of Controlled Release: The Boc-Hydrazide Mechanism

A Boc (tert-butoxycarbonyl)-protected hydrazide linker offers a dual-advantage system. Firstly, the Boc group serves as a stable protecting group for the highly reactive hydrazide functional group during synthesis and storage, preventing undesirable side reactions.[1][2] This protective group can be efficiently removed under mild acidic conditions to unveil the hydrazide, which is then ready for conjugation.

Secondly, the resulting hydrazide can be reacted with an aldehyde group on a payload or antibody, often generated by the oxidation of carbohydrate moieties, to form a hydrazone bond.[3][4] This bond is the cornerstone of the linker's primary advantage: pH-dependent cleavage. The hydrazone linkage is designed to be stable at the physiological pH of blood (approximately 7.4) but undergoes hydrolysis in the acidic environments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) within cancer cells.[5][6] This targeted release mechanism is crucial for maximizing the delivery of the cytotoxic payload directly to the tumor site while minimizing premature release and associated systemic toxicity.[7]

cluster_synthesis Synthesis & Conjugation cluster_delivery Drug Delivery & Release Boc_Linker Boc-Protected Hydrazide Linker Deprotection Mild Acid (e.g., TFA) Boc_Linker->Deprotection Boc Removal Active_Linker Active Hydrazide Linker Deprotection->Active_Linker ADC Antibody-Drug Conjugate (Hydrazone Bond) Active_Linker->ADC Antibody Antibody with Aldehyde Group Antibody->ADC Conjugation (pH 5-7) Circulation Systemic Circulation (pH 7.4) ADC->Circulation Stable Internalization ADC Internalization into Tumor Cell Circulation->Internalization Lysosome Endosome/Lysosome (pH 4.5-5.0) Internalization->Lysosome Acidic Environment Release Payload Release Lysosome->Release Hydrazone Cleavage

Caption: Experimental workflow for ADC synthesis and targeted release using a Boc-hydrazide linker.

Comparison with Alternative Cleavable Linkers

The choice of linker technology has profound implications for an ADC's therapeutic index. Hydrazone linkers are one of three main classes of cleavable linkers, each utilizing a different trigger for payload release.[6]

  • pH-Sensitive Linkers (Hydrazones): As discussed, these rely on the acidic intracellular environment for cleavage. While effective, some hydrazone linkers have shown variable stability in plasma, which can lead to premature drug release.[8] However, advancements in linker design have led to hydrazones with improved plasma stability, showing hydrolysis rates as low as 1.5–2% per day in vivo.[8]

  • Protease-Sensitive Linkers: These incorporate a peptide sequence, most commonly valine-citrulline (Val-Cit), which is a substrate for lysosomal proteases like cathepsin B.[5][6] These linkers are generally highly stable in plasma and show potent anti-tumor activity. Their efficacy can, however, depend on the expression levels of the target proteases in tumor cells.[5]

  • Glutathione-Sensitive Linkers (Disulfides): These linkers utilize a disulfide bond that is cleaved in the highly reducing environment of the cytoplasm, which has a much higher concentration of glutathione (B108866) (GSH) than the extracellular space.[9][10] The stability and release kinetics of disulfide linkers can be fine-tuned by introducing steric hindrance around the disulfide bond.[9]

A key advantage of many cleavable linkers, including hydrazones, is their ability to induce a "bystander effect."[6] This occurs when the released, membrane-permeable payload diffuses out of the target cell and kills adjacent, antigen-negative tumor cells, enhancing the overall therapeutic effect.[5]

G cluster_triggers Cleavage Triggers cluster_linkers Linker Types ADC Antibody-Drug Conjugate Low_pH Low pH (Endosome/ Lysosome) ADC->Low_pH Enzymes Proteases (e.g., Cathepsin B) ADC->Enzymes Reducing High Glutathione (Cytoplasm) ADC->Reducing Hydrazone Hydrazone Linker Low_pH->Hydrazone Peptide Peptide Linker (Val-Cit) Enzymes->Peptide Disulfide Disulfide Linker Reducing->Disulfide Payload Payload Release Hydrazone->Payload Peptide->Payload Disulfide->Payload

Caption: Comparison of triggers for different cleavable ADC linkers.

Quantitative Data Comparison

The performance of different linker technologies can be quantitatively assessed through stability assays and in vitro cytotoxicity studies.

Table 1: Comparative Stability and Cleavage of ADC Linkers
Linker Type Cleavage Trigger Typical Plasma Half-Life (t½) Key Feature
pH-Sensitive (Hydrazone) Acidic pH (4.5-5.0)~2 days (can be variable)[5][8]Targeted release in acidic organelles.[6][9]
Protease-Sensitive (Val-Cit) Lysosomal Proteases (e.g., Cathepsin B)High (>7 days)[5]High plasma stability and specific enzymatic cleavage.[5]
Glutathione-Sensitive (Disulfide) High Intracellular GlutathioneVariable (can be tuned by sterics)[5][9]Exploits redox potential difference between plasma and cytoplasm.[10]
Enzyme-Sensitive (β-Glucuronide) β-GlucuronidaseHighly StablePotentially greater stability and efficacy than peptide linkers.[5]
Table 2: Comparative In Vitro Cytotoxicity of ADCs
Linker-Payload Target Antigen IC50 (ng/mL)
Valine-Citrulline-MMAEHER2+14.3[5]
Valine-Alanine-MMAEHER2+Similar to Val-Cit[5]
Hydrazone-DoxorubicinVariousVariable (Generally less potent than protease-sensitive)[5]
β-Glucuronidase-cleavable-MMAEHER2+8.8[5]
Sulfatase-cleavable-MMAEHER2+61[5]
Note: Lower IC50 values indicate higher potency. Data is compiled from various sources and may not be directly comparable due to different experimental conditions.[5]

Experimental Protocols

Key Experiment: Synthesis and Characterization of an ADC using a Boc-Protected Hydrazide Linker

This protocol provides a general methodology for conjugating a hydrazide-functionalized payload to an antibody.

1. Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS).

  • Boc-protected hydrazide linker-payload construct.

  • Sodium meta-periodate (NaIO₄).

  • Aniline (B41778) (catalyst).[3]

  • Deprotection reagent (e.g., Trifluoroacetic acid/DCM).

  • Reaction buffers: Acetate (B1210297) buffer (pH 5.5), PBS (pH 7.4).

  • Purification system (e.g., Size Exclusion Chromatography - SEC).

  • Characterization instruments (e.g., UV-Vis Spectrophotometer, SDS-PAGE, Mass Spectrometry).

2. Antibody Preparation (Generation of Aldehyde Groups): a. Prepare a solution of the mAb at a concentration of 5-10 mg/mL in PBS. b. Cool the mAb solution to 0°C in an ice bath. c. Add a freshly prepared solution of sodium meta-periodate to the mAb solution to a final concentration of 1-2 mM. d. Incubate the reaction on ice in the dark for 30 minutes to oxidize the carbohydrate moieties on the antibody, generating aldehyde groups. e. Quench the reaction by adding glycerol. f. Remove excess periodate (B1199274) and buffer-exchange the oxidized antibody into acetate buffer (pH 5.5) using a desalting column.

3. Linker-Payload Preparation (Boc Deprotection): a. Dissolve the Boc-protected hydrazide linker-payload in a suitable organic solvent (e.g., DCM). b. Add trifluoroacetic acid (TFA) to the solution (e.g., 50% v/v).[2] c. Stir the reaction at room temperature for 1-2 hours until deprotection is complete (monitor by TLC or LC-MS). d. Evaporate the solvent and TFA under reduced pressure to obtain the deprotected, active hydrazide linker-payload.

4. Conjugation Reaction: a. Dissolve the deprotected linker-payload in a minimal amount of a co-solvent like DMSO. b. Add the linker-payload solution to the oxidized antibody solution at a specific molar ratio (e.g., 5-10 fold molar excess of linker-payload to mAb). c. Add aniline catalyst to a final concentration of 1-10 mM.[3] d. Incubate the reaction at room temperature for 12-24 hours with gentle mixing.

5. Purification and Characterization: a. Purify the resulting ADC from unreacted linker-payload and other reagents using Size Exclusion Chromatography (SEC). b. Characterize the purified ADC. Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm. c. Determine the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy (if the drug has a distinct absorbance) or Hydrophobic Interaction Chromatography (HIC). d. Confirm the integrity and purity of the ADC using SDS-PAGE and Mass Spectrometry.

cluster_antibody Antibody Preparation cluster_linker Linker Preparation cluster_conjugation Conjugation & Purification mAb Monoclonal Antibody Oxidation Periodate Oxidation mAb->Oxidation mAb_Aldehyde Oxidized mAb (with Aldehydes) Oxidation->mAb_Aldehyde Conjugation Hydrazone Formation (Aniline Catalyst, pH 5.5) mAb_Aldehyde->Conjugation Boc_Linker Boc-Hydrazide Linker-Payload Deprotection TFA Deprotection Boc_Linker->Deprotection Active_Linker Active Hydrazide Linker-Payload Deprotection->Active_Linker Active_Linker->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Final_ADC Purified ADC Purification->Final_ADC

References

A Comparative Guide to Site-Specific Antibody-Drug Conjugation Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the method of conjugating a cytotoxic payload to a monoclonal antibody is a critical determinant of the resulting Antibody-Drug Conjugate's (ADC) efficacy, stability, and therapeutic index. Site-specific conjugation technologies have emerged as a superior alternative to traditional random conjugation methods, offering precise control over the drug-to-antibody ratio (DAR) and the location of the payload. This guide provides an objective comparison of prominent site-specific conjugation methods, supported by experimental data and detailed protocols.

The landscape of ADC development has been revolutionized by techniques that ensure homogeneity and consistency, leading to improved pharmacokinetic properties and a wider therapeutic window.[1][2][3] Key site-specific conjugation strategies include the use of engineered cysteines (THIOMAB™), enzymatic conjugation, the incorporation of unnatural amino acids, and affinity-based conjugation. Each method presents a unique set of advantages and considerations in terms of protein engineering requirements, conjugation efficiency, and the stability of the resulting conjugate.

Quantitative Performance Comparison

The choice of a site-specific conjugation strategy can significantly impact the performance of an ADC. The following table summarizes key quantitative data for several leading methods, providing a basis for comparison.

Conjugation MethodTypical DARConjugation EfficiencyPlasma StabilityKey Advantages
Engineered Cysteines (THIOMAB™) Precisely 2 or 4High (>95%)High, but linker dependentHomogeneous product, good PK profile.[4][5]
Enzymatic (Transglutaminase) Precisely 2 or 4High (>90%)HighNo antibody engineering required for native antibodies.[6][7]
Enzymatic (GlycoConnect™) Precisely 2 or 4High (>95%)HighActs on native glycans, no protein engineering needed.[8][9]
Unnatural Amino Acids Precisely 1, 2, or moreHigh (>95%)HighPrecise control over conjugation site and stoichiometry.[2][10]
Affinity-Based (AJICAP™) Precisely 2High (>90%)HighNo antibody engineering, applicable to various IgG isotypes.[11][12]

Experimental Protocols and Methodologies

Detailed experimental protocols are crucial for the successful implementation of site-specific conjugation. Below are overviews of the methodologies for the compared techniques.

Engineered Cysteines (THIOMAB™)

This method involves the introduction of cysteine residues at specific sites on the antibody through genetic engineering. These engineered cysteines provide reactive thiol groups for conjugation.

Workflow:

  • Antibody Engineering: Introduce cysteine mutations at desired locations in the antibody sequence.

  • Antibody Expression and Purification: Express the engineered antibody in a suitable host system and purify.

  • Reduction and Reoxidation: Reduce the interchain disulfide bonds and the engineered cysteines, followed by selective reoxidation of the interchain disulfides to leave the engineered cysteines as free thiols.

  • Conjugation: React the antibody with a maleimide-containing linker-payload.

  • Purification: Purify the resulting ADC to remove unconjugated payload and antibody.

THIOMAB_Workflow cluster_AbEng Antibody Engineering cluster_Expression Expression & Purification cluster_Redox Reduction & Reoxidation cluster_Conj Conjugation cluster_Purify Purification AbEng Introduce Cysteine Mutations Expression Express & Purify Engineered Antibody AbEng->Expression Redox Reduce Disulfides & Reoxidize Expression->Redox Conj React with Linker-Payload Redox->Conj Purify Purify ADC Conj->Purify

Engineered Cysteines (THIOMAB™) Workflow
Enzymatic Conjugation (Transglutaminase)

Microbial transglutaminase (mTG) catalyzes the formation of an isopeptide bond between the side chain of a glutamine residue and a primary amine. This can be used to conjugate amine-containing payloads to specific glutamine residues on the antibody.

Workflow:

  • Antibody Preparation: If targeting the conserved Q295, the antibody needs to be deglycosylated. Alternatively, a glutamine-containing tag can be engineered into the antibody.

  • Payload Preparation: The cytotoxic payload is derivatized with a primary amine-containing linker.

  • Enzymatic Reaction: The antibody and amine-modified payload are incubated with mTG.

  • Purification: The ADC is purified to remove the enzyme, unconjugated payload, and antibody.

Transglutaminase_Workflow cluster_AbPrep Antibody Preparation cluster_PayloadPrep Payload Preparation cluster_EnzymeRxn Enzymatic Reaction cluster_Purify Purification AbPrep Deglycosylate Antibody (if needed) EnzymeRxn Incubate Antibody, Payload & Transglutaminase AbPrep->EnzymeRxn PayloadPrep Derivatize Payload with Amine Linker PayloadPrep->EnzymeRxn Purify Purify ADC EnzymeRxn->Purify

Enzymatic (Transglutaminase) Workflow
Enzymatic Conjugation (GlycoConnect™)

This technology utilizes the conserved N-glycans on the antibody Fc region as a site for conjugation. A chemoenzymatic process modifies the glycan to introduce a reactive handle for payload attachment.

Workflow:

  • Enzymatic Glycan Remodeling: The antibody's N-glycans are trimmed by an endoglycosidase, and then a galactose derivative containing an azide (B81097) group is attached by a galactosyltransferase.

  • Payload Ligation: A linker-payload functionalized with a cyclooctyne (B158145) is attached to the azide-modified glycan via copper-free click chemistry.

  • Purification: The ADC is purified.

GlycoConnect_Workflow cluster_GlycanMod Enzymatic Glycan Remodeling cluster_ClickChem Payload Ligation cluster_Purify Purification GlycanMod Trim Glycan & Attach Azide-Galactose ClickChem React with Cyclooctyne- functionalized Payload GlycanMod->ClickChem Purify Purify ADC ClickChem->Purify

Enzymatic (GlycoConnect™) Workflow
Unnatural Amino Acids (UAA)

This approach involves the site-specific incorporation of an unnatural amino acid with a bioorthogonal reactive group into the antibody sequence during protein expression.

Workflow:

  • Genetic Engineering: An amber stop codon (TAG) is introduced at the desired conjugation site in the antibody gene.

  • Cell Line Engineering: A cell line is engineered to express an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the amber codon and incorporates the UAA.

  • Antibody Expression: The antibody is expressed in the engineered cell line in the presence of the UAA.

  • Bioorthogonal Conjugation: The UAA's unique functional group is used for specific conjugation with a complementary linker-payload.

  • Purification: The ADC is purified.

UAA_Workflow cluster_GeneticEng Genetic & Cell Line Engineering cluster_Expression Antibody Expression cluster_BioConj Bioorthogonal Conjugation cluster_Purify Purification GeneticEng Introduce Amber Codon & Engineer Cell Line Expression Express Antibody with UAA GeneticEng->Expression BioConj React with Complementary Linker-Payload Expression->BioConj Purify Purify ADC BioConj->Purify

Unnatural Amino Acid Workflow
Affinity-Based Conjugation (AJICAP™)

This chemical conjugation method utilizes an Fc-affinity reagent to direct the modification of a specific lysine (B10760008) residue in the Fc region of a native antibody, introducing a thiol group for subsequent conjugation.

Workflow:

  • Thiol Introduction: A native antibody is treated with an Fc-affinity peptide reagent that directs the modification of a specific lysine residue, introducing a protected thiol group.

  • Deprotection: The thiol group is deprotected.

  • Conjugation: The antibody with the free thiol is reacted with a maleimide-containing linker-payload.

  • Purification: The ADC is purified.

AJICAP_Workflow cluster_ThiolIntro Thiol Introduction cluster_Deprotect Deprotection cluster_Conj Conjugation cluster_Purify Purification ThiolIntro Modify Specific Lysine with Fc-Affinity Reagent Deprotect Deprotect Thiol Group ThiolIntro->Deprotect Conj React with Linker-Payload Deprotect->Conj Purify Purify ADC Conj->Purify

Affinity-Based (AJICAP™) Workflow

References

A Researcher's Guide to the Comparative Stability of Hydrazone and Other Chemical Linkages in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug delivery and bioconjugation, the choice of chemical linkage is a critical determinant of a conjugate's efficacy, safety, and overall success. Among the array of available options, hydrazones have garnered significant attention due to their pH-sensitive nature, which allows for triggered payload release in specific biological environments. This guide provides an objective comparison of the stability of hydrazone linkages against other commonly employed linkages, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their molecular designs.

The pH-Dependent Nature of Hydrazone Linkages

Hydrazone linkages are formed through the condensation of a hydrazine (B178648) with an aldehyde or ketone. A key characteristic of this bond is its susceptibility to acid-catalyzed hydrolysis.[1] While generally stable at physiological pH (~7.4), hydrazones undergo accelerated cleavage in the more acidic milieus of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[1] This property is strategically exploited for the targeted release of therapeutic agents inside cancer cells.[1]

The stability of a hydrazone bond is not monolithic and is significantly influenced by the electronic and steric properties of its constituent hydrazine and carbonyl precursors. For instance, hydrazones derived from aromatic aldehydes tend to be more stable than those from aliphatic aldehydes due to resonance stabilization.[2][3] Acylhydrazones also exhibit enhanced stability at neutral pH while retaining their lability at lower pH, a desirable trait for drug delivery applications.[1]

Comparative Stability: Hydrazones vs. Other Linkages

A quantitative comparison reveals significant differences in the stability profiles of various chemical linkages commonly used in bioconjugation.

Table 1: Comparative Stability of Chemical Linkages

Linkage TypeGeneral Stability CharacteristicsHalf-life (t½) / Relative Hydrolysis RateKey Considerations
Hydrazone pH-sensitive; stable at neutral pH, labile in acidic conditions.[1][2]Simple alkylhydrazones hydrolyze ~600 times faster than oximes at pD 7.0.[4][5] Acylhydrazones are more stable than alkylhydrazones at neutral pH.[1]Stability is tunable by modifying the electronic properties of the carbonyl and hydrazine precursors.[2][6]
Oxime Significantly more stable than hydrazones, particularly in acidic conditions.[1][4][5]Rate constants for hydrolysis are nearly 1000-fold lower than for simple hydrazones.[1][5]Generally considered a highly stable and reliable linkage for bioconjugation where cleavage is not desired.[7]
Thioether Generally stable.Thiol-maleimide adduct stability can vary depending on the nature of the thiol.[8]Maleimide-based linkages can undergo retro-Michael reaction, leading to cleavage, especially in the presence of other thiols.
Amide Exceptionally stable.Estimated half-life of ~600 years in neutral solution at 25 °C.[9]Considered a permanent, non-cleavable linkage, ideal for applications requiring long-term stability.[10]

Note: The data presented is compiled from various studies, and experimental conditions may differ. Direct comparisons should be made with caution.

The following diagram illustrates the general stability hierarchy of these linkages under different pH conditions.

G Comparative Linkage Stability vs. pH cluster_acidic Acidic pH (e.g., 4.5-5.5) cluster_neutral Neutral pH (e.g., 7.4) Amide_acid Amide (Most Stable) Oxime_acid Oxime Thioether_acid Thioether Hydrazone_acid Hydrazone (Labile) Amide_neutral Amide (Most Stable) Amide_neutral->Amide_acid Highly Stable Oxime_neutral Oxime Oxime_neutral->Oxime_acid Very Stable Thioether_neutral Thioether Thioether_neutral->Thioether_acid Generally Stable Hydrazone_neutral Hydrazone (Relatively Stable) Hydrazone_neutral->Hydrazone_acid Cleavage Increases

Caption: Comparative stability of chemical linkages at different pH.

Experimental Protocols for Stability Assessment

The stability of a chemical linkage in a bioconjugate is typically assessed using chromatographic or spectroscopic methods.

Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This is a common method for quantifying the stability of drug-linker conjugates.[1]

  • Objective: To determine the rate of cleavage of a linker in a conjugate by monitoring the decrease in the parent conjugate peak and the increase in the free drug or other cleavage products over time.

  • Materials:

    • The purified bioconjugate.

    • Buffer solutions at various pH values (e.g., phosphate-buffered saline at pH 7.4 and acetate (B1210297) buffer at pH 5.5).[1]

    • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry).[2]

  • Procedure: a. Dissolve the conjugate in the buffer of interest to a known concentration. b. Incubate the solution at a controlled temperature (e.g., 37°C).[1] c. At various time points, inject an aliquot of the sample into the HPLC system. d. Monitor the peak areas corresponding to the intact conjugate and the released payload. e. Calculate the percentage of intact conjugate remaining over time to determine the half-life (t½).

Protocol 2: Stability Assessment by ¹H NMR Spectroscopy

This method is particularly useful for studying the hydrolysis of small molecule model compounds of the linkage.[4]

  • Objective: To determine the rate of hydrolysis by monitoring the disappearance of signals corresponding to the intact linkage and the appearance of signals from the cleavage products.

  • Materials:

    • The compound containing the chemical linkage.

    • Deuterated buffer solutions at the desired pD (the equivalent of pH in deuterium (B1214612) oxide).[4]

    • NMR spectrometer.

  • Procedure: a. Dissolve the compound in the deuterated buffer in an NMR tube. b. Acquire an initial ¹H NMR spectrum (t=0). c. Incubate the sample at a constant temperature. d. Acquire subsequent spectra at regular time intervals. e. Integrate the signals corresponding to the intact compound and the hydrolysis products.[4] f. The disappearance of the signal from the intact compound over time is used to calculate the first-order rate constant (k) for hydrolysis. The half-life is then calculated using the equation: t½ = ln(2)/k.[1]

The following diagram outlines a general workflow for evaluating linkage stability.

G Experimental Workflow for Linkage Stability Analysis cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Prep Prepare conjugate/compound and buffer solutions (varied pH) Incubate Incubate at controlled temperature (e.g., 37°C) Prep->Incubate Sampling Take aliquots at various time points Incubate->Sampling Analysis Analyze by HPLC or NMR Sampling->Analysis Quantify Quantify intact conjugate and cleavage products Analysis->Quantify Calculate Calculate hydrolysis rate and half-life (t½) Quantify->Calculate

Caption: General workflow for assessing the stability of chemical linkages.

References

A Head-to-Head Comparison of ADC Linkers: Amino-PEG8-hydrazide-Boc vs. SMCC

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal linker for Antibody-Drug Conjugate (ADC) development.

The linker is a critical component in the design of an Antibody-Drug Conjugate (ADC), bridging the monoclonal antibody (mAb) to the potent cytotoxic payload. Its chemical properties profoundly influence the ADC's stability, pharmacokinetics, efficacy, and toxicity profile. This guide provides an in-depth, objective comparison of two distinct linker technologies: the cleavable, PEGylated Amino-PEG8-hydrazide-Boc linker and the non-cleavable Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.

At a Glance: Key Differences and Performance Metrics

The fundamental distinction between this compound and SMCC lies in their release mechanism and hydrophilicity. This compound is a cleavable linker that incorporates a hydrophilic polyethylene (B3416737) glycol (PEG) spacer and forms an acid-sensitive hydrazone bond. This design allows for payload release in the acidic environment of endosomes and lysosomes and can improve the ADC's solubility and pharmacokinetic properties. In contrast, SMCC is a non-cleavable linker that forms a stable thioether bond, requiring the complete degradation of the antibody in the lysosome to release the payload-linker complex.[1][2][3]

Quantitative Data Summary

While direct head-to-head studies of ADCs using this compound and SMCC linkers are limited, the following table summarizes representative data for each linker type based on studies of ADCs with similar linker chemistries.

Performance MetricThis compound (Cleavable, PEGylated)SMCC (Non-cleavable)Rationale
Plasma Stability Moderate to HighHighSMCC forms a highly stable thioether bond, leading to greater plasma stability.[1][3] Hydrazone linkers are designed to be stable at physiological pH but can be susceptible to hydrolysis.[4]
Payload Release Mechanism Acid-catalyzed hydrolysis in endosomes/lysosomes (pH 4.5-6.5)[4]Proteolytic degradation of the antibody in lysosomes[5]This fundamental difference in release mechanism dictates the nature of the released payload and the potential for a bystander effect.
Bystander Effect Yes (payload-dependent)NoCleavage of the hydrazone linker can release a membrane-permeable payload that can kill neighboring antigen-negative tumor cells.[6] The payload released from an SMCC-linked ADC is attached to an amino acid and is typically membrane-impermeable.[5]
Hydrophilicity HighLowThe PEG8 spacer significantly increases the hydrophilicity of the linker, which can improve ADC solubility and reduce aggregation.[7][8]
Pharmacokinetics (PK) Potentially improved half-life and reduced clearanceGenerally faster clearance compared to PEGylated ADCsThe hydrophilic PEG chain can reduce non-specific uptake and clearance by the reticuloendothelial system, leading to a longer circulation time.[7]
In Vitro Potency (IC50) Payload-dependentPayload-dependentThe intrinsic potency of the released payload is the primary driver of in vitro cytotoxicity.
In Vivo Efficacy Potentially enhanced due to bystander effect and improved PKHigh, particularly in tumors with homogenous antigen expressionThe bystander effect of cleavable linkers can be advantageous in heterogeneous tumors.[6] The high stability of SMCC ensures efficient payload delivery to target cells.
Toxicity Profile Potential for off-target toxicity due to premature payload releaseGenerally well-tolerated with a lower risk of off-target toxicityThe high stability of SMCC minimizes systemic exposure to the free payload.[9]

Signaling Pathways and Experimental Workflows

Conjugation Chemistry

The following diagrams illustrate the distinct conjugation chemistries of this compound and SMCC linkers.

This compound Conjugation Chemistry cluster_drug_linker Drug-Linker Preparation cluster_antibody_modification Antibody Modification cluster_conjugation Conjugation Drug_Payload Drug Payload (with amine group) Amino_PEG8_Hydrazide_Boc This compound Drug_Payload->Amino_PEG8_Hydrazide_Boc Amide bond formation Drug_Linker_Intermediate Drug-Linker Intermediate Amino_PEG8_Hydrazide_Boc->Drug_Linker_Intermediate Boc Deprotection (acidic conditions) ADC Antibody-Drug Conjugate (Hydrazone bond) Drug_Linker_Intermediate->ADC Antibody Antibody Oxidized_Antibody Oxidized Antibody (aldehyde groups) Antibody->Oxidized_Antibody Periodate Oxidation Oxidized_Antibody->ADC Hydrazone bond formation (pH 5-7) SMCC Linker Conjugation Chemistry cluster_antibody_activation Step 1: Antibody Activation cluster_conjugation Step 2: Payload Conjugation Antibody Antibody (with lysine (B10760008) residues) SMCC SMCC Linker Antibody->SMCC NHS ester reaction (pH 7.2-7.5) Activated_Antibody Maleimide-Activated Antibody SMCC->Activated_Antibody ADC Antibody-Drug Conjugate (Thioether bond) Activated_Antibody->ADC Drug_Payload Drug Payload (with thiol group) Drug_Payload->ADC Maleimide reaction (pH 6.5-7.5) Experimental Workflow for ADC Comparison cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models ADC_Synthesis ADC Synthesis & Purification (this compound vs. SMCC) Characterization Physicochemical Characterization (DAR, Aggregation, Endotoxin) ADC_Synthesis->Characterization In_Vitro_Studies In Vitro Studies Characterization->In_Vitro_Studies In_Vivo_Studies In Vivo Studies Characterization->In_Vivo_Studies Data_Analysis Data Analysis & Comparison In_Vitro_Studies->Data_Analysis Binding_Assay Antigen Binding Assay (ELISA/FACS) In_Vitro_Studies->Binding_Assay Cytotoxicity_Assay Cytotoxicity Assay (IC50) In_Vitro_Studies->Cytotoxicity_Assay Stability_Assay Plasma Stability Assay In_Vitro_Studies->Stability_Assay In_Vivo_Studies->Data_Analysis PK_Study Pharmacokinetic (PK) Study In_Vivo_Studies->PK_Study Efficacy_Study Xenograft Efficacy Study In_Vivo_Studies->Efficacy_Study Toxicity_Study Toxicity Study In_Vivo_Studies->Toxicity_Study

References

Assessing the Immunogenicity of PEGylated Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic proteins, or PEGylation, has long been a cornerstone strategy to enhance their pharmacokinetic and pharmacodynamic properties. By increasing hydrodynamic size and shielding proteins from proteolytic degradation and immune surveillance, PEGylation can extend circulating half-life and reduce immunogenicity. However, a growing body of evidence reveals that PEG itself is not immunologically inert and can elicit anti-PEG antibodies, potentially compromising the safety and efficacy of PEGylated therapeutics. This guide provides a comprehensive comparison of methods to assess the immunogenicity of PEGylated proteins, presents supporting experimental data, and explores emerging alternatives.

The Immune Response to PEGylated Proteins

The immunogenicity of PEGylated proteins is a complex phenomenon involving both the protein and the PEG moiety. While PEGylation can mask immunogenic epitopes on the protein, the PEG itself can act as a hapten, becoming immunogenic when conjugated to a larger carrier molecule like a protein. This can lead to the production of anti-PEG antibodies, primarily of the IgM and IgG isotypes.[1]

The immune response to PEGylated proteins can be T-cell dependent or T-cell independent. In a T-cell dependent response, antigen-presenting cells (APCs) process the PEGylated protein and present peptide fragments to T-cells, leading to a robust antibody response with isotype switching and memory.[2] A T-cell independent response can be triggered by large, repetitive structures like PEG, leading to a predominantly IgM response.

Several factors influence the immunogenicity of PEGylated proteins, including:

  • PEG Size and Architecture: Higher molecular weight PEGs (e.g., 30 kDa) have been shown to induce stronger anti-PEG IgM responses compared to lower molecular weight PEGs (e.g., 2-5 kDa).[1] Interestingly, one study found that branching of mPEG had an insignificant effect on the anti-PEG immune response.[3]

  • Protein Carrier: The immunogenicity of the protein itself plays a crucial role. More immunogenic proteins can lead to a stronger anti-PEG antibody response.[3]

  • Extent of PEGylation: The number of PEG chains attached to the protein can also impact the immune response.[3]

The presence of pre-existing anti-PEG antibodies in a significant portion of the healthy population, likely due to exposure to PEG in cosmetics and other consumer products, further complicates the immunogenicity assessment.[1][4]

Key Signaling Pathways in Anti-PEG Antibody Production

The generation of anti-PEG antibodies following administration of a PEGylated protein typically involves the activation of B cells. The following diagram illustrates a simplified overview of the T-cell dependent pathway.

T_Cell_Dependent_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Helper Cell cluster_BCell B Cell APC PEGylated Protein Uptake & Processing MHCII Peptide Presentation on MHC-II APC->MHCII TCR TCR Recognition MHCII->TCR Interaction T_Activation T Cell Activation & Proliferation TCR->T_Activation B_Activation B Cell Activation (T Cell Help) T_Activation->B_Activation CD40L, Cytokines BCR BCR binds PEG B_Internalization Internalization & Peptide Presentation BCR->B_Internalization B_Internalization->B_Activation Plasma_Cell Differentiation into Plasma Cell B_Activation->Plasma_Cell Antibody_Production Anti-PEG Antibody Production (IgG, IgM) Plasma_Cell->Antibody_Production

T-cell dependent pathway for anti-PEG antibody production.

Comparative Performance of PEGylated Proteins and Alternatives

The primary consequence of an anti-PEG antibody response is the accelerated blood clearance (ABC) of the PEGylated therapeutic, which can significantly reduce its efficacy.[5][6] This has driven the development of alternative protein modification strategies aimed at reducing immunogenicity while retaining favorable pharmacokinetic properties.

The following tables summarize comparative data on the immunogenicity and pharmacokinetics of PEGylated proteins versus non-PEGylated and alternatively modified proteins.

Table 1: Immunogenicity Comparison of PEGylated Uricase vs. Zwitterionic Polymer-Conjugated Uricase

ConjugateAnti-Protein IgM Titer (relative to native)Anti-Protein IgG Titer (relative to native)Anti-Polymer IgM Titer (relative to PCB)Anti-Polymer IgG Titer (relative to PCB)
PEG-Uricase8x lower3x lower81x higher243x higher
PCB-Uricase (Zwitterionic)64x lower81x lower1x1x

Data adapted from a study in rats.[7]

Table 2: Pharmacokinetic Comparison of PEGylated Uricase vs. Zwitterionic Polymer-Conjugated Uricase

ConjugateElimination Half-Life (hours)Relative Bioavailability (vs. native)
Native Uricase6.21x
PEG-Uricase25.63.6x
PCB-Uricase (Zwitterionic)78.110.2x

Data adapted from a study in rats.[7]

Table 3: Immunogenicity Comparison of PEGylated Interferon-alpha (IFN) vs. Polysarcosine-Conjugated IFN

ConjugateAnti-IFN IgG Level (Arbitrary Units) at Day 22
PEG-IFN~1.25
PSar-IFN (Polysarcosine)~0.75

Data adapted from a study in rats, showing significantly lower anti-IFN IgG for PSar-IFN.[8][9]

These data suggest that alternatives to PEGylation, such as conjugation with zwitterionic polymers or polysarcosine, can lead to a significantly reduced immunogenic response against both the protein and the polymer, while in some cases offering superior pharmacokinetic profiles.[7][8]

Experimental Protocols for Assessing Immunogenicity

A critical component of developing and monitoring PEGylated therapeutics is the accurate detection and characterization of anti-PEG antibodies. The enzyme-linked immunosorbent assay (ELISA) is the most commonly used method for this purpose.

Detailed ELISA Protocol for Anti-PEG Antibody Detection

This protocol is a representative example for the detection of human anti-PEG IgG.

Materials:

  • High-binding 96-well microplates

  • NH2-mPEG5000 (for coating)

  • Phosphate Buffered Saline (PBS)

  • Blocking Buffer: 1% (w/v) non-fat dry milk in PBS

  • Sample Diluent: 1% (w/v) non-fat dry milk in PBS

  • Wash Buffer: PBS with 0.05% Tween-20 (or PBS alone for specific assays)

  • HRP-conjugated anti-human IgG detection antibody

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop Solution (e.g., 2N H2SO4)

  • Microplate reader

Experimental Workflow:

ELISA_Workflow Start Plate_Coating 1. Plate Coating: Coat wells with 0.02 mg/mL NH2-mPEG5000 in PBS. Incubate overnight at RT. Start->Plate_Coating Blocking 2. Blocking: Add 300 µL of 1% milk/PBS. Incubate for 1 hour at RT. Plate_Coating->Blocking Sample_Addition 3. Sample Addition: Add 100 µL of diluted serum samples and controls. Incubate for 1 hour at RT. Blocking->Sample_Addition Washing1 4. Washing: Wash wells 3x with Wash Buffer. Sample_Addition->Washing1 Detection_Ab 5. Detection Antibody: Add 100 µL of HRP-conjugated anti-human IgG (1:5000 in 1% milk/PBS). Incubate for 1 hour at RT. Washing1->Detection_Ab Washing2 6. Washing: Wash wells 3x with Wash Buffer. Detection_Ab->Washing2 Substrate_Addition 7. Substrate Addition: Add 100 µL of TMB substrate. Incubate for 10 min in the dark. Washing2->Substrate_Addition Stop_Reaction 8. Stop Reaction: Add 50 µL of Stop Solution. Substrate_Addition->Stop_Reaction Read_Plate 9. Read Plate: Measure absorbance at 450 nm. Stop_Reaction->Read_Plate End Read_Plate->End

Workflow for Anti-PEG Antibody ELISA.

Procedure:

  • Plate Coating: Coat the wells of a high-binding 96-well microplate with 100 µL of 0.02 mg/mL NH2-mPEG5000 in PBS. Incubate overnight at room temperature.[10]

  • Washing: Wash the wells three times with 400 µL of Wash Buffer per well.

  • Blocking: Block non-specific binding sites by adding 300 µL of Blocking Buffer to each well. Incubate for 1 hour at room temperature.[10]

  • Washing: Repeat the washing step.

  • Sample Incubation: Dilute serum samples and controls in Sample Diluent. Add 100 µL of the diluted samples to the wells and incubate for 1 hour at room temperature.[10]

  • Washing: Repeat the washing step.

  • Detection Antibody Incubation: Add 100 µL of HRP-conjugated anti-human IgG, diluted 1:5000 in Sample Diluent, to each well. Incubate for 1 hour at room temperature.[10]

  • Washing: Repeat the washing step.

  • Substrate Development: Add 100 µL of TMB substrate to each well and incubate for 10 minutes in the dark at room temperature.[10]

  • Stop Reaction: Stop the reaction by adding 50 µL of Stop Solution to each well.[10]

  • Data Acquisition: Measure the optical density at 450 nm using a microplate reader.[10]

For a competition control to ensure specificity, serum samples can be pre-incubated with free PEG or PEGylated liposomes before adding to the plate. A significant reduction in the signal confirms that the detected antibodies are specific to PEG.[10]

Surface Plasmon Resonance (SPR) for Anti-PEG Antibody Analysis

SPR is a label-free technique that can provide real-time quantitative data on the binding kinetics and affinity of anti-PEG antibodies.

General Protocol:

  • Sensor Chip Preparation: A sensor chip with a gold surface is functionalized to immobilize a PEG derivative (e.g., mPEG).[11][12]

  • Ligand Immobilization: The PEG derivative is covalently coupled to the sensor chip surface.

  • Analyte Binding: Diluted serum samples containing potential anti-PEG antibodies are flowed over the sensor surface. Binding of antibodies to the immobilized PEG causes a change in the refractive index, which is detected as a response in resonance units (RU).[13][14]

  • Dissociation: A buffer is flowed over the surface to measure the dissociation of the antibody-PEG complex.

  • Regeneration: The sensor surface is regenerated using a solution that removes the bound antibodies without damaging the immobilized PEG, allowing for multiple cycles of analysis.[14]

  • Data Analysis: The binding sensorgrams are analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), providing a detailed characterization of the anti-PEG antibody binding affinity.

Conclusion

The immunogenicity of PEGylated proteins is a significant consideration in drug development. A thorough assessment of the potential for anti-PEG antibody formation is crucial for ensuring the safety and efficacy of these therapeutics. This guide has provided a comparative overview of the immunogenic potential of PEGylated proteins and emerging alternatives, supported by experimental data. The detailed ELISA protocol and the principles of SPR analysis offer a starting point for researchers to develop and implement robust immunogenicity assessment strategies. As the field continues to evolve, the exploration of novel, less immunogenic polymers will be critical in the development of the next generation of protein therapeutics.

References

A Comparative Guide to the Pharmacokinetic Properties of PEGylated Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, has emerged as a cornerstone strategy in drug development to enhance the pharmacokinetic and pharmacodynamic profiles of a wide range of therapeutics. This guide provides an objective comparison of the pharmacokinetic properties of several key PEGylated drugs against their non-PEGylated precursors, supported by experimental data and detailed methodologies.

The Impact of PEGylation on Pharmacokinetics: A Comparative Analysis

PEGylation primarily improves a drug's pharmacokinetic profile by increasing its hydrodynamic size. This alteration hinders renal clearance and reduces susceptibility to proteolytic degradation and uptake by the reticuloendothelial system. The result is a prolonged systemic circulation time, reduced dosing frequency, and often, improved therapeutic efficacy.[1][2][3]

Below are comparative pharmacokinetic data for several notable PEGylated drugs versus their non-PEGylated forms.

Table 1: Pegfilgrastim vs. Filgrastim (B1168352)

Pegfilgrastim is a PEGylated form of Filgrastim (recombinant human granulocyte colony-stimulating factor, G-CSF), used to stimulate the production of neutrophils.

Pharmacokinetic ParameterPegfilgrastim (100 mcg/kg)Filgrastim (5 mcg/kg/day)Fold ChangeReference
Maximum Concentration (Cmax) 69 ng/mL (median)12 ng/mL (median)~5.8x Increase[4]
Time to Cmax (Tmax) 28 h (median)6 h (median)~4.7x Slower[4]
Apparent Clearance (CL/F) 11 mL/h/kg (median)Significantly higherDrastically Reduced[4]
Terminal Half-life (t1/2) 49 h (mean)Not directly comparable due to daily dosingSignificantly Longer[4]
Table 2: Peginterferon Alfa-2a vs. Interferon Alfa-2a

Peginterferon alfa-2a is a PEGylated version of interferon alfa-2a, used in the treatment of chronic hepatitis C and B. It utilizes a large, branched 40 kDa PEG moiety.[5]

Pharmacokinetic ParameterPeginterferon Alfa-2a (180 µg)Interferon Alfa-2aFold ChangeReference
Time to Cmax (Tmax) 78 h (mean)~2.3 h~34x Slower[6]
Apparent Clearance (CL/F) Reduced by >100-foldStandard Clearance>100x Slower[6]
Terminal Half-life (t1/2) ~65-72 h~4.6 h~14-16x Longer[6][7]
Mean Residence Time (MRT) ~123-135 hNot ReportedSignificantly Longer[7]
Table 3: Peginterferon Alfa-2b vs. Interferon Alfa-2b

Peginterferon alfa-2b, another treatment for chronic hepatitis C, is conjugated to a linear 12 kDa PEG chain.

Pharmacokinetic ParameterPeginterferon Alfa-2b (1.5 µg/kg)Interferon Alfa-2bFold ChangeReference
Apparent Clearance (CL/F) 22 mL/h/kg (mean)231 mL/h/kg (mean)~10.5x Slower[6]
Terminal Half-life (t1/2) ~40 h~2.3 h~17x Longer[6]
Volume of Distribution (Vd) 0.99 L/kg~1.4 L/kg~0.7x[6]
Table 4: PEGylated Liposomal Doxorubicin (B1662922) vs. Doxorubicin

PEGylated liposomal doxorubicin encapsulates the chemotherapeutic agent doxorubicin within a PEGylated lipid bilayer, altering its distribution and pharmacokinetic profile.

Pharmacokinetic ParameterPEGylated Liposomal Doxorubicin (20 mg/m²)Doxorubicin HCl (20 mg/m²)Fold ChangeReference
Maximum Concentration (Cmax) 24.02 ± 5.45 µg/mL2.25 ± 0.30 µg/mL~10.7x Increase[8]
Area Under the Curve (AUC) 783.09 ± 267.29 µg·hr/mL0.67 ± 0.12 µg·hr/mL~1168x Increase[8]
Clearance (CL) 28.65 ± 11.09 mL/h/m²27098.58 ± 5205.19 mL/h/m²~946x Slower[8]
Volume of Distribution (Vz) 0.64 ± 0.20 L/m²178.56 ± 71.89 L/m²~279x Smaller[8]
Terminal Half-life (t1/2) 17.62 ± 8.13 h5.00 ± 3.20 h~3.5x Longer[8]

Experimental Protocols

Accurate evaluation of the pharmacokinetic properties of PEGylated drugs relies on robust and validated analytical methods. Below are detailed protocols for common techniques used in these studies.

In Vivo Pharmacokinetic Study Protocol

This protocol outlines a general procedure for a comparative pharmacokinetic study in an animal model.

  • Animal Model Selection and Acclimatization:

    • Select a suitable animal model (e.g., rats, mice) based on the drug's mechanism and metabolic pathways.

    • Acclimatize animals to the housing conditions for at least one week prior to the study.

  • Drug Administration:

    • Divide animals into two groups: one receiving the non-PEGylated drug and the other receiving the PEGylated counterpart.

    • Administer the drugs via a clinically relevant route (e.g., intravenous, subcutaneous). The dose should be determined based on previous toxicology and efficacy studies.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours) post-administration.

    • The sampling schedule should be designed to capture the absorption, distribution, and elimination phases of both drugs.

    • Process the blood samples to obtain plasma or serum and store them at -80°C until analysis.

  • Bioanalysis:

    • Quantify the drug concentration in the plasma or serum samples using a validated analytical method such as ELISA or HPLC-MS/MS.

  • Pharmacokinetic Analysis:

    • Use non-compartmental or compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, CL, Vd, and t1/2.[9]

  • Statistical Analysis:

    • Perform statistical comparisons of the pharmacokinetic parameters between the PEGylated and non-PEGylated drug groups to determine significant differences.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for PEGylated Protein Quantification

This competitive ELISA protocol is a common method for quantifying PEGylated proteins in biological samples.[10][11][12][13][14]

  • Plate Coating:

    • Coat a 96-well microplate with a monoclonal antibody specific to the PEGylated protein. Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound antibody.

  • Blocking:

    • Add a blocking buffer (e.g., 1% BSA in PBS) to each well to block any non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Prepare a standard curve using known concentrations of the PEGylated protein.

    • Add standards and diluted biological samples to the appropriate wells.

    • Immediately add a biotinylated version of the PEGylated protein to all wells (except blanks). This will compete with the unlabeled protein in the sample for binding to the coated antibody.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Repeat the washing step to remove unbound reagents.

  • Streptavidin-HRP Conjugate Addition:

    • Add streptavidin-horseradish peroxidase (HRP) conjugate to each well. The streptavidin will bind to the biotinylated protein that is bound to the antibody.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Repeat the washing step.

  • Substrate Addition and Development:

    • Add a chromogenic substrate for HRP (e.g., TMB). The enzyme will catalyze a color change.

    • Incubate in the dark for a specified time (e.g., 15-30 minutes).

  • Stopping the Reaction:

    • Add a stop solution (e.g., 2N H₂SO₄) to each well to stop the enzymatic reaction.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

    • Generate a standard curve by plotting the absorbance versus the concentration of the standards.

    • Determine the concentration of the PEGylated protein in the samples by interpolating their absorbance values from the standard curve.

High-Performance Liquid Chromatography (HPLC) Protocol for PEGylated Drug Analysis

HPLC is a versatile technique for the separation and quantification of PEGylated molecules.[9][][16][17]

  • Sample Preparation:

    • Precipitate proteins from the biological samples using a suitable agent (e.g., acetonitrile, trichloroacetic acid).

    • Centrifuge the samples to pellet the precipitated proteins.

    • Collect the supernatant containing the drug for analysis.

  • Chromatographic System and Conditions:

    • Utilize an HPLC system equipped with a suitable detector (e.g., UV, fluorescence, or mass spectrometry).

    • Select an appropriate column based on the properties of the drug and PEG (e.g., reversed-phase, size-exclusion).

    • Develop a mobile phase gradient and flow rate to achieve optimal separation of the drug from endogenous matrix components.

  • Calibration and Quality Control:

    • Prepare calibration standards and quality control samples at various concentrations in the same biological matrix as the study samples.

  • Analysis:

    • Inject the prepared samples, calibration standards, and quality control samples into the HPLC system.

    • Integrate the peak area corresponding to the drug of interest.

  • Quantification:

    • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

    • Determine the concentration of the drug in the samples by interpolating their peak areas from the calibration curve.

Visualizing Experimental Workflows and Mechanisms

Diagrams are essential for illustrating complex processes in drug evaluation. Below are Graphviz (DOT language) scripts for generating key diagrams.

Workflow for Comparative Pharmacokinetic Evaluation

G cluster_preclinical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Animal_Model Animal Model Selection & Acclimatization Drug_Admin Drug Administration (PEGylated vs. Non-PEGylated) Animal_Model->Drug_Admin Blood_Sampling Serial Blood Sampling Drug_Admin->Blood_Sampling Sample_Processing Plasma/Serum Isolation & Storage Blood_Sampling->Sample_Processing Bioanalysis Drug Quantification (ELISA or HPLC-MS/MS) Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Stat_Analysis Statistical Comparison PK_Analysis->Stat_Analysis Report Comparative Report Generation Stat_Analysis->Report

Caption: Workflow for a comparative pharmacokinetic study of a PEGylated drug.

Mechanism of Reduced Renal Clearance by PEGylation

G cluster_nonpeg Non-PEGylated Drug cluster_peg PEGylated Drug Small_Drug Small Hydrodynamic Radius Glomerulus_NonPEG Glomerular Filtration Small_Drug->Glomerulus_NonPEG Easily Passes Through Filtration Slits Renal_Excretion Rapid Renal Excretion Glomerulus_NonPEG->Renal_Excretion Large_Drug Large Hydrodynamic Radius Glomerulus_PEG Glomerular Filtration Large_Drug->Glomerulus_PEG Hindered Passage Through Filtration Slits Reduced_Excretion Reduced Renal Excretion Glomerulus_PEG->Reduced_Excretion Prolonged_Circulation Prolonged Systemic Circulation Reduced_Excretion->Prolonged_Circulation

Caption: How PEGylation increases a drug's size to reduce renal clearance.

References

The Crucial Link: An In Vitro and In Vivo Comparison of PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into how the chemical bridge in Proteolysis Targeting Chimeras dictates their efficacy, selectivity, and therapeutic potential.

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. While the choice of ligands determines the target and the E3 ligase, it is the often-underestimated linker that critically influences the overall performance of the PROTAC, including its potency, selectivity, and pharmacokinetic properties.[1][2][3]

The linker is far from being a passive spacer; its length, chemical composition, and rigidity play a pivotal role in the formation of a stable and productive ternary complex between the target protein and the E3 ligase—a prerequisite for successful ubiquitination and subsequent degradation.[1][4][5] An optimal linker ensures the correct spatial orientation of the two proteins, while suboptimal design can lead to steric hindrance, reduced potency, or off-target effects.[4][] This guide provides a comparative analysis of different PROTAC linkers, supported by experimental data from in vitro and in vivo studies, to aid researchers in the rational design of next-generation protein degraders.

Quantitative Comparison of PROTAC Linker Performance

The efficacy of a PROTAC is assessed through a variety of in vitro and in vivo parameters. Key metrics include the half-maximal degradation concentration (DC50), the maximum level of protein degradation (Dmax), cellular permeability, and oral bioavailability. The following tables summarize quantitative data from studies comparing different linker types for specific protein targets.

Case Study 1: BRD4-Targeting PROTACs

Bromodomain-containing protein 4 (BRD4) is a well-established target in oncology. The following data compares a series of PROTACs composed of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by polyethylene (B3416737) glycol (PEG) linkers of varying lengths.[2]

LinkerDC50 (nM)Dmax (%)Permeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PEG355851.215
PEG420952.525
PEG5 15 >98 3.1 30
PEG630922.822

Data synthesized from a comparative study on BRD4-targeting PROTACs.[2]

The data clearly indicates that for this particular BRD4-targeting PROTAC scaffold, a PEG5 linker provides the optimal balance of high degradation potency (lowest DC50 and highest Dmax), good cell permeability, and favorable oral bioavailability.

Case Study 2: Estrogen Receptor-α (ERα)-Targeting PROTACs

The degradation of ERα is a key strategy in the treatment of certain breast cancers. A study comparing PEG linkers of different lengths for an ERα-targeting PROTAC revealed a significant dependence of degradation efficacy on linker length.[7][8]

Linker (atom length)ERα Degradation
12-atom PEGModerate
16-atom PEG Strongest

Based on a study by Cyrus et al., which highlighted the importance of linker length for optimal ERα degradation.[7][8][9]

Case Study 3: TANK-Binding Kinase 1 (TBK1)-Targeting PROTACs

In the context of TBK1-targeting PROTACs, a minimum linker length was found to be crucial for observing any degradation activity.[1][9]

Linker (atom length)TBK1 DegradationDC50 (nM)Dmax (%)
< 12 atomsNot Observed--
21 atoms Potent 3 96
29 atomsReduced Potency29276

Data from a study by Arvinas demonstrating the linker length dependency for TBK1 degradation.[1]

The Influence of Linker Composition

Beyond length, the chemical makeup of the linker significantly impacts a PROTAC's physicochemical properties.

  • Alkyl Chains: These provide flexibility and are synthetically accessible. However, highly lipophilic long alkyl chains can decrease aqueous solubility and negatively impact pharmacokinetic profiles.[]

  • PEG Linkers: Known for their hydrophilicity, PEG linkers can improve the solubility and cell permeability of PROTACs.[2][3] However, excessively long PEG chains can increase the polar surface area to a point where cell permeability is reduced.[]

  • Rigid Linkers: Incorporating rigid moieties like piperidine (B6355638) or piperazine (B1678402) rings can enhance metabolic stability by reducing the number of "soft spots" for metabolism.[][10] This can lead to improved in vivo half-life and exposure.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs. Below are methodologies for key experiments.

In Vitro Protein Degradation Assay (Western Blot)
  • Cell Culture and Treatment: Plate cells (e.g., HeLa, MCF7) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometry analysis is performed to quantify the band intensities, and the target protein levels are normalized to the loading control. DC50 and Dmax values are calculated from the dose-response curves.[2]

Cellular Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess the passive diffusion of compounds.

  • Plate Preparation: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. The acceptor plate is filled with a buffer solution.

  • Incubation: The PROTAC compound is added to the donor wells of the filter plate. The filter plate is then placed on top of the acceptor plate, and the assembly is incubated for a defined period (e.g., 4-16 hours).

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is determined using liquid chromatography-mass spectrometry (LC-MS/MS). The apparent permeability coefficient (Papp) is then calculated.[2]

In Vivo Pharmacokinetic Study

This involves studying the absorption, distribution, metabolism, and excretion (ADME) of a PROTAC in an animal model (e.g., mice or rats).

  • Dosing: The PROTAC is administered to the animals, typically via oral gavage or intravenous injection, at a specific dose.

  • Blood Sampling: Blood samples are collected at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) after dosing.

  • Plasma Preparation: Plasma is isolated from the blood samples by centrifugation.

  • Sample Analysis: The concentration of the PROTAC in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), half-life (t1/2), and oral bioavailability.[2]

Visualizing PROTAC Mechanisms and Workflows

To better understand the processes involved in PROTAC-mediated protein degradation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis PROTAC Synthesis (Varying Linkers) Degradation_Assay Protein Degradation Assay (Western Blot) Synthesis->Degradation_Assay Permeability_Assay Permeability Assay (PAMPA / Caco-2) Synthesis->Permeability_Assay DC50_Dmax Determine DC50 & Dmax Degradation_Assay->DC50_Dmax Papp Determine Papp Permeability_Assay->Papp Lead_Selection Lead PROTAC Selection DC50_Dmax->Lead_Selection Papp->Lead_Selection PK_Study Pharmacokinetic Study (Animal Model) Lead_Selection->PK_Study Efficacy_Study In Vivo Efficacy Study (Tumor Model) Lead_Selection->Efficacy_Study Bioavailability Determine Bioavailability PK_Study->Bioavailability Therapeutic_Effect Assess Therapeutic Effect Efficacy_Study->Therapeutic_Effect

Caption: A typical workflow for PROTAC linker evaluation.

References

A Guide to Analytical Techniques for Antibody-Drug Conjugate Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a sophisticated class of biotherapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic drugs. This targeted approach enhances therapeutic efficacy while minimizing off-target toxicity.[1] However, the inherent complexity and heterogeneity of ADCs present significant analytical challenges.[2] Robust and comprehensive characterization is critical to ensure product quality, safety, and efficacy throughout the development and manufacturing process.[2][3] This guide provides an objective comparison of key analytical techniques used for ADC characterization, supported by experimental data and detailed methodologies.

Key Quality Attributes of ADCs

The critical quality attributes (CQAs) of ADCs that require careful monitoring include:

  • Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to an antibody is a crucial parameter affecting both the potency and potential toxicity of the ADC.[2]

  • Drug Load Distribution: In addition to the average DAR, understanding the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.) is essential for ensuring product homogeneity.[4]

  • Aggregation: The formation of aggregates can impact the safety and efficacy of the ADC, potentially leading to immunogenicity.[2][5]

  • Charge Variants: Modifications to the antibody or conjugation process can result in charge heterogeneity, which may affect the stability and biological activity of the ADC.[6]

  • Free Drug Level: The amount of unconjugated cytotoxic drug must be quantified to ensure it is within acceptable limits, as it can contribute to systemic toxicity.[2]

Comparison of Analytical Techniques for ADC Characterization

The selection of appropriate analytical techniques is paramount for the comprehensive characterization of ADCs. The following tables provide a comparative summary of commonly used methods for determining key CQAs.

Table 1: Comparison of Analytical Techniques for Drug-to-Antibody Ratio (DAR) Determination

TechniquePrincipleThroughputSample RequirementAdvantagesLimitations
UV/Vis Spectroscopy Measures absorbance at two wavelengths to determine the concentrations of the antibody and the drug, from which the average DAR is calculated.[][8]HighLow (µg)Simple, rapid, and requires minimal sample preparation.[][9]Provides only the average DAR, not the distribution. Can be inaccurate if the drug and antibody spectra overlap significantly or if there are high levels of free drug.
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on the hydrophobicity conferred by the conjugated drug.[10][11]MediumModerate (µg-mg)Provides information on both the average DAR and the distribution of drug-loaded species.[2][12] Performed under non-denaturing conditions.[13][14]Not suitable for all ADC types (e.g., some lysine-conjugated ADCs).[13] The high salt concentrations used can be corrosive to standard HPLC systems.[11]
Reversed-Phase Liquid Chromatography (RP-LC) Separates ADC subunits (light and heavy chains) or the intact ADC under denaturing conditions based on hydrophobicity.[13]MediumModerate (µg-mg)Can provide detailed information on drug load distribution at the subunit level.[15]Denaturing conditions can lead to the dissociation of non-covalently linked chains in some ADCs (e.g., cysteine-linked).[13]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of the intact ADC or its subunits to determine the precise mass of each species and calculate the DAR.[13]Low to MediumLow (µg)Provides highly accurate and detailed information on DAR, drug load distribution, and can identify conjugation sites.[13][16]Requires more complex instrumentation and data analysis. In-source fragmentation can occur.[13]

Table 2: Comparison of Analytical Techniques for Aggregation Analysis

TechniquePrincipleThroughputSample RequirementAdvantagesLimitations
Size-Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, dimers, and higher-order aggregates.[17]HighLow (µg)A well-established and robust method for routine aggregate analysis.[5][18]Non-specific interactions between the ADC and the column matrix can lead to peak tailing and inaccurate quantification.[2][18]
SEC with Multi-Angle Light Scattering (SEC-MALS) Combines SEC with MALS detection to provide absolute molecular weight determination of eluting species, enabling accurate aggregate quantification and characterization.[19][20]MediumModerate (µg-mg)Provides more detailed information than SEC-UV alone, including the molar mass of aggregates.[21][22]Requires specialized instrumentation and expertise.
Analytical Ultracentrifugation (AUC) Measures the sedimentation rate of molecules in a centrifugal field to determine their size, shape, and molecular weight distribution.[19]LowHigh (mg)A powerful technique for characterizing a wide range of aggregate sizes and is considered a gold-standard orthogonal method.[19]Low throughput and requires specialized equipment and significant data analysis expertise.
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity to determine the size distribution of particles in a solution.[19]HighLow (µg)Rapid screening tool for detecting the presence of aggregates.Provides an intensity-weighted average size and is less suitable for quantitative analysis of complex mixtures.[19]

Table 3: Comparison of Analytical Techniques for Charge Variant Analysis

TechniquePrincipleThroughputSample RequirementAdvantagesLimitations
Ion-Exchange Chromatography (IEX) Separates molecules based on differences in their net surface charge.[6][23]MediumModerate (µg-mg)High-resolution technique that can separate various charge isoforms.[24][25] Allows for fraction collection for further characterization.[14]Method development can be time-consuming, requiring optimization of pH and salt gradients.[24] The conjugated drug may interfere with the separation.[6]
Imaged Capillary Isoelectric Focusing (iCIEF) Separates proteins based on their isoelectric point (pI) in a capillary.HighLow (µg)High resolution and throughput.[14]Typically performed under denaturing conditions, which may not be representative of the native state.[26]
Capillary Zone Electrophoresis (CZE) Separates molecules based on their charge-to-size ratio in an electric field.HighLow (µg)Can be performed under native conditions and offers high efficiency and resolution.[26]Lower loading capacity compared to IEX.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are outlines of key experimental protocols for ADC characterization.

Protocol 1: Determination of Average DAR by UV/Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the ADC in a suitable buffer (e.g., PBS).

    • Determine the protein concentration of a naked antibody solution of the same isotype using a standard protein assay.

    • Prepare a stock solution of the free drug in a suitable solvent (e.g., DMSO).

  • Instrumentation and Measurement:

    • Use a dual-beam UV/Vis spectrophotometer.

    • Measure the absorbance of the ADC solution at two wavelengths: 280 nm (for the antibody) and the wavelength of maximum absorbance for the drug (λmax).[]

    • Measure the absorbance of the naked antibody and free drug solutions at both wavelengths to determine their respective extinction coefficients.

  • Data Analysis:

    • Use the Beer-Lambert law and a set of simultaneous equations to calculate the molar concentrations of the antibody and the conjugated drug in the ADC sample.[]

    • Calculate the average DAR by dividing the molar concentration of the drug by the molar concentration of the antibody.[8]

Protocol 2: Analysis of DAR and Drug Load Distribution by HIC
  • Sample Preparation:

  • Instrumentation and Chromatography Conditions:

    • Use a bio-inert HPLC system to prevent corrosion from high salt mobile phases.[11]

    • Column: A HIC column suitable for antibody separations (e.g., Butyl-NPR).

    • Mobile Phase A: High salt buffer.

    • Mobile Phase B: Low salt buffer (e.g., phosphate buffer, pH 7).

    • Gradient: A linear gradient from high salt to low salt to elute the ADC species.

    • Detection: UV at 280 nm.

  • Data Analysis:

    • Integrate the peak areas of the different eluting species (DAR0, DAR2, DAR4, etc.).[12]

    • Calculate the relative abundance of each species.

    • Calculate the weighted average DAR based on the peak areas and the corresponding number of conjugated drugs.[12]

Protocol 3: Quantification of Aggregates by SEC
  • Sample Preparation:

    • Dilute the ADC sample to an appropriate concentration in the SEC mobile phase (e.g., phosphate-buffered saline, pH 7.4).[5]

  • Instrumentation and Chromatography Conditions:

    • HPLC system with a UV detector.

    • Column: A size-exclusion column suitable for separating monoclonal antibodies and their aggregates.[18]

    • Mobile Phase: A physiological buffer to maintain the native structure of the ADC.

    • Flow Rate: An appropriate flow rate to ensure good resolution without causing shear degradation.

    • Detection: UV at 280 nm.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the monomer, dimer, and higher-order aggregates.

    • Calculate the percentage of each species relative to the total peak area to determine the level of aggregation.[5]

Protocol 4: Charge Variant Analysis by IEX
  • Sample Preparation:

    • Exchange the buffer of the ADC sample into the IEX mobile phase A (low salt buffer).

  • Instrumentation and Chromatography Conditions:

    • HPLC system with a UV or PDA detector.

    • Column: A cation-exchange (CEX) or anion-exchange (AEX) column, depending on the pI of the ADC and the desired separation pH. For most mAbs with a pI > 7, CEX is used.[14]

    • Mobile Phase A: Low salt buffer at a specific pH.

    • Mobile Phase B: High salt buffer at the same pH.

    • Gradient: A salt gradient from low to high salt concentration to elute the charge variants.[27]

    • Detection: UV at 280 nm.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the main isoform and the acidic and basic variants.

    • Calculate the percentage of each variant relative to the total peak area.[24]

Protocol 5: Intact Mass Analysis by LC-MS
  • Sample Preparation:

    • Dilute the ADC sample in an appropriate buffer compatible with mass spectrometry (e.g., ammonium acetate (B1210297) for native MS or a denaturing solution with formic acid for reversed-phase LC-MS).[13]

    • For some analyses, the ADC may be deglycosylated using PNGase F to reduce spectral complexity.

  • Instrumentation and Conditions:

    • LC system (e.g., UPLC or HPLC) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[16]

    • For native MS, a size-exclusion column with a volatile mobile phase is often used.[13]

    • For denaturing MS, a reversed-phase column is typically employed.

    • The mass spectrometer is operated in full scan mode to acquire the mass spectra of the intact ADC species.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of each ADC species.

    • Identify the peaks corresponding to different drug-loaded forms.

    • Calculate the average DAR and the relative abundance of each DAR species based on the peak intensities.[4]

Visualizing Workflows and Pathways

Diagrams are powerful tools for illustrating complex processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams for a typical ADC internalization pathway and a general ADC characterization workflow.

ADC Internalization and Mechanism of Action

ADC_Internalization cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) ReceptorBinding Receptor Binding ADC->ReceptorBinding 1. Binding Antigen Tumor-Specific Antigen Antigen->ReceptorBinding Endocytosis Receptor-Mediated Endocytosis ReceptorBinding->Endocytosis 2. Internalization Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking DrugRelease Drug Release Lysosome->DrugRelease 4. Linker Cleavage Drug Cytotoxic Drug DrugRelease->Drug Target Intracellular Target (e.g., DNA, Tubulin) Drug->Target 5. Target Engagement Apoptosis Cell Death (Apoptosis) Target->Apoptosis 6. Cytotoxicity

Caption: ADC mechanism of action from binding to apoptosis.

General Analytical Workflow for ADC Characterization

ADC_Characterization_Workflow cluster_sample Sample Preparation cluster_primary_analysis Primary Characterization cluster_dar_methods DAR Methods cluster_aggregation_methods Aggregation Methods cluster_charge_methods Charge Variant Methods cluster_secondary_analysis In-depth Characterization cluster_report Final Assessment Sample ADC Sample DAR_Analysis DAR Analysis Sample->DAR_Analysis Aggregation_Analysis Aggregation Analysis Sample->Aggregation_Analysis Charge_Variant_Analysis Charge Variant Analysis Sample->Charge_Variant_Analysis Free_Drug Free Drug Analysis Sample->Free_Drug UV_Vis UV/Vis DAR_Analysis->UV_Vis HIC HIC DAR_Analysis->HIC MS_DAR LC-MS DAR_Analysis->MS_DAR Intact_Mass Intact Mass Analysis (LC-MS) DAR_Analysis->Intact_Mass SEC SEC Aggregation_Analysis->SEC SEC_MALS SEC-MALS Aggregation_Analysis->SEC_MALS IEX IEX Charge_Variant_Analysis->IEX iCIEF iCIEF Charge_Variant_Analysis->iCIEF Charge_Variant_Analysis->Intact_Mass Report Comprehensive Characterization Report HIC->Report SEC->Report IEX->Report Peptide_Mapping Peptide Mapping (LC-MS/MS) Intact_Mass->Peptide_Mapping Peptide_Mapping->Report Free_Drug->Report

Caption: A comprehensive workflow for ADC characterization.

Conclusion

The analytical characterization of Antibody-Drug Conjugates is a multifaceted process that requires a suite of orthogonal techniques to ensure a thorough understanding of the product's quality attributes. This guide provides a framework for comparing and selecting the most appropriate analytical methods for ADC characterization. By employing a combination of these techniques and following robust experimental protocols, researchers and drug developers can ensure the safety, efficacy, and consistency of these promising biotherapeutics, ultimately accelerating their path to the clinic.

References

Monodisperse vs. Polydisperse PEG Linkers: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced drug development, particularly in the realm of bioconjugation for therapeutics like antibody-drug conjugates (ADCs), the choice of a polyethylene (B3416737) glycol (PEG) linker is a critical determinant of the final product's performance and clinical success. PEG linkers serve to enhance solubility, stability, and pharmacokinetic profiles of conjugated molecules.[1][2] A key characteristic of a PEG linker is its dispersity, which refers to the uniformity of the molecular weight of the polymer chains. This guide provides an objective comparison of monodisperse and polydisperse PEG linkers, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their applications.

Defining the Difference: Monodisperse vs. Polydisperse PEG Linkers

Monodisperse PEG linkers are composed of PEG chains with a single, precisely defined molecular weight.[3][4] This uniformity in chain length results in a homogeneous product with consistent physicochemical properties. In contrast, polydisperse PEG linkers consist of a mixture of PEG chains with a range of molecular weights, characterized by an average molecular weight and a polydispersity index (PDI).[3][4]

FeatureMonodisperse PEG LinkersPolydisperse PEG Linkers
Molecular Weight Single, defined molecular weight (PDI = 1.0)[5]Distribution of molecular weights (PDI > 1.0)[3]
Composition Homogeneous mixture of identical molecules[5]Heterogeneous mixture of molecules with varying chain lengths[5]
Synthesis Stepwise synthesis or purification of polydisperse mixtures[2][6]Polymerization of ethylene (B1197577) oxide[2]
Characterization Straightforward and reproducible[1]Complex and challenging to fully characterize[3]
Regulatory View Favorable due to well-defined structure and purity[2]Can present challenges in demonstrating batch-to-batch consistency[3]

The Impact on Bioconjugate Performance

The dispersity of a PEG linker has profound implications for the homogeneity, pharmacokinetics, efficacy, and immunogenicity of the resulting bioconjugate.

Homogeneity and Characterization

The use of monodisperse PEG linkers leads to the production of homogeneous antibody-drug conjugates with a uniform drug-to-antibody ratio (DAR).[5] This consistency simplifies the analytical characterization process, allowing for more precise determination of purity and identity using techniques like mass spectrometry and chromatography.[7][8][9] In contrast, polydisperse PEGs result in a heterogeneous mixture of ADC species with varying DARs and PEG chain lengths, which complicates manufacturing, purification, and analytical characterization.[3][5]

Pharmacokinetics and Biodistribution

The uniformity of monodisperse PEG linkers translates to more predictable and favorable pharmacokinetic (PK) profiles. Studies have shown that nanoparticles functionalized with monodisperse PEGs exhibit longer circulation half-lives and enhanced tumor accumulation compared to their polydisperse counterparts.[10] This is attributed to a more uniform and effective "stealth" effect, which reduces protein adsorption and clearance by the reticuloendothelial system.[10]

A study comparing gold nanoparticles (AuNPs) coated with monodisperse (mPEG36-HS and mPEG45-HS) and polydisperse (mPEG2k-SH) PEGs demonstrated significant differences in their in vivo behavior.

ParameterMonodisperse PEG-AuNPs (mPEG36-HS)Polydisperse PEG-AuNPs (mPEG2k-SH)
Blood Circulation Half-life (t1/2) Significantly prolongedShorter
Tumor Accumulation EnhancedLower
Protein Adsorption (in vitro) Markedly lowerHigher
Data sourced from Tian et al. (2024).
Efficacy and Potency

The enhanced solubility and stability conferred by monodisperse PEG linkers can lead to improved in vivo efficacy.[1] By creating a hydrophilic shield around the payload, these linkers can enable higher drug loading on an ADC without causing aggregation, which can otherwise lead to rapid clearance and reduced potency.[1][5] The improved pharmacokinetic profile of conjugates with monodisperse PEGs also contributes to better tumor targeting and overall therapeutic efficacy.[1]

Immunogenicity

The heterogeneity of polydisperse PEG linkers can contribute to an increased risk of an immune response. The presence of a mixture of PEG chain lengths may lead to the generation of anti-PEG antibodies, which can result in accelerated blood clearance (ABC) of the therapeutic and potential hypersensitivity reactions.[5] The well-defined structure of monodisperse PEGs is believed to mitigate this risk, leading to a better safety profile.[5]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis, conjugation, and evaluation of PEGylated therapeutics. Below are outlines of key experimental protocols.

Synthesis of a Monodisperse PEG Linker

The stepwise synthesis of monodisperse PEGs often involves the iterative addition of ethylene glycol units with protecting groups. A common approach is the Williamson ether synthesis.

Materials:

  • Protected PEG alcohol (e.g., monomethoxy-tri(ethylene glycol))

  • Activating agent for the hydroxyl group (e.g., tosyl chloride)

  • Another PEG alcohol for chain extension

  • Strong base (e.g., sodium hydride)

  • Anhydrous solvent (e.g., tetrahydrofuran)

Procedure:

  • Activate the hydroxyl group of the first PEG molecule by reacting it with tosyl chloride in the presence of a base to form a PEG-tosylate.

  • Deprotonate the hydroxyl group of the second PEG molecule using a strong base like sodium hydride in an anhydrous solvent.

  • React the PEG-alkoxide with the PEG-tosylate to form a longer PEG chain.

  • Deprotect the terminal group to allow for further chain extension or functionalization.

  • Purify the product at each step using chromatography to ensure monodispersity.

  • Characterize the final product by mass spectrometry and NMR to confirm its structure and purity.[6]

Site-Specific PEGylation of an Antibody

Site-specific conjugation is preferred to produce homogeneous ADCs. One common method involves engineering a cysteine residue at a specific site on the antibody.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) with an engineered cysteine residue

  • Maleimide-functionalized monodisperse PEG linker

  • Reducing agent (e.g., TCEP)

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.0)

  • Purification column (e.g., size-exclusion or hydrophobic interaction chromatography)

Procedure:

  • Partially reduce the interchain disulfide bonds of the antibody using a controlled amount of TCEP to expose the thiol groups of the engineered cysteines.

  • Dissolve the maleimide-functionalized monodisperse PEG linker in the reaction buffer.

  • Add the activated PEG linker to the reduced antibody solution at a specific molar ratio.

  • Incubate the reaction mixture at room temperature for a defined period (e.g., 2-4 hours).

  • Quench the reaction by adding an excess of a thiol-containing compound like N-acetylcysteine.

  • Purify the resulting ADC using chromatography to remove unreacted PEG linker and antibody.

  • Characterize the purified ADC to determine the DAR and confirm the conjugation site.[11][12]

Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of ADCs.

Materials:

  • Purified ADC sample

  • HIC column (e.g., Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in sodium phosphate buffer)

  • Mobile Phase B: Low salt buffer (e.g., sodium phosphate buffer with isopropanol)

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the ADC sample onto the column.

  • Elute the different ADC species using a gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B).

  • Monitor the elution profile at 280 nm.

  • The different DAR species (DAR0, DAR2, DAR4, etc.) will separate based on their hydrophobicity, with higher DAR species having longer retention times.

  • Calculate the average DAR by determining the relative peak area of each species and using a weighted average formula.[][14][15]

In Vitro Cytotoxicity Assay

This assay determines the potency of an ADC against cancer cells.

Materials:

  • Cancer cell line expressing the target antigen (e.g., SK-BR-3 for a HER2-targeting ADC)

  • Cell culture medium and supplements

  • ADC and control antibody

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC and control antibody.

  • Treat the cells with the different concentrations of the ADC and controls.

  • Incubate the cells for a defined period (e.g., 72-96 hours).

  • Add the cell viability reagent to each well and measure the luminescence or fluorescence, which is proportional to the number of viable cells.

  • Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of the cells are killed).[16]

In Vivo Pharmacokinetic Study in Mice

This study evaluates the in vivo stability and clearance of an ADC.

Materials:

  • Mice (e.g., BALB/c or immunodeficient mice for tumor models)

  • ADC formulation

  • Blood collection supplies (e.g., capillaries, collection tubes with anticoagulant)

  • Analytical method for quantifying the ADC in plasma (e.g., ELISA or LC-MS/MS)

Procedure:

  • Administer a single intravenous dose of the ADC to a cohort of mice.

  • Collect blood samples at various time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, etc.).

  • Process the blood samples to obtain plasma.

  • Quantify the concentration of the total antibody and/or the conjugated ADC in the plasma samples using a validated analytical method.

  • Plot the plasma concentration-time profile and determine key pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and volume of distribution (Vd).[17][18]

Visualizing the Mechanism of Action and Experimental Workflow

Graphviz diagrams can effectively illustrate complex biological processes and experimental workflows.

Mechanism of Action of an Antibody-Drug Conjugate

This diagram illustrates the journey of an ADC from administration to payload delivery within a cancer cell.

ADC_Mechanism_of_Action cluster_bloodstream Bloodstream cluster_tumor_microenvironment Tumor Microenvironment cluster_cancer_cell Cancer Cell ADC ADC ADC_extravasation ADC Extravasation ADC->ADC_extravasation Circulation Binding Binding to Target Antigen ADC_extravasation->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Proteolytic Cleavage Payload_Release->DNA_Damage Cytotoxic Effect

Caption: Mechanism of action of an antibody-drug conjugate (ADC).

Experimental Workflow for ADC Characterization

This diagram outlines the key steps in the characterization of a newly developed ADC.

ADC_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_functional_assays In Vitro Functional Assays cluster_in_vivo In Vivo Evaluation Conjugation Antibody-PEG-Payload Conjugation Purification Purification (e.g., HIC, SEC) Conjugation->Purification DAR_Analysis DAR Analysis (HIC-HPLC, MS) Purification->DAR_Analysis Purity_Analysis Purity & Aggregation (SEC-HPLC) Purification->Purity_Analysis Structural_Integrity Structural Integrity (MS, CE-SDS) Purification->Structural_Integrity Binding_Assay Antigen Binding (ELISA, SPR) DAR_Analysis->Binding_Assay Purity_Analysis->Binding_Assay Structural_Integrity->Binding_Assay Cytotoxicity_Assay Cytotoxicity (IC50 Determination) Binding_Assay->Cytotoxicity_Assay Internalization_Assay Cellular Internalization Cytotoxicity_Assay->Internalization_Assay PK_Study Pharmacokinetics (Mice/Rats) Internalization_Assay->PK_Study Efficacy_Study Efficacy in Tumor Xenograft Model PK_Study->Efficacy_Study

Caption: Experimental workflow for ADC characterization.

Conclusion

The choice between monodisperse and polydisperse PEG linkers is a critical decision in the development of bioconjugates. While polydisperse PEGs have been historically used, the evidence strongly supports the superiority of monodisperse PEGs for creating well-defined, homogeneous therapeutics with improved pharmacokinetic properties, potentially enhanced efficacy, and a better safety profile. The ability to precisely control the molecular structure of the final conjugate makes monodisperse PEG linkers an enabling technology for the next generation of targeted therapies. For researchers and drug developers aiming for optimal performance and a smoother path through regulatory approval, the adoption of monodisperse PEG linkers is a strategic imperative.

References

A Comparative Guide to Antibody-Drug Conjugates Developed with Hydrazone Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of several key Antibody-Drug Conjugates (ADCs) that utilize hydrazone linker technology. By examining case studies of prominent ADCs, this document aims to offer valuable insights into the stability, efficacy, and safety profiles associated with this pH-sensitive linker class. The information presented is supported by experimental data from various preclinical and clinical studies, with detailed methodologies provided for key assays.

Hydrazone linkers are designed to be stable at the physiological pH of the bloodstream (pH 7.4) and to undergo hydrolysis in the acidic environment of endosomes and lysosomes (pH 4.5-6.0) within tumor cells, leading to the release of the cytotoxic payload.[1][] This targeted release mechanism is a cornerstone of their design; however, the stability of the hydrazone bond in circulation has been a critical parameter influencing the therapeutic index of these ADCs.[3][4] This guide will delve into specific examples to illustrate the performance characteristics of this linker technology.

Case Studies of ADCs with Hydrazone Linkers

Several ADCs employing hydrazone linkers have been developed over the years. This guide focuses on four notable examples: Gemtuzumab ozogamicin (B1678132) (Mylotarg®), Inotuzumab ozogamicin (Besponsa®), BR96-doxorubicin, and IMMU-110.

  • Gemtuzumab ozogamicin (Mylotarg®): An ADC targeting CD33, an antigen present on the surface of myeloid leukemia cells.[5] It carries the potent cytotoxic agent calicheamicin (B1180863).[6] The initial approval of Mylotarg was later withdrawn due to concerns about toxicity, which was partly attributed to the instability of the hydrazone linker in plasma, leading to premature drug release.[7][8] It has since been reintroduced with a modified dosage regimen.[9]

  • Inotuzumab ozogamicin (Besponsa®): This ADC targets the CD22 antigen on B-cells and also utilizes a calicheamicin payload attached via a hydrazone linker.[10] It has demonstrated significant efficacy in the treatment of acute lymphoblastic leukemia (ALL).[11][12]

  • BR96-doxorubicin: An early-stage ADC that conjugates the chemotherapeutic drug doxorubicin (B1662922) to the monoclonal antibody BR96, which targets the LewisY antigen found on various carcinoma cells.[13][14] Studies showed its ability to produce cures in preclinical models of human carcinomas.[13]

  • IMMU-110 (Milatuzumab doxorubicin): This ADC consists of a humanized anti-CD74 antibody conjugated to doxorubicin.[15] CD74 is a rapidly internalizing antigen, making it a suitable target for ADC therapy.[16] Preclinical studies demonstrated a good safety and efficacy profile for this conjugate.[15]

Performance Data Comparison

The following tables summarize key performance data for the aforementioned ADCs. It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.

In Vitro Cytotoxicity
ADCTarget Cell LinePayloadIC50Citation(s)
Gemtuzumab ozogamicinHL-60 (CD33+)Calicheamicin<10 nM[9]
Inotuzumab ozogamicinCD22+ B-cell lymphoma linesCalicheamicin6-600 pM[10]
IMMU-110MC/CAR (CD74+)DoxorubicinNot explicitly stated, but shown to be cytotoxic[15][16]
BR96-doxorubicinRCA (human colon carcinoma)DoxorubicinAntigen-specific cytotoxicity demonstrated[14]
Plasma Stability
ADC Linker TypeLinkerHalf-life in Human Plasma (pH 7.4)Citation(s)
HydrazonePhenylketone-derived hydrazone~2 days[17]
Hydrazone (in Besponsa®)N-acyl hydrazoneHydrolysis rate of 1.5-2% per day[17]
PeptideValine-Citrulline (Val-Cit)> 230 days[4]
Clinical Efficacy
ADCDiseaseKey Efficacy EndpointResultCitation(s)
Gemtuzumab ozogamicinAcute Myeloid Leukemia (AML)Complete Remission (CR)26% in first relapse (MyloFrance 1 trial)[5]
Inotuzumab ozogamicinAcute Lymphoblastic Leukemia (ALL)Complete Remission (CR)80.7% vs 29.4% for chemotherapy (INO-VATE ALL trial)[11]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to aid in the interpretation of the data and for the design of future studies.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a widely used colorimetric method for assessing cell viability and determining the half-maximal inhibitory concentration (IC50) of an ADC.[18][19]

1. Objective: To determine the cytotoxic potency of an ADC against target cancer cell lines.

2. Materials:

  • Target (antigen-positive) and control (antigen-negative) cell lines.

  • Complete cell culture medium.

  • 96-well microplates.

  • ADC and isotype control antibody.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).

  • Microplate reader.

3. Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[3][19]

  • ADC Treatment: Prepare serial dilutions of the ADC and the isotype control in culture medium. Remove the old medium from the cells and add 100 µL of the ADC dilutions. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period of 48 to 144 hours at 37°C with 5% CO2.[19]

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.[1][19]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Incubate overnight at 37°C in the dark.[1][19]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the ADC concentration and determine the IC50 value using a suitable curve-fitting software.

In Vitro Plasma Stability Assay

This assay is crucial for evaluating the stability of the linker and the rate of premature drug release in a physiological environment.[20]

1. Objective: To determine the rate of ADC degradation and payload release in plasma.

2. Materials:

  • ADC of interest.

  • Plasma from relevant species (e.g., human, mouse, rat), anticoagulated with EDTA or heparin.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Incubator at 37°C.

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard).

  • Analytical instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS).[21][22]

3. Procedure:

  • Preparation: Thaw frozen plasma at 37°C and centrifuge to remove any precipitates.[20]

  • Incubation: Pre-warm the plasma to 37°C. Spike the ADC into the plasma at a final concentration of, for example, 100 µg/mL.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72, 96, 144 hours), withdraw aliquots of the plasma/ADC mixture.[23][24]

  • Sample Processing: Immediately quench the reaction by adding the plasma sample to a cold quenching solution to precipitate plasma proteins and stop any further degradation. Centrifuge to pellet the precipitated proteins.

  • Analysis by LC-MS: Analyze the supernatant by LC-MS to quantify the amount of intact ADC, free payload, and any metabolites. This can be done by monitoring the drug-to-antibody ratio (DAR) over time.[21]

  • Data Analysis: Plot the percentage of intact ADC or the average DAR as a function of time. Calculate the half-life (t1/2) of the ADC in plasma by fitting the data to a suitable kinetic model.

Visualizations

The following diagrams illustrate key concepts and workflows related to ADCs with hydrazone linkers.

ADC_Mechanism_of_Action cluster_extracellular Bloodstream (pH 7.4) cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (Hydrazone Linker Stable) Antigen Tumor Antigen ADC->Antigen 1. Binding Internalization Receptor-Mediated Endocytosis Endosome Endosome (pH 5.0-6.0) Internalization->Endosome 2. Internalization Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Hydrazone Cleavage & Payload Release DNA DNA Damage & Apoptosis Payload->DNA 5. Cytotoxicity

Caption: Mechanism of action for an ADC with a hydrazone linker.

Cytotoxicity_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_adc Add Serial Dilutions of ADC seed_cells->add_adc incubate Incubate (48-144h) add_adc->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (1-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

Plasma_Stability_Workflow start Start spike_adc Spike ADC into Plasma start->spike_adc incubate Incubate at 37°C spike_adc->incubate sample Collect Aliquots at Time Points incubate->sample quench Quench Reaction & Precipitate Proteins sample->quench analyze Analyze Supernatant by LC-MS quench->analyze determine_stability Determine Half-life (t1/2) analyze->determine_stability

Caption: Workflow for an in vitro plasma stability assay.

References

A Researcher's Guide to Bifunctional PEG Linkers: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate bifunctional polyethylene (B3416737) glycol (PEG) linker is a critical step in the design and synthesis of bioconjugates with optimized therapeutic and diagnostic properties. This guide provides a comprehensive comparison of various bifunctional PEG linkers, supported by experimental data, to facilitate informed decision-making in your research.

Bifunctional PEG linkers are versatile molecules that serve as molecular bridges, connecting two entities, such as a protein and a small molecule drug, or two different biomolecules. The polyethylene glycol component imparts favorable physicochemical properties, including increased hydrophilicity, reduced immunogenicity, and improved pharmacokinetic profiles. The terminal functional groups dictate the conjugation chemistry, allowing for the specific and efficient coupling of molecules.

This guide will delve into the key classifications of bifunctional PEG linkers, their applications, and a comparative analysis of their performance based on available research.

Classification of Bifunctional PEG Linkers

Bifunctional PEG linkers can be broadly categorized based on the identity of their terminal functional groups and their cleavage characteristics.

1. Homobifunctional vs. Heterobifunctional Linkers:

  • Homobifunctional PEG linkers possess two identical reactive groups at either end of the PEG chain.[1] These are primarily used for intramolecular crosslinking or for creating polymers from monomers.[1]

  • Heterobifunctional PEG linkers have two different reactive groups, enabling the sequential and controlled conjugation of two distinct molecules.[2][3] This specificity is highly advantageous in the construction of complex bioconjugates like antibody-drug conjugates (ADCs).[3]

2. Cleavable vs. Non-cleavable Linkers:

  • Cleavable PEG linkers contain a labile bond within their structure that can be broken under specific physiological conditions, such as changes in pH or the presence of certain enzymes.[4] This allows for the targeted release of a payload at a desired site of action, which is a key feature in many drug delivery systems.[4]

  • Non-cleavable PEG linkers form a stable, permanent bond between the conjugated molecules. The release of the payload from a non-cleavable linker in the context of an ADC relies on the complete degradation of the antibody backbone within the lysosome.[5] This generally leads to greater plasma stability and a more favorable safety profile.[5]

Performance Comparison of Bifunctional PEG Linkers

The choice of a bifunctional PEG linker significantly impacts the stability, efficacy, and pharmacokinetic properties of the resulting bioconjugate. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Performance
PEG Linker LengthIn Vitro Cytotoxicity (IC50)In Vivo EfficacyPlasma Half-lifeReference
Short (e.g., PEG4)May retain higher potencyCan lead to reduced efficacy due to rapid clearanceFaster clearance, shorter half-life[6]
Intermediate (e.g., PEG8-PEG12)Often represents a balance between improved pharmacokinetics and retained potencyOften shows a significant improvement in efficacySlower clearance, longer half-life[6][7]
Long (e.g., PEG24, 4kDa, 10kDa)Can exhibit a more significant reduction in cytotoxicityCan lead to the highest efficacy, especially for miniaturized ADCsSignificantly prolonged half-life[6]

Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used.[5]

Table 2: Comparison of Cleavable and Non-Cleavable Linkers in MMAE-Based ADCs
FeatureCleavable Linker (e.g., Valine-Citrulline)Non-Cleavable Linker (e.g., Thioether)Reference
Mechanism of Release Enzymatic cleavage (e.g., by Cathepsin B) in the lysosomeProteolytic degradation of the antibody backbone in the lysosome[8]
Released Payload Unmodified, potent MMAEMMAE attached to the linker and an amino acid residue[8]
Plasma Stability Generally lower, with potential for premature drug releaseGenerally higher, leading to a more stable ADC in circulation[8]
Bystander Effect High, due to the release of membrane-permeable MMAELow to negligible, as the released payload is charged and less permeable[8]
Off-Target Toxicity Higher potential due to premature release and bystander effectLower potential due to higher stability and limited bystander effect[8]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of bioconjugates using bifunctional PEG linkers. Below are representative protocols for key experiments.

Protocol 1: General Procedure for Antibody PEGylation with a Mal-(PEG)n-NHS Ester

This two-step protocol is commonly used for conjugating an amine-containing protein (e.g., an antibody) to a sulfhydryl-containing molecule.[9]

Materials:

  • Amine-containing protein (Protein-NH2)

  • Mal-(PEG)n-NHS Ester crosslinker

  • Sulfhydryl-containing molecule (Protein-SH)

  • Conjugation Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.2-7.5)

  • Desalting column

  • Water-miscible organic solvent (e.g., DMSO or DMF)

Procedure:

  • Protein Preparation: Dissolve the amine-containing protein in the conjugation buffer at a concentration of 0.1 mM.

  • Crosslinker Addition: Prepare a 250 mM stock solution of the Mal-(PEG)n-NHS Ester in an organic solvent. Add a 10- to 50-fold molar excess of the crosslinker to the protein solution.[9]

  • Incubation (Step 1): Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.[10]

  • Purification: Remove the excess, unreacted crosslinker using a desalting column equilibrated with the conjugation buffer.[10]

  • Conjugation to Sulfhydryl-containing Molecule: Combine the purified, maleimide-activated protein with the sulfhydryl-containing molecule.

  • Incubation (Step 2): Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.[10]

  • Final Purification: Purify the final conjugate to remove any unreacted molecules.

Protocol 2: In Vitro Cytotoxicity Assay for ADCs

This assay is used to determine the potency of an ADC against cancer cell lines.

Materials:

  • Target cancer cell line (e.g., BT-474 for HER2-positive breast cancer)

  • Negative control cell line (e.g., MCF-7 for HER2-negative breast cancer)

  • Complete cell culture medium

  • ADC constructs with different linkers

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC constructs.

  • Incubation: Incubate the cells for a defined period (e.g., 72 hours).

  • Cell Viability Measurement: Add the cell viability reagent and measure the luminescence or fluorescence according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.[11]

Protocol 3: In Vitro Plasma Stability Assay

This assay assesses the stability of an ADC and the rate of premature payload release in plasma.[5]

Materials:

  • ADC construct

  • Plasma from relevant species (e.g., human, mouse)

  • Incubator at 37°C

  • Method for quantifying the released payload (e.g., LC-MS)

Procedure:

  • Incubation: Incubate the ADC in plasma at 37°C.[5]

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).[5]

  • Sample Preparation: Process the plasma samples to separate the free payload from the intact ADC.

  • Quantification: Analyze the samples to determine the concentration of the released payload at each time point.[5]

Visualizing Bifunctional PEG Linker Concepts

The following diagrams, generated using the DOT language, illustrate key concepts related to bifunctional PEG linkers.

Bifunctional_PEG_Linkers cluster_0 Bifunctional PEG Linkers cluster_1 Cleavage Characteristics Homobifunctional Homobifunctional Reactive Group A --- (PEG)n --- Reactive Group A Heterobifunctional Heterobifunctional Reactive Group A --- (PEG)n --- Reactive Group B Cleavable Cleavable Linker with Labile Bond (e.g., Disulfide, Hydrazone, Peptide) NonCleavable Non-Cleavable Stable Linker (e.g., Thioether)

Classification of Bifunctional PEG Linkers

ADC_Mechanism cluster_0 ADC with Cleavable Linker cluster_1 ADC with Non-Cleavable Linker ADC_Cleavable ADC Binds to Tumor Cell Internalization_C Internalization (Endocytosis) ADC_Cleavable->Internalization_C Lysosome_C Lysosomal Trafficking Internalization_C->Lysosome_C Cleavage Linker Cleavage (e.g., by Cathepsin B) Lysosome_C->Cleavage Payload_Release_C Payload Release Cleavage->Payload_Release_C Cell_Death_C Tumor Cell Death Payload_Release_C->Cell_Death_C ADC_NonCleavable ADC Binds to Tumor Cell Internalization_NC Internalization (Endocytosis) ADC_NonCleavable->Internalization_NC Lysosome_NC Lysosomal Trafficking Internalization_NC->Lysosome_NC Degradation Antibody Degradation Lysosome_NC->Degradation Payload_Release_NC Payload-Linker-Amino Acid Complex Release Degradation->Payload_Release_NC Cell_Death_NC Tumor Cell Death Payload_Release_NC->Cell_Death_NC

Mechanism of Action for ADCs with Cleavable vs. Non-Cleavable Linkers

Conjugation_Workflow start Start: Antibody and Drug-Linker Molecules reduction Antibody Reduction (expose sulfhydryl groups) start->reduction conjugation Drug-Linker Conjugation (Maleimide-Thiol reaction) reduction->conjugation quenching Quenching (cap unreacted maleimides) conjugation->quenching purification Purification (e.g., Size-Exclusion Chromatography) quenching->purification characterization Characterization (e.g., DAR determination) purification->characterization end Final ADC Product characterization->end

A General Workflow for ADC Synthesis

Conclusion

The selection of a bifunctional PEG linker is a multifaceted decision that requires careful consideration of the specific application, the properties of the molecules to be conjugated, and the desired in vivo performance of the final product. While longer PEG chains can enhance pharmacokinetic properties, they may also reduce in vitro potency.[6] Similarly, the choice between a cleavable and non-cleavable linker involves a trade-off between the potential for a bystander effect and plasma stability.[5][8] By understanding the fundamental differences between these linkers and leveraging the available experimental data and protocols, researchers can rationally design and synthesize novel bioconjugates with improved therapeutic and diagnostic potential.

References

A Researcher's Guide to Comparing Cytotoxicity Assays for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the methodologies for evaluating the potency and specificity of next-generation cancer therapeutics.

In the rapidly advancing field of oncology, Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapies. These complex molecules, comprising a monoclonal antibody, a potent cytotoxic payload, and a chemical linker, are designed to selectively deliver chemotherapy to cancer cells while sparing healthy tissues.[1][2] The preclinical evaluation of different ADC constructs is heavily reliant on a panel of robust and informative cytotoxicity assays. This guide provides a comparative overview of key in vitro assays used to characterize and compare the cytotoxic potential of various ADC constructs, complete with experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate methods for their drug development programs.

Core Principles of ADC Cytotoxicity Evaluation

The primary goal of in vitro cytotoxicity testing for ADCs is to determine their potency, target specificity, and mechanism of action.[3][4] A comprehensive assessment typically involves a multi-faceted approach, evaluating not only direct cell killing of antigen-expressing tumor cells but also potential off-target effects and the nuanced contributions of the linker and payload. Key parameters often investigated include cell viability, apoptosis induction, and the bystander effect.[5][6]

Key Cytotoxicity Assays for ADC Comparison

A variety of assays are available to researchers, each providing unique insights into the performance of an ADC construct. The choice of assay depends on the specific question being addressed, the characteristics of the ADC, and the desired throughput.

Cell Viability Assays: The Foundation of Potency Assessment

Cell viability assays are fundamental for determining the half-maximal inhibitory concentration (IC50) of an ADC, a critical measure of its potency.[4] These assays quantify the number of living cells after a defined period of ADC treatment. A significant difference in the IC50 value between antigen-positive (target) and antigen-negative (non-target) cell lines is a primary indicator of the ADC's specificity.[7]

Commonly used cell viability assays include:

  • Tetrazolium Reduction Assays (e.g., MTT, XTT): These colorimetric assays measure the metabolic activity of viable cells by quantifying the reduction of a tetrazolium salt to a colored formazan (B1609692) product.[4][8]

  • Resazurin (B115843) Reduction Assays (e.g., alamarBlue): Similar to tetrazolium assays, these fluorometric assays measure the reduction of resazurin to the fluorescent resorufin (B1680543) by metabolically active cells.

  • ATP Detection Assays (e.g., CellTiter-Glo®): This luciferase-based assay quantifies the amount of ATP present in a cell culture, which is directly proportional to the number of viable cells.

Table 1: Comparison of Common Cell Viability Assays

Assay TypePrincipleReadoutAdvantagesDisadvantages
MTT Mitochondrial reductase activityColorimetric (570 nm)Inexpensive, well-establishedEndpoint assay, potential for compound interference
XTT Mitochondrial reductase activityColorimetric (450 nm)Soluble formazan product, no solubilization stepEndpoint assay, potential for compound interference
alamarBlue Cellular redox stateFluorometric (Ex/Em ~560/590 nm) or ColorimetricNon-toxic, allows for kinetic monitoringPotential for compound interference
CellTiter-Glo® ATP quantitationLuminescentHigh sensitivity, rapid, simple protocolEndpoint assay, requires a luminometer
Apoptosis Assays: Unraveling the Mechanism of Cell Death

Understanding how an ADC induces cell death is crucial for its characterization. Many cytotoxic payloads used in ADCs, such as tubulin inhibitors or DNA-damaging agents, trigger apoptosis, or programmed cell death.[9][10] Apoptosis assays help to confirm this mechanism of action.

Key apoptosis assays include:

  • Annexin V Staining: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Fluorescently labeled Annexin V binds to exposed PS and can be detected by flow cytometry or fluorescence microscopy.[9]

  • Caspase Activity Assays: Caspases are a family of proteases that are central to the execution of apoptosis. Assays that measure the activity of key executioner caspases, such as caspase-3 and caspase-7, provide direct evidence of apoptosis induction.[9][11]

  • TUNEL Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks with fluorescently tagged dUTPs.[10]

Table 2: Comparison of Common Apoptosis Assays

Assay TypePrincipleReadoutAdvantagesDisadvantages
Annexin V Staining Detection of exposed phosphatidylserineFlow Cytometry, Fluorescence MicroscopyDetects early apoptosis, can be combined with viability dyesCan also stain necrotic cells if membrane is compromised
Caspase-3/7 Activity Cleavage of a luminogenic or fluorogenic substrateLuminescence, FluorescenceHigh sensitivity, specific to apoptosisMeasures a transient event in the apoptotic cascade
TUNEL Assay Detection of DNA fragmentationFlow Cytometry, Fluorescence MicroscopyDetects late-stage apoptosisCan also label necrotic cells and cells with DNA damage
Bystander Effect Assays: Assessing the Impact of Payload Diffusion

For ADCs with cleavable linkers, the cytotoxic payload can be released from the target cell and diffuse into neighboring antigen-negative cells, a phenomenon known as the bystander effect.[5][12] This can enhance the therapeutic efficacy of an ADC, particularly in tumors with heterogeneous antigen expression.[12]

Methods to evaluate the bystander effect include:

  • Co-culture Assays: Antigen-positive and antigen-negative cells (often labeled with different fluorescent proteins) are cultured together and treated with the ADC. The viability of the antigen-negative population is then assessed to quantify the bystander killing.[4][13]

  • Conditioned Medium Transfer Assays: Medium from ADC-treated antigen-positive cells is collected and transferred to a culture of antigen-negative cells. A decrease in the viability of the antigen-negative cells indicates the presence of a diffusible cytotoxic agent.[12][14]

Table 3: Comparison of Bystander Effect Assays

Assay TypePrincipleReadoutAdvantagesDisadvantages
Co-culture Assay Direct interaction between antigen-positive and -negative cellsFlow Cytometry, High-Content ImagingMore physiologically relevant, captures short-range effectsComplex setup, requires distinct labeling of cell populations
Conditioned Medium Transfer Transfer of secreted cytotoxic payloadCell Viability AssaysSimpler setup, isolates the effect of diffusible factorsMay not fully recapitulate the tumor microenvironment

Visualizing the ADC Cytotoxicity Workflow

A logical workflow is essential for the comprehensive evaluation of ADC constructs. The following diagram illustrates a typical experimental cascade for comparing different ADCs.

ADC_Cytotoxicity_Workflow cluster_0 Initial Screening cluster_1 Potency & Specificity cluster_2 Mechanism of Action cluster_3 Advanced Characterization ADC_Constructs Multiple ADC Constructs Viability_Screen Cell Viability Screen (Antigen-Positive & Negative Lines) ADC_Constructs->Viability_Screen IC50_Determination IC50 Determination Viability_Screen->IC50_Determination Specificity_Analysis Specificity Analysis (IC50 Ratio) IC50_Determination->Specificity_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V, Caspase) Specificity_Analysis->Apoptosis_Assay Bystander_Effect_Assay Bystander Effect Assay (Co-culture or Conditioned Medium) Apoptosis_Assay->Bystander_Effect_Assay Internalization_Assay Internalization Assay Apoptosis_Assay->Internalization_Assay

A typical workflow for ADC cytotoxicity evaluation.

Detailed Experimental Protocols

To ensure reproducibility and accurate comparison, standardized protocols are essential. Below are example protocols for key cytotoxicity assays.

Protocol 1: MTT Cell Viability Assay

Objective: To determine the IC50 of an ADC construct on target and non-target cell lines.

Materials:

  • Target (antigen-positive) and non-target (antigen-negative) cell lines

  • Complete cell culture medium

  • ADC constructs at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.

  • Prepare serial dilutions of the ADC constructs in complete medium.

  • Remove the medium from the wells and add 100 µL of the ADC dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubate the plate for a period determined by the ADC's mechanism of action (typically 72-96 hours for payloads that cause cell-cycle arrest).[4]

  • After incubation, add 20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression analysis.

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

Objective: To quantify the percentage of apoptotic and necrotic cells following ADC treatment.

Materials:

  • Target cell line

  • Complete cell culture medium

  • ADC construct

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the ADC at a relevant concentration (e.g., 1x, 5x, and 10x IC50) for a predetermined time (e.g., 24, 48, 72 hours). Include an untreated control.

  • Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Signaling Pathway Visualization

The cytotoxic payload of an ADC dictates the downstream signaling events that lead to cell death. For instance, a payload like Monomethyl auristatin E (MMAE), a tubulin inhibitor, induces cell cycle arrest at the G2/M phase, ultimately leading to apoptosis.

MMAE_Apoptosis_Pathway cluster_0 ADC Action cluster_1 Cellular Effect cluster_2 Apoptotic Cascade ADC_Binding ADC Binds to Target Antigen Internalization Internalization & Lysosomal Trafficking ADC_Binding->Internalization Payload_Release Payload (MMAE) Release Internalization->Payload_Release Tubulin_Inhibition Microtubule Disruption Payload_Release->Tubulin_Inhibition G2M_Arrest G2/M Cell Cycle Arrest Tubulin_Inhibition->G2M_Arrest Caspase_Activation Caspase Activation (Caspase-3/7) G2M_Arrest->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

MMAE-induced apoptosis signaling pathway.

Conclusion

The selection of appropriate cytotoxicity assays is a critical step in the preclinical evaluation of ADC candidates.[4] A combination of cell viability, apoptosis, and bystander effect assays provides a comprehensive understanding of an ADC's potency, specificity, and mechanism of action. By employing standardized protocols and a logical experimental workflow, researchers can generate robust and comparable data to guide the selection and optimization of the most promising ADC constructs for further development. The use of more complex, physiologically relevant models, such as 3D tumor spheroids, is also becoming increasingly important for improving the translational value of in vitro findings.[15][16]

References

Safety Operating Guide

Navigating the Safe Disposal of Amino-PEG8-hydrazide-Boc: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is fundamental to maintaining laboratory safety and environmental integrity. Amino-PEG8-hydrazide-Boc, a specialized PEG derivative, requires informed handling and disposal due to its specific chemical properties. This document provides a comprehensive, step-by-step guide for its proper disposal, ensuring operational safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of the compound, especially if it is in a solid or powdered form, should be conducted within a certified chemical fume hood to prevent inhalation.

Hazard Profile

To understand the necessity for careful disposal, it is important to be aware of the potential hazards associated with the compound's functional groups:

  • Hydrazide Group: Hydrazine (B178648) and its derivatives are classified as hazardous substances. They can be corrosive, toxic, and are often investigated for potential carcinogenicity.[1] Therefore, minimizing exposure and preventing environmental release is paramount.

  • Boc (tert-Butyloxycarbonyl) Group: This protecting group is acid-labile.[2] While not hazardous in itself, its removal can generate reactive intermediates.

  • Polyethylene Glycol (PEG) Chain: The PEG component of the molecule is generally considered to be of low toxicity and is biodegradable.[3] However, this does not negate the hazards of the hydrazide moiety.

A summary of the key hazard considerations is presented in the table below.

Hazard TypeDescription
Toxicity Hydrazide compounds can be toxic if ingested, absorbed through the skin, or inhaled.
Corrosivity Some hydrazine derivatives can cause severe skin burns and eye damage.[1]
Carcinogenicity Many hydrazine compounds are considered potential carcinogens.[1]
Reactivity The Boc-protecting group is sensitive to strong acids. The hydrazide group can react with oxidizing agents.
Environmental Hydrazine compounds can be toxic to aquatic life.[1]

Detailed Disposal Protocol

The recommended procedure for the disposal of this compound involves a multi-step process to ensure the chemical is rendered non-hazardous before it enters a waste stream. This protocol is based on general best practices for hydrazide-containing compounds and should be performed in conjunction with your institution's specific waste management policies.

Experimental Protocol: Chemical Waste Neutralization and Disposal

  • Segregation of Waste: Collect all waste containing this compound, including unused product, contaminated labware, and solutions, in a dedicated and clearly labeled hazardous waste container. Do not mix with other chemical waste streams to avoid unintended reactions.

  • Dilution: For small quantities of the compound, dilution can be a preliminary step. In a suitable container within a fume hood, dilute the this compound waste with a large volume of water.

  • Neutralization of Hydrazide Moiety: The primary hazard of this compound is the hydrazide group. This can be neutralized through oxidation.

    • Prepare a dilute aqueous solution of an oxidizing agent, such as sodium hypochlorite (B82951) (bleach) or hydrogen peroxide.

    • Slowly and with constant stirring, add the oxidizing solution to the diluted this compound waste. An excess of the oxidizing agent is recommended to ensure complete destruction of the hydrazide.[4][5]

    • The reaction may be exothermic; proceed with caution and consider external cooling if necessary.

    • Allow the reaction to proceed for a sufficient amount of time (e.g., several hours) to ensure complete neutralization.

  • Verification of Neutralization (Optional but Recommended): If your facility has the capability, test the treated solution for the presence of residual hydrazide to confirm complete destruction.

  • Final Disposal:

    • After neutralization, the resulting solution should be collected in a properly labeled hazardous waste container.

    • This container should be sent for disposal through a licensed chemical waste disposal contractor.

    • Never dispose of the raw or treated chemical down the drain unless explicitly permitted by your local environmental health and safety (EHS) office and local regulations. While the PEG component is biodegradable, the hydrazide and its breakdown products may not be suitable for sewer disposal.[3]

Below is a workflow diagram illustrating the disposal process.

Disposal Workflow for this compound.

Logical Relationship of Disposal Steps

The disposal procedure follows a logical progression designed to mitigate the specific hazards of the compound in a controlled manner. The relationship between the steps is outlined below.

LogicalFlow Start Start: Unused/Waste This compound Segregate Segregate Waste Start->Segregate Prevents accidental reactions Dilute Dilute Waste Segregate->Dilute Prepares for safe neutralization Neutralize Neutralize Hydrazide (Oxidation) Dilute->Neutralize Reduces hazard of hydrazide Verify Verify Complete Neutralization Neutralize->Verify Ensures efficacy of treatment Collect Collect Treated Waste Verify->Collect Contains treated waste safely Dispose Final Disposal via Licensed Contractor Collect->Dispose Ensures compliant and safe final disposal End End: Safe Disposal Dispose->End

Logical flow of disposal steps.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and professional practice. Always consult your institution's specific safety and disposal guidelines.

References

Essential Safety and Operational Guide for Amino-PEG8-hydrazide-Boc

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. Not for use in humans or animals.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Amino-PEG8-hydrazide-Boc (CAS: 1334169-96-8). The following procedural guidance is designed to ensure safe operational handling and disposal, fostering a secure laboratory environment.

Immediate Safety and Handling

This compound is a polyethylene (B3416737) glycol (PEG) derivative containing a primary amine and a Boc-protected hydrazide.[1][2] While specific hazard data is limited, the chemical nature of the compound and information from similar compounds necessitate careful handling to avoid potential irritation and other health effects. The following table summarizes the essential personal protective equipment (PPE) and emergency first aid procedures.

AspectRecommendation
Eye/Face Protection Wear safety glasses with side-shields or goggles.[3]
Skin Protection Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[3]
Respiratory Protection Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator is required.
General Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.[3]
In Case of Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[3]
In Case of Skin Contact Remove contaminated clothing. Flush skin with plenty of water. Get medical attention if symptoms occur.[3]
If Inhaled Move the victim to fresh air and keep at rest in a position comfortable for breathing. Get medical attention if symptoms occur.[3]
If Swallowed Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek immediate medical attention.[3]

Operational Plan: Storage and Use

Proper storage and handling are critical to maintain the integrity of this compound and ensure experimental success and safety.

Storage
  • Temperature: Store long-term at -20°C.[2]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and atmospheric components. This compound is hygroscopic and can become tacky and difficult to handle if exposed to air.[4]

  • Container: Keep the container tightly sealed in a dry, dark place.[1]

Preparation for Use
  • Before opening, allow the vial to warm to room temperature to prevent condensation of moisture onto the product.

  • Prepare stock solutions using a dry solvent such as methylene (B1212753) chloride, DMSO, or DMAC.[4]

  • Stock solutions can be stored for several days at -20°C.

Experimental Protocol: General Procedure for Glycoprotein (B1211001) Conjugation

This protocol describes a general method for conjugating this compound to a glycoprotein. The Boc-protected hydrazide must first be deprotected to reveal the reactive hydrazide group, which can then be conjugated to an aldehyde on the glycoprotein, typically generated by periodate (B1199274) oxidation of its carbohydrate moieties.

Materials:

  • Glycoprotein of interest

  • This compound

  • Trifluoroacetic acid (TFA)

  • Sodium meta-periodate (NaIO₄)

  • Aniline (B41778) (as a catalyst)

  • Phosphate-buffered saline (PBS)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Deprotection of this compound:

    • Dissolve this compound in a solution of 95% Trifluoroacetic acid (TFA) in water.

    • Stir the reaction at room temperature for 30-60 minutes.

    • Remove the TFA under a stream of nitrogen and dry the resulting deprotected linker under vacuum.

  • Oxidation of Glycoprotein:

    • Dissolve the glycoprotein in an appropriate buffer (e.g., PBS, pH 6.0).

    • Add a freshly prepared solution of sodium meta-periodate to the glycoprotein solution. The final concentration of periodate will need to be optimized for the specific glycoprotein.

    • Incubate the reaction on ice in the dark for 30 minutes.

    • Quench the reaction by adding an excess of glycerol.

    • Purify the oxidized glycoprotein using a desalting column to remove excess periodate and byproducts.

  • Conjugation Reaction:

    • Dissolve the purified, deprotected Amino-PEG8-hydrazide in the buffer containing the oxidized glycoprotein. A molar excess of the linker is typically used.

    • Add aniline as a catalyst to a final concentration of 10-20 mM.

    • Allow the reaction to proceed at room temperature for 2-4 hours. The optimal reaction time may vary.

  • Purification of the Conjugate:

    • Purify the resulting glycoprotein-PEG conjugate from excess linker and other reagents using size-exclusion chromatography (SEC).

    • Analyze the purified conjugate using appropriate techniques (e.g., SDS-PAGE, mass spectrometry) to confirm successful conjugation.

Disposal Plan

All waste materials should be handled and disposed of in accordance with local, state, and federal regulations.

  • Unused Reagent: Dispose of the unused chemical and its container as hazardous waste. Do not allow it to enter drains or waterways.[3]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, pipette tips, and vials, should be considered contaminated and disposed of as chemical waste.

  • Spills: In the event of a small spill, absorb the material with an inert dry substance (e.g., sand, vermiculite) and place it in a suitable container for chemical waste disposal.[3] Avoid creating dust.

Visual Workflow for Glycoprotein Conjugation

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis A Deprotection of This compound (TFA) C Combine Deprotected Linker and Oxidized Glycoprotein A->C B Oxidation of Glycoprotein (NaIO₄) B->C D Add Aniline Catalyst Incubate 2-4h C->D E Purify Conjugate (Size-Exclusion Chromatography) D->E F Analyze Final Product (SDS-PAGE, Mass Spec) E->F

Caption: Experimental workflow for the conjugation of this compound to a glycoprotein.

References

×

Retrosynthesis Analysis

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Amino-PEG8-hydrazide-Boc
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試験管内研究製品の免責事項と情報

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